Lck inhibitor
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
9-(2,6-dimethylphenyl)-4-[4-(4-methylpiperazin-1-yl)anilino]-1,3,5,9,11-pentazatetracyclo[8.7.0.02,7.012,17]heptadeca-2,4,6,10,12,14,16-heptaen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N8O/c1-20-7-6-8-21(2)27(20)39-29(40)24-19-32-30(35-28(24)38-26-10-5-4-9-25(26)34-31(38)39)33-22-11-13-23(14-12-22)37-17-15-36(3)16-18-37/h4-14,19H,15-18H2,1-3H3,(H,32,33,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJJWVDKNXABFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)C3=CN=C(N=C3N4C2=NC5=CC=CC=C54)NC6=CC=C(C=C6)N7CCN(CC7)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Lck Inhibitor Mechanism of Action in T-Cell Activation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Lymphocyte-specific protein tyrosine kinase (Lck) is a pivotal enzyme that initiates the signaling cascade following T-cell receptor (TCR) engagement, making it a critical component of adaptive immunity. As a member of the Src family of tyrosine kinases, Lck's activation is one of the earliest and most essential events leading to T-cell activation, proliferation, and effector function. Consequently, inhibitors of Lck have emerged as promising therapeutic agents for a range of conditions driven by aberrant T-cell activity, including autoimmune diseases and certain T-cell malignancies.[1][2] This technical guide provides an in-depth exploration of the Lck signaling pathway, the precise mechanism by which Lck inhibitors interrupt this cascade, quantitative data on inhibitor potency, and detailed protocols for key experimental assays used to evaluate their efficacy.
The Lck Signaling Pathway in T-Cell Activation
T-cell activation is initiated when the TCR recognizes a specific peptide antigen presented by a Major Histocompatibility Complex (MHC) molecule on an antigen-presenting cell (APC). This recognition event triggers a conformational change in the TCR/CD3 complex, which is the crucial first step in a complex signaling cascade.[3][4]
Lck, which is non-covalently associated with the cytoplasmic tails of the CD4 or CD8 co-receptors, is the primary kinase responsible for initiating this cascade.[5] The key steps are as follows:
-
TCR/Co-receptor Engagement: The binding of the TCR and its co-receptor (CD4 or CD8) to the peptide-MHC complex brings Lck into close proximity with the TCR/CD3 complex.[6]
-
ITAM Phosphorylation: Lck phosphorylates the tyrosine residues within the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) located on the cytoplasmic tails of the CD3 and ζ-chains.[1][3][4]
-
ZAP-70 Recruitment and Activation: The newly phosphorylated ITAMs serve as docking sites for another tyrosine kinase, ZAP-70 (Zeta-chain-associated protein kinase 70), which is recruited from the cytoplasm to the TCR complex via its tandem SH2 domains.[3][4]
-
Signal Propagation: Once recruited, ZAP-70 is itself phosphorylated and fully activated by Lck.[3] Activated ZAP-70 then phosphorylates key downstream adaptor proteins, most notably the Linker for Activation of T-cells (LAT) and SH2-domain-containing leukocyte protein of 76 kDa (SLP-76).[3]
-
Downstream Cascades: The phosphorylation of LAT and SLP-76 creates a scaffold for the assembly of a larger signaling complex that activates multiple downstream pathways, including the Phospholipase C gamma 1 (PLCγ1), PI3K-Akt, and Ras-MAPK pathways. This ultimately leads to transcriptional changes that drive T-cell activation, cytokine production, and proliferation.[3][6]
Mechanism of Action of Lck Inhibitors
Lck inhibitors are typically small molecules designed to interfere with the kinase's enzymatic activity. The predominant mechanism is competitive inhibition at the ATP-binding site within the catalytic domain of Lck.[1][7]
By occupying the same pocket that ATP would normally bind to, these inhibitors prevent the transfer of a phosphate (B84403) group from ATP to Lck's substrates.[7] This action effectively blocks the very first enzymatic step in the TCR signaling pathway. The direct consequences are:
-
Prevention of ITAM Phosphorylation: Lck is unable to phosphorylate the ITAMs on the CD3 and ζ-chains.
-
Failure to Recruit ZAP-70: Without phosphorylated ITAMs, ZAP-70 cannot be recruited to the TCR complex.
-
Cessation of Downstream Signaling: The entire downstream cascade is halted before it can begin, preventing the activation of PLCγ1, PI3K, and MAPK pathways.
The ultimate result is the suppression of T-cell activation, which can be therapeutically beneficial in contexts where T-cell activity is pathogenic.[1]
Quantitative Analysis of Lck Inhibitors
The potency of Lck inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce Lck's enzymatic activity by 50% in an in vitro assay. Lower IC50 values indicate higher potency. The selectivity of an inhibitor is also critical, as off-target effects on other kinases, particularly within the Src family, can lead to undesired side effects.
| Inhibitor | Chemical Class | Lck IC50 (nM) | Selectivity Notes | Reference(s) |
| Dasatinib (B193332) | Aminopyrimidine | ~1-3 (Src/Lck) | Potent inhibitor of multiple kinases including Src, Abl. | [8][9] |
| A-770041 | Pyrazolopyrimidine | 147 | Described as a specific this compound. | [2] |
| PP1 | Pyrazolopyrimidine | 5 | Lacks selectivity within the Src kinase family. | [2] |
| PP2 | Pyrazolopyrimidine | 4 | Lacks selectivity within the Src kinase family. | [2] |
| Compound VI | Aminoquinazoline | 0.2 | Highly potent this compound. | [2] |
| Compound XII | 2-aminopyrimidine carbamate | 0.6 | Shows good activity in vivo. | [2] |
Key Experimental Protocols for Studying Lck Inhibition
Evaluating the efficacy and mechanism of Lck inhibitors requires a combination of in vitro biochemical assays and cell-based functional assays.
In Vitro Lck Kinase Assay (ADP-Glo™ Principle)
This assay quantifies the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.
Principle: The assay is performed in two steps. First, the Lck kinase reaction occurs, where ATP is converted to ADP. Second, the remaining ATP is depleted, and then the ADP is converted back into ATP, which is used by a luciferase to generate a luminescent signal. The intensity of the light is proportional to the initial kinase activity.[10][11]
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the this compound in DMSO and then dilute in kinase buffer. Prepare a solution containing Lck enzyme and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1 peptide). Prepare an ATP solution at a concentration relevant to the Km(ATP) of Lck.
-
Kinase Reaction: In a 96-well or 384-well plate, add 5 µL of the inhibitor dilution (or DMSO for control). Add 2 µL of the Lck enzyme/substrate mix. Initiate the reaction by adding 2 µL of the ATP solution.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Depletion & ADP Conversion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader. Plot the signal versus inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Western Blotting for Lck Phosphorylation
This method is used to directly assess the inhibition of Lck's autophosphorylation or the phosphorylation of its direct substrates in a cellular context.
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the target protein (e.g., phospho-Lck Tyr394).[12]
Methodology:
-
Cell Culture and Treatment: Culture T-cells (e.g., Jurkat cell line or primary T-cells) and treat with various concentrations of the this compound for a predetermined time.
-
Stimulation: Stimulate the T-cells with anti-CD3/CD28 antibodies for a short period (e.g., 2-5 minutes) to induce Lck phosphorylation.
-
Cell Lysis: Immediately place cells on ice and lyse with ice-cold RIPA buffer supplemented with protease and, critically, phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve the phosphorylation state of proteins.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples in Laemmli buffer at 95°C for 5 minutes. Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Membrane Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature. Milk is often avoided as its phosphoproteins can cause background noise.[12][14]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-Lck (or another phospho-target) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane extensively with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an Enhanced Chemiluminescence (ECL) substrate. Image the resulting signal using a chemiluminescence detector. The membrane can be stripped and re-probed for total Lck as a loading control.
T-Cell Proliferation Assay (CFSE Dilution)
This assay measures the functional consequence of Lck inhibition: the suppression of T-cell proliferation.
Principle: T-cells are labeled with a fluorescent dye like Carboxyfluorescein succinimidyl ester (CFSE). With each cell division, the dye is distributed equally between the two daughter cells, resulting in a halving of fluorescence intensity. Proliferation can be measured by the appearance of distinct peaks of decreasing fluorescence via flow cytometry.[15][16]
Methodology:
-
Cell Isolation: Isolate primary T-cells or Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
CFSE Staining: Resuspend cells in PBS and add CFSE to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C, protected from light. Quench the staining reaction with 5 volumes of ice-cold complete RPMI medium.[15]
-
Plating and Treatment: Wash the cells and resuspend them in complete medium. Plate the cells in a 96-well plate pre-coated with anti-CD3 antibody. Add soluble anti-CD28 antibody to provide co-stimulation. Add serial dilutions of the this compound.[15]
-
Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator to allow for proliferation.
-
Flow Cytometry: Harvest the cells and stain them with fluorescently-conjugated antibodies against T-cell surface markers (e.g., CD4, CD8) to analyze specific subsets.
-
Data Acquisition and Analysis: Acquire samples on a flow cytometer. Gate on the live lymphocyte population, then on CD4+ or CD8+ T-cells. Analyze the CFSE histogram to quantify the percentage of divided cells and the number of cell divisions based on the pattern of fluorescence dilution.
Conclusion
Lck inhibitors represent a targeted therapeutic strategy to modulate the adaptive immune response by blocking the initial, critical step of TCR signaling. Their mechanism of action, primarily through ATP-competitive inhibition of the Lck kinase domain, effectively prevents the entire downstream cascade required for T-cell activation and proliferation. The combination of in vitro kinase assays, cellular phospho-protein analysis, and functional proliferation assays provides a robust framework for the discovery, characterization, and clinical development of these potent immunomodulatory agents. A thorough understanding of these principles and methodologies is essential for professionals engaged in the development of next-generation therapies for autoimmune and oncological diseases.
References
- 1. What are LCK inhibitors and how do they work? [synapse.patsnap.com]
- 2. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beyond TCR Signaling: Emerging Functions of Lck in Cancer and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | How does the kinase Lck phosphorylate the T cell receptor? Spatial organization as a regulatory mechanism [frontiersin.org]
- 5. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. scbt.com [scbt.com]
- 8. Src/lck inhibitor dasatinib reversibly switches off cytokine release and T cell cytotoxicity following stimulation with T cell bispecific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. promega.com [promega.com]
- 11. LCK Kinase Enzyme System [worldwide.promega.com]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 15. benchchem.com [benchchem.com]
- 16. criver.com [criver.com]
The Pivotal Role of Lck in the Initiation of T-Cell Receptor Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The lymphocyte-specific protein tyrosine kinase (Lck) is a critical initiator of the T-cell receptor (TCR) signaling cascade, a fundamental process in the adaptive immune response. As a member of the Src family of non-receptor tyrosine kinases, Lck's tightly regulated enzymatic activity is pivotal for T-cell development, activation, and differentiation. Dysregulation of Lck is implicated in various pathologies, including immunodeficiencies, autoimmune diseases, and T-cell malignancies, making it a key target for therapeutic intervention. This technical guide provides an in-depth exploration of Lck's central role in initiating TCR signaling. It details the molecular mechanisms of Lck activation and regulation, its substrate specificity, and its crucial interactions with the TCR complex and co-receptors CD4 and CD8. Furthermore, this guide presents a compilation of quantitative data on Lck's biochemical and biophysical properties, detailed protocols for key experimental assays, and visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction: Lck as the Gatekeeper of T-Cell Activation
T-cell activation is a hallmark of the adaptive immune system, enabling the recognition and elimination of pathogens and malignant cells. This process is initiated by the engagement of the T-cell receptor (TCR) with a specific peptide-major histocompatibility complex (pMHC) on the surface of an antigen-presenting cell (APC). The TCR itself lacks intrinsic enzymatic activity and relies on a cascade of intracellular signaling events to translate antigen recognition into a cellular response. At the apex of this cascade lies the lymphocyte-specific protein tyrosine kinase, Lck.[1][2]
Lck is a 56 kDa protein predominantly expressed in T-lymphocytes and is a member of the Src family of kinases.[2] It is constitutively associated with the cytoplasmic tails of the CD4 and CD8 co-receptors, which recognize MHC class II and class I molecules, respectively. This association is crucial for bringing Lck into the proximity of the TCR complex upon pMHC engagement, thereby initiating the signaling cascade.[3][4] The primary and most critical function of Lck is the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) located on the cytoplasmic tails of the CD3 and ζ-chains of the TCR complex.[3][5] This phosphorylation event creates docking sites for another crucial kinase, ZAP-70 (Zeta-chain-associated protein kinase of 70 kDa), leading to its recruitment and subsequent activation by Lck, thus propagating the signal downstream.[5][6]
The activity of Lck is exquisitely regulated through a series of phosphorylation and dephosphorylation events, as well as by protein-protein interactions and subcellular localization. This tight regulation ensures that T-cell activation is a controlled process, preventing spurious activation in the absence of a specific antigen. Understanding the intricate details of Lck's function is paramount for developing novel therapeutics that can modulate T-cell responses in various disease contexts.
Molecular Architecture and Functional Domains of Lck
Lck's structure is characteristic of Src family kinases, comprising several functional domains that dictate its localization, interactions, and catalytic activity.
-
N-terminal Domain: This region contains a myristoylation and a palmitoylation site, which are lipid modifications that anchor Lck to the inner leaflet of the plasma membrane.[2] This domain also contains the binding site for the cytoplasmic tails of CD4 and CD8 co-receptors.[7]
-
Unique Domain: A region with low sequence homology among Src family members that is thought to contribute to the specific functions of Lck.
-
SH3 (Src Homology 3) Domain: This domain mediates protein-protein interactions by binding to proline-rich motifs on other proteins, including itself, contributing to the regulation of its own activity.[8]
-
SH2 (Src Homology 2) Domain: The SH2 domain binds to phosphorylated tyrosine residues in specific sequence contexts. A key intramolecular interaction occurs when the Lck SH2 domain binds to a phosphorylated tyrosine (Tyr-505) in its own C-terminal tail, which maintains the kinase in an inactive conformation.[1][9]
-
Kinase (SH1) Domain: This is the catalytic domain responsible for transferring a phosphate (B84403) group from ATP to tyrosine residues on substrate proteins. Its activity is regulated by the phosphorylation of a key tyrosine residue (Tyr-394) within its activation loop.[4]
-
C-terminal Regulatory Tail: This short tail contains the critical inhibitory tyrosine residue (Tyr-505).[2]
The Orchestration of Lck Activity: A Multi-layered Regulation
The initiation of TCR signaling is contingent on the precise and rapid activation of Lck. This is achieved through a complex interplay of activating and inhibitory mechanisms.
Phosphorylation-Dependent Regulation
Lck's kinase activity is primarily controlled by the phosphorylation status of two key tyrosine residues:
-
Activating Phosphorylation (Tyr-394): Located in the activation loop of the kinase domain, autophosphorylation of Tyr-394 stabilizes the active conformation of the kinase, allowing for efficient substrate binding and catalysis.[4][10]
-
Inhibitory Phosphorylation (Tyr-505): Situated in the C-terminal tail, phosphorylation of Tyr-505 by the C-terminal Src kinase (Csk) promotes an intramolecular interaction with the Lck's own SH2 domain. This interaction forces the kinase domain into a closed, inactive conformation.[2][5]
The balance between these two phosphorylation events is maintained by the opposing actions of kinases and phosphatases:
-
CD45 Phosphatase: The transmembrane phosphatase CD45 is a key activator of Lck. It dephosphorylates the inhibitory Tyr-505, releasing the intramolecular inhibition and allowing Lck to adopt a more open, "primed" conformation that is permissive for autophosphorylation at Tyr-394 and full activation.[11]
-
C-terminal Src Kinase (Csk): Csk is a cytosolic kinase that specifically phosphorylates Tyr-505, thereby acting as a negative regulator of Lck activity.[2]
The Role of CD4/CD8 Co-receptors
The association of Lck with the cytoplasmic tails of CD4 and CD8 co-receptors is a critical aspect of its function. This interaction serves two main purposes:
-
Localization: It physically brings Lck to the site of TCR-pMHC engagement, increasing its local concentration and facilitating the phosphorylation of ITAMs.[3][12]
-
Enhanced Activity: The binding of the co-receptor to the pMHC complex can also allosterically enhance Lck's kinase activity.[13]
The "Active Lck" Debate: Standby vs. De Novo Activation
There has been considerable debate regarding the state of Lck in resting T-cells. The "standby" model proposes that a significant fraction of Lck is already in a constitutively active, Tyr-394 phosphorylated state, and TCR engagement primarily serves to relocalize this active pool to the TCR complex.[14] Conversely, the "de novo activation" model suggests that TCR stimulation actively induces the conformational opening and subsequent phosphorylation of Tyr-394 on previously inactive Lck molecules.[15] Evidence exists to support both models, and it is likely that a combination of both pre-existing active Lck and newly activated Lck contributes to the robust initiation of TCR signaling.
Lck at the Heart of the TCR Signaling Cascade
Upon TCR and co-receptor engagement with a pMHC, the now-activated Lck initiates a cascade of phosphorylation events that propagate the signal downstream.
Phosphorylation of ITAMs
The first and most critical substrates of Lck are the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the cytoplasmic tails of the CD3 (γ, δ, ε) and ζ chains of the TCR complex. Each ITAM contains two tyrosine residues that are phosphorylated by Lck.[3] Studies have shown a specific order of phosphorylation of the six ITAM tyrosines on the ζ chain, with the N-terminal tyrosine of the first ITAM (1N) being phosphorylated first.[16]
Recruitment and Activation of ZAP-70
The doubly phosphorylated ITAMs serve as high-affinity docking sites for the tandem SH2 domains of ZAP-70, a Syk family tyrosine kinase.[5][17] This recruitment brings ZAP-70 to the plasma membrane and into close proximity with Lck. Lck then phosphorylates ZAP-70 at several tyrosine residues, including Tyr-315, Tyr-319, and Tyr-493, which relieves ZAP-70's autoinhibition and fully activates its kinase activity.[6][18] Activated ZAP-70 then goes on to phosphorylate downstream adaptor proteins such as LAT (Linker for Activation of T-cells) and SLP-76, leading to the formation of a larger signaling complex and the activation of multiple downstream pathways that ultimately control T-cell proliferation, differentiation, and effector functions.[5]
Quantitative Data on Lck Function
A quantitative understanding of the molecular interactions and enzymatic activity of Lck is crucial for building accurate models of TCR signaling and for the rational design of targeted therapies. The following tables summarize key quantitative parameters reported in the literature.
| Parameter | Value | Substrate/Partner | Reference(s) |
| Enzymatic Activity | |||
| kcat | 1-2 s⁻¹ | CD3-ζ ITAMs | [14] |
| Km (ATP) | ~104 µM (for α-subunit) | ATP | [19] |
| Km (peptide substrate) | ~60 µM | RRRDDDSDDD peptide (in 150 mM NaCl) | [19] |
| Binding Affinities (Kd) | |||
| Lck SH2 Domain | 39.8 nM | pYEEIP peptide | [1] |
| Lck SH2 Domain | 40 - 500 nM | Various phosphopeptides | [1] |
| Lck SH3 Domain | 3.8 µM | Tip(167-199) peptide | [20] |
| ZAP-70 tandem SH2 domains | pM - nM range | Doubly phosphorylated ITAMs | [9] |
| Phosphorylation Dynamics | |||
| Half-life of pTyr-394 | ~30 seconds | In Jurkat cells upon PP2 inhibitor treatment | [14] |
| Stoichiometry of pTyr-394 | >50% of total Lck | In Jurkat cells | [14] |
Experimental Protocols
The study of Lck function relies on a variety of biochemical and cell-based assays. Below are detailed methodologies for three key experiments.
In Vitro Lck Kinase Assay
This assay measures the ability of purified Lck to phosphorylate a substrate peptide in a controlled environment.
Materials:
-
Recombinant active Lck enzyme
-
Tyrosine kinase substrate peptide (e.g., Poly(Glu, Tyr) 4:1 or a specific ITAM-derived peptide)
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution (e.g., 10 mM)
-
[γ-³²P]ATP (for radioactive detection) or ADP-Glo™ Kinase Assay kit (Promega) for luminescent detection
-
P81 phosphocellulose paper (for radioactive detection)
-
Phosphoric acid (1%)
-
Scintillation counter
Procedure (Radioactive Method):
-
Prepare a reaction mixture containing Kinase Reaction Buffer, the substrate peptide (e.g., 1 mg/ml), and recombinant Lck (e.g., 10-50 ng).
-
Initiate the reaction by adding a mixture of cold ATP (to the desired final concentration, e.g., 100 µM) and [γ-³²P]ATP (e.g., 10 µCi).
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5 minutes each in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Rinse the paper with acetone (B3395972) and let it air dry.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Include appropriate controls, such as a reaction without enzyme and a reaction without substrate.
Co-immunoprecipitation of Lck and Associated Proteins
This technique is used to identify proteins that interact with Lck within a cellular context.
Materials:
-
T-cell line (e.g., Jurkat) or primary T-cells
-
Cell lysis buffer (e.g., 1% NP-40, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, with protease and phosphatase inhibitors)
-
Anti-Lck antibody (for immunoprecipitation)
-
Protein A/G-agarose or magnetic beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
SDS-PAGE sample buffer
-
Antibodies for Western blotting (e.g., anti-CD4, anti-ZAP-70, anti-phosphotyrosine)
Procedure:
-
Culture and treat T-cells as required for the experiment (e.g., stimulate with anti-CD3/CD28 antibodies).
-
Lyse the cells in ice-cold lysis buffer for 30 minutes on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the anti-Lck antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Collect the beads by centrifugation and wash them 3-5 times with ice-cold wash buffer.
-
After the final wash, remove all supernatant and resuspend the beads in SDS-PAGE sample buffer.
-
Boil the samples for 5-10 minutes to elute the proteins from the beads.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting proteins.
FRET-based Analysis of Lck Activation
Fluorescence Resonance Energy Transfer (FRET) biosensors can be used to visualize the conformational changes associated with Lck activation in living cells.
Materials:
-
T-cells expressing an Lck FRET biosensor (e.g., a construct with a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP) flanking a substrate peptide and an SH2 domain).
-
Live-cell imaging microscope equipped for FRET imaging (e.g., with appropriate filter sets for CFP and YFP).
-
Stimulating agents (e.g., anti-CD3/CD28 antibodies or antigen-presenting cells).
-
Imaging medium (e.g., phenol (B47542) red-free RPMI).
Procedure:
-
Plate the T-cells expressing the Lck FRET biosensor on a glass-bottom dish suitable for live-cell imaging.
-
Acquire baseline FRET images of the unstimulated cells. This involves capturing images in both the donor (CFP) and FRET (YFP emission upon CFP excitation) channels.
-
Introduce the stimulating agent to the cells.
-
Acquire a time-lapse series of FRET images to monitor the change in FRET efficiency over time. An increase or decrease in the FRET ratio (YFP/CFP), depending on the biosensor design, indicates a conformational change in the biosensor upon phosphorylation by Lck, reflecting Lck activation.
-
Analyze the images by calculating the FRET ratio for individual cells or regions of interest (e.g., the immunological synapse).
-
Include appropriate controls, such as cells treated with an Lck inhibitor (e.g., PP2) to confirm that the observed FRET change is dependent on Lck activity.
Visualizing Lck's Role: Signaling Pathways and Experimental Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex processes involving Lck.
Caption: TCR Signaling Cascade Initiation.
Caption: Co-Immunoprecipitation Workflow.
References
- 1. Determination of affinities for lck SH2 binding peptides using a sensitive fluorescence assay: comparison between the pYEEIP and pYQPQP consensus sequences reveals context-dependent binding specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 3. Lck promotes Zap70-dependent LAT phosphorylation by bridging Zap70 to LAT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for activation of human lymphocyte kinase Lck upon tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Story of Kinases and Adaptors: The Role of Lck, ZAP-70 and LAT in Switch Panel Governing T-Cell Development and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CD28 shapes T cell receptor signaling by regulating Lck dynamics and ZAP70 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The lck tyrosine protein kinase interacts with the cytoplasmic tail of the CD4 glycoprotein through its unique amino-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Predicting protein interactions of the kinase Lck critical to T cell modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specificity and regulation of phosphotyrosine signaling through SH2 domains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The kinase-dependent function of Lck in T-cell activation requires an intact site for tyrosine autophosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mutational analysis of Lck in CD45-negative T cells: dominant role of tyrosine 394 phosphorylation in kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. The Interaction of LCK and the CD4 Co-receptor Alters the Dose Response of T-cells to Interleukin-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Constitutively Active Lck Kinase in T Cells Drives Antigen Receptor Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. De novo phosphorylation and conformational opening of the tyrosine kinase Lck act in concert to initiate T cell receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Investigation of the kinetics and order of tyrosine phosphorylation in the T-cell receptor zeta chain by the protein tyrosine kinase Lck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Frontiers | Negative Regulation of Zap70 by Lck Forms the Mechanistic Basis of Differential Expression in CD4 and CD8 T Cells [frontiersin.org]
- 19. Protein kinase CK2: biphasic kinetics with peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. files.core.ac.uk [files.core.ac.uk]
Lck as a Therapeutic Target in Autoimmune Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the signaling cascade of T-cells, which are central players in the pathogenesis of numerous autoimmune diseases. Its restricted expression to lymphoid cells makes it an attractive therapeutic target for the development of selective immunosuppressive agents with a potentially improved safety profile over broader-acting immunomodulators. This guide provides an in-depth overview of Lck's role in autoimmune diseases, its signaling pathways, and its validation as a drug target. It includes a compilation of quantitative data for key Lck inhibitors, detailed experimental protocols for assessing inhibitor activity, and visualizations of the core signaling pathways and experimental workflows.
The Role of Lck in T-Cell Activation and Autoimmunity
Lck is a 56 kDa protein and a member of the Src family of non-receptor tyrosine kinases.[1] It is essential for the initiation of the T-cell receptor (TCR) signaling cascade upon antigen presentation.[1] Lck associates with the cytoplasmic tails of the CD4 and CD8 co-receptors on T-helper and cytotoxic T-cells, respectively.[1] Upon TCR engagement with an antigen-MHC complex, Lck is brought into proximity with the TCR complex, where it phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ-chains.[2] This phosphorylation event creates docking sites for another tyrosine kinase, ZAP-70, which is subsequently activated by Lck, leading to the propagation of downstream signaling pathways that culminate in T-cell activation, proliferation, and cytokine production.[2]
In autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis, autoreactive T-cells mistakenly recognize self-antigens, leading to chronic inflammation and tissue damage. Given Lck's pivotal role in T-cell activation, its inhibition presents a promising strategy to dampen these aberrant immune responses.[3][4] Selective Lck inhibitors are expected to offer a more targeted approach to immunosuppression, potentially avoiding the broad side effects associated with conventional therapies.[3]
Lck Signaling Pathway
The Lck signaling cascade is a tightly regulated process involving multiple phosphorylation and protein-protein interactions. A simplified representation of this pathway is illustrated below.
Caption: Simplified Lck signaling pathway in T-cell activation.
Lck Inhibitors: Quantitative Data
A number of small molecule inhibitors targeting Lck have been developed and evaluated in preclinical studies. The following table summarizes the in vitro potency of selected Lck inhibitors.
| Compound | Lck IC50 (nM) | Other Kinase IC50 (nM) | Reference |
| A-770041 | 147 | Fyn: 44,100; Src: 9,100; Fgr: 14,100 | [5][6] |
| Saracatinib (AZD0530) | 4-10 | c-Src: 2.7; c-Yes: 4-10; Fyn: 4-10; Lyn: 4-10; Blk: 4-10; Fgr: 4-10 | [7][8] |
| "Lck Inhibitor" (unnamed) | 7 | Lyn: 2.1; Src: 4.2; Syk: 200 | [8][9] |
| PP1 | 5 | Fyn: 6; Hck: 3 | [7] |
| PP2 | 4 | Fyn: 5; Hck: 5 | [7] |
| BMS-350751 | 0.5 | - | [10] |
| Compound 24 (unnamed) | 0.5 | Not selective against other Src family kinases, p38, and VEGFR2 | [3] |
| Compound V (unnamed) | 4 | Src: 632; Fyn: 128; Hck: 3,840; Blk: 336; Lyn: 1,320; Fgr: 240 | [7] |
| Compound VI (unnamed) | 0.2 | - | [7] |
| Compound X (unnamed) | 9 | Src: 45; Ack1: 98 | [7] |
| Compound XI (unnamed) | 36 | Src: 914; Ack1: 78 | [7] |
| Compound XII (unnamed) | 0.6 | Src: 1; Kdr: 140; Syk: 200; Zap-70: 370; Btk: 100 | [7] |
Experimental Protocols
In Vitro Lck Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol describes a common method for measuring the activity of Lck and the potency of its inhibitors in a cell-free system. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant Lck enzyme
-
Lck substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
This compound compounds
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound compounds in DMSO. Further dilute the compounds in Kinase Buffer to the desired final concentrations. Include a DMSO-only control (vehicle).
-
Reaction Setup:
-
Add 5 µL of the diluted inhibitor or vehicle control to the wells of the assay plate.
-
Add 10 µL of a solution containing the Lck enzyme in Kinase Buffer.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the Lck substrate and ATP in Kinase Buffer. The final reaction volume is 25 µL.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Convert the generated ADP to ATP by adding 50 µL of Kinase Detection Reagent to each well.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (from wells with no enzyme) from all other measurements.
-
Calculate the percentage of Lck activity for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for an in vitro Lck kinase inhibition assay.
In Vivo Efficacy Assessment in Animal Models
The efficacy of Lck inhibitors in the context of autoimmune diseases is typically evaluated in established animal models.
Common Animal Models:
-
Collagen-Induced Arthritis (CIA) in mice or rats: A model for rheumatoid arthritis.
-
Experimental Autoimmune Encephalomyelitis (EAE) in mice: A model for multiple sclerosis.
-
Imiquimod-induced psoriasis-like skin inflammation in mice: A model for psoriasis.
General Protocol Outline:
-
Disease Induction: Induce the autoimmune disease in the animals according to the established protocol for the chosen model.
-
Compound Administration:
-
Administer the this compound or vehicle control to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Treatment can be prophylactic (starting before or at the time of disease induction) or therapeutic (starting after the onset of clinical signs).
-
A dose-response study is typically performed to determine the optimal therapeutic dose.
-
-
Monitoring of Disease Progression:
-
Regularly monitor the animals for clinical signs of the disease. This may include:
-
CIA: Paw swelling, arthritis score.
-
EAE: Clinical score based on the severity of paralysis.
-
Psoriasis model: Skin thickness, erythema, and scaling.
-
-
Monitor body weight as an indicator of general health.
-
-
Endpoint Analysis:
-
At the end of the study, collect tissues and blood for further analysis.
-
Histopathology: Examine joint or skin tissue for signs of inflammation and damage.
-
Immunophenotyping: Analyze immune cell populations in the blood, lymph nodes, or spleen by flow cytometry.
-
Cytokine analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-17, TNF-α, IFN-γ) in the serum or tissue homogenates using ELISA or other immunoassays.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) analysis: Measure the concentration of the inhibitor in the plasma and assess the extent of Lck inhibition in target tissues.
-
Clinical Development and Future Perspectives
While a number of Lck inhibitors have shown promise in preclinical studies, the clinical development of highly selective Lck inhibitors for autoimmune diseases has been challenging. Some broader-spectrum tyrosine kinase inhibitors that also inhibit Lck, such as Masitinib, have been investigated in clinical trials for conditions like multiple sclerosis.[11][12] However, there is a lack of extensive clinical trial data specifically for potent and selective Lck inhibitors in autoimmune indications.
Future research and development efforts are likely to focus on:
-
Improving Selectivity: Designing inhibitors with greater selectivity for Lck over other Src family kinases to minimize off-target effects.
-
Optimizing Pharmacokinetics: Developing compounds with favorable oral bioavailability and metabolic stability.
-
Combination Therapies: Investigating the potential of Lck inhibitors in combination with other immunomodulatory agents to achieve synergistic effects.
-
Biomarker Development: Identifying biomarkers to predict which patients are most likely to respond to Lck-targeted therapies.
The continued exploration of Lck as a therapeutic target holds significant promise for the development of novel and more targeted treatments for a range of debilitating autoimmune diseases.
References
- 1. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. promega.com [promega.com]
- 6. researchgate.net [researchgate.net]
- 7. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. A-770041, a novel and selective small-molecule inhibitor of Lck, prevents heart allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Structure and Function of the Lck Kinase Domain
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Lymphocyte-specific protein tyrosine kinase (Lck) is a 56 kDa non-receptor tyrosine kinase of the Src family, encoded by the LCK gene.[1][2] It is a pivotal enzyme primarily expressed in T-cells and Natural Killer (NK) cells, where it plays a critical role in the initiation of T-cell receptor (TCR) signaling, T-cell development, maturation, and activation.[1][2][3] Lck associates with the cytoplasmic tails of the CD4 and CD8 co-receptors and is one of the first kinases activated following TCR engagement.[1][4] Its activation triggers a cascade of phosphorylation events, including the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the TCR-CD3 complex, which subsequently recruits and activates another kinase, ZAP-70.[5][6][7] Given its crucial role in T-cell function, Lck is a significant target for therapeutic intervention in various diseases, including autoimmune disorders and T-cell malignancies.[1][4] This guide provides an in-depth overview of the structure, function, regulation, and study of the Lck kinase domain.
I. Structure of the Lck Kinase
Lck is a multi-domain protein consisting of an N-terminal unique domain, a Src Homology 3 (SH3) domain, a Src Homology 2 (SH2) domain, and a C-terminal kinase (catalytic) domain.[1][2][5]
-
N-terminal Unique Domain: This region contains sites for myristoylation and palmitoylation, lipid modifications that anchor Lck to the inner leaflet of the plasma membrane.[1][2][4] This domain also mediates the interaction with the cytoplasmic tails of CD4 and CD8 co-receptors through a zinc clasp motif.[1][8]
-
SH3 Domain: This domain binds to proline-rich sequences on other proteins, facilitating protein-protein interactions.[2][9] In the inactive state, the SH3 domain interacts with the linker region between the SH2 and kinase domains, contributing to autoinhibition.[10]
-
SH2 Domain: The SH2 domain recognizes and binds to phosphorylated tyrosine residues within specific sequence contexts on target proteins.[2][9] A critical intramolecular interaction occurs when the SH2 domain binds to a phosphorylated tyrosine in Lck's own C-terminal tail (Tyr505), locking the kinase in an inactive conformation.[1][5]
-
Kinase (Catalytic) Domain: This is the core functional unit responsible for transferring a phosphate (B84403) group from ATP to tyrosine residues on substrate proteins.[2] It is composed of a smaller N-terminal lobe and a larger C-terminal lobe. The active site, where ATP and the substrate peptide bind, is located in the cleft between these two lobes. The kinase domain contains a key regulatory feature known as the activation loop.[11]
Two key tyrosine residues govern the activity of Lck:
-
Activating Tyrosine (Tyr394): Located in the activation loop of the kinase domain, autophosphorylation of this residue is required for Lck to achieve its full catalytic activity.[1][2][5][12] This phosphorylation event stabilizes the activation loop in an open, catalytically competent conformation.[1][5]
-
Inhibitory Tyrosine (Tyr505): Situated in the C-terminal tail, phosphorylation of this residue by the C-terminal Src kinase (Csk) induces an intramolecular interaction with the SH2 domain.[1][3][5][13] This interaction forces the kinase into a closed, autoinhibited conformation, significantly reducing its activity.[1][3]
II. Regulation of Lck Kinase Activity
The activity of Lck is tightly controlled by a dynamic interplay of phosphorylation and dephosphorylation events, mediated by other kinases and phosphatases, which regulate its conformation.
Activation: Lck activation is initiated by the phosphatase CD45.[4][14] In resting T-cells, Lck is maintained in an inactive state through the phosphorylation of Tyr505 by Csk.[1][13] Upon TCR stimulation, the large transmembrane phosphatase CD45 is brought into proximity of Lck and dephosphorylates the inhibitory Tyr505.[4][14][15] This dephosphorylation disrupts the intramolecular interaction between the C-terminal tail and the SH2 domain, leading to a conformational opening of the Lck structure.[4][15] This "primed" state allows for the trans-autophosphorylation of Tyr394 in the activation loop, which stabilizes the active conformation and leads to full enzymatic activity.[1][4][14]
Inhibition: The primary negative regulator of Lck is the C-terminal Src kinase (Csk).[1][4] Csk specifically phosphorylates Tyr505, which promotes the closed, autoinhibited conformation.[1][10] Additionally, phosphatases such as SHP-1 can dephosphorylate the activating Tyr394, providing another mechanism to downregulate Lck activity.[1]
III. Lck in T-Cell Receptor Signaling
Lck is indispensable for initiating the signaling cascade downstream of the TCR. Upon antigen recognition by the TCR, Lck, associated with the CD4 or CD8 co-receptor, is brought into the vicinity of the TCR/CD3 complex.
-
ITAM Phosphorylation: Activated Lck phosphorylates the tyrosine residues within the ITAMs of the CD3 and ζ-chains.[6][7]
-
ZAP-70 Recruitment: The doubly phosphorylated ITAMs serve as docking sites for the tandem SH2 domains of the ZAP-70 kinase, recruiting it to the TCR complex.[7]
-
ZAP-70 Activation: Lck then phosphorylates ZAP-70 at key tyrosine residues, leading to its full activation.[6]
-
Downstream Signaling: Activated ZAP-70 phosphorylates downstream adaptor proteins, such as LAT (Linker for Activation of T-cells) and SLP-76, which nucleate the formation of larger signaling complexes, ultimately leading to T-cell activation, proliferation, and differentiation.[4][16]
IV. Quantitative Data
Summarized below are key quantitative parameters related to the Lck kinase domain. These values are often context-dependent and can vary based on experimental conditions, constructs used, and assay types.
Table 1: Kinetic Parameters
| Parameter | Value | Substrate/Condition | Source |
|---|---|---|---|
| ATP Km,app | ~0.39 µM | Radiometric protein kinase assay | [14] |
| Specific Activity | 180-244 nmol/min/mg | Poly (Glu:Tyr, 4:1) synthetic peptide | |
Table 2: Binding Affinities (Dissociation Constant, Kd)
| Lck Domain | Binding Partner (Peptide) | Kd | Method | Source |
|---|---|---|---|---|
| SH2 | FTATEC(AANS)QpYEEIP | 39.8 nM | Fluorescence Assay | [17] |
| SH2 | pYEEI-containing peptides | 40 - 500 nM | Fluorescence Assay | [17] |
| SH3 | Tip(167-199) peptide | 3.8 µM | Fluorescence Spectroscopy |[18] |
Table 3: Inhibitor Potency (IC50)
| Inhibitor | IC50 | Assay Condition | Source |
|---|---|---|---|
| Staurosporine | ~10-100 nM (typical) | Varies; ADP-Glo™ Assay as an example | [16] |
| Crizotinib | 70 nM | Permeabilized cells (NanoBRET) |[3] |
Note: IC50 values are highly dependent on the ATP concentration used in the assay due to the ATP-competitive nature of many inhibitors. The Cheng-Prusoff equation (IC50 = Ki + Ki/Km×[ATP]) describes this relationship.[19]
V. Experimental Protocols
Detailed methodologies are crucial for the reproducible study of Lck. Below are outlines of key experimental protocols.
Recombinant Lck Expression and Purification
Objective: To produce active Lck protein for use in in vitro assays.
Methodology Outline (E. coli expression): [20]
-
Cloning: Clone the full-length human Lck cDNA into a suitable bacterial expression vector (e.g., pGEX or pET series), often with an affinity tag (e.g., GST or 6xHis) for purification.
-
Transformation: Transform the expression plasmid into a competent E. coli strain like BL21(DE3).
-
Expression: Grow the bacterial culture to a mid-log phase (OD600 ~0.6-0.8) at 37°C. Induce protein expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue incubation, often at a lower temperature (e.g., 18-25°C) for several hours or overnight to improve protein solubility.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer containing protease inhibitors, DNase, and RNase. Lyse the cells using methods such as sonication or a French press.
-
Affinity Chromatography: Centrifuge the lysate to pellet cell debris. Apply the cleared supernatant to an affinity chromatography column (e.g., Glutathione-Sepharose for GST-tags or Ni-NTA for His-tags). Wash the column extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound Lck protein using a specific eluting agent (e.g., reduced glutathione (B108866) for GST-tags or imidazole (B134444) for His-tags).
-
Further Purification (Optional): For higher purity, perform additional chromatography steps such as ion exchange or size-exclusion chromatography.
-
Characterization: Confirm the purity and identity of the protein using SDS-PAGE and Western blotting with an anti-Lck antibody. Assess kinase activity via an in vitro kinase assay.
Note: Expression in baculovirus-infected insect cells (e.g., Sf9) is an alternative that can provide post-translational modifications more similar to those in mammalian cells.[5]
In Vitro Kinase Assay
Objective: To measure the catalytic activity of Lck and assess the potency of inhibitors.
Methodology Outline (ADP-Glo™ Luminescent Assay): [16]
-
Reaction Setup: In a multi-well plate (e.g., 384-well), prepare the kinase reaction. This typically includes:
-
Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).[8]
-
Recombinant Lck enzyme (at a pre-determined optimal concentration).
-
Substrate (e.g., a synthetic peptide like Poly(Glu,Tyr) 4:1 or a specific substrate peptide).[9]
-
Test compound (inhibitor) at various concentrations or DMSO as a vehicle control.
-
-
Initiation: Start the reaction by adding ATP at a defined concentration (often at or near the Km value for ATP to accurately determine inhibitor potency).
-
Incubation: Incubate the plate at room temperature or 30°C for a specified time (e.g., 30-60 minutes).
-
ADP Detection (Part 1 - ATP Depletion): Add ADP-Glo™ Reagent to the wells. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for ~40 minutes.
-
ADP Detection (Part 2 - Luminescence): Add Kinase Detection Reagent. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce light. Incubate for ~30 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Immunoprecipitation (IP) of Lck
Objective: To isolate Lck and its associated proteins from a cell lysate.
Methodology Outline: [21]
-
Cell Culture and Stimulation: Culture T-cells (e.g., Jurkat cell line or primary T-cells) under appropriate conditions. If required, stimulate the cells (e.g., with anti-CD3/CD28 antibodies) to activate signaling pathways.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using a non-denaturing lysis buffer (e.g., RIPA buffer or a buffer with a mild detergent like Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Lysate Clearing: Centrifuge the lysate at high speed (e.g., ~14,000 x g) at 4°C to pellet nuclei and cell debris. Collect the supernatant (cleared lysate). Determine the protein concentration using a BCA or Bradford assay.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G-agarose or magnetic beads for 30-60 minutes at 4°C. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add a primary antibody specific for Lck to the cleared lysate. Incubate for several hours to overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G-agarose or magnetic beads to the lysate-antibody mixture and incubate for another 1-3 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: Pellet the beads by centrifugation (or using a magnetic rack). Discard the supernatant. Wash the beads multiple times (e.g., 3-5 times) with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elution: After the final wash, resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the proteins and denature them.
-
Analysis: Pellet the beads and load the supernatant onto an SDS-PAGE gel for analysis by Western blotting with antibodies against Lck or potential interacting partners (for co-IP).
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Human Lck, His Tag Recombinant Protein (PR4170A) [thermofisher.com]
- 6. Protocol - Protein expression and purification [depts.washington.edu]
- 7. scbt.com [scbt.com]
- 8. The lck tyrosine protein kinase interacts with the cytoplasmic tail of the CD4 glycoprotein through its unique amino-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LCK Kinase Enzyme System [promega.jp]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. In vitro kinase assay [protocols.io]
- 12. Subcellular distribution of Lck during CD4 T-cell maturation in the thymic medulla regulates the T-cell activation threshold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HTScan® Lck Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. mch.estranky.sk [mch.estranky.sk]
- 15. Fine-tuning of substrate preferences of the Src-family kinase Lck revealed through a high-throughput specificity screen - PMC [pmc.ncbi.nlm.nih.gov]
- 16. promega.com [promega.com]
- 17. Determination of affinities for lck SH2 binding peptides using a sensitive fluorescence assay: comparison between the pYEEIP and pYQPQP consensus sequences reveals context-dependent binding specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. shop.carnabio.com [shop.carnabio.com]
- 20. Purification and characterization of an activated form of the protein tyrosine kinase Lck from an Escherichia coli expression system [pubmed.ncbi.nlm.nih.gov]
- 21. protocols.io [protocols.io]
The Role of the Lck Signaling Pathway in T-Lymphocyte Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The lymphocyte-specific protein tyrosine kinase (Lck) is a critical signaling molecule that governs the development and activation of T-lymphocytes. As a member of the Src family of non-receptor tyrosine kinases, Lck plays a pivotal role in initiating the signaling cascade downstream of the T-cell receptor (TCR), thereby dictating the fate of developing thymocytes through positive and negative selection. This technical guide provides an in-depth overview of the Lck signaling pathway, including its regulation, downstream effectors, and the experimental methodologies used to investigate its function.
Core Signaling Pathway
T-cell development in the thymus is a tightly regulated process that ensures the generation of a functional and self-tolerant T-cell repertoire. The engagement of the TCR with self-peptide-MHC complexes on thymic epithelial cells initiates a signaling cascade orchestrated by Lck.
Lck is constitutively associated with the cytoplasmic tails of the CD4 and CD8 co-receptors.[1] Upon TCR engagement with a peptide-MHC complex, the co-receptor brings Lck into close proximity with the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD3 and ζ-chains of the TCR complex.[2][3] This proximity allows the constitutively active fraction of Lck to phosphorylate the tyrosine residues within the ITAMs.[2][3]
Phosphorylated ITAMs serve as docking sites for the Syk family tyrosine kinase, ZAP-70 (Zeta-chain-associated protein kinase 70).[4] Recruited ZAP-70 is then phosphorylated and activated by Lck.[5][6] Activated ZAP-70, in turn, phosphorylates key downstream adaptor proteins, most notably the Linker for Activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[7][8] This leads to the formation of a larger signaling complex, or "signalosome," which propagates the signal to downstream pathways, ultimately leading to the activation of transcription factors that drive thymocyte differentiation, survival, or apoptosis.[9]
Regulation of Lck Activity
The kinase activity of Lck is exquisitely regulated by a dynamic interplay of phosphorylation and dephosphorylation events at two key tyrosine residues:
-
Activating Tyrosine (Y394): Autophosphorylation at this site within the activation loop leads to an open and active conformation of the Lck kinase domain.[3][4]
-
Inhibitory Tyrosine (Y505): Phosphorylation at this C-terminal tyrosine by the C-terminal Src kinase (Csk) induces a closed, inactive conformation.[4][10]
The balance between these two phosphorylation states is controlled by the transmembrane tyrosine phosphatase CD45 and the cytoplasmic kinase Csk. CD45 can dephosphorylate both Y505 (promoting activation) and, to a lesser extent, Y394 (leading to inactivation).[10][11] Csk, on the other hand, specifically phosphorylates Y505, thereby inhibiting Lck activity.[10][12] This intricate regulatory mechanism ensures that Lck signaling is appropriately tuned to elicit the correct developmental outcome.
Data Presentation: Quantitative Insights into Lck Signaling
While comprehensive quantitative data for every aspect of the Lck signaling pathway in thymocyte development is an area of active research, the following tables summarize available data from various studies. It is important to note that some data may be derived from mature T-cell subsets or cell lines, as direct quantitative measurements in primary thymocyte subsets can be challenging.
| Parameter | Cell Type | Value | Reference |
| Protein Abundance | |||
| Lck molecules per cell | CD4+ T-cell | ~75,000 | [10] |
| CD45 molecules per cell | CD4+ T-cell | ~150,000 | [10] |
| Csk molecules per cell | CD4+ T-cell | ~50,000 | [10] |
| Phosphorylation Stoichiometry | |||
| Constitutively active Lck (pY394) | Naive human CD4+ T-cells | ~10-40% | [13] |
| Lck phosphorylated at Y505 | Resting Jurkat T-cells | Varies | [14] |
| Kinetic Parameters | |||
| Lck kcat for CD3ζ ITAMs | In vitro | 1-2 s⁻¹ | [13] |
| Interacting Proteins | Domain of Lck | Binding Affinity (Kd) | Method | Reference |
| CD4 cytoplasmic tail | N-terminal zinc clasp | Not specified in provided results | Co-immunoprecipitation | [15] |
| Phosphorylated ITAM | SH2 domain | Not specified in provided results | In vitro binding assays | [16] |
| ZAP-70 (pY319) | SH2 domain | Not specified in provided results | In vitro binding assays | [7] |
| LAT (proline-rich region) | SH3 domain | Not specified in provided results | In vitro binding assays | [7] |
Experimental Protocols
Immunoprecipitation of Lck from Thymocytes
This protocol describes the immunoprecipitation of Lck from a thymocyte cell lysate to study its phosphorylation status or associated proteins.
Materials:
-
Thymocytes
-
Ice-cold PBS
-
Modified RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors (e.g., Roche cOmplete™, PhosSTOP™)
-
Anti-Lck antibody (for immunoprecipitation)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40
-
Elution Buffer: 1x Laemmli sample buffer
-
Microcentrifuge
-
Rotator
Procedure:
-
Harvest thymocytes and wash twice with ice-cold PBS.
-
Lyse the cell pellet with ice-cold modified RIPA buffer (1 ml per 10^7 cells) and incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled microcentrifuge tube. Determine the protein concentration using a BCA or Bradford assay.
-
Pre-clear the lysate by adding 20 µl of protein A/G beads and rotating for 1 hour at 4°C.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
Add 2-5 µg of anti-Lck antibody to 500-1000 µg of pre-cleared lysate.
-
Incubate with gentle rotation for 2 hours to overnight at 4°C.
-
Add 30 µl of protein A/G bead slurry and rotate for another 1-2 hours at 4°C.
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute.
-
Carefully aspirate the supernatant.
-
Wash the beads three times with 1 ml of ice-cold Wash Buffer.
-
After the final wash, aspirate all supernatant and resuspend the beads in 30 µl of 1x Laemmli sample buffer.
-
Boil the samples for 5 minutes at 95°C to elute the proteins.
-
Centrifuge to pellet the beads, and collect the supernatant for analysis by Western blotting.
In Vitro Lck Kinase Assay
This protocol outlines a method to measure the kinase activity of immunoprecipitated or recombinant Lck using a synthetic peptide substrate.
Materials:
-
Immunoprecipitated Lck on beads or recombinant Lck
-
Kinase Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10 mM MnCl₂
-
ATP solution (10 mM)
-
Substrate: Poly(Glu, Tyr) 4:1 or a specific ITAM-containing peptide
-
[γ-³²P]ATP (optional, for radioactive detection) or ADP-Glo™ Kinase Assay kit (Promega) for non-radioactive detection
-
Scintillation counter or luminometer
Procedure:
-
Wash the immunoprecipitated Lck beads twice with Kinase Assay Buffer.
-
Resuspend the beads in 20 µl of Kinase Assay Buffer.
-
Prepare the reaction mixture in a microcentrifuge tube on ice:
-
20 µl of Lck bead suspension or recombinant Lck
-
10 µl of substrate solution (e.g., 1 mg/ml Poly(Glu, Tyr))
-
10 µl of 5x Kinase Assay Buffer
-
5 µl of distilled water
-
-
Initiate the reaction by adding 5 µl of ATP solution (containing [γ-³²P]ATP if using radioactive detection) to a final concentration of 100 µM.
-
Incubate the reaction at 30°C for 15-30 minutes with gentle agitation.
-
Terminate the reaction by adding 25 µl of 2x Laemmli sample buffer and boiling for 5 minutes.
-
For radioactive detection, spot a portion of the reaction mixture onto P81 phosphocellulose paper, wash extensively with 0.75% phosphoric acid, and measure incorporated radioactivity using a scintillation counter.
-
For non-radioactive detection (e.g., ADP-Glo™), follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.[17][18]
Phosphoflow Cytometry for Lck Phosphorylation
This protocol allows for the single-cell measurement of phosphorylated Lck (p-Lck) at both the activating (Y394) and inhibitory (Y505) sites in thymocyte subsets.[1]
Materials:
-
Thymocytes
-
FACS Buffer: PBS with 2% FBS
-
Fixation Buffer: BD Cytofix™ or equivalent (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer: BD Phosflow™ Perm Buffer III or equivalent (e.g., ice-cold 90% methanol)
-
Fluorochrome-conjugated antibodies against surface markers (e.g., CD4, CD8, CD44, CD25)
-
Fluorochrome-conjugated antibodies against p-Lck (Y394) and p-Lck (Y505)
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension of thymocytes.
-
(Optional) Stimulate cells as required for the experiment. For basal phosphorylation, proceed directly to fixation.
-
Fix the cells by adding an equal volume of pre-warmed Fixation Buffer and incubate for 10-15 minutes at 37°C.
-
Wash the cells twice with FACS Buffer.
-
Permeabilize the cells by resuspending the pellet in ice-cold Permeabilization Buffer and incubate on ice for 30 minutes.
-
Wash the cells twice with FACS Buffer to remove the permeabilization buffer.
-
Resuspend the cells in FACS Buffer and add the cocktail of fluorochrome-conjugated antibodies against surface markers and intracellular p-Lck.
-
Incubate for 60 minutes at room temperature in the dark.
-
Wash the cells twice with FACS Buffer.
-
Resuspend the cells in FACS Buffer and acquire the data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo), gating on the thymocyte subsets of interest to determine the mean fluorescence intensity (MFI) of p-Lck staining.
Mandatory Visualizations
Lck Signaling Pathway in T-Cell Development
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Signaling in thymic selection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 5. Phosphoflow cytometry to assess cytokine signaling pathways in peripheral immune cells: potential for inferring immune cell function and treatment response in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. ashpublications.org [ashpublications.org]
- 9. A PLC-γ1 Feedback Pathway Regulates Lck Substrate Phosphorylation at the T Cell Receptor and SLP-76 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The differential regulation of Lck kinase phosphorylation sites by CD45 is critical for T cell receptor signaling responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CD45 functions as a signaling gatekeeper in T cells – MIT Department of Chemistry [chemistry.mit.edu]
- 13. Constitutively Active Lck Kinase in T Cells Drives Antigen Receptor Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Constitutive Lck activity drives sensitivity differences between CD8+ memory T cell subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lck availability during thymic selection determines the recognition specificity of the T cell repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative interactomics of Lck-TurboID in living human T cells unveils T cell receptor stimulation-induced proximal Lck interactors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
- 18. bpsbioscience.com [bpsbioscience.com]
The Role of Lck in T-Cell Mediated Diseases: A Technical Guide
Abstract
Lymphocyte-specific protein tyrosine kinase (Lck) is a critical signaling molecule in T-lymphocytes, essential for the initiation of the T-cell receptor (TCR) signaling cascade that governs T-cell development, activation, and differentiation.[1] Dysregulation of Lck activity is implicated in the pathogenesis of numerous T-cell mediated autoimmune diseases, including rheumatoid arthritis, systemic lupus erythematosus, and psoriasis, making it a prime therapeutic target.[1][2] This guide provides an in-depth examination of Lck's function, its role in disease, quantitative data on its activity in pathological states, and detailed protocols for its study. It is intended for researchers, scientists, and drug development professionals working to understand and target T-cell mediated inflammation.
Introduction to Lck
Lck, a 56 kDa protein, is a member of the Src family of non-receptor tyrosine kinases.[1][3] Its expression is largely restricted to lymphoid cells, primarily T-cells and Natural Killer (NK) cells.[2] Structurally, Lck contains an N-terminal domain for membrane association, SH3 and SH2 domains that mediate protein-protein interactions, and a C-terminal kinase (SH1) domain responsible for its catalytic activity.[1] Lck's primary function is to phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the CD3 and ζ-chains of the TCR complex, a pivotal first step in T-cell activation.[3][4][5]
Lck Signaling Pathway in T-Cell Activation
T-cell activation is initiated when the TCR recognizes a specific peptide-MHC complex on an antigen-presenting cell (APC). Lck, which is non-covalently associated with the cytoplasmic tails of the CD4 or CD8 co-receptors, is brought into proximity of the TCR complex.[3] This initiates a phosphorylation cascade:
-
ITAM Phosphorylation: Lck phosphorylates the tyrosine residues within the ITAMs of the TCR/CD3 complex.[4]
-
ZAP-70 Recruitment and Activation: The newly phosphorylated ITAMs serve as docking sites for another tyrosine kinase, ZAP-70 (Zeta-chain-associated protein kinase 70), which is then also phosphorylated and activated by Lck.[5][6]
-
Downstream Signal Propagation: Activated ZAP-70 phosphorylates key adaptor proteins, including Linker for Activation of T-cells (LAT) and SH2-domain-containing leukocyte protein of 76 kDa (SLP-76).[4] This leads to the activation of multiple downstream pathways, including the PLCγ-mediated calcium mobilization and the Ras-ERK/MAPK pathway, ultimately culminating in cytokine production, proliferation, and effector T-cell differentiation.[7][8]
Lck activity is tightly regulated. Phosphorylation at an activating tyrosine residue (Tyr394 in humans) increases its kinase activity, while phosphorylation at an inhibitory C-terminal tyrosine (Tyr505) by C-terminal Src kinase (Csk) renders it less active.[9]
References
- 1. Exploration of the therapeutic aspects of Lck: A kinase target in inflammatory mediated pathological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lck inhibitors as a therapeutic approach to autoimmune disease and transplant rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 4. Beyond TCR Signaling: Emerging Functions of Lck in Cancer and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | How does the kinase Lck phosphorylate the T cell receptor? Spatial organization as a regulatory mechanism [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Lck Regulates the Threshold of Activation in Primary T Cells, While both Lck and Fyn Contribute to the Magnitude of the Extracellular Signal-Related Kinase Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A partial human LCK defect causes a T cell immunodeficiency with intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phospho-Lck (Tyr505) Antibody | Cell Signaling Technology [cellsignal.com]
The Lynchpin Kinase: A Technical Guide to Lck's Role in Hematologic Malignancies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lymphocyte-specific protein tyrosine kinase (Lck) is a critical signaling molecule in the adaptive immune system, primarily known for its role in T-cell development and activation. However, aberrant Lck activity has been increasingly implicated in the pathogenesis of various hematologic malignancies. This technical guide provides an in-depth exploration of Lck's function in these diseases, its signaling pathways, and its emergence as a promising therapeutic target. We present a compilation of quantitative data on Lck expression and inhibitor efficacy, detailed experimental methodologies for its study, and visual representations of its complex signaling networks. This document serves as a comprehensive resource for researchers and drug development professionals working to understand and target Lck in the context of blood cancers.
Lck: From Normal T-Cell Function to Oncogenic Driver
Lck is a member of the Src family of non-receptor tyrosine kinases, essential for initiating T-cell receptor (TCR) signaling.[1] In healthy T-cells, Lck associates with the CD4 and CD8 co-receptors and, upon TCR engagement, phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex.[2] This event triggers a signaling cascade involving the recruitment and activation of ZAP-70, leading to the activation of downstream pathways such as the Ras-MAPK, PI3K-Akt, and NF-κB pathways, ultimately resulting in T-cell proliferation, differentiation, and cytokine production.[1][3]
In the context of hematologic malignancies, this tightly regulated process is often hijacked. Dysregulation of Lck, through overexpression or constitutive activation, can lead to uncontrolled cell proliferation and survival, contributing to the malignant phenotype in various leukemias and lymphomas.
Lck in T-Cell Acute Lymphoblastic Leukemia (T-ALL)
T-ALL is an aggressive cancer characterized by the proliferation of immature T-cells. A significant subset of T-ALL cases, estimated to be around 40%, demonstrates a dependency on Lck for survival.[4] Studies have shown that Lck is often overexpressed in T-ALL samples compared to healthy T-cells, with one study noting a 1.46-fold higher expression.[5] This overexpression, coupled with activating mutations or dysregulation of upstream signaling, leads to constitutive Lck activity, driving leukemic cell growth and survival through pathways like the pre-TCR and IL-7 receptor signaling cascades.[6][7]
Lck in Chronic Lymphocytic Leukemia (CLL)
While Lck is predominantly associated with T-cells, it is also aberrantly expressed in malignant B-cells of CLL.[8] In CLL, Lck plays a crucial role in potentiating B-cell receptor (BCR) signaling.[9] Its expression is significantly greater in CLL cells compared to normal B-cells.[10] Inhibition of Lck in CLL cells has been shown to block BCR-induced activation of key survival pathways, including NF-κB, ERK, and Akt, highlighting its importance in the pathogenesis of this disease.[9][11] Interestingly, while Lck is overexpressed, its expression level variance does not appear to correlate with disease outcome.[10]
Lck Signaling Pathways in Malignancy
The oncogenic role of Lck in hematologic malignancies stems from its ability to activate a network of downstream signaling pathways that promote cell proliferation, survival, and resistance to apoptosis.
T-ALL Signaling Cascade
In T-ALL, Lck is a central node in the pre-TCR and TCR signaling pathways. Its constitutive activation leads to the phosphorylation of key substrates, initiating a cascade that supports leukemic cell growth. The following diagram illustrates this aberrant signaling.
Caption: Aberrant Lck signaling in T-ALL.
CLL Signaling Cascade
In CLL, Lck contributes to the potentiation of BCR signaling, working in concert with other kinases to promote the survival of malignant B-cells. The diagram below outlines this pathway.
Caption: Lck's role in potentiating BCR signaling in CLL.
Lck as a Therapeutic Target
The clear involvement of Lck in driving the proliferation and survival of malignant cells makes it an attractive therapeutic target. Several strategies are being employed to inhibit its activity, ranging from multi-kinase inhibitors to highly specific degraders.
Kinase Inhibitors
Dasatinib (B193332), a multi-kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive ALL, is also a potent inhibitor of Lck.[5][12] In T-ALL, dasatinib has shown efficacy in a subset of patients, with approximately 27% of primary T-ALL samples responding significantly to the drug.[5] Other small molecule inhibitors, such as A-770041, have been developed with greater selectivity for Lck over other Src family kinases.[13]
Proteolysis Targeting Chimeras (PROTACs)
A more recent and highly promising approach is the development of Lck-targeting PROTACs. These molecules induce the degradation of Lck rather than just inhibiting its kinase activity. The lead compound SJ11646, a dasatinib-based PROTAC, has demonstrated significantly higher cytotoxicity in LCK-activated T-ALL cell lines compared to dasatinib, with one study reporting a 1,561-fold increase in potency.[3][8] Furthermore, SJ11646 leads to a much more prolonged suppression of Lck signaling in vivo.[6]
Quantitative Data on Lck Inhibition
The following tables summarize key quantitative data regarding the efficacy of various Lck inhibitors.
Table 1: In Vitro Efficacy of Lck Inhibitors
| Compound | Assay Type | Cell Line/System | IC50/EC50/DC50 | Reference(s) |
| Dasatinib | Growth Inhibition | T-ALL primary samples | 1.3 - 16 nM (in sensitive cases) | [5] |
| A-770041 | Lck Kinase Inhibition | Biochemical assay (1 mM ATP) | 147 nM | [9][13] |
| IL-2 Production | Anti-CD3 stimulated cells | 80 nM (EC50) | [1][13] | |
| IL-2 Production | Concanavalin A stimulated (in vivo) | 78 ± 28 nM (EC50) | [13][14] | |
| SJ11646 (PROTAC) | Cytotoxicity (LC50) | KOPT-K1 T-ALL cells | 0.083 pM | [3] |
| Lck Degradation (DC50) | KOPT-K1 T-ALL cells | 0.00838 pM | [3][15] |
Table 2: Comparative Efficacy and In Vivo Effects
| Metric | Dasatinib | SJ11646 (PROTAC) | Fold Difference/Comment | Reference(s) |
| Cytotoxicity in KOPT-K1 cells | ~129.5 pM (calculated) | 0.083 pM | 1561-fold more potent | [3] |
| Duration of pLCK suppression in vivo | ~8 hours | 24 hours | 3-fold longer duration of action | [3] |
Experimental Methodologies for Studying Lck
Investigating the role of Lck in hematologic malignancies requires a range of specialized molecular and cellular biology techniques. This section provides an overview of key experimental protocols.
Assessing Lck Kinase Activity: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Protocol Overview:
-
Kinase Reaction: Recombinant Lck enzyme is incubated with a suitable substrate (e.g., a generic tyrosine kinase substrate) and ATP in a kinase buffer. The compound of interest (inhibitor) is added at various concentrations.
-
Reaction Termination and ATP Depletion: ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. This step is typically a 40-minute incubation at room temperature.[16][17]
-
ADP to ATP Conversion and Detection: Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced in the kinase reaction back into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal. This step usually requires a 30-60 minute incubation.[16][17]
-
Measurement: The luminescence is read on a plate reader. The signal intensity correlates with the amount of ADP produced and thus, Lck activity.
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Measuring Lck Activation: Western Blotting for Phospho-Lck
Western blotting is used to detect the phosphorylation status of Lck at its activating tyrosine residue (Y394), which is a direct indicator of its activation state.
Detailed Methodology:
-
Sample Preparation:
-
Culture hematologic malignancy cell lines (e.g., Jurkat, MOLT-4 for T-ALL) or primary patient cells.
-
Treat cells with inhibitors or stimuli as required.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation.[18]
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in SDS-PAGE sample buffer.
-
Separate proteins by size on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Lck (e.g., anti-pLck Y394) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
The membrane can be stripped and re-probed with an antibody against total Lck and a loading control (e.g., β-actin) for normalization.
-
Quantifying Lck Expression: Intracellular Flow Cytometry
Flow cytometry allows for the quantification of Lck protein expression at the single-cell level within a heterogeneous population of cells.
Detailed Methodology:
-
Cell Preparation:
-
Harvest up to 1 x 10^6 cells per sample and wash with PBS.
-
-
Surface Staining (Optional):
-
If desired, stain for cell surface markers (e.g., CD3, CD19) by incubating with fluorochrome-conjugated antibodies for 20-30 minutes at 4°C.
-
-
Fixation:
-
Fix the cells using a fixation buffer (e.g., 1-4% paraformaldehyde) for 10 minutes at room temperature. This cross-links proteins and stabilizes the cell structure.
-
-
Permeabilization:
-
Wash the fixed cells and resuspend them in a permeabilization buffer (e.g., containing saponin (B1150181) or Triton X-100). This allows antibodies to access intracellular antigens.
-
-
Intracellular Staining:
-
Incubate the permeabilized cells with a fluorochrome-conjugated anti-Lck antibody for at least 30 minutes at room temperature, protected from light.[20]
-
-
Analysis:
-
Wash the cells and resuspend them in staining buffer.
-
Acquire the samples on a flow cytometer and analyze the data using appropriate software to quantify the mean fluorescence intensity (MFI) of Lck staining within the cell populations of interest.
-
Functional Studies: siRNA-mediated Knockdown
Small interfering RNA (siRNA) can be used to specifically silence the expression of the LCK gene, allowing for the study of the functional consequences of its absence.
Protocol Overview:
-
Cell Culture: Culture leukemia cell lines in appropriate media.
-
Transfection: Transfect the cells with Lck-specific siRNA or a non-targeting control siRNA using electroporation, which is often effective for leukemia-derived cells.[21]
-
Incubation: Incubate the cells for 48-72 hours to allow for the degradation of Lck mRNA and protein.
-
Validation: Confirm the knockdown of Lck expression by Western blotting or flow cytometry.
-
Functional Assays: Perform functional assays, such as proliferation assays (e.g., MTS or CellTiter-Glo) or apoptosis assays (e.g., Annexin V staining), to assess the effect of Lck depletion on the malignant phenotype.
In Vivo Efficacy Studies: Patient-Derived Xenograft (PDX) Models
PDX models, where patient tumor cells are implanted into immunodeficient mice (e.g., NSG mice), are invaluable for preclinical testing of Lck inhibitors.
Protocol Overview:
-
Engraftment: Implant primary T-ALL or CLL patient cells into immunodeficient mice, typically via intravenous, intraperitoneal, or subcutaneous injection.[22][23]
-
Monitoring: Monitor the mice for signs of disease progression, which can include checking for human CD45+ cells in the peripheral blood by flow cytometry.[23]
-
Treatment: Once the leukemia is established, randomize the mice into treatment groups (e.g., vehicle control, dasatinib, Lck PROTAC). Administer the drugs according to a predetermined schedule and dosage.
-
Efficacy Assessment: Monitor tumor burden throughout the study. At the end of the study, assess leukemic infiltration in various organs (e.g., bone marrow, spleen, liver).[24]
-
Pharmacodynamic Studies: Collect tissues at various time points post-treatment to assess the level of Lck phosphorylation (by Western blot or immunohistochemistry) to confirm target engagement.
Conclusion and Future Directions
Lck has unequivocally emerged as a key player in the pathogenesis of a significant subset of hematologic malignancies, most notably T-ALL and CLL. Its central role in driving pro-survival signaling pathways has established it as a high-value therapeutic target. While multi-kinase inhibitors like dasatinib have shown some clinical utility, the development of next-generation therapies, such as highly selective inhibitors and targeted protein degraders like PROTACs, holds immense promise for improving therapeutic outcomes. Future research should focus on identifying robust biomarkers to predict sensitivity to Lck-targeted therapies and exploring rational combination strategies to overcome resistance and enhance efficacy. The experimental methodologies detailed in this guide provide a robust framework for advancing our understanding of Lck and accelerating the development of novel treatments for patients with these challenging diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A-770041 | Selective Lck inhibitor | TargetMol [targetmol.com]
- 3. PROTACs targeting LCK show promise in T-cell acute lymphoblastic leukemia models | BioWorld [bioworld.com]
- 4. Preclinical pharmacokinetic and pharmacodynamic evaluation of dasatinib and ponatinib for the treatment of T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In silico and preclinical drug screening identifies dasatinib as a targeted therapy for T-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Evaluation of Proteolytic Targeting of LCK as a Therapeutic Approach in T-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Expression of the T-cell-specific tyrosine kinase Lck in normal B-1 cells and in chronic lymphocytic leukemia B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Lck is a relevant target in chronic lymphocytic leukaemia cells whose expression variance is unrelated to disease outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Real-Time Analysis of Imatinib- and Dasatinib-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A-770041, a novel and selective small-molecule inhibitor of Lck, prevents heart allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. promega.com [promega.com]
- 17. ulab360.com [ulab360.com]
- 18. bio-rad.com [bio-rad.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. RNA interference protocol to silence oncogenic drivers in leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Establishment of a patient-derived xenograft model [bio-protocol.org]
- 23. Human T-ALL Xenografts | Springer Nature Experiments [experiments.springernature.com]
- 24. Therapeutic targeting of LCK tyrosine kinase and mTOR signaling in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Lck Protein Structure and Active Site Analysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Lymphocyte-specific protein tyrosine kinase (Lck) is a non-receptor tyrosine kinase of the Src family, playing a pivotal role in T-cell development and activation.[1] As a key initiator of the T-cell receptor (TCR) signaling cascade, Lck represents a critical target for immunomodulatory drug development. This technical guide provides a comprehensive analysis of the Lck protein structure, its active site, and the signaling pathways it governs. Detailed experimental protocols for studying Lck are also provided to facilitate further research and therapeutic design.
Lck Protein Structure
Lck is a 56 kDa protein composed of several functional domains: an N-terminal region responsible for membrane localization, followed by a unique domain, a Src Homology 3 (SH3) domain, a Src Homology 2 (SH2) domain, and a C-terminal kinase (SH1) domain.[2][3] The activity of Lck is tightly regulated by phosphorylation and conformational changes.[4]
Structural Domains
The modular architecture of Lck allows for complex regulation and interaction with various signaling partners.
| Domain | Residue Range (Human) | Key Functions |
| N-terminal Region | 1-58 | Membrane association via myristoylation and palmitoylation.[5] |
| Unique Domain | 59-119 | Binds to the cytoplasmic tails of CD4 and CD8 co-receptors.[5] |
| SH3 Domain | 125-222 | Binds to proline-rich motifs on other proteins, mediating protein-protein interactions.[5] |
| SH2 Domain | 223-250 | Recognizes and binds to phosphotyrosine-containing motifs, crucial for signaling complex assembly.[5] |
| Kinase (SH1) Domain | 251-509 | Catalyzes the transfer of a phosphate (B84403) group from ATP to tyrosine residues on substrate proteins.[5] |
| C-terminal Tail | 509+ | Contains the inhibitory phosphorylation site Tyr505. |
Conformational States: Active vs. Inactive
Lck's catalytic activity is governed by a dynamic equilibrium between an inactive "closed" conformation and an active "open" conformation.
-
Inactive State: In the resting state, Lck is maintained in a closed, inactive conformation. This is achieved through the phosphorylation of a conserved tyrosine residue in the C-terminal tail (Tyr505) by the C-terminal Src kinase (Csk).[4] The phosphorylated Tyr505 then binds intramolecularly to the Lck's own SH2 domain.[6] This interaction, along with the binding of the SH3 domain to the linker region between the SH2 and kinase domains, holds the kinase in a compact, catalytically repressed state.[4]
-
Active State: Activation of Lck is initiated by the dephosphorylation of Tyr505, often by the transmembrane phosphatase CD45. This releases the intramolecular inhibition, allowing the kinase to adopt a more open conformation.[4] Full activation is then achieved through autophosphorylation of a key tyrosine residue within the activation loop of the kinase domain (Tyr394).[7] This phosphorylation event stabilizes the active conformation of the catalytic domain, enabling efficient substrate binding and phosphorylation.[8]
The table below summarizes key PDB structures representing the different conformational states of Lck.
| PDB ID | Description | Resolution (Å) |
| 1LCK | Crystal structure of the Lck SH3-SH2 domain fragment.[6] | 2.50 |
| 3LCK | Crystal structure of the activated Lck kinase domain (phosphorylated at Tyr394). | 1.70 |
| 2PL0 | Crystal structure of the Lck kinase domain in a closed, inactive-like conformation. | - |
Lck Active Site Analysis
The active site of the Lck kinase domain is located in the cleft between the N-terminal and C-terminal lobes of the domain. This site is responsible for binding ATP and the tyrosine-containing substrate.
Key Residues in the Active Site
Several conserved residues are critical for the catalytic function of Lck.
| Residue | Location | Role in Catalysis |
| Lys273 | N-lobe | Forms a salt bridge with Glu288 to correctly position ATP for catalysis. |
| Glu288 | N-lobe | Interacts with Lys273 to coordinate the α- and β-phosphates of ATP. |
| Asp382 | DFG motif, C-lobe | Part of the conserved DFG motif; coordinates the magnesium ion required for ATP binding. |
| Phe383 | DFG motif, C-lobe | The "F" in the DFG motif; its conformation ("in" or "out") distinguishes between active and inactive states. |
| Asp364 | Catalytic loop, C-lobe | Acts as the catalytic base, accepting a proton from the substrate tyrosine hydroxyl group to facilitate nucleophilic attack on the γ-phosphate of ATP.[7] |
Substrate Recognition
The specificity of Lck for its substrates is determined by residues surrounding the active site. Lck preferentially phosphorylates tyrosine residues within specific consensus sequences, often found in Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) of the TCR complex and in downstream signaling molecules like ZAP-70.[9]
Quantitative Data
SH2 and SH3 Domain Binding Affinities
The SH2 and SH3 domains of Lck mediate crucial protein-protein interactions. The dissociation constants (Kd) for some of these interactions are summarized below.
| Lck Domain | Binding Partner/Peptide | Kd | Method |
| SH3 | Tip(167-199) peptide | 3.8 ± 0.2 µM | Fluorescence Spectroscopy[10] |
| SH2 | pYEEIP peptide | 39.8 nM | Fluorescence Assay[11] |
| SH2 | Hamster polyoma middle T antigen phosphopeptide | ~140 nM | -[10] |
| SH2 | p130Cas Tyr(P)-362 peptide | 0.35 µM | Fluorescence Polarization[12] |
Kinase Domain Kinetics
The catalytic efficiency of the Lck kinase domain is characterized by its Michaelis-Menten constant (Km) and catalytic rate constant (kcat).
| Substrate | Km | kcat | kcat/Km (M⁻¹s⁻¹) |
| CD3-ζ ITAMs | - | 1-2 s⁻¹[13] | - |
Lck in T-Cell Receptor Signaling
Lck is the primary kinase responsible for initiating the TCR signaling cascade upon antigen recognition.
Caption: A simplified diagram of the T-Cell Receptor (TCR) signaling pathway initiated by Lck.
Upon engagement of the TCR with an antigen-presenting cell, Lck, which is associated with the co-receptors CD4 or CD8, is brought into proximity with the TCR complex.[1] CD45 dephosphorylates the inhibitory Tyr505 on Lck, leading to its partial activation.[4] This allows for the autophosphorylation of Tyr394, resulting in full kinase activity.[7] Activated Lck then phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the CD3 and ζ-chains of the TCR complex.[14] These phosphorylated ITAMs serve as docking sites for the tandem SH2 domains of another tyrosine kinase, ZAP-70. Lck then phosphorylates and activates ZAP-70, which in turn phosphorylates downstream adaptor proteins, including Linker for Activation of T-cells (LAT) and SLP-76, leading to the formation of a large signaling complex and the propagation of the signal to downstream pathways.[15]
Experimental Protocols
Recombinant Lck Expression and Purification
This protocol describes the expression and purification of recombinant Lck from E. coli.
Caption: A typical workflow for the expression and purification of recombinant Lck protein.
Methodology:
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the Lck gene, often with an affinity tag (e.g., His-tag) for purification.
-
Culture Growth: Inoculate a small volume of Luria-Bertani (LB) medium containing the appropriate antibiotic with a single colony and grow overnight. Use this starter culture to inoculate a larger volume of media and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding an inducing agent, such as Isopropyl β-D-1-thiogalactopyranoside (IPTG), to the culture and continue to grow for several hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.
-
Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer containing protease inhibitors and lyse the cells using a method such as sonication or a French press.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris. The supernatant containing the soluble Lck protein is collected.
-
Affinity Chromatography: Load the clarified lysate onto an affinity chromatography column (e.g., Ni-NTA agarose (B213101) for His-tagged Lck). Wash the column extensively to remove non-specifically bound proteins. Elute the bound Lck protein using an appropriate elution buffer (e.g., containing imidazole (B134444) for His-tagged proteins).
-
Further Purification (Optional): For higher purity, the eluted Lck can be further purified by ion-exchange chromatography and/or size-exclusion chromatography.
-
Characterization: Analyze the purity and identity of the purified Lck protein by SDS-PAGE, Western blotting using an anti-Lck antibody, and mass spectrometry.
In Vitro Kinase Assay
This protocol describes a method to measure the kinase activity of purified Lck using a peptide substrate.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT), a peptide substrate (e.g., a synthetic peptide corresponding to the ITAM of CD3ζ or a region of ZAP-70), and the purified Lck enzyme.
-
Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled with ³²P, [γ-³²P]ATP, for sensitive detection) to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for a specific time, ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).
-
Detection: Separate the phosphorylated peptide from the unreacted [γ-³²P]ATP. This can be achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the peptide but not free ATP, followed by washing.
-
Quantification: Quantify the amount of incorporated ³²P into the peptide using a scintillation counter or phosphorimager.
-
Data Analysis: Calculate the specific activity of the Lck enzyme (e.g., in pmol of phosphate transferred per minute per mg of enzyme). To determine Km and kcat, perform the assay with varying concentrations of the peptide substrate and ATP and fit the data to the Michaelis-Menten equation.
Methods for Studying Lck Structure and Conformational Changes
X-ray Crystallography:
-
Crystallization: Purified and concentrated Lck protein is screened against a wide range of crystallization conditions (precipitants, buffers, salts, and additives) using techniques like hanging-drop or sitting-drop vapor diffusion.
-
Crystal Optimization: Once initial crystals are obtained, the conditions are optimized to produce large, well-diffracting crystals.
-
Data Collection: The crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination: The diffraction data are processed, and the electron density map is calculated. The atomic model of Lck is then built into the electron density map and refined.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Isotopically labeled (¹⁵N and/or ¹³C) Lck or its domains are expressed and purified.
-
Data Acquisition: A series of NMR experiments (e.g., HSQC, NOESY) are performed to assign the chemical shifts of the protein's nuclei and to obtain distance and dihedral angle restraints.
-
Structure Calculation: The experimental restraints are used to calculate an ensemble of 3D structures of the protein in solution.
-
Interaction Studies: To study protein-protein interactions, NMR titration experiments are performed where an unlabeled binding partner is added to the isotopically labeled Lck, and changes in the chemical shifts of the Lck signals are monitored to map the binding interface and determine binding affinities.
Fluorescence Resonance Energy Transfer (FRET):
-
Probe Labeling: Lck is genetically engineered to contain two different fluorescent proteins (e.g., CFP and YFP) at positions that are expected to change their relative distance upon a conformational change.
-
Measurement: The FRET efficiency is measured by exciting the donor fluorophore and measuring the emission of both the donor and acceptor fluorophores.
-
Analysis: A change in the FRET efficiency upon Lck activation or inhibition indicates a conformational change that alters the distance between the two fluorophores.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS):
-
Deuterium (B1214612) Labeling: The Lck protein is incubated in a deuterated buffer (D₂O) for various time points. The amide hydrogens on the protein backbone that are exposed to the solvent will exchange with deuterium.
-
Quenching and Digestion: The exchange reaction is quenched by lowering the pH and temperature. The protein is then rapidly digested into peptides, typically with pepsin.
-
Mass Spectrometry: The peptide mixture is analyzed by mass spectrometry to measure the mass increase of each peptide due to deuterium incorporation.
-
Analysis: By comparing the deuterium uptake of Lck in its active and inactive states, regions of the protein that undergo conformational changes can be identified.
Conclusion
Lck is a multifaceted signaling molecule with a tightly regulated structure and function. A thorough understanding of its domains, active site, and role in signaling pathways is essential for the development of targeted therapies for a range of immunological disorders. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the intricacies of Lck biology and to screen for novel modulators of its activity. The continued exploration of Lck's structure and function will undoubtedly pave the way for innovative therapeutic interventions.
References
- 1. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. researchgate.net [researchgate.net]
- 4. Lck Function and Modulation: Immune Cytotoxic Response and Tumor Treatment More Than a Simple Event - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Structure of the regulatory domains of the Src-family tyrosine kinase Lck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. The activation loop in Lck regulates oncogenic potential by inhibiting basal kinase activity and restricting substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 11. How to Analyze Protein-Protein Interaction: Top Lab Techniques - Creative Proteomics [creative-proteomics.com]
- 12. Methods to study protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lck promotes Zap70-dependent LAT phosphorylation by bridging Zap70 to LAT - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lck promotes Zap70-dependent LAT phosphorylation by bridging Zap70 to LAT | Semantic Scholar [semanticscholar.org]
- 15. A Story of Kinases and Adaptors: The Role of Lck, ZAP-70 and LAT in Switch Panel Governing T-Cell Development and Activation - PMC [pmc.ncbi.nlm.nih.gov]
Natural Inhibitors of Src Family Kinases: A Focus on Lck
A Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth overview of naturally occurring inhibitors of the Src family of non-receptor tyrosine kinases, with a specific emphasis on Lymphocyte-specific protein tyrosine kinase (Lck). Lck is a critical enzyme in T-cell receptor (TCR) signaling and plays a pivotal role in the activation and modulation of immune responses. Its involvement in various diseases, including autoimmune disorders and certain cancers, makes it an attractive target for therapeutic intervention. This document summarizes the quantitative inhibitory data of several natural compounds, details the experimental protocols for their characterization, and visualizes the key signaling pathways and experimental workflows.
Introduction to Src Family Kinases and Lck
The Src family of kinases (SFKs) are a group of proto-oncogenic non-receptor tyrosine kinases that are essential in regulating a multitude of cellular processes, including proliferation, differentiation, migration, and survival. In T-lymphocytes, Lck is a central player in the initiation of the TCR signaling cascade. Upon TCR engagement, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the TCR-associated CD3 and ζ-chains. This phosphorylation event creates docking sites for another kinase, ZAP-70, which is subsequently activated by Lck, propagating the downstream signaling cascade that ultimately leads to T-cell activation. Given its crucial role, the discovery of potent and selective Lck inhibitors is of significant interest for the development of novel therapeutics.
Natural Inhibitors of Lck
Several natural products have been identified as inhibitors of Lck and other Src family kinases. These compounds, derived from various sources such as plants and fungi, offer a diverse chemical space for the development of new drugs.
Damnacanthal (B136030)
Damnacanthal, an anthraquinone (B42736) isolated from the roots of Morinda citrifolia L. (Noni), is a potent and selective inhibitor of p56lck.[1][2] It has been shown to inhibit Lck's autophosphorylation and its ability to phosphorylate exogenous peptide substrates.[3] Mechanistic studies have revealed that damnacanthal acts as a competitive inhibitor with respect to the peptide binding site and as a mixed noncompetitive inhibitor with the ATP binding site.[3]
Emodin
Emodin is a naturally occurring anthraquinone present in the roots and barks of several plants, including rhubarb and buckthorn. It has been identified as a potent inhibitor of p56lck tyrosine kinase.[4] Emodin's inhibitory mechanism is reversible and competitive with the substrate.[4]
Piceatannol
Piceatannol, a stilbenoid found in grapes, passion fruit, and white tea, is a natural analog of resveratrol. It has been shown to inhibit Lck, contributing to its immunomodulatory and anti-inflammatory properties.[5]
Resveratrol
Resveratrol, a well-known polyphenol found in red wine and grapes, has a broad spectrum of biological activities, including the inhibition of several kinases. It has been reported to inhibit p56lck, although the reported inhibitory concentrations vary widely.[6]
Herbimycin A
Herbimycin A is a benzoquinone ansamycin (B12435341) antibiotic that is known to reverse the transformation of cells by Src-related oncogenes.[7][8] It achieves this by directly inactivating Src family kinases, including Lck, by binding to reactive sulfhydryl groups within the kinase.[7]
Flavonoids: Quercetin and Genistein
Quercetin and Genistein are flavonoids found in a wide variety of fruits, vegetables, and grains. Quercetin has been shown to inhibit Src kinases, among other kinases like PI3K.[9] Genistein is also recognized as a tyrosine kinase inhibitor.
Quantitative Inhibitory Data
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of various natural compounds against Lck and other relevant kinases.
| Compound | Target Kinase | IC50 Value | Notes |
| Damnacanthal | Lck (autophosphorylation) | 17 nM[3] | Highly potent and selective for Lck.[3] |
| Lck (peptide substrate) | 620 nM[3] | ||
| Emodin | p56lck | 18.5 µM[4] | Substrate competitive inhibitor.[4] |
| Piceatannol | p72syk | 10 µM | Also inhibits other kinases like PKA and PKC. |
| Resveratrol | p56lck | 0.035 - 60 µM[6] | Wide range of reported IC50 values. |
| Quercetin | PI3K | 2.4 - 5.4 µM[9] | Also inhibits Src kinases.[9] |
Signaling Pathways
Lck-Mediated T-Cell Receptor Signaling Pathway
Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell, Lck is activated and phosphorylates the ITAMs on the CD3 and ζ-chains. This initiates a signaling cascade involving ZAP-70, LAT, and SLP-76, leading to the activation of downstream pathways such as the PLCγ1-Ca2+, RAS-MAPK, and PI3K-Akt pathways, which collectively orchestrate T-cell activation.
Caption: Lck-mediated T-cell receptor signaling pathway.
General Src Family Kinase Activation and Inhibition
Src family kinases are regulated by a complex mechanism involving phosphorylation and dephosphorylation at two key tyrosine residues. Phosphorylation of the C-terminal inhibitory tyrosine by C-terminal Src kinase (Csk) maintains the kinase in an inactive, closed conformation. Dephosphorylation of this residue and autophosphorylation of a tyrosine in the activation loop leads to an open, active conformation. Natural inhibitors can interfere with this process by binding to the ATP-binding site or allosteric sites.
Caption: General mechanism of Src family kinase activation and inhibition.
Experimental Protocols
In Vitro Lck Kinase Assay (ADP-Glo™ Format)
This protocol describes a luminescent ADP-detecting assay to measure Lck kinase activity and its inhibition by natural compounds.
Materials:
-
Recombinant Lck enzyme
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
Lck Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Test compounds (natural inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted test compound or vehicle (DMSO in kinase buffer) to the wells of the 384-well plate.
-
Add 2.5 µL of a solution containing the Lck enzyme and substrate in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer.
-
The final reaction volume is 10 µL.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro Lck kinase assay.
Western Blot Analysis of Lck Phosphorylation in Cells
This protocol describes the detection of phosphorylated Lck (p-Lck) in a T-cell line (e.g., Jurkat) treated with a natural inhibitor.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Test compound (natural inhibitor)
-
Pervanadate (B1264367) solution (optional, for stimulating Lck phosphorylation)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Lck (Tyr505), anti-Lck, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture Jurkat cells to the desired density.
-
Pre-treat the cells with various concentrations of the natural inhibitor for 1-2 hours.
-
(Optional) Stimulate the cells with pervanadate for a short period (e.g., 10 minutes) to induce Lck phosphorylation.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet with RIPA buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Lck) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the p-Lck signal to the total Lck and/or β-actin signal to determine the effect of the inhibitor on Lck phosphorylation.
-
Conclusion
Natural products represent a rich source of chemical diversity for the discovery of novel inhibitors of Src family kinases, including Lck. Compounds like Damnacanthal demonstrate that highly potent and selective natural inhibitors of Lck exist. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to identify, characterize, and understand the mechanism of action of such natural inhibitors. Further investigation into these and other natural compounds could lead to the development of new therapeutic agents for a range of immune-related disorders and cancers.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Damnacanthal is a highly potent, selective inhibitor of p56lck tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emodin A cell-permeable, reversible, substrate competitive and potent p56lck tyrosine kinase inhibitor (IC50 = 18.5 µM). | 518-82-1 [sigmaaldrich.com]
- 5. Piceatannol, a Natural Analog of Resveratrol, Exerts Anti-angiogenic Efficiencies by Blockage of Vascular Endothelial Growth Factor Binding to Its Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Specific inhibition of cytoplasmic protein tyrosine kinases by herbimycin A in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New insight into oncoprotein-targeted antitumor effect: herbimycin A as an antagonist of protein tyrosine kinase against Ph1-positive leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to the Regulation of Lck Activity by Phosphorylation and Dephosphorylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the intricate mechanisms governing the activity of the lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in T-cell signaling. We will delve into the core principles of Lck regulation through phosphorylation and dephosphorylation events, present quantitative data on its activity, and provide detailed experimental protocols for its study.
The Core Regulatory Switch: A Tale of Two Tyrosines
The enzymatic activity of Lck is exquisitely controlled by the phosphorylation status of two key tyrosine residues: an activating tyrosine (Y394) located within the kinase domain's activation loop, and an inhibitory tyrosine (Y505) at the C-terminus. The interplay between the phosphorylation of these two sites dictates the conformational state and, consequently, the catalytic output of the kinase.
Activation of Lck is a multi-step process:
-
Priming: In its inactive state, Lck is phosphorylated at Y505 by the C-terminal Src kinase (Csk). This phosphotyrosine creates a binding site for Lck's own SH2 domain, leading to a "closed" and catalytically repressed conformation. The first step towards activation is the dephosphorylation of pY505 by the transmembrane tyrosine phosphatase CD45. This releases the intramolecular inhibition and allows the kinase to adopt a "primed" or open conformation.
-
Full Activation: Once in the primed state, Lck can undergo trans-autophosphorylation at Y394. This phosphorylation event stabilizes the activation loop in a catalytically competent conformation, leading to full kinase activity.
Inactivation of Lck involves:
-
Dephosphorylation of the Activation Loop: The activating phosphate (B84403) group on Y394 can be removed by phosphatases such as SH2 domain-containing phosphatase-1 (SHP-1) and also by CD45, returning Lck to a less active state.
-
Phosphorylation of the Inhibitory Tyrosine: Csk phosphorylates Y505, promoting the closed, inactive conformation.
This dynamic equilibrium between phosphorylation and dephosphorylation, orchestrated by kinases like Csk and phosphatases like CD45, ensures tight control over Lck activity, which is crucial for proper T-cell function and the prevention of aberrant signaling.
Quantitative Insights into Lck Activity
The phosphorylation state of Y394 and Y505 has a profound and quantifiable impact on Lck's kinase activity. The following tables summarize the relative activity of Lck under different phosphorylation states, based on in vitro and cellular studies.
| Lck Mutant | Phosphorylation Status | Relative Kinase Activity | Reference |
| Wild-type | Basal (mix of states) | 1x | - |
| Y505F | Mimics dephosphorylated Y505 | ~8x increase | [1] |
| Y394F | Prevents activation loop phosphorylation | Undetectable | [1] |
| Lck State | Y394 Phosphorylation | Y505 Phosphorylation | Relative Kinase Activity |
| Inactive | No | Yes | Basal/Low |
| Primed | No | No | Low |
| Active | Yes | No | High |
| Doubly Phosphorylated | Yes | Yes | High |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the regulation of Lck activity.
In Vitro Lck Kinase Assay
This protocol describes an in vitro kinase assay to measure the activity of purified Lck using a luminescent ADP-Glo™ Kinase Assay.
References
Lck's Involvement in Transplant Rejection Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid organ transplantation is a life-saving intervention for end-stage organ failure. However, the long-term success of transplantation is often limited by the recipient's immune system recognizing the allograft as foreign and mounting an attack, a process known as transplant rejection[1][2]. T-lymphocytes are central players in orchestrating this rejection[3]. The activation of these T-cells is a critical initiating event, and at the heart of this process lies the Lymphocyte-specific protein tyrosine kinase (Lck)[4][5]. Lck, a 56 kDa Src family kinase, is a pivotal enzyme in the T-cell receptor (TCR) signaling cascade that drives T-cell activation, proliferation, and differentiation into effector cells capable of destroying the allograft[3][6]. This guide provides an in-depth technical overview of Lck's function in transplant rejection, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex signaling pathways involved.
Core Signaling: The Role of Lck in T-Cell Activation
T-cell activation is initiated when the TCR on a recipient's T-cell recognizes foreign major histocompatibility complex (MHC) molecules on donor antigen-presenting cells (APCs) within the transplanted organ[7]. This recognition event triggers a signaling cascade in which Lck plays an indispensable early role.
Lck is non-covalently associated with the cytoplasmic tails of the CD4 or CD8 co-receptors[6]. Upon TCR engagement with a peptide-MHC complex, these co-receptors are brought into proximity, allowing Lck to phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic domains of the TCR-associated CD3 complex[5][8][9]. This phosphorylation creates docking sites for another kinase, the 70 kDa Zeta-chain-associated protein kinase (ZAP-70)[5][9]. Once recruited to the ITAMs, ZAP-70 is itself phosphorylated and activated by Lck[5][9]. Activated ZAP-70 then phosphorylates downstream adaptor proteins, such as Linker for Activation of T-cells (LAT), which propagates the signal through multiple pathways, ultimately leading to cytokine production, T-cell proliferation, and the execution of effector functions that mediate graft rejection[10].
Quantitative Evidence of Lck's Role in Rejection
Bioinformatic analyses of gene expression data from transplant biopsies have identified LCK as a hub gene and a key factor in the pathogenesis of acute rejection (AR). These studies provide quantitative evidence linking increased LCK expression to rejection episodes.
A key study analyzed the gene expression dataset GSE75693, comparing 15 kidney transplant samples with acute rejection to 30 samples from stable recipients. This analysis identified LCK as a significantly upregulated hub protein in the rejection group[11][12][13]. Similarly, a study on heart allograft rejection found that LCK was among the top differentially expressed genes associated with acute cellular rejection (ACR), linked to cytotoxicity and T-cell receptor signaling pathways[14].
| Gene/Protein | Organ | Rejection Type | Finding | Source Dataset/Study | P-value / Significance |
| LCK | Kidney | Acute Rejection (AR) | Identified as a hub protein in the protein-protein interaction network of differentially expressed genes. | GSE75693[11][12] | P < 0.01 (for DEG selection)[11][12] |
| LCK | Kidney | Acute Rejection (AR) | Ranked in the top 5 for degree, betweenness, and subgraph centrality, indicating a critical role. | GSE75693[11] | N/A (Centrality Rank) |
| LCK | Heart | Acute Cellular Rejection (ACR) | Identified as a top differentially expressed gene associated with cytotoxicity. | Heart Allograft Cohort (NCT06436027)[14] | q < 0.001 (for associated TCR signaling pathway)[14] |
| LCK | Urine (from kidney transplant) | Acute Rejection | Overexpression of LCK mRNA found in urine samples during acute rejection. | Common Rejection Module Study[15] | Not specified |
Experimental Protocols for Studying Lck Function
Investigating the role of Lck in transplant rejection involves a combination of bioinformatics, molecular biology, and in vivo animal models.
Bioinformatics Analysis of Gene Expression Data
This protocol outlines the workflow used to identify Lck as a key gene in acute kidney transplant rejection from microarray data[11][12].
-
Data Acquisition: Download raw gene expression data (e.g., .CEL files) from public repositories like Gene Expression Omnibus (GEO), using a relevant dataset accession number (e.g., GSE75693). This dataset contained samples from stable kidney transplant recipients and patients experiencing acute rejection[11].
-
Differential Gene Expression (DGE) Analysis:
-
Pre-process the raw data using methods like Robust Multi-array Average (RMA) for background correction, normalization, and summarization.
-
Utilize statistical packages like limma in R to perform DGE analysis between rejection and stable groups.
-
Identify differentially expressed genes (DEGs) based on significance thresholds (e.g., p-value < 0.01 and |log2(fold change)| > 1.0)[11][12].
-
-
Functional Enrichment Analysis:
-
Input the list of upregulated and downregulated DEGs into tools like DAVID or Metascape.
-
Perform Gene Ontology (GO) analysis to identify enriched biological processes, molecular functions, and cellular components.
-
Perform Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis to identify key signaling pathways involved, such as the T-cell receptor signaling pathway[11][13].
-
-
Protein-Protein Interaction (PPI) Network Analysis:
-
Use the STRING database to retrieve known and predicted protein interactions for the identified DEGs.
-
Visualize the network using software like Cytoscape.
-
Analyze the network topology to identify "hub" proteins, which are highly connected nodes. Calculate centrality measures (e.g., degree, betweenness) to rank the importance of proteins. Lck was identified as a top-ranking hub protein using this method[11].
-
Measurement of Lck Kinase Activity
Determining the enzymatic activity of Lck is crucial for understanding its signaling state. This is typically done via an in vitro kinase assay following immunoprecipitation.
-
Cell Lysate Preparation: Prepare lysates from T-cells isolated from peripheral blood or graft-infiltrating lymphocytes of transplant recipients. Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Immunoprecipitation (IP) of Lck:
-
Incubate the cell lysate with a specific anti-Lck antibody overnight at 4°C.
-
Add Protein A/G-agarose beads to capture the antibody-Lck complex.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
In Vitro Kinase Assay:
-
Resuspend the beads containing the immunoprecipitated Lck in a kinase buffer.
-
Add a suitable kinase substrate (e.g., a synthetic peptide like Raytide or an exogenous protein like enolase) and ATP (often radiolabeled [γ-³²P]ATP).
-
Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).
-
-
Detection of Phosphorylation:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Detect substrate phosphorylation by autoradiography (if using [γ-³²P]ATP) or by Western blotting with a phospho-specific antibody. The intensity of the signal corresponds to Lck kinase activity.
-
Animal Models of Transplant Rejection
Animal models are indispensable for studying the mechanisms of rejection and for the preclinical testing of targeted therapies like Lck inhibitors[16][17][18].
-
Mouse Models:
-
Heart Transplantation: A common model involves heterotopic (abdominal) cardiac transplantation between fully MHC-mismatched mouse strains (e.g., C57BL/6 donor to BALB/c recipient)[16]. This model typically leads to acute rejection, which can be studied histologically and immunologically. To study chronic rejection, immunosuppressants like anti-CD40L can be used to prevent acute rejection[16].
-
Kidney Transplantation: Mouse kidney transplantation models, though technically challenging, directly replicate the human clinical scenario[17]. By selecting donor-recipient pairs with varying degrees of MHC mismatch, researchers can model acute cellular rejection or chronic allograft damage characterized by fibrosis and tubular atrophy[17].
-
-
Rat Models:
-
The Fischer 344 (F344) to Lewis (LEW) rat kidney transplant model is a well-established model for studying chronic rejection[16]. These strains differ only at minor histocompatibility loci, leading to a slower, more chronic rejection process that mirrors long-term graft dysfunction in humans.
-
Lck as a Therapeutic Target in Transplantation
Given its central role in initiating T-cell activation, Lck is an attractive target for therapeutic intervention to prevent transplant rejection[4][12]. The expression of Lck is restricted to lymphoid cells, suggesting that a selective Lck inhibitor could offer a more targeted immunosuppressive effect with an improved safety profile compared to broadly acting agents[4]. Small molecule inhibitors designed to block the kinase activity of Lck have been shown to prevent allograft rejection in animal models, supporting the viability of this approach[19]. By inhibiting Lck, these agents can effectively block the initial TCR signaling cascade, preventing T-cell activation and the subsequent immune-mediated destruction of the allograft.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Mechanism of cellular rejection in transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lck inhibitors as a therapeutic approach to autoimmune disease and transplant rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | How does the kinase Lck phosphorylate the T cell receptor? Spatial organization as a regulatory mechanism [frontiersin.org]
- 6. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 7. Pathways of Antigen Recognition by T Cells in Allograft Rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-Reactivity of TCR Repertoire: Current Concepts, Challenges, and Implication for Allotransplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How does the kinase Lck phosphorylate the T cell receptor? Spatial organization as a regulatory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beyond TCR Signaling: Emerging Functions of Lck in Cancer and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LCK as a Potential Therapeutic Target for Acute Rejection after Kidney Transplantation: A Bioinformatics Clue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LCK as a Potential Therapeutic Target for Acute Rejection after Kidney Transplantation: A Bioinformatics Clue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Rejection markers in kidney transplantation: do new technologies help children? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. leoriella.com [leoriella.com]
- 17. Mouse Kidney Transplantation: Models of Allograft Rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Animal models for transplant immunology: bridging bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A420983, a novel, small molecule inhibitor of LCK prevents allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Downstream Targets of Lck Phosphorylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the Src family of kinases, playing a pivotal role in T-cell receptor (TCR) signaling and the broader immune response. The initiation of a T-cell-mediated immune response is contingent on the precise and sequential phosphorylation of downstream targets by Lck. Understanding these phosphorylation events is paramount for deciphering the intricacies of T-cell activation and for the development of novel therapeutics targeting autoimmune diseases, immunodeficiencies, and cancer. This technical guide provides a comprehensive overview of the core downstream targets of Lck phosphorylation, detailed experimental protocols for their identification and characterization, and a quantitative analysis of these interactions.
Core Downstream Targets of Lck Phosphorylation
Lck's primary role upon TCR engagement is the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the cytoplasmic tails of the CD3 and ζ-chains of the TCR complex.[1][2] This initial event triggers a signaling cascade, leading to the recruitment and activation of other key downstream molecules.
Key Lck Substrates in TCR Signaling:
-
TCR/CD3 Complex (ITAMs): Lck directly phosphorylates the tyrosine residues within the ITAMs of the CD3 (gamma, delta, and epsilon chains) and ζ-chains.[1][2] This phosphorylation creates docking sites for the tandem SH2 domains of another crucial tyrosine kinase, ZAP-70.[3][4]
-
ZAP-70 (Zeta-chain-associated protein kinase of 70 kDa): Upon recruitment to the phosphorylated ITAMs, ZAP-70 is itself a direct substrate of Lck.[4][5][6][7] Lck phosphorylates ZAP-70 at several tyrosine residues, most notably Y315, Y319, and Y493, leading to its full activation.[4][5][6][7][8]
-
CD28: This co-stimulatory receptor is also a substrate for Lck. Lck-mediated phosphorylation of tyrosine residues in the CD28 cytoplasmic tail enhances T-cell activation signals.[9][10][11][12][13]
-
Linker for Activation of T-cells (LAT): While primarily phosphorylated by the Lck-activated ZAP-70, there is evidence suggesting an indirect regulatory role of Lck in LAT phosphorylation. Lck can act as a scaffold, bridging ZAP-70 to LAT to facilitate efficient phosphorylation.[1][3][14][15]
-
SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa): Similar to LAT, SLP-76 is a key adaptor protein phosphorylated by ZAP-70. Lck's activation of ZAP-70 is therefore essential for the subsequent phosphorylation of SLP-76.[3][16][17]
Quantitative Data on Lck Phosphorylation
The following tables summarize available quantitative data on the phosphorylation of key Lck substrates. It is important to note that kinetic parameters can vary significantly based on the specific experimental conditions.
Table 1: Known Phosphorylation Sites on Key Lck Substrates
| Substrate | Phosphorylation Site(s) | Function | References |
| Lck (autophosphorylation) | Tyr394 | Activation loop phosphorylation, enhances kinase activity | [18] |
| Tyr505 | Inhibitory phosphorylation by Csk | [18] | |
| ZAP-70 | Tyr315, Tyr319 | Relieves autoinhibition, partial activation | [5][6][7][8] |
| Tyr493 | Full activation of kinase activity | [5][6][8] | |
| CD28 | Multiple Tyrosine Residues | Recruitment of downstream signaling molecules | [12] |
Table 2: Kinetic Parameters of Lck Phosphorylation (Representative Data)
| Substrate Peptide | Kinase | kcat/Km (M⁻¹s⁻¹) | Reference |
| ITAM-derived peptide | Lck | High | [19] |
| LAT-derived peptide | Lck | Low | [19] |
| ZAP-70 (Y319) peptide | Lck | Not explicitly stated, but phosphorylation is rapid | [16] |
Signaling Pathways and Experimental Workflows
Lck Signaling Pathway in T-Cell Activation
The following diagram illustrates the central role of Lck in initiating the TCR signaling cascade.
Caption: Lck-mediated signaling cascade upon TCR engagement.
Experimental Workflow for Identifying Kinase Substrates
This diagram outlines a general workflow for the identification of kinase substrates using a combination of in vitro and in vivo approaches.
Caption: A general experimental workflow for identifying kinase substrates.
Detailed Experimental Protocols
In Vitro Lck Kinase Assay
This protocol is adapted from commercially available kinase assay kits and is suitable for measuring the activity of purified Lck against a peptide or protein substrate.[20][21][22][23]
Materials:
-
Recombinant active Lck (e.g., from Promega, Sino Biological)
-
Substrate: Poly (Glu, Tyr) 4:1 or a specific peptide substrate
-
Kinase Buffer (5x): 200 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 0.5 mg/mL BSA. Add fresh DTT to a final concentration of 250 µM before use.
-
ATP solution (10 mM)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
White, opaque 96-well plates
Procedure:
-
Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer to 1x with sterile water.
-
Prepare Reagents:
-
Dilute the Lck enzyme in 1x Kinase Buffer to the desired concentration (e.g., 1 ng/µL). Keep on ice.
-
Dilute the substrate in 1x Kinase Buffer to the desired concentration.
-
Prepare the ATP/substrate mixture by combining the diluted substrate and ATP in 1x Kinase Buffer.
-
-
Assay Setup (per well of a 96-well plate):
-
Test Inhibitor wells: 5 µL of inhibitor solution.
-
Positive Control wells: 5 µL of inhibitor buffer (e.g., DMSO).
-
Blank (no enzyme) wells: 5 µL of inhibitor buffer.
-
-
Add Master Mix: Add 25 µL of a master mix containing 10 µL 5x Kinase Buffer, 1 µL ATP (500 µM), 1 µL substrate, and 13 µL water to each well.
-
Initiate Reaction: Add 20 µL of diluted Lck enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 20 µL of 1x Kinase Buffer to the "Blank" wells.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Signal Detection (using ADP-Glo™):
-
Add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 100 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Read Luminescence: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the "Blank" reading from all other readings. Calculate the percentage of kinase activity relative to the "Positive Control".
Phosphoproteomic Analysis of T-Cell Activation using SILAC
This protocol provides a framework for the quantitative analysis of protein phosphorylation changes in T-cells upon activation using Stable Isotope Labeling by Amino acids in Cell culture (SILAC).[11][13][24][25]
Materials:
-
Jurkat T-cells or primary T-cells
-
SILAC-compatible cell culture medium (e.g., RPMI 1640 without L-arginine and L-lysine)
-
"Light" L-arginine and L-lysine
-
"Heavy" L-arginine (¹³C₆, ¹⁵N₄) and L-lysine (¹³C₆, ¹⁵N₂)
-
Dialyzed fetal bovine serum (FBS)
-
Anti-CD3 and anti-CD28 antibodies
-
Lysis Buffer: 8 M urea (B33335) in 50 mM Tris-HCl (pH 8.0), supplemented with phosphatase and protease inhibitors.
-
DTT (dithiothreitol) and IAA (iodoacetamide)
-
Trypsin (mass spectrometry grade)
-
TiO₂ phosphopeptide enrichment kit
-
LC-MS/MS system (e.g., Orbitrap)
Procedure:
-
SILAC Labeling:
-
Culture one population of T-cells in "light" medium and another in "heavy" medium for at least 6 cell doublings to ensure complete incorporation of the isotopes.
-
-
Cell Stimulation:
-
Starve the cells in serum-free medium for 2-4 hours.
-
Stimulate the "heavy" labeled cells with anti-CD3/anti-CD28 antibodies for the desired time points (e.g., 0, 2, 5, 10 minutes). The "light" labeled cells serve as the unstimulated control.
-
-
Cell Lysis and Protein Digestion:
-
Wash the cells with ice-cold PBS and lyse them in Lysis Buffer.
-
Combine equal amounts of protein from the "light" and "heavy" cell lysates.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.
-
Dilute the urea concentration to <2 M and digest the proteins with trypsin overnight at 37°C.
-
-
Phosphopeptide Enrichment:
-
Desalt the peptide mixture using a C18 cartridge.
-
Enrich for phosphopeptides using a TiO₂ enrichment kit according to the manufacturer's instructions.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by LC-MS/MS.
-
Use a data-dependent acquisition method to fragment the most abundant precursor ions.
-
-
Data Analysis:
-
Use a software package like MaxQuant to identify and quantify the "light" and "heavy" phosphopeptides.
-
Determine the fold-change in phosphorylation for each identified site upon T-cell activation.
-
Co-Immunoprecipitation of Endogenous Lck and Mass Spectrometry Analysis
This protocol describes the immunoprecipitation of endogenous Lck from T-cells to identify interacting proteins and phosphorylation sites.[6][23][26][27][28][29][30][31]
Materials:
-
T-cells (e.g., Jurkat, ~1-2 x 10⁸ cells)
-
Anti-Lck antibody (for immunoprecipitation)
-
Protein A/G magnetic beads
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with phosphatase and protease inhibitors.
-
Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% Triton X-100).
-
Elution Buffer: 0.1 M glycine (B1666218) (pH 2.5) or SDS-PAGE sample buffer.
-
Trypsin (mass spectrometry grade)
-
LC-MS/MS system
Procedure:
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in Lysis Buffer on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-Lck antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Collect the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with Wash Buffer.
-
-
Elution and Digestion:
-
Elute the protein complexes from the beads using Elution Buffer.
-
Neutralize the eluate if using a low pH elution buffer.
-
Reduce, alkylate, and digest the proteins with trypsin as described in the phosphoproteomics protocol.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by LC-MS/MS to identify Lck and its interacting partners.
-
The data can also be searched for post-translational modifications, including phosphorylation.
-
Conclusion
This technical guide has provided a detailed exploration of the downstream targets of Lck phosphorylation, with a primary focus on the T-cell receptor signaling pathway. The identification and characterization of these substrates are crucial for a deeper understanding of T-cell biology and for the development of targeted immunotherapies. The provided experimental protocols offer a starting point for researchers to investigate Lck-mediated signaling in their own systems. Future research, particularly in the realm of quantitative proteomics, will undoubtedly continue to refine our understanding of the dynamic and intricate network of Lck phosphorylation.
References
- 1. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 6. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Negative Regulation of Zap70 by Lck Forms the Mechanistic Basis of Differential Expression in CD4 and CD8 T Cells [frontiersin.org]
- 8. Structural Basis for Activation of ZAP-70 by Phosphorylation of the SH2-Kinase Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 11. SILAC-based temporal phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 13. SILAC-Based Temporal Phosphoproteomics | Springer Nature Experiments [experiments.springernature.com]
- 14. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 15. Quantitative Phosphoproteomic Analysis of T-Cell Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative interactomics in primary T cells unveils TCR signal diversification extent and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Fine-tuning of substrate preferences of the Src-family kinase Lck revealed through a high-throughput specificity screen | eLife [elifesciences.org]
- 20. assets.fishersci.com [assets.fishersci.com]
- 21. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 22. researchgate.net [researchgate.net]
- 23. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 24. Application of SILAC Labeling in Phosphoproteomics Analysis | Springer Nature Experiments [experiments.springernature.com]
- 25. SILAC phosphoproteomics reveals unique signaling circuits in CAR-T cells and the inhibition of B cell-activating phosphorylation in target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Identifying Novel Protein-Protein Interactions Using Co-Immunoprecipitation and Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]
- 29. m.youtube.com [m.youtube.com]
- 30. benchchem.com [benchchem.com]
- 31. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
The Physiological Roles of Lck in Immune Response: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Lymphocyte-specific protein tyrosine kinase (Lck) is a critical signaling molecule in the adaptive immune system. As a member of the Src family of non-receptor tyrosine kinases, Lck plays a central role in T-cell development, activation, and differentiation. Its proper function is paramount for a healthy immune response, while its dysregulation is implicated in various pathologies, including immunodeficiencies, autoimmune diseases, and cancer. This technical guide provides a comprehensive overview of the physiological roles of Lck, detailing its molecular structure, regulation, and involvement in key immunological processes. We present quantitative data on its interactions and activity, detailed experimental protocols for its study, and visual representations of its signaling pathways to serve as a valuable resource for researchers and drug development professionals in the field of immunology and oncology.
Introduction to Lck
Lymphocyte-specific protein tyrosine kinase (Lck) is a 56 kDa protein primarily expressed in T lymphocytes and, to a lesser extent, in other hematopoietic cells like NK cells.[1] It is a cornerstone of T-cell receptor (TCR) signaling, responsible for initiating the phosphorylation cascade that ultimately leads to T-cell activation and the orchestration of an adaptive immune response.[2][3] The Lck gene in humans is located on chromosome 1p35.2.[4]
Molecular Structure and Regulation of Lck
The structure of Lck is characteristic of Src family kinases, comprising several functional domains that dictate its localization, interactions, and enzymatic activity.[4][5][6]
-
SH4 Domain: An N-terminal domain responsible for membrane anchoring through myristoylation and palmitoylation, which tethers Lck to the plasma membrane.[2][7]
-
Unique Domain: This region contains a zinc clasp structure that mediates the interaction with the cytoplasmic tails of the T-cell co-receptors CD4 and CD8.[4]
-
SH3 Domain: A small protein-protein interaction domain that binds to proline-rich motifs in other signaling proteins.[4][5]
-
SH2 Domain: This domain recognizes and binds to phosphorylated tyrosine residues on other proteins, playing a crucial role in the assembly of signaling complexes.[4][5]
-
Kinase Domain (SH1 Domain): The catalytic domain responsible for phosphorylating tyrosine residues on substrate proteins.[4][5]
-
C-terminal Regulatory Tail: Contains a critical inhibitory tyrosine residue (Tyr-505).[4]
The activity of Lck is tightly regulated by a complex interplay of phosphorylation, dephosphorylation, and protein-protein interactions.[8][9]
-
Activating Phosphorylation: Autophosphorylation at Tyr-394 within the activation loop of the kinase domain is required for full enzymatic activity.[4][8]
-
Inhibitory Phosphorylation: Phosphorylation of Tyr-505 in the C-terminal tail by C-terminal Src kinase (Csk) induces a closed, inactive conformation where the SH2 domain binds to the phosphorylated tail.[4][8]
-
Dephosphorylation: The transmembrane phosphatase CD45 is a key activator of Lck, as it dephosphorylates the inhibitory Tyr-505.[8][10] Conversely, CD45 can also dephosphorylate the activating Tyr-394, adding another layer of regulation.[10]
-
Ubiquitination: Lck can be targeted for degradation through ubiquitination, a process that can be mediated by the E3 ubiquitin ligase c-Cbl.[11][12] This serves as a mechanism to terminate signaling.
-
Subcellular Localization: Lck's localization to the immunological synapse, the interface between a T-cell and an antigen-presenting cell (APC), is crucial for its function.[13][14] This localization is facilitated by its association with CD4/CD8 and its partitioning into lipid rafts.
Lck in T-Cell Receptor Signaling
Lck is the primary initiator of the signaling cascade downstream of the T-cell receptor (TCR). Upon engagement of the TCR with a peptide-MHC complex on an APC, Lck is brought into proximity with the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD3 and ζ-chains of the TCR complex.[15][16]
The signaling cascade proceeds as follows:
-
ITAM Phosphorylation: Lck phosphorylates the tyrosine residues within the ITAMs.[17]
-
ZAP-70 Recruitment and Activation: The phosphorylated ITAMs serve as docking sites for another tyrosine kinase, ZAP-70 (Zeta-chain-associated protein kinase 70).[1][17] Lck then phosphorylates and activates ZAP-70.[17]
-
Downstream Signal Propagation: Activated ZAP-70 phosphorylates several key adaptor proteins, most notably the Linker for Activation of T-cells (LAT) and SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa).[16]
-
Signalosome Assembly: Phosphorylated LAT and SLP-76 act as a scaffold to recruit a multitude of other signaling molecules, forming a large signaling complex known as the "signalosome." This complex includes enzymes like phospholipase C-γ1 (PLC-γ1) and guanine (B1146940) nucleotide exchange factors like Vav1.
-
Second Messenger Generation and Cellular Response: The activation of these downstream effectors leads to the generation of second messengers, calcium mobilization, and the activation of transcription factors such as NFAT, AP-1, and NF-κB. These transcription factors then drive the expression of genes essential for T-cell activation, proliferation, and cytokine production (e.g., IL-2).
Lck also plays a crucial role in signaling from the co-stimulatory receptor CD28.[17][18] Lck phosphorylates tyrosine motifs in the cytoplasmic tail of CD28, leading to the recruitment of PI3K and the activation of the Akt signaling pathway, which promotes T-cell survival and metabolism.[18]
TCR Signaling Pathway Initiated by Lck
Lck in T-Cell Development
Lck is indispensable for T-cell development in the thymus.[19] Its expression and activity are tightly regulated at different developmental stages to ensure the proper maturation of T-cells. Lck is critical for signaling through both the pre-TCR and the mature αβTCR.[19][20]
-
β-Selection: At the CD4-CD8- double-negative (DN) stage, Lck-dependent signaling through the pre-TCR is essential for the transition to the CD4+CD8+ double-positive (DP) stage, a process known as β-selection.[19] This checkpoint ensures that only thymocytes with a successfully rearranged TCR β-chain can proceed in their development.
-
Positive and Negative Selection: In DP thymocytes, Lck is crucial for signaling through the mature αβTCR, which drives positive and negative selection.[20]
-
Positive selection ensures that T-cells can recognize self-MHC molecules, a process that requires a low-avidity TCR signal.
-
Negative selection eliminates T-cells that bind too strongly to self-antigens, preventing autoimmunity, which is mediated by a high-avidity TCR signal. The level of Lck activity can influence the outcome of thymic selection, with coreceptor-associated Lck promoting the selection of conventional MHC-restricted T-cells.[18]
-
Lck in Disease and as a Therapeutic Target
Given its central role in T-cell function, it is not surprising that dysregulation of Lck is associated with a variety of diseases.
-
Immunodeficiency: Loss-of-function mutations in the LCK gene can lead to severe combined immunodeficiency (SCID) or other forms of combined immunodeficiency (CID), characterized by a lack of functional T-cells and severe recurrent infections.[11][21][22]
-
Autoimmunity: Increased Lck activity can lower the threshold for T-cell activation, potentially leading to the breakdown of self-tolerance and the development of autoimmune diseases such as rheumatoid arthritis and type 1 diabetes.[13]
-
Cancer: Lck can act as a proto-oncogene.[10] Its overexpression or constitutive activation has been observed in some T-cell leukemias and lymphomas, where it can contribute to uncontrolled cell proliferation.[13]
-
Infectious Diseases: Some pathogens, such as HIV, can hijack Lck signaling to facilitate their replication and evade the immune response.
The critical role of Lck in T-cell-mediated immunity has made it an attractive target for therapeutic intervention.[23] Lck inhibitors are being investigated for the treatment of autoimmune diseases, organ transplant rejection, and certain cancers.[9][22]
Quantitative Data on Lck
A quantitative understanding of Lck's interactions and activity is crucial for both basic research and drug development.
| Parameter | Molecule(s) | Value | Method |
| Binding Affinity (Kd) | Lck - CD4 | ~400 nM | Surface Plasmon Resonance |
| IC50 of Inhibitors | Saracatinib (AZD0530) | ~2.7 nM | In vitro kinase assay |
| Masitinib (AB1010) | ~120 nM | In vitro kinase assay | |
| A-770041 | ~10 nM | In vitro kinase assay | |
| Kinetic Parameters | Phosphorylation of ITAM peptides | Varies depending on the specific ITAM sequence | In vitro kinase assay with 32P-ATP |
Note: IC50 values can vary depending on the specific assay conditions.[23][24][25][26]
Experimental Protocols for Studying Lck
Investigating the function of Lck requires a range of molecular and cellular biology techniques. Below are outlines of key experimental protocols.
In Vitro Lck Kinase Assay
This assay measures the ability of Lck to phosphorylate a substrate in a cell-free system. It is commonly used to screen for Lck inhibitors.[7][10][27][28][29]
Materials:
-
Recombinant active Lck enzyme
-
Tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP (often radiolabeled with 32P or used in a luminescence-based assay like ADP-Glo™)
-
Test compounds (inhibitors)
-
96-well plates
-
Incubator
-
Detection system (scintillation counter for radioactivity or luminometer for luminescence)
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, substrate, and recombinant Lck enzyme in a 96-well plate.
-
Add the test compound (inhibitor) at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).
-
Quantify the amount of phosphorylated substrate. For radioactive assays, this involves measuring the incorporation of 32P. For luminescence-based assays, the amount of ADP produced is measured.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Lck In Vitro Kinase Assay Workflow
Co-Immunoprecipitation (Co-IP) of Lck and Interacting Proteins
Co-IP is used to identify proteins that interact with Lck within a cell.[30][31][32][33][34]
Materials:
-
T-cells or other cells expressing Lck
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-Lck antibody
-
Control IgG antibody
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Lyse the cells to release the proteins.
-
Pre-clear the lysate with control IgG and protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an anti-Lck antibody to form an antibody-Lck-interacting protein complex.
-
Capture the complex by adding protein A/G beads.
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the proteins from the beads.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting proteins. Alternatively, mass spectrometry can be used to identify novel interacting partners.
Western Blotting for Phosphorylated Lck
This technique is used to detect the phosphorylation status of Lck at specific sites (e.g., pY394 for activation, pY505 for inhibition).[14][35][36][37][38]
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific anti-Lck Y394, phospho-specific anti-Lck Y505, and total Lck)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate proteins from cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of Lck.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Lck.
Conclusion
Lck is a multifaceted and indispensable kinase in the immune system. Its central role in T-cell development and activation makes it a subject of intense research and a promising target for therapeutic intervention. A thorough understanding of its structure, regulation, and signaling pathways is essential for advancing our knowledge of immunology and for the development of novel therapies for a wide range of diseases. The experimental approaches and data presented in this guide provide a solid foundation for researchers and clinicians working to unravel the complexities of Lck and harness its therapeutic potential.
References
- 1. TCR SIGNALING: MECHANISMS OF INITIATION AND PROPAGATION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Investigation of the kinetics and order of tyrosine phosphorylation in the T-cell receptor zeta chain by the protein tyrosine kinase Lck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unique roles of co-receptor-bound LCK in helper and cytotoxic T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Signaling in thymic selection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. promega.com [promega.com]
- 11. Lck Function and Modulation: Immune Cytotoxic Response and Tumor Treatment More Than a Simple Event - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 14. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 15. cd-genomics.com [cd-genomics.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Beyond TCR Signaling: Emerging Functions of Lck in Cancer and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lck availability during thymic selection determines the recognition specificity of the T cell repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 19. T cell development is regulated by the coordinated function of proximal and distal Lck promoters active at different developmental stages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Requirement for p56lck tyrosine kinase activation in T cell receptor-mediated thymic selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. LCK deficiency | Immune Deficiency Foundation [primaryimmune.org]
- 22. preprints.org [preprints.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 26. IC50 - Wikipedia [en.wikipedia.org]
- 27. bpsbioscience.com [bpsbioscience.com]
- 28. LCK Kinase Enzyme System [promega.com]
- 29. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 30. assaygenie.com [assaygenie.com]
- 31. Protocol for Immunoprecipitation (Co-IP) protocol v1 [protocols.io]
- 32. bitesizebio.com [bitesizebio.com]
- 33. creative-diagnostics.com [creative-diagnostics.com]
- 34. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 35. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 36. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
- 37. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 38. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Lck Inhibitor Screening in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for various biochemical and cell-based assays designed to identify and characterize inhibitors of Lymphocyte-specific protein tyrosine kinase (Lck). Lck is a critical enzyme in the T-cell receptor (TCR) signaling pathway, making it a key target for therapeutic intervention in autoimmune diseases, inflammatory disorders, and certain cancers.[1][2][3]
Introduction to Lck as a Drug Target
Lymphocyte-specific protein tyrosine kinase (Lck) is a 56 kDa protein and a member of the Src family of tyrosine kinases.[1] It plays a pivotal role in the initiation of the T-cell receptor (TCR) signaling cascade by phosphorylating the immunoreceptor tyrosine-based activation motifs (ITAMs) within the TCR-associated chains.[1][4] This initial phosphorylation event triggers a signaling cascade involving numerous downstream effectors, ultimately leading to T-cell activation, proliferation, and cytokine production.[2][5] Given its central role in T-cell function, inhibiting Lck activity presents a promising strategy for modulating immune responses.
Lck Signaling Pathway
Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell, Lck is activated and phosphorylates key downstream targets. The simplified Lck signaling pathway begins with the phosphorylation of ITAMs on the CD3 complex, which then recruits and activates ZAP-70. Activated ZAP-70 phosphorylates LAT and SLP-76, leading to the activation of multiple downstream pathways, including the PLCγ1-DAG/IP3 pathway (resulting in calcium mobilization and NF-κB activation) and the Ras-MAPK pathway (leading to the activation of transcription factors like AP-1). These pathways culminate in T-cell activation and effector functions.
High-Throughput Screening (HTS) for Lck Inhibitors
High-throughput screening (HTS) enables the rapid assessment of large compound libraries to identify potential Lck inhibitors.[6] A key metric for evaluating the quality of an HTS assay is the Z'-factor.[7][8][9][10] The Z'-factor is a statistical parameter that quantifies the separation between the positive and negative controls in an assay, providing a measure of its robustness and reliability.[7][8][9][10]
Z'-Factor Calculation:
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
SD_pos = Standard deviation of the positive control
-
SD_neg = Standard deviation of the negative control
-
Mean_pos = Mean of the positive control
-
Mean_neg = Mean of the negative control
Interpretation of Z'-Factor Values:
-
Z' > 0.5: An excellent assay with a large separation between controls, suitable for HTS.[8][9]
-
0 < Z' < 0.5: A marginal assay that may require optimization.[8][9]
The following workflow outlines the general process for an Lck inhibitor HTS campaign.
Biochemical Assays for this compound Screening
Biochemical assays utilize purified, recombinant Lck enzyme to measure its kinase activity in a cell-free system. These assays are well-suited for primary HTS due to their simplicity, robustness, and scalability.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during the kinase reaction.[3] The amount of ADP is directly proportional to the kinase activity. The luminescent signal positively correlates with the amount of ADP and kinase activity.[3]
Protocol: ADP-Glo™ Lck Assay
-
Compound Preparation: Prepare serial dilutions of test compounds in a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction:
-
Add 2.5 µL of Lck enzyme solution to each well.
-
Add 2.5 µL of the test compound or vehicle (DMSO).
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture (e.g., Poly(Glu,Tyr) 4:1 substrate and ATP at Km concentration).
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Data Acquisition: Measure luminescence using a plate reader.[11]
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11][12]
LANCE® Ultra TR-FRET Kinase Assay
The LANCE® (Lanthanide Chelate Excite) Ultra TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is a homogeneous assay that detects the phosphorylation of a ULight™-labeled substrate by an Lck kinase.[13][14] A Europium (Eu)-labeled anti-phospho-substrate antibody binds to the phosphorylated substrate, bringing the Eu-donor and ULight-acceptor into close proximity, resulting in a FRET signal.[13][14][15]
Protocol: LANCE® Ultra TR-FRET Lck Assay
-
Reagent Preparation: Dilute Lck kinase, ULight-labeled peptide substrate, and ATP in kinase buffer.
-
Kinase Reaction:
-
Add diluted test compound to the wells of a 384-well plate.
-
Add Lck kinase to all wells except the negative controls.
-
Initiate the reaction by adding the ULight-substrate/ATP mixture.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add a solution of EDTA to stop the reaction.
-
Add the Eu-labeled anti-phospho-substrate antibody.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm (optional for ratiometric analysis) following excitation at 320 or 340 nm.[14][16]
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and plot against the inhibitor concentration to determine the IC50.
LanthaScreen® Eu Kinase Binding Assay
The LanthaScreen® Eu Kinase Binding Assay is a TR-FRET-based assay that measures the binding of an inhibitor to the Lck kinase.[17] It relies on the displacement of an Alexa Fluor™ 647-labeled tracer from the kinase by a test compound.[17][18] Binding of the tracer to a Eu-labeled anti-tag antibody on the kinase results in a high FRET signal, which is reduced in the presence of a competing inhibitor.[17][18]
Protocol: LanthaScreen® Eu Lck Binding Assay
-
Reagent Preparation: Prepare solutions of Lck kinase, Eu-anti-tag antibody, Alexa Fluor™ 647-tracer, and test compounds in assay buffer.
-
Assay Assembly:
-
Add test compounds to the wells of a 384-well plate.
-
Add the Lck kinase/Eu-anti-tag antibody mixture.
-
Add the Alexa Fluor™ 647-tracer.
-
-
Incubation: Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader.
-
Data Analysis: Calculate the TR-FRET ratio and plot against the inhibitor concentration to determine the IC50.
Adapta™ Universal Kinase Assay
The Adapta™ Universal Kinase Assay is a homogeneous, fluorescence-based immunoassay that detects the formation of ADP.[19][20][21][22][23] The assay uses a TR-FRET readout where ADP produced by the kinase displaces an Alexa Fluor® 647-labeled ADP tracer from a Eu-labeled anti-ADP antibody, leading to a decrease in the FRET signal.[21] This assay is particularly suitable for kinases with low activity as a significant signal change occurs at low ATP to ADP conversion rates.[19][21]
Protocol: Adapta™ Lck Assay
-
Kinase Reaction:
-
Add test compounds to a 384-well plate.
-
Add Lck kinase.
-
Add the substrate/ATP mixture to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add the detection solution containing Eu-anti-ADP antibody, Alexa Fluor® 647-ADP tracer, and EDTA (to stop the reaction).
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader.
-
Data Analysis: Calculate the TR-FRET ratio and convert to percent inhibition to determine the IC50 value.
Summary of Biochemical Assay Data
The following table summarizes representative data for known Lck inhibitors obtained from various biochemical assays.
| Inhibitor | Assay Type | IC50 (nM) |
| Compound V (BMS-243117) | Biochemical Kinase Assay | 4 |
| Compound VI | High-Throughput Screen | 0.2 |
| Compound IX | High-Throughput Screen | 81 |
| Compound X | Biochemical Kinase Assay | 9 |
| Compound XI | Biochemical Kinase Assay | 36 |
Note: The IC50 values are examples and can vary depending on the specific assay conditions.[24]
Cell-Based Assays for this compound Characterization
Cell-based assays are crucial for validating hits from primary screens in a more physiologically relevant context.[25][26] These assays measure the effect of inhibitors on Lck activity within intact cells, providing insights into cell permeability, off-target effects, and efficacy in a cellular environment.
Cellular Phosphorylation Assay
This assay measures the phosphorylation of a specific Lck substrate within cells.[27] Inhibition of Lck leads to a decrease in the phosphorylation of its downstream targets.
Protocol: Cellular Lck Phosphorylation Assay
-
Cell Culture and Treatment:
-
Culture a suitable T-cell line (e.g., Jurkat) in 96-well plates.
-
Treat the cells with serial dilutions of the test compound for a predetermined time.
-
Stimulate the cells with an activating agent (e.g., anti-CD3/CD28 antibodies) to activate the TCR signaling pathway.
-
-
Cell Lysis: Lyse the cells to release the intracellular proteins.
-
Phosphorylation Detection:
-
Use an ELISA, Western Blot, or Meso Scale Discovery (MSD) assay to detect the phosphorylation of a specific Lck substrate (e.g., ZAP-70, LAT).[28]
-
This typically involves a capture antibody for the total protein and a detection antibody specific for the phosphorylated form.
-
-
Data Analysis: Quantify the signal corresponding to the phosphorylated substrate and normalize it to the total amount of the substrate protein. Plot the normalized signal against the inhibitor concentration to determine the IC50.
Ba/F3 Cell Proliferation Assay
This assay utilizes the IL-3 dependent pro-B cell line, Ba/F3, engineered to express a constitutively active or oncogenic form of Lck.[27] In the absence of IL-3, the survival and proliferation of these cells become dependent on the activity of the expressed Lck.[25][27]
Protocol: Ba/F3-Lck Proliferation Assay
-
Cell Seeding: Seed the engineered Ba/F3-Lck cells in 96-well plates in IL-3-free medium.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Measurement: Measure cell viability using a standard method such as CellTiter-Glo® (luminescence), MTT, or resazurin (B115843) (fluorescence).
-
Data Analysis: Plot cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Summary of Cell-Based Assay Data
| Inhibitor | Assay Type | Cell Line | Endpoint | IC50/GI50 (µM) |
| Saracatinib | T-ALL cell viability | T-ALL cells | Cell Viability | Not specified |
| Masitinib | Mastocytoma cell viability | Canine Mastocytoma | Cell Viability | Not specified |
| BMS-243117 | T-Cell Proliferation | Primary T-cells | Proliferation | 1.1 |
Note: Data is illustrative and specific values depend on experimental conditions.[1][24]
Conclusion
The selection of an appropriate assay for this compound screening depends on the stage of the drug discovery process. Biochemical assays are ideal for high-throughput primary screening to identify initial hits from large compound libraries. Subsequently, cell-based assays are essential for validating these hits in a more physiologically relevant setting, providing crucial information on cellular potency and mechanism of action. The combination of these robust and validated assays will facilitate the discovery and development of novel and effective Lck inhibitors for the treatment of various diseases.
References
- 1. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 2. Beyond TCR Signaling: Emerging Functions of Lck in Cancer and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. researchgate.net [researchgate.net]
- 5. Lck Regulates the Threshold of Activation in Primary T Cells, While both Lck and Fyn Contribute to the Magnitude of the Extracellular Signal-Related Kinase Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 8. bmglabtech.com [bmglabtech.com]
- 9. assay.dev [assay.dev]
- 10. Z-factor - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. assayquant.com [assayquant.com]
- 13. blossombio.com [blossombio.com]
- 14. revvity.com [revvity.com]
- 15. researchgate.net [researchgate.net]
- 16. resources.revvity.com [resources.revvity.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Adapta® Universal Kinase Assay and Substrates | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. Invitrogen Adapta Universal Kinase Assay Kit 1 kit | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 21. assets.fishersci.com [assets.fishersci.com]
- 22. Adapta™ Universal Kinase Assay Kit 1 kit | Buy Online | thermofisher.com [thermofisher.com]
- 23. Adapta™ Universal Kinase Assay Kit 1 kit | Buy Online | thermofisher.com [thermofisher.com]
- 24. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 26. inits.at [inits.at]
- 27. reactionbiology.com [reactionbiology.com]
- 28. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
Application Note: Utilizing Lck Inhibitors for In Vitro T-Cell Proliferation Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the T-cell receptor (TCR) signaling pathway, playing a pivotal role in T-cell activation, differentiation, and proliferation.[1][2] Lck is a member of the Src family of non-receptor tyrosine kinases and its expression is primarily restricted to lymphoid cells.[3][4] Upon TCR engagement with an antigen-MHC complex, Lck initiates a signaling cascade by phosphorylating the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ chains of the TCR complex.[5][6] This action leads to the recruitment and activation of downstream signaling molecules, culminating in T-cell activation and proliferation.[6][7]
Given its central role, Lck is a significant target for modulating T-cell mediated immune responses. Lck inhibitors are valuable tools for studying the intricacies of T-cell signaling and are being investigated as therapeutic agents for T-cell driven diseases, including autoimmune disorders and T-cell malignancies.[3][8] This document provides detailed protocols and application notes for using Lck inhibitors to study T-cell proliferation in vitro.
Lck Signaling Pathway in T-Cell Activation
T-cell activation is initiated when the TCR recognizes a specific peptide presented by an MHC molecule on an antigen-presenting cell (APC). The co-receptors CD4 or CD8 associate with the MHC molecule, bringing Lck into proximity with the TCR/CD3 complex.[7] Lck then phosphorylates the ITAMs on the CD3 and ζ-chains.[5] This phosphorylation creates docking sites for another kinase, ZAP-70 (Zeta-chain-associated protein kinase 70), which is subsequently recruited and phosphorylated by Lck.[6][7] Activated ZAP-70 phosphorylates downstream adaptor proteins like LAT (Linker for Activated T cells), leading to the activation of multiple signaling cascades, including the PLCγ1 pathway, which results in calcium mobilization and activation of transcription factors like NFAT and NF-κB, ultimately driving cytokine production and T-cell proliferation.[6]
Caption: Lck signaling cascade initiated by TCR engagement, leading to T-cell proliferation.
Common Lck Inhibitors
Several small molecule inhibitors targeting Lck have been developed. They are valuable for dissecting the T-cell signaling pathway and have potential therapeutic applications. The table below summarizes the inhibitory concentrations (IC50) for some commonly used Lck inhibitors.
| Inhibitor | Target | IC50 (Lck Kinase Activity) | IC50 (T-Cell Proliferation) | References |
| Dasatinib | Multi-kinase | Potent this compound | ~12.5 nM (PHA stimulation) | [1][9] |
| Imatinib | Multi-kinase | 0.6 µM - 2.6 µM | 5.4 µM (CD25 upregulation) | [9][10][11] |
| Nilotinib | Multi-kinase | 550 nM | 2-5 µM (PHA stimulation) | [10] |
| A-770041 | Src-family selective | 147 nM | Not specified | [12] |
| BMS-243117 | Src-family | 4 nM | 1.1 µM | [12] |
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood, which serve as the source for T-cells.
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS or equivalent density gradient medium
-
Phosphate Buffered Saline (PBS), sterile
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a sterile conical tube.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a new conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing PBMCs at the plasma-Ficoll interface.
-
Transfer the collected PBMCs to a new tube and wash by adding 3-4 volumes of PBS.
-
Centrifuge at 300 x g for 10 minutes. Discard the supernatant.
-
Resuspend the cell pellet in RPMI-1640 with 10% FBS.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., via Trypan Blue exclusion).
-
Cells are now ready for T-cell isolation or for use in proliferation assays.
Protocol 2: T-Cell Proliferation Assay using CFSE Dye Dilution
Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that allows for the tracking of individual cell divisions by flow cytometry.[13][14] As cells divide, the dye is distributed equally between daughter cells, leading to a two-fold reduction in fluorescence intensity with each division.[14]
Materials:
-
Isolated PBMCs or purified T-cells
-
CFSE dye (e.g., from a kit)
-
Complete RPMI-1640 medium
-
T-cell stimulants (e.g., anti-CD3/anti-CD28 antibodies, Phytohemagglutinin (PHA))[10][14]
-
This compound(s) of choice
-
96-well round-bottom culture plate
-
Flow cytometer
Procedure:
-
CFSE Staining:
-
Resuspend 1x10^6 cells in 1 mL of pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM (optimize for your cell type). Mix immediately by vortexing.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Centrifuge at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice more with complete medium.
-
Resuspend the stained cells in complete medium at a concentration of 1x10^6 cells/mL.
-
-
Cell Seeding and Stimulation:
-
Seed 1x10^5 cells (100 µL) per well in a 96-well plate.
-
Prepare a working solution of your this compound in complete medium. Add the desired concentrations of the inhibitor to the appropriate wells (e.g., 50 µL). Include a vehicle control (e.g., DMSO).
-
Prepare T-cell stimulants. For polyclonal stimulation, use plate-bound anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1 µg/mL), or PHA (1-10 µg/mL).[10] Add the stimulant to the wells (e.g., 50 µL).
-
Include an unstimulated control (cells with no stimulant) and a stimulated control (cells with stimulant but no inhibitor).
-
The final volume per well should be 200 µL.
-
-
Incubation and Analysis:
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.[10]
-
After incubation, harvest the cells and transfer them to flow cytometry tubes.
-
Wash the cells with PBS containing 2% FBS.
-
Analyze the cells on a flow cytometer, detecting CFSE fluorescence in the FITC channel.
-
Gate on the live lymphocyte population. Proliferation is visualized as a series of peaks, each representing a cell division. The unstimulated control will show a single bright peak, which represents generation zero.
-
Protocol 3: T-Cell Proliferation/Viability Assay using MTT
The MTT assay is a colorimetric assay that measures metabolic activity, which can be an indirect measure of cell proliferation or viability.[15][16] It is less sensitive than CFSE for tracking distinct cell divisions but can be used as a high-throughput screening method.[17]
Materials:
-
Isolated PBMCs or purified T-cells
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 2a-2d from Protocol 2, seeding cells in a 96-well flat-bottom plate.
-
-
Incubation:
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
Four hours before the end of the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C or for a few hours with gentle shaking until crystals are fully dissolved.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Experimental Workflow Visualization
The following diagram outlines the general workflow for assessing the effect of Lck inhibitors on T-cell proliferation.
Caption: Workflow for studying this compound effects on T-cell proliferation via CFSE assay.
Data Analysis and Interpretation
-
CFSE Data: Using flow cytometry software, a proliferation analysis platform can be used to model the histogram of CFSE fluorescence. This allows for the calculation of the percentage of divided cells, the number of cell divisions, and the proliferation index for each condition.[10] The effect of the this compound is determined by comparing the proliferation in inhibitor-treated wells to the stimulated control.
-
MTT Data: The absorbance values are proportional to the number of metabolically active (viable) cells. Calculate the percentage of proliferation inhibition using the following formula: % Inhibition = [1 - (Absorbance_Inhibitor - Absorbance_Unstimulated) / (Absorbance_Stimulated - Absorbance_Unstimulated)] x 100 The IC50 value can then be determined by plotting the % inhibition against the log of the inhibitor concentration.
By employing these methods, researchers can effectively quantify the inhibitory effect of various compounds on Lck-mediated T-cell proliferation, providing valuable insights into immune modulation and drug development.
References
- 1. Therapeutic targeting of LCK tyrosine kinase and mTOR signaling in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond TCR Signaling: Emerging Functions of Lck in Cancer and Immunotherapy [mdpi.com]
- 3. Lck inhibitors as a therapeutic approach to autoimmune disease and transplant rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 7. youtube.com [youtube.com]
- 8. What are LCK inhibitors and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Nilotinib inhibits the Src-family kinase LCK and T-cell function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imatinib inhibits T-cell receptor-mediated T-cell proliferation and activation in a dose-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijaai.tums.ac.ir [ijaai.tums.ac.ir]
- 15. criver.com [criver.com]
- 16. biotium.com [biotium.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Lck Inhibitor Efficacy in Primary T-Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the T-cell receptor (TCR) signaling pathway, playing a pivotal role in T-cell activation, proliferation, and differentiation.[1][2][3] Its central function makes it an attractive therapeutic target for autoimmune diseases, T-cell malignancies, and transplant rejection.[4][5] These application notes provide a comprehensive set of protocols to evaluate the efficacy of Lck inhibitors in primary human T-cells, offering a physiologically relevant model for preclinical drug development.
The following sections detail the necessary procedures, from the isolation of primary T-cells to the execution and analysis of key functional assays. The protocols are designed to be robust and reproducible, enabling researchers to accurately assess the impact of Lck inhibitors on T-cell signaling and function.
Lck Signaling Pathway
Lck is a member of the Src family of protein tyrosine kinases and is essential for the initiation of the TCR signaling cascade.[1][6] Upon T-cell receptor engagement with an antigen-presenting cell, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex.[4][7] This phosphorylation event creates docking sites for another kinase, ZAP-70, which is subsequently phosphorylated and activated by Lck.[4][8][9] Activated ZAP-70 then phosphorylates downstream adaptor proteins, leading to the activation of multiple signaling cascades that culminate in T-cell activation, proliferation, and cytokine production.[3] The activity of Lck itself is regulated by phosphorylation at two key tyrosine residues: an activating phosphorylation at Tyr394 and an inhibitory phosphorylation at Tyr505.[6][7]
Caption: Lck Signaling Pathway in T-Cells.
Experimental Workflow
The overall workflow for testing this compound efficacy in primary T-cells involves several key stages, from cell isolation to data analysis. A generalized workflow is depicted below.
Caption: Experimental workflow for this compound testing.
Experimental Protocols
Isolation of Primary Human T-Cells
1.1. Peripheral Blood Mononuclear Cell (PBMC) Isolation
This protocol describes the isolation of PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.[10][11]
-
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
-
-
Protocol:
-
Dilute whole blood 1:1 with PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube, minimizing mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, a distinct layer of mononuclear cells (the "buffy coat") will be visible between the plasma and the Ficoll-Paque layer.
-
Carefully aspirate the buffy coat layer using a sterile pipette and transfer to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding PBS to a final volume of 50 mL and centrifuge at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in an appropriate buffer or culture medium.
-
Perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion.
-
1.2. T-Cell Isolation (Negative Selection)
This protocol utilizes magnetic-activated cell sorting (MACS) for the enrichment of untouched T-cells.[10]
-
Materials:
-
PBMC suspension
-
T-Cell Isolation Kit (negative selection)
-
MACS buffer (PBS with 0.5% BSA and 2 mM EDTA)
-
LS Columns and MACS Separator
-
-
Protocol:
-
Resuspend the PBMC pellet in MACS buffer at a concentration of 10^7 cells per 40 µL.
-
Add the biotin-antibody cocktail from the T-cell isolation kit (10 µL per 10^7 cells) and incubate for 10 minutes at 4°C.
-
Add 30 µL of MACS buffer and 20 µL of anti-biotin microbeads per 10^7 cells. Incubate for 15 minutes at 4°C.
-
Wash the cells by adding MACS buffer to 50 mL and centrifuge at 300 x g for 10 minutes.
-
Resuspend the cell pellet in 500 µL of MACS buffer per 10^8 cells.
-
Place an LS column in the magnetic field of the MACS separator and prepare the column by rinsing with 3 mL of MACS buffer.
-
Apply the cell suspension to the column. The unlabeled T-cells will pass through.
-
Wash the column three times with 3 mL of MACS buffer and collect the flow-through. This fraction contains the enriched T-cells.
-
Count the cells and assess purity by flow cytometry using anti-CD3 antibodies.
-
T-Cell Culture and Treatment
-
Materials:
-
Isolated primary T-cells
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[12]
-
This compound stock solution (dissolved in DMSO)
-
Vehicle control (DMSO)
-
96-well round-bottom culture plates
-
-
Protocol:
-
Resuspend the isolated T-cells in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Allow the cells to rest for at least 2 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of the this compound and the vehicle control in complete RPMI 1640 medium.
-
Add 50 µL of the cell suspension (5 x 10^4 cells) to each well of a 96-well plate.
-
Add 50 µL of the diluted this compound or vehicle control to the respective wells.
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C and 5% CO2.
-
T-Cell Activation
-
Materials:
-
T-cells pre-treated with this compound or vehicle
-
Anti-CD3/CD28 T-cell activator beads or plate-bound anti-CD3 and soluble anti-CD28 antibodies.[11]
-
-
Protocol:
-
For Activator Beads: Add anti-CD3/CD28 activator beads to the cell culture at the manufacturer's recommended ratio (e.g., 1 bead per cell).
-
For Plate-Bound Activation:
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1-10 µg/mL in PBS) overnight at 4°C.
-
Wash the plate three times with PBS before adding the cells.
-
Add soluble anti-CD28 antibody (e.g., 1-5 µg/mL) to the cell culture medium.
-
-
Assessment of this compound Efficacy
4.1. T-Cell Proliferation Assay (CFSE-based)
This assay measures T-cell proliferation by the dilution of the fluorescent dye CFSE.[13][14][15]
-
Materials:
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
PBS
-
Flow cytometer
-
-
Protocol:
-
Before inhibitor treatment, wash the isolated T-cells with PBS.
-
Resuspend the cells at 10-100 x 10^6 cells/mL in pre-warmed PBS containing 1-5 µM CFSE.[13]
-
Incubate for 10 minutes at room temperature, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI 1640 medium.
-
Incubate for 5 minutes on ice.
-
Wash the cells twice with complete RPMI 1640 medium.
-
Proceed with inhibitor treatment and activation as described above.
-
Culture the cells for 3-5 days.
-
Harvest the cells and analyze by flow cytometry. Proliferation is indicated by a stepwise reduction in CFSE fluorescence intensity.
-
4.2. Cytokine Production Assay (ELISA)
This protocol measures the concentration of secreted cytokines (e.g., IL-2, IFN-γ) in the culture supernatant.[16][17]
-
Materials:
-
ELISA kit for the cytokine of interest
-
Culture supernatants from activated T-cells
-
-
Protocol:
-
After 24-72 hours of activation, centrifuge the 96-well plates at 300 x g for 5 minutes.
-
Carefully collect the culture supernatants without disturbing the cell pellet.
-
Perform the ELISA according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.
-
4.3. Phosphorylation Analysis (Phospho-flow Cytometry)
This technique allows for the measurement of the phosphorylation status of intracellular signaling proteins, such as Lck and its downstream targets, at the single-cell level.[9][18][19][20]
-
Materials:
-
Fixation/Permeabilization buffers
-
Phospho-specific antibodies (e.g., anti-phospho-Lck (Y394), anti-phospho-ZAP70 (Y493), anti-phospho-ERK1/2)
-
Flow cytometer
-
-
Protocol:
-
Activate T-cells (pre-treated with inhibitor or vehicle) for a short period (e.g., 2, 5, 15 minutes).
-
Immediately fix the cells by adding an equal volume of pre-warmed fixation buffer and incubate for 10-15 minutes at 37°C.
-
Permeabilize the cells by adding ice-cold methanol (B129727) and incubating for at least 30 minutes on ice.[18]
-
Wash the cells with staining buffer (PBS with 0.5% BSA).
-
Stain the cells with a cocktail of phospho-specific antibodies for 30-60 minutes at room temperature.
-
Wash the cells and resuspend in staining buffer.
-
Analyze the samples on a flow cytometer. The median fluorescence intensity (MFI) of the phospho-specific antibody will indicate the level of protein phosphorylation.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between different inhibitor concentrations and controls.
Table 1: Effect of this compound on T-Cell Proliferation
| Inhibitor Conc. (µM) | % Proliferating Cells (Mean ± SD) | Proliferation Index (Mean ± SD) |
| Vehicle Control | 85.2 ± 5.6 | 3.1 ± 0.4 |
| 0.01 | 78.9 ± 6.1 | 2.8 ± 0.3 |
| 0.1 | 55.4 ± 4.8 | 1.9 ± 0.2 |
| 1 | 12.7 ± 2.3 | 0.5 ± 0.1 |
| 10 | 2.1 ± 0.9 | 0.1 ± 0.05 |
| Unstimulated Control | 1.5 ± 0.5 | 0.08 ± 0.02 |
Table 2: Effect of this compound on IL-2 Production
| Inhibitor Conc. (µM) | IL-2 Concentration (pg/mL) (Mean ± SD) | % Inhibition of IL-2 Production |
| Vehicle Control | 1250 ± 150 | 0 |
| 0.01 | 1100 ± 120 | 12 |
| 0.1 | 750 ± 90 | 40 |
| 1 | 250 ± 50 | 80 |
| 10 | 50 ± 20 | 96 |
| Unstimulated Control | < 10 | - |
Table 3: Effect of this compound on Lck (Y394) Phosphorylation
| Inhibitor Conc. (µM) | Median Fluorescence Intensity (MFI) (Mean ± SD) | % Inhibition of Phosphorylation |
| Vehicle Control | 5800 ± 450 | 0 |
| 0.01 | 5100 ± 400 | 12.1 |
| 0.1 | 3200 ± 310 | 44.8 |
| 1 | 1100 ± 150 | 81.0 |
| 10 | 450 ± 80 | 92.2 |
| Unstimulated Control | 300 ± 50 | - |
Conclusion
These application notes provide a framework for the comprehensive evaluation of this compound efficacy in primary T-cells. By employing the detailed protocols for cell isolation, culture, and a panel of functional assays, researchers can obtain robust and reproducible data. The combination of proliferation, cytokine production, and phosphoprotein analysis offers a multi-faceted approach to characterizing the mechanism of action and potency of novel Lck inhibitors, thereby facilitating their development as potential therapeutics.
References
- 1. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Beyond TCR Signaling: Emerging Functions of Lck in Cancer and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Preclinical evaluation of proteolytic targeting of LCK as a therapeutic approach in T cell acute lymphoblastic leukemia [pubmed.ncbi.nlm.nih.gov]
- 6. Lck Antibody | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. usbio.net [usbio.net]
- 9. Phospho-Flow Cytometry Based Analysis of Differences in T Cell Receptor Signaling Between Regulatory T Cells and CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genome-euro.ucsc.edu [genome-euro.ucsc.edu]
- 11. peerj.com [peerj.com]
- 12. akadeum.com [akadeum.com]
- 13. agilent.com [agilent.com]
- 14. In vivo and in vitro techniques for comparative study of antiviral T-cell responses in the amphibian Xenopus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flow Cytometry Techniques for Measuring T Cell Proliferation | KCAS Bio [kcasbio.com]
- 16. Cytokine analysis - ELISA / CBA [sanquin.org]
- 17. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Phospho flow cytometry methods for the analysis of kinase signaling in cell lines and primary human blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Phospho Flow Cytometry Methods for the Analysis of Kinase Signaling in Cell Lines and Primary Human Blood Samples | Springer Nature Experiments [experiments.springernature.com]
Application of Lck Inhibitors in a Murine Model of Arthritis: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lymphocyte-specific protein tyrosine kinase (Lck) is a critical signaling molecule in T-lymphocytes, playing a pivotal role in T-cell activation and the subsequent inflammatory cascade.[1] As a member of the Src family of tyrosine kinases, Lck is intimately involved in the initiation of the T-cell receptor (TCR) signaling pathway.[1] The overexpression and hyperactivity of Lck have been implicated in various autoimmune and inflammatory conditions, including rheumatoid arthritis (RA).[1] Inhibition of Lck disrupts TCR signaling, which in turn reduces T-cell activation, proliferation, and the production of pro-inflammatory cytokines, making it a compelling therapeutic target for RA.[2] Murine models of arthritis, such as collagen-induced arthritis (CIA), are well-established and share immunological and pathological features with human RA, providing a robust platform for evaluating the efficacy of novel therapeutic agents like Lck inhibitors.[3][4]
This document provides detailed application notes and protocols for the use of Lck inhibitors in a murine model of arthritis, with a focus on dasatinib (B193332), a multi-kinase inhibitor with potent activity against Lck and other Src family kinases.[5][6]
Lck Signaling Pathway in T-Cell Activation
Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell, Lck is recruited to the TCR-CD3 complex. Lck then phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 chains, initiating a downstream signaling cascade that leads to T-cell activation, proliferation, and cytokine release.
Caption: Lck signaling pathway in T-cell activation and its inhibition by dasatinib.
Experimental Model: Collagen-Induced Arthritis (CIA)
The CIA model is a widely used preclinical model for rheumatoid arthritis due to its pathological and immunological resemblance to the human disease.[3][4]
Murine Strain
DBA/1J mice are highly susceptible to CIA and are a commonly used strain for these studies.[4][5]
Data Presentation
The following tables summarize the quantitative data from a study investigating the therapeutic effects of dasatinib in a murine CIA model.[5]
Table 1: Clinical Assessment of Arthritis
| Treatment Group | Mean Arthritis Score (Day 57) | Mean Paw Thickness (mm, Day 57) |
| Vehicle | 10.2 ± 0.8 | 3.5 ± 0.2 |
| Dasatinib (10 mg/kg) | 4.5 ± 0.6 | 2.6 ± 0.1 |
| *p < 0.05 compared to vehicle group. Data are presented as mean ± SEM. |
Table 2: Serum Cytokine and Antibody Levels
| Treatment Group | IL-1β (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | Anti-CII IgG (OD) |
| Vehicle | 45.3 ± 5.1 | 112.8 ± 10.2 | 256.4 ± 22.1 | 1.2 ± 0.1 |
| Dasatinib (10 mg/kg) | 22.1 ± 3.5 | 55.6 ± 7.8 | 128.7 ± 15.3 | 0.7 ± 0.08 |
| *p < 0.05 compared to vehicle group. Data are presented as mean ± SEM. CII: Type II Collagen. |
Table 3: Histopathological Assessment of Joints
| Treatment Group | Inflammation Score | Cartilage Score |
| Vehicle | 3.2 ± 0.3 | 2.8 ± 0.4 |
| Dasatinib (10 mg/kg) | 1.5 ± 0.2 | 1.3 ± 0.2 |
| *p < 0.05 compared to vehicle group. Scores are on a scale of 0-4, where 0 is normal and 4 is severe. Data are presented as mean ± SEM. |
Experimental Protocols
Protocol 1: Induction of Collagen-Induced Arthritis (CIA)
Materials:
-
Bovine or chicken type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
DBA/1J mice (male, 8-10 weeks old)
-
Syringes and needles
Procedure:
-
Preparation of Collagen Emulsion (Primary Immunization):
-
Dissolve CII in 0.1 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.
-
Prepare an emulsion by mixing an equal volume of the CII solution with CFA (containing 4 mg/mL Mycobacterium tuberculosis) until a stable emulsion is formed. To test for stability, a drop of the emulsion should not disperse when dropped into water.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail.
-
-
Preparation of Collagen Emulsion (Booster Immunization):
-
Prepare an emulsion by mixing an equal volume of the CII solution (2 mg/mL) with IFA.
-
-
Booster Immunization (Day 21):
-
Inject 100 µL of the CII/IFA emulsion intradermally at a site near the primary injection.
-
-
Monitoring:
-
Monitor the mice for the onset of arthritis, which typically appears between days 24 and 28.
-
Assess and score the severity of arthritis in each paw 2-3 times per week.
-
Caption: Experimental workflow for collagen-induced arthritis (CIA) in mice.
Protocol 2: Administration of this compound (Dasatinib)
Materials:
-
Dasatinib
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Preparation of Dasatinib Solution:
-
Prepare a suspension of dasatinib in the vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse receiving 200 µL).
-
Ensure the suspension is homogenous before each administration.
-
-
Treatment Regimen:
-
Monitoring:
-
Continue to monitor body weight, arthritis scores, and paw thickness throughout the treatment period.
-
Protocol 3: Assessment of Arthritis Severity
Clinical Scoring:
-
Visually inspect each paw and score for erythema and swelling on a scale of 0-4:
-
0 = Normal
-
1 = Mild swelling and/or erythema
-
2 = Moderate swelling and erythema
-
3 = Severe swelling and erythema extending to the ankle
-
4 = Maximal inflammation with joint deformity
-
-
The maximum score per mouse is 16.
Paw Thickness Measurement:
-
Measure the thickness of the hind paws using a digital caliper.
Protocol 4: Histopathological Analysis
Procedure:
-
Tissue Collection:
-
At the end of the study, euthanize the mice and dissect the ankle and knee joints.
-
-
Fixation and Decalcification:
-
Fix the joints in 10% neutral buffered formalin for 24-48 hours.
-
Decalcify the tissues in a suitable decalcifying solution until the bones are pliable.
-
-
Processing and Staining:
-
Process the tissues, embed in paraffin, and section.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation (synovial infiltration) and with Safranin O to evaluate cartilage damage.[4]
-
-
Scoring:
-
Score the stained sections for inflammation, pannus formation, and cartilage/bone erosion by a blinded observer.
-
Protocol 5: Cytokine and Antibody Analysis
Procedure:
-
Sample Collection:
-
Collect blood via cardiac puncture at the time of euthanasia.
-
Separate the serum and store at -80°C.
-
-
ELISA:
-
Measure the concentrations of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) and anti-CII antibodies in the serum using commercially available ELISA kits according to the manufacturer's instructions.[5]
-
Concluding Remarks
The administration of the Lck-targeting inhibitor dasatinib demonstrates a significant therapeutic effect in the murine CIA model, leading to reduced clinical signs of arthritis, decreased pro-inflammatory cytokine levels, and protection against joint destruction.[5] These findings underscore the potential of Lck inhibition as a therapeutic strategy for rheumatoid arthritis. The protocols outlined in this document provide a framework for the preclinical evaluation of Lck inhibitors in a relevant animal model of the disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. frontiersin.org [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Treatment Effects of the Second-Generation Tyrosine Kinase Inhibitor Dasatinib on Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Treatment Effects of the Second-Generation Tyrosine Kinase Inhibitor Dasatinib on Autoimmune Arthritis [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Measuring Lck Kinase Activity in Cell Lysates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lymphocyte-specific protein tyrosine kinase (Lck) is a member of the Src family of non-receptor tyrosine kinases and a critical signaling molecule in T-cells. Lck is essential for initiating T-cell antigen receptor (TCR) signaling, and its activity is tightly regulated through phosphorylation.[1][2][3] Phosphorylation at Tyr394 in the activation loop enhances enzyme activity, while phosphorylation at Tyr505 in the C-terminal tail by Csk kinase renders the enzyme less active.[1][2][4] Dysregulation of Lck activity is implicated in various immunological disorders and cancers, making it a key target for therapeutic intervention.
These application notes provide detailed protocols for measuring Lck kinase activity in cell lysates, enabling researchers to investigate its role in cellular signaling and to screen for potential inhibitors. The methods described include immunoprecipitation-kinase assays, Western blotting-based detection of phosphorylation, and in vitro kinase assays using commercial kits.
Lck Signaling Pathway
Lck plays a pivotal role in the initiation of the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, Lck is activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ-chains of the TCR complex.[2][3] This creates docking sites for another tyrosine kinase, ZAP-70, which is then also phosphorylated and activated by Lck.[5][6] Activated ZAP-70 subsequently phosphorylates downstream adaptor proteins like LAT and SLP-76, leading to the assembly of a larger signaling complex that ultimately results in T-cell activation, proliferation, and differentiation.[5][6]
Caption: Lck activation and downstream signaling cascade.
Methods for Measuring Lck Kinase Activity
There are several established methods to measure Lck kinase activity, each with its own advantages and applications.
-
Immunoprecipitation-Kinase Assay: This method involves the specific isolation of Lck from cell lysates followed by an in vitro kinase reaction using an exogenous substrate. This approach measures the activity of the endogenous, cellular Lck.
-
Western Blotting for Phosphorylation: This technique provides an indirect measure of Lck activity by detecting the phosphorylation status of Lck itself (autophosphorylation at Tyr394) or its direct downstream substrates (e.g., ZAP-70).[5][7]
-
In Vitro Kinase Assay with Recombinant Lck: Commercially available kits provide purified, active Lck kinase, a specific substrate, and a detection system. These assays are ideal for high-throughput screening of Lck inhibitors.[1][8][9]
Protocol 1: Immunoprecipitation (IP)-Kinase Assay
This protocol describes the immunoprecipitation of endogenous Lck from cell lysates, followed by an in vitro kinase assay.
Experimental Workflow
Caption: Workflow for an Lck immunoprecipitation-kinase assay.
Materials
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, protease and phosphatase inhibitor cocktails.
-
Wash Buffer: Cell Lysis Buffer without inhibitors.
-
Kinase Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10 mM MnCl₂.[10]
-
Anti-Lck Antibody: e.g., Lck Antibody #2752 from Cell Signaling Technology.[11]
-
Protein A/G Agarose (B213101) Beads
-
Exogenous Substrate: e.g., acid-treated enolase or a synthetic peptide substrate like Poly(Glu, Tyr) 4:1.
-
ATP Solution: 1 mM ATP. For radioactive assays, [γ-³²P]ATP (10 µCi per reaction).
-
SDS-PAGE Sample Buffer (4x): 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 20% β-mercaptoethanol, 0.02% bromophenol blue.
Procedure
-
Cell Culture and Stimulation: Culture T-cells (e.g., Jurkat) to the desired density. If required, stimulate the cells to activate Lck (e.g., with anti-CD3 and anti-CD28 antibodies for 2 minutes).[5]
-
Cell Lysis: Pellet the cells by centrifugation and wash once with ice-cold PBS. Lyse the cells in ice-cold Cell Lysis Buffer for 30 minutes on ice.
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA).
-
Immunoprecipitation:
-
Incubate 500 µg to 1 mg of cell lysate with 1-2 µg of anti-Lck antibody for 2 hours to overnight at 4°C with gentle rotation.
-
Add 20-30 µL of Protein A/G agarose bead slurry and incubate for another 1-2 hours at 4°C.
-
Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) and discard the supernatant.
-
-
Washing: Wash the immunoprecipitated beads three times with ice-cold Wash Buffer and once with Kinase Buffer.[10][12]
-
Kinase Reaction:
-
Resuspend the beads in 20 µL of Kinase Buffer containing the exogenous substrate (e.g., 1 µg of enolase).
-
Initiate the reaction by adding 10 µL of ATP solution (containing [γ-³²P]ATP if using a radioactive assay).
-
Incubate for 20 minutes at 30°C with gentle agitation.[10]
-
-
Termination: Stop the reaction by adding 10 µL of 4x SDS-PAGE Sample Buffer and boiling for 5 minutes at 95°C.
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
For radioactive assays, expose the dried gel to a phosphor screen or X-ray film to visualize the phosphorylated substrate.
-
For non-radioactive assays, transfer the proteins to a PVDF membrane and perform a Western blot using a phospho-specific antibody against the substrate.
-
-
Quantification: Quantify the band intensity of the phosphorylated substrate using densitometry.
Protocol 2: Western Blotting for Lck Activation
This protocol assesses Lck activity by measuring the phosphorylation of Lck at its activating site (Tyr394) or a key downstream target like ZAP-70.
Materials
-
RIPA Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, protease and phosphatase inhibitor cocktails.
-
Primary Antibodies:
-
Phospho-Lck (Tyr394)
-
Total Lck
-
Phospho-ZAP-70 (Tyr319)
-
Total ZAP-70
-
Loading control (e.g., β-actin or GAPDH)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) Substrate
Procedure
-
Sample Preparation: Prepare cell lysates as described in Protocol 1, steps 1-4, using RIPA buffer.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Lck Tyr394) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis:
-
Strip the membrane and re-probe with an antibody for total Lck to normalize the phospho-signal.
-
Quantify band intensities using densitometry software. The ratio of phospho-Lck to total Lck indicates the level of Lck activation.
-
Protocol 3: In Vitro Kinase Assay (Commercial Kit)
This protocol provides a general guideline for using a commercial in vitro Lck kinase assay kit, such as those from BPS Bioscience or Cell Signaling Technology.[1][8] These kits are typically formatted for 96-well plates and are suitable for inhibitor screening.
Experimental Workflow
Caption: Workflow for a commercial in vitro Lck kinase assay.
General Procedure (Example using a Luminescence-based Assay)
-
Reagent Preparation: Thaw and prepare all kit components (kinase, substrate, ATP, buffers, detection reagents) as per the manufacturer's instructions.
-
Assay Plate Setup:
-
Add kinase buffer to all wells of a 96-well plate.
-
Add the test compound (inhibitor) at various concentrations or a vehicle control (e.g., DMSO) to the appropriate wells.
-
-
Enzyme Addition: Add the diluted recombinant Lck enzyme to each well.
-
Reaction Initiation: Add the substrate/ATP mixture to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 30-60 minutes).
-
Signal Detection:
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: The luminescent signal is proportional to Lck activity. For inhibitor studies, plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Data Presentation
Quantitative data from Lck kinase activity assays should be summarized in tables for clear comparison.
Table 1: Lck Kinase Activity in Response to T-Cell Stimulation
| Treatment | Lck Activity (Relative Units) | Standard Deviation | p-value |
| Unstimulated | 1.0 | 0.12 | - |
| Anti-CD3/CD28 (2 min) | 4.5 | 0.45 | <0.001 |
| Lck Inhibitor + Stim | 1.2 | 0.15 | <0.001 |
Data are representative and should be replaced with experimental results.
Table 2: IC₅₀ Values of Known Lck Inhibitors
| Inhibitor | IC₅₀ (nM) | Assay Type | Reference |
| Dasatinib | 1.1 | In vitro kinase assay | Vendor Data |
| PP2 | 4.0 | In vitro kinase assay | [10] |
| Staurosporine | 15.0 | ADP-Glo™ Kinase Assay | [9] |
IC₅₀ values can vary depending on the assay conditions (e.g., ATP concentration).
Conclusion
The protocols outlined in these application notes provide robust methods for the quantitative analysis of Lck kinase activity in cell lysates. The choice of method will depend on the specific research question. Immunoprecipitation-kinase assays are valuable for studying the activity of endogenous Lck in a physiological context. Western blotting provides a straightforward way to assess Lck activation state within cells. In vitro assays using commercial kits are highly suited for biochemical characterization and high-throughput screening of potential Lck inhibitors, a critical step in the development of novel therapeutics for immune-related diseases and cancer.
References
- 1. HTScan® Lck Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Lck Regulates the Threshold of Activation in Primary T Cells, While both Lck and Fyn Contribute to the Magnitude of the Extracellular Signal-Related Kinase Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fine-tuning of substrate preferences of the Src-family kinase Lck revealed through a high-throughput specificity screen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. T-cell receptor signaling is mediated by transient Lck activity, which is inhibited by inorganic mercury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. promega.com [promega.com]
- 10. Constitutively Active Lck Kinase in T Cells Drives Antigen Receptor Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lck Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Constitutive activation of Lck and Fyn tyrosine kinases in large granular lymphocytes infected with the γ-herpesvirus agents of malignant catarrhal fever - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of Lck Inhibitor Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing in vivo pharmacokinetic (PK) studies for novel Lymphocyte-specific protein tyrosine kinase (Lck) inhibitors. The protocols outlined below are intended to serve as a foundational framework that can be adapted to specific research needs.
Introduction to Lck and its Inhibition
Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the T-cell receptor (TCR) signaling pathway, playing a pivotal role in T-cell activation and development.[1] Dysregulation of Lck activity has been implicated in various autoimmune diseases and cancers, making it an attractive therapeutic target.[1] Lck inhibitors are a class of targeted therapies designed to modulate the immune response by interfering with T-cell signaling.[2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of these inhibitors in vivo is paramount for predicting their efficacy and safety profiles in humans.
Lck Signaling Pathway
The following diagram illustrates the central role of Lck in the T-cell receptor signaling cascade. Upon TCR engagement, Lck phosphorylates key downstream targets, initiating a signaling cascade that leads to T-cell activation.[3]
Caption: Lck-mediated T-cell receptor signaling pathway.
In Vivo Models for Pharmacokinetic Studies
The selection of an appropriate animal model is a critical step in the preclinical evaluation of Lck inhibitors. Commonly used models include mice, rats, dogs, and non-human primates.[4][5] The choice of species should be guided by factors such as similarities in Lck protein homology, metabolic pathways, and the availability of relevant disease models.
Pharmacokinetic Data of Representative Lck Inhibitors
The following tables summarize publicly available pharmacokinetic data for two representative Lck inhibitors, Dasatinib and A-770041, in preclinical models. These data can serve as a benchmark for evaluating novel Lck inhibitors.
Table 1: Pharmacokinetic Parameters of Dasatinib in a T-ALL Patient-Derived Xenograft (PDX) Mouse Model [1]
| Parameter | 20 mg/kg Oral Dose | 40 mg/kg Oral Dose |
| Cmax (ng/mL) | 102 | 366 |
| Tmax (hr) | 1.17 | 1.17 |
| AUC0-inf (ng·hr/mL) | 499 | 1952 |
Table 2: Pharmacokinetic Parameters of A-770041 in Rats [6][7]
| Parameter | 10 mg/kg Oral Dose |
| Bioavailability (F%) | 34.1 ± 7.2 |
| Half-life (t1/2) (hr) | 4.1 ± 0.1 |
Experimental Protocols
General Workflow for an In Vivo Pharmacokinetic Study
The following diagram outlines the typical workflow for conducting an in vivo pharmacokinetic study of an Lck inhibitor.
Caption: Workflow for a preclinical pharmacokinetic study.
Detailed Protocol: Single-Dose Oral Pharmacokinetic Study in Mice
This protocol describes a typical single-dose oral pharmacokinetic study in mice.
Materials:
-
This compound test article
-
Appropriate vehicle for formulation (e.g., 0.5% HPMC)
-
Male or female mice (e.g., C57BL/6), 8-10 weeks old
-
Gavage needles (20-22 gauge)[8]
-
Syringes
-
Blood collection tubes (e.g., EDTA-coated)
-
Pipettes and tips
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least 7 days prior to the study. Ensure free access to food and water.
-
Formulation Preparation: Prepare the this compound formulation in the selected vehicle at the desired concentration. Ensure the formulation is homogenous.
-
Dosing:
-
Fast mice overnight (approximately 12-16 hours) before dosing, with continued access to water.
-
Weigh each mouse to determine the exact dosing volume. The typical dosing volume is 10 mL/kg.[8][9]
-
Administer the this compound formulation via oral gavage using a suitable gavage needle.[8][9] Record the time of administration.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[10]
-
Blood can be collected via various methods, such as saphenous vein, submandibular vein, or retro-orbital sinus puncture.[10] The chosen method should be consistent throughout the study.
-
Collect blood into EDTA-coated tubes to prevent coagulation.
-
-
Plasma Processing:
-
Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean, labeled tubes.
-
Store the plasma samples at -80°C until bioanalysis.
-
-
Bioanalysis:
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters using non-compartmental analysis software (e.g., WinNonlin).[10]
-
Key parameters include: Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), t1/2 (elimination half-life), CL/F (apparent oral clearance), and Vz/F (apparent volume of distribution).
-
Bioanalytical Methods
The accurate quantification of Lck inhibitors in biological matrices is essential for reliable pharmacokinetic analysis. LC-MS/MS is the most widely used technique due to its high sensitivity, selectivity, and throughput.[5][11]
General LC-MS/MS Method Parameters:
-
Sample Preparation: Protein precipitation is a common and straightforward method for plasma sample preparation.[4]
-
Chromatography: Reversed-phase chromatography using a C18 column is typically employed for the separation of small molecule kinase inhibitors.[3]
-
Mass Spectrometry: Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for optimal selectivity and sensitivity.[4]
Data Interpretation and Reporting
The results of the in vivo pharmacokinetic study should be summarized in a comprehensive report. This report should include:
-
A detailed description of the experimental methods.
-
Tabulated and graphical representations of the plasma concentration-time profiles.
-
A summary table of the calculated pharmacokinetic parameters.
-
An interpretation of the results in the context of the drug's intended therapeutic use.
By following these application notes and protocols, researchers can generate robust and reliable in vivo pharmacokinetic data for Lck inhibitors, which is a critical step in the drug development process.
References
- 1. ashpublications.org [ashpublications.org]
- 2. mdpi.com [mdpi.com]
- 3. Bioanalytical assay for the quantification of the tyrosine kinase inhibitor EAI045 and its major metabolite PIA in mouse plasma and tissue homogenates using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A-770041, a novel and selective small-molecule inhibitor of Lck, prevents heart allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. ouv.vt.edu [ouv.vt.edu]
- 10. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Novel Lck-Selective Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lymphocyte-specific protein tyrosine kinase (Lck) is a member of the Src family of non-receptor tyrosine kinases and a critical signaling molecule in T-cells.[1][2] Its primary role is in the initiation of the T-cell receptor (TCR) signaling cascade upon antigen presentation, making it a key regulator of T-cell activation and differentiation.[1][3] Dysregulation of Lck activity has been implicated in various autoimmune diseases, such as rheumatoid arthritis and asthma, as well as in certain cancers, including T-cell leukemia.[2][4] Consequently, the development of potent and selective Lck inhibitors is a promising therapeutic strategy for these conditions.[2]
High-throughput screening (HTS) is a powerful approach for identifying novel chemical entities that modulate the activity of a specific biological target from large compound libraries.[5][6] This document provides detailed application notes and protocols for conducting HTS campaigns to discover and characterize novel Lck-selective compounds.
Lck Signaling Pathway
Lck plays a pivotal role in initiating the signaling cascade downstream of the T-cell receptor (TCR). Upon TCR engagement with an antigen-presenting cell, Lck is recruited to the TCR/CD3 complex.[7] Lck then phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the CD3 and ζ-chains.[1][8] This phosphorylation event creates docking sites for another tyrosine kinase, ZAP-70 (Zeta-chain-associated protein kinase 70). Once recruited, ZAP-70 is also phosphorylated and activated by Lck, leading to the propagation of the signal through downstream pathways, ultimately resulting in T-cell activation, proliferation, and cytokine release.[3][8]
Caption: Simplified Lck signaling cascade upon T-cell receptor activation.
High-Throughput Screening Workflow
A typical HTS campaign for identifying novel Lck-selective inhibitors follows a multi-stage process designed to efficiently screen large compound libraries and progressively narrow down the number of hits to a few promising lead candidates.
Caption: High-throughput screening workflow for novel Lck inhibitors.
Data Presentation: Lck Inhibitor Activity and Selectivity
The following table summarizes the activity and selectivity of known Lck inhibitors identified through screening efforts. IC50 values represent the concentration of the inhibitor required to reduce Lck kinase activity by 50%. Selectivity is often assessed by comparing the IC50 for Lck to that of other closely related kinases, such as Src.
| Compound ID | Lck IC50 (nM) | Src IC50 (nM) | Other Kinases IC50 (nM) | Reference |
| PP1 | 5 | - | - | [4] |
| PP2 | 4 | - | - | [4] |
| A-770041 | 147 | - | - | [4] |
| Compound V | 4 | 632 | Fyn: 128, Hck: 3840, Blk: 336, Lyn: 1320, Fgr: 240 | [4] |
| Compound VI | 0.2 | - | - | [4] |
| GNF-7 derivative 7a | 23 | >1000 (most Src family) | - | [9] |
| 2-aminopyrimidine carbamate (B1207046) XII | 0.6 | 1 | Kdr: 140, Syk: 200, Zap-70: 370, Btk: 100 | [4] |
| 4-amino-5,6-biaryl-furo[2,3-d]pyrimidine IX | 81 | - | - | [4] |
| 4-amino-5,6-biaryl-furo[2,3-d]pyrimidine X | 9 | 45 | Ack1: 98 | [4] |
| 4-amino-5,6-biaryl-furo[2,3-d]pyrimidine XI | 36 | 914 | Ack1: 78 | [4] |
Experimental Protocols
Protocol 1: Biochemical Lck Kinase Assay (ADP-Glo™ Format)
This protocol is adapted for a high-throughput format to measure the activity of Lck by quantifying the amount of ADP produced during the kinase reaction.[10][11]
Materials:
-
Recombinant human Lck kinase (e.g., Promega V2691)[10]
-
Poly (4:1 Glu, Tyr) peptide substrate[10]
-
Lck Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[12]
-
ATP
-
DTT
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of test compounds in DMSO.
-
Using an acoustic liquid handler, dispense nanoliter volumes of compound solutions into the 384-well assay plates. For single-point screening, a final concentration of 10 µM is common.
-
Include appropriate controls: "no enzyme" for background and "DMSO only" for maximum Lck activity.
-
-
Enzyme and Substrate Preparation:
-
Prepare a 2X Lck enzyme solution in Lck Kinase Buffer. The final concentration should be determined empirically to yield a robust signal.
-
Prepare a 2X substrate/ATP solution in Lck Kinase Buffer. The concentration of the peptide substrate and ATP should be at or near their respective Km values to ensure sensitive detection of competitive inhibitors.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X Lck enzyme solution to each well of the assay plate containing the compounds.
-
Add 5 µL of the 2X substrate/ATP solution to initiate the reaction. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound relative to the DMSO control.
-
For dose-response experiments, plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Lck Phosphorylation Assay
This protocol describes a method to assess the ability of compounds to inhibit Lck activity within a cellular context by measuring the phosphorylation of a downstream substrate.[13][14]
Materials:
-
Jurkat T-cells (or other suitable T-cell line)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Pervanadate (B1264367) solution (for stimulating Lck activity)
-
Test compounds dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies:
-
Primary antibody against phosphorylated Lck substrate (e.g., phospho-ZAP-70)
-
Primary antibody for total Lck or a housekeeping protein (e.g., GAPDH) for normalization
-
Secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore)
-
-
Detection reagents (e.g., ECL for Western blot or a suitable substrate for ELISA-based formats)
-
96-well cell culture plates
-
Plate reader or Western blot imaging system
Procedure:
-
Cell Plating and Treatment:
-
Seed Jurkat T-cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Starve the cells in serum-free media for 2-4 hours.
-
Pre-treat the cells with serial dilutions of the test compounds for 1 hour at 37°C.
-
-
Lck Activation:
-
Stimulate the cells with pervanadate for 10-15 minutes to induce Lck activation and downstream phosphorylation.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation and aspirate the supernatant.
-
Lyse the cells by adding 100 µL of ice-cold lysis buffer to each well.
-
Incubate on ice for 20 minutes with occasional agitation.
-
-
Detection of Substrate Phosphorylation (ELISA format):
-
Coat a high-binding 96-well plate with a capture antibody specific for the total Lck substrate.
-
Add the cell lysates to the wells and incubate to allow the substrate to bind.
-
Wash the wells and add the primary antibody against the phosphorylated form of the substrate.
-
Wash and add the labeled secondary antibody.
-
Add the detection reagent and measure the signal using a plate reader.
-
-
Data Analysis:
-
Normalize the phosphorylation signal to the total protein content or a housekeeping protein.
-
Calculate the percent inhibition of phosphorylation for each compound relative to the DMSO control.
-
Determine the IC50 values from the dose-response curves.
-
Selectivity Profiling
To ensure that the identified hits are selective for Lck, it is crucial to screen them against a panel of other kinases, particularly those from the Src family.[15][16] This can be done using commercially available kinase profiling services that offer assays for hundreds of different kinases. The goal is to identify compounds that exhibit a significantly higher potency for Lck compared to other kinases, thereby minimizing the potential for off-target effects. A selectivity of at least 10-fold over other Src family members is often a desirable starting point for a lead compound.
References
- 1. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 2. Small molecule inhibitors of Lck: the search for specificity within a kinase family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. [High-throughput Screening Technology for Selective Inhibitors of Transporters and Its Application in Drug Discovery] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | New insights into the Lck-NF-κB signaling pathway [frontiersin.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LCK Kinase Enzyme System [promega.com]
- 11. promega.com [promega.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
Application Note: Use of Lck Inhibitors in Flow Cytometry to Assess T-cell Activation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the T-cell receptor (TCR) signaling pathway, essential for initiating the cascade that leads to T-cell activation, proliferation, and differentiation.[1][2][3] Upon TCR engagement with an antigen-MHC complex, Lck phosphorylates immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ-chains of the TCR complex.[4][5][6] This action recruits and activates another kinase, ZAP-70, propagating the signal downstream.[2][4][6]
Given its pivotal role, Lck is a key target for modulating T-cell activity in various contexts, including autoimmune diseases, transplant rejection, and T-cell malignancies.[1][7][8] Small molecule inhibitors that target Lck are invaluable tools for dissecting the T-cell activation pathway and for therapeutic development.[9][10] Flow cytometry, particularly phospho-specific flow cytometry (phospho-flow), provides a powerful single-cell method to quantify the phosphorylation status of intracellular signaling proteins, making it an ideal platform for assessing the efficacy and mechanism of action of Lck inhibitors.[11][12][13]
This application note provides detailed protocols for using Lck inhibitors in conjunction with flow cytometry to analyze T-cell activation, focusing on phospho-flow and intracellular cytokine staining.
Lck Signaling Pathway in T-Cell Activation
T-cell activation is initiated when the TCR, along with a co-receptor (CD4 or CD8), recognizes a specific peptide-MHC complex on an antigen-presenting cell (APC). This engagement brings Lck, which is associated with the co-receptor's cytoplasmic tail, into proximity with the TCR complex's ITAMs. Lck's activity is tightly regulated by phosphorylation at two key tyrosine residues: an activating site (Tyr394) and an inhibitory site (Tyr505).[14][15] Activated Lck phosphorylates the ITAMs, creating docking sites for ZAP-70.[6][8] Lck then phosphorylates and fully activates ZAP-70, which in turn phosphorylates downstream adaptors like LAT and SLP-76, leading to calcium mobilization, activation of transcription factors (e.g., NFAT, NF-κB), and ultimately, T-cell effector functions.[2][4][16] Lck inhibitors block this cascade at its origin by preventing the initial phosphorylation events.[1][9]
Caption: Lck signaling cascade in T-cell activation and point of inhibition.
Common Lck Inhibitors for In Vitro Studies
A variety of small molecule inhibitors targeting Lck and other Src family kinases are used in research. The choice of inhibitor and its working concentration are critical for achieving specific effects.
| Inhibitor | Target(s) | Typical In Vitro IC₅₀ | Recommended Working Concentration | References |
| Dasatinib | Lck, Src, Abl | <1 nM (Lck) | 1 - 50 nM | [10][17][18] |
| PP2 | Lck, Fyn, Src | 4 nM (Lck) | 1 - 10 µM | [9][17] |
| Saracatinib (AZD0530) | Lck, Src, Fyn | ~2.7 nM (Src) | 100 nM - 1 µM | [2][9] |
| A-770041 | Lck, Src | ~30 nM (Lck) | 100 nM - 1 µM | [19] |
| Bosutinib | Lck, Src, Abl | 1.2 nM (Src) | 50 nM - 500 nM | [17] |
Note: IC₅₀ values can vary based on assay conditions. It is crucial to perform a dose-response titration for each new cell type and experimental setup.
Application & Protocols
Protocol 1: Phospho-Flow Cytometry for Lck Pathway Analysis
This protocol allows for the direct measurement of the phosphorylation status of Lck and its downstream targets (e.g., ZAP-70, ERK) following T-cell stimulation in the presence or absence of an this compound.
Caption: Experimental workflow for phospho-flow analysis of Lck inhibition.
A. Materials
-
Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells.
-
Culture Medium: RPMI-1640 + 10% FBS.
-
This compound: e.g., Dasatinib (dissolved in DMSO).
-
Stimulants: Anti-CD3 (clone OKT3) and Anti-CD28 antibodies.
-
Fixation Buffer: BD Phosflow™ Lyse/Fix Buffer or 1.6% Paraformaldehyde (PFA).
-
Permeabilization Buffer: BD Phosflow™ Perm Buffer III (ice-cold 90% Methanol).[11][20][21]
-
Staining Buffer: PBS + 2% FBS (FACS Buffer).
-
Antibodies:
-
Surface markers: anti-CD3, anti-CD4, anti-CD8.
-
Intracellular phospho-proteins: anti-pLck (Y394), anti-pZAP70 (Y319)/pSyk (Y352), anti-pERK1/2 (T202/Y204).
-
B. Detailed Methodology
-
Cell Preparation: Isolate PBMCs via Ficoll-Paque gradient. Resuspend cells at 5-10 x 10⁶ cells/mL in culture medium and rest for at least 2 hours at 37°C, 5% CO₂.
-
Inhibitor Pre-treatment: Aliquot 1 x 10⁶ cells per condition into flow cytometry tubes. Add the this compound at the desired final concentration (e.g., 10 nM Dasatinib) or DMSO as a vehicle control. Incubate for 30-60 minutes at 37°C.
-
Stimulation: Prepare a stimulation cocktail of anti-CD3 (1-2 µg/mL) and anti-CD28 (1-2 µg/mL). Add the cocktail to the appropriate tubes and vortex gently. Incubate at 37°C for a short duration (e.g., 2, 5, or 15 minutes) to capture peak phosphorylation. An unstimulated control should be included.
-
Fixation: Immediately stop the stimulation by adding 1 mL of pre-warmed (37°C) Lyse/Fix Buffer.[11] Vortex and incubate for 10-15 minutes at 37°C. This step is critical to preserve the phosphorylation state.[20]
-
Permeabilization: Centrifuge cells (600 x g, 5 min), decant the supernatant, and resuspend the pellet in the residual volume. While vortexing gently, add 1 mL of ice-cold Permeabilization Buffer (e.g., 90% Methanol) dropwise.[21] Incubate on ice for 30 minutes.
-
Washing: Wash the cells twice with 2 mL of FACS Buffer to remove the methanol.
-
Antibody Staining: Resuspend the cell pellet in 100 µL of FACS Buffer. Add the pre-titrated fluorescently conjugated antibodies (both surface and intracellular phospho-specific). Incubate for 45-60 minutes at room temperature, protected from light.
-
Final Wash: Wash cells once with 2 mL of FACS Buffer.
-
Acquisition: Resuspend the final cell pellet in 300-500 µL of FACS Buffer and acquire on a flow cytometer. Ensure enough events are collected for robust statistical analysis.
C. Example Data
The effectiveness of the this compound is assessed by the reduction in the Median Fluorescence Intensity (MFI) of downstream phospho-proteins in stimulated cells.
| Condition | Target Population | Phospho-Protein | MFI (Arbitrary Units) |
| Unstimulated | CD4+ T-cells | pZAP-70 | 50 |
| Stimulated (αCD3/CD28) | CD4+ T-cells | pZAP-70 | 850 |
| Stimulated + this compound | CD4+ T-cells | pZAP-70 | 120 |
Protocol 2: Intracellular Cytokine Staining (ICS) to Assess T-cell Function
This protocol measures the impact of Lck inhibition on a key T-cell effector function: cytokine production (e.g., IFN-γ, IL-2).
A. Materials
-
All materials from Protocol 1, plus:
-
Protein Transport Inhibitor: Brefeldin A or Monensin.
-
Fix/Perm Buffer: e.g., BD Cytofix/Cytoperm™ kit or Foxp3/Transcription Factor Staining Buffer Set.
-
Intracellular Antibodies: anti-IFN-γ, anti-IL-2, anti-TNF-α.
B. Detailed Methodology
-
Cell Preparation & Pre-treatment: Follow steps 1 and 2 from Protocol 1.
-
Stimulation: Add stimulants (e.g., anti-CD3/CD28 beads or soluble antibodies) to the cells. The stimulation period for cytokine production is longer, typically 4-6 hours.
-
Protein Transport Inhibition: For the final 4 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A) to all tubes.[22][23] This traps cytokines inside the cell for detection.
-
Surface Staining: After stimulation, wash the cells with FACS Buffer. Perform staining for surface markers (e.g., CD4, CD8, CD69) for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and then resuspend in 250 µL of a fixation/permeabilization solution. Incubate for 20 minutes at room temperature.[22][24]
-
Washing: Wash cells twice with 1X Permeabilization/Wash Buffer (provided in the kit).
-
Intracellular Staining: Resuspend the fixed and permeabilized cells in 100 µL of 1X Permeabilization/Wash Buffer containing the pre-titrated anti-cytokine antibodies. Incubate for 30-45 minutes at room temperature, protected from light.
-
Final Wash & Acquisition: Wash cells twice more with 1X Permeabilization/Wash Buffer, resuspend in FACS Buffer, and acquire on a flow cytometer.
C. Example Data
Results are typically presented as the percentage of T-cells producing a specific cytokine.
| Condition | Target Population | % IFN-γ Positive Cells |
| Unstimulated | CD8+ T-cells | 0.1% |
| Stimulated (αCD3/CD28) | CD8+ T-cells | 25.4% |
| Stimulated + this compound | CD8+ T-cells | 1.8% |
Logical Relationship of Lck Inhibition
The use of Lck inhibitors provides a clear method to establish a causal link between proximal TCR signaling and downstream T-cell functions. By specifically blocking Lck, researchers can confirm that observed activation events are dependent on this initial kinase activity.
Caption: Logical flow of T-cell activation and the disruptive role of an this compound.
Conclusion
The combination of Lck inhibitors and multi-parameter flow cytometry is a robust and precise method for investigating the intricacies of T-cell signaling. Phospho-flow analysis provides direct evidence of target engagement and pathway modulation, while intracellular cytokine staining confirms the functional consequences of this inhibition. These protocols offer a reliable framework for researchers in immunology and drug development to study T-cell biology and evaluate novel immunomodulatory compounds.
References
- 1. What are LCK inhibitors and how do they work? [synapse.patsnap.com]
- 2. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Beyond TCR Signaling: Emerging Functions of Lck in Cancer and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scbt.com [scbt.com]
- 10. researchgate.net [researchgate.net]
- 11. Phospho-Specific Flow Cytometry Reveals Signaling Heterogeneity in T-Cell Acute Lymphoblastic Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phospho Flow Cytometry Methods for the Analysis of Kinase Signaling in Cell Lines and Primary Human Blood Samples | Springer Nature Experiments [experiments.springernature.com]
- 13. labcorp.com [labcorp.com]
- 14. researchgate.net [researchgate.net]
- 15. Subcellular distribution of Lck during CD4 T-cell maturation in the thymic medulla regulates the T-cell activation threshold - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Insufficient deactivation of the protein tyrosine kinase Lck amplifies T-cell responsiveness in acute coronary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. docs.abcam.com [docs.abcam.com]
- 22. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 23. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 24. lerner.ccf.org [lerner.ccf.org]
Application Notes: Lck Inhibitors for Studying Signal Transduction in Jurkat Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction Lymphocyte-specific protein tyrosine kinase (Lck) is a 56 kDa Src family kinase that plays a pivotal role in initiating T-cell receptor (TCR) signaling.[1] Upon TCR engagement with an antigen-MHC complex, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ-chains of the TCR complex.[2][3] This phosphorylation event creates docking sites for another kinase, ZAP-70, which is subsequently activated by Lck, propagating the signal downstream to molecules like LAT (Linker for Activation of T cells) and SLP-76.[1][3][4] This cascade ultimately leads to T-cell activation, proliferation, and cytokine secretion.[5]
The Jurkat cell line, an immortalized human T lymphocyte line, is a widely used model system for studying T-cell signaling as it expresses the necessary components of the TCR pathway.[5][6] Pharmacological inhibitors of Lck are invaluable tools for dissecting the intricate signaling dynamics, validating Lck as a therapeutic target, and understanding its role in both normal immune responses and pathological conditions like T-cell acute lymphoblastic leukemia (T-ALL).[4][7] These application notes provide an overview of the Lck signaling pathway, properties of common Lck inhibitors, and detailed protocols for their use in Jurkat cells.
Lck-Mediated T-Cell Receptor (TCR) Signaling Pathway
TCR activation initiates a complex signaling cascade heavily dependent on Lck. The process begins with Lck phosphorylating ITAMs, which recruits ZAP-70. Lck then phosphorylates and activates ZAP-70, which in turn phosphorylates key adaptor proteins like LAT and SLP-76.[3] This leads to the assembly of a large signaling complex, activating multiple downstream pathways, including the PLCγ1-calcium flux pathway and the Ras-MAPK pathway (leading to ERK activation), culminating in the activation of transcription factors like NFAT and AP-1, which drive T-cell responses.[1][8]
References
- 1. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 2. Lck Mediates Signal Transmission from CD59 to the TCR/CD3 Pathway in Jurkat T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Calcineurin inhibitors target Lck activation in graft-versus-host disease [jci.org]
- 4. Therapeutic targeting of LCK tyrosine kinase and mTOR signaling in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Expert Insights | Jurkat Cell Culture and Gene Editing Tips Are Here! | Ubigene [ubigene.us]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
Characterizing Lck Inhibitors: Application Notes and Protocols for Kinase Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lymphocyte-specific protein tyrosine kinase (Lck) is a critical signaling protein in T-cells and a member of the Src family of non-receptor tyrosine kinases.[1][2] Its primary role is to initiate the T-cell receptor (TCR) signaling cascade upon engagement, leading to T-cell activation, development, and proliferation.[2][3][4] Dysregulation of Lck activity has been implicated in various autoimmune diseases, inflammatory disorders, and some cancers, making it a key therapeutic target for drug discovery programs.[2][5] Therefore, robust and reliable methods for characterizing Lck inhibitors are essential for the development of novel therapeutics.
This document provides detailed application notes and protocols for various kinase binding assays used to characterize Lck inhibitors. These assays are crucial for determining inhibitor potency, selectivity, and mechanism of action.
Lck Signaling Pathway
Lck plays a pivotal role in initiating the signaling cascade downstream of the T-cell receptor (TCR). Upon TCR engagement, Lck is activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 and ζ-chains of the TCR complex.[4][6] This phosphorylation event creates docking sites for another kinase, ZAP-70, which is then also phosphorylated and activated by Lck.[3][6] Activated ZAP-70, in turn, phosphorylates downstream adaptor proteins, such as LAT and SLP-76, leading to the activation of multiple signaling pathways that culminate in T-cell activation, proliferation, and cytokine production.
Principles of Kinase Binding Assays
Several assay formats are available to measure the binding of inhibitors to Lck. These assays can be broadly categorized as either activity-based or direct binding assays. This document will focus on commonly used binding and activity assays that are amenable to high-throughput screening.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays
TR-FRET assays, such as the LanthaScreen® Eu Kinase Binding Assay, are a popular choice for their homogeneous format and high sensitivity.[7][8] The principle relies on the transfer of energy from a donor fluorophore (e.g., Europium) to an acceptor fluorophore (e.g., Alexa Fluor® 647) when they are in close proximity.
In the context of an Lck binding assay, a europium-labeled anti-tag antibody binds to the Lck kinase.[7] A fluorescently labeled, ATP-competitive tracer molecule binds to the ATP binding site of Lck.[7] When both the antibody and the tracer are bound to Lck, the donor and acceptor fluorophores are brought close enough for FRET to occur.[7] An inhibitor that binds to the ATP site of Lck will compete with the tracer, leading to a decrease in the FRET signal.[7]
Luminescence-Based ADP Detection Assays
Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.[9][10] This provides an indirect measure of inhibitor binding and its effect on enzyme function. The assay is performed in two steps. First, the kinase reaction is performed, and then an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.[9][11] In the second step, a Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin (B1168401) reaction to produce light.[9][11] The luminescent signal is directly proportional to the amount of ADP produced and therefore to the kinase activity.[10]
Fluorescence Polarization (FP) Assays
Fluorescence Polarization (FP) is a competitive binding assay that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger molecule.[12] In an Lck binding assay, a fluorescently labeled tracer that binds to the ATP pocket of Lck is used. When the small tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to the much larger Lck protein, its tumbling is slowed, leading to a high fluorescence polarization signal. An inhibitor that competes with the tracer for binding to Lck will displace the tracer, causing it to tumble freely again and resulting in a decrease in fluorescence polarization.[12]
Experimental Protocols
Protocol 1: LanthaScreen® Eu Kinase Binding Assay for Lck
Materials:
-
Lck Kinase
-
LanthaScreen® Eu-anti-Tag Antibody
-
Alexa Fluor® 647-labeled Kinase Tracer
-
Test Inhibitor Compounds
-
1X Kinase Buffer A (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA)
-
384-well microplate (low-volume, black)
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare Reagents:
-
Prepare a 3X solution of the test inhibitor compounds in 1X Kinase Buffer A.
-
Prepare a 3X mixture of Lck kinase and Eu-anti-Tag antibody in 1X Kinase Buffer A. The optimal concentration of each should be determined empirically, but a starting point is often provided by the manufacturer.
-
Prepare a 3X solution of the Alexa Fluor® 647-labeled tracer in 1X Kinase Buffer A. The optimal concentration is typically determined from a tracer titration curve.[7]
-
-
Assay Assembly:
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.[7]
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader. Measure the emission at 665 nm (acceptor) and 615 nm (donor).
-
Calculate the emission ratio (665 nm / 615 nm).[7]
-
-
Data Analysis:
-
Plot the emission ratio against the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: ADP-Glo™ Kinase Assay for Lck
Materials:
-
Lck Kinase
-
Substrate (e.g., Poly-Glu,Tyr 4:1)
-
ATP
-
Test Inhibitor Compounds
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
1X Kinase Reaction Buffer
-
384-well microplate (white)
-
Luminometer
Procedure:
-
Kinase Reaction:
-
ATP Depletion:
-
ADP to ATP Conversion and Signal Generation:
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.[11]
-
-
Data Analysis:
-
Plot the luminescent signal against the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Data Presentation: Lck Inhibitor Potency
The following table summarizes the inhibitory potency (IC₅₀) of several known Lck inhibitors determined using various kinase binding and activity assays.
| Inhibitor | Assay Type | Lck IC₅₀ (nM) | Other Kinases (IC₅₀ in nM) | Reference |
| This compound (CAS 213743-31-8) | ATP-competitive | <1 (at 5 µM ATP) | Src (70), Kdr (1570), Tie-2 (1980) | |
| Compound 1232030-35-1 | In vitro bioassay | 0.43 | - | [14] |
| A-770041 | - | 147 | - | [5] |
| Compound XII (2-aminopyrimidine carbamate) | - | 0.6 | Src (1), Kdr (140), Syk (200), Zap-70 (370), Btk (100) | [5] |
| This compound (unnamed) | - | 7 | Lyn (2.1), Src (4.2), Syk (200) | [15] |
| Dasatinib | Affinity Capture | - | Primarily enriches tyrosine kinases, including Src-family kinases | [16] |
Conclusion
The characterization of Lck inhibitors is a critical step in the development of new therapies for a range of diseases. The choice of assay depends on the specific research question, available resources, and desired throughput. TR-FRET and FP assays offer direct measurement of inhibitor binding, while luminescence-based ADP detection assays provide a robust method for assessing the functional consequence of inhibitor binding on kinase activity. The protocols and data presented here provide a comprehensive guide for researchers to effectively characterize Lck inhibitors and advance their drug discovery programs.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 5. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. ulab360.com [ulab360.com]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Lck-Dependent TCRζ Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the Lck-dependent phosphorylation of the T-cell receptor (TCR) zeta (ζ) chain, a critical initiating event in T-cell activation. Understanding this process is fundamental for immunology research and the development of therapeutics targeting T-cell mediated responses.
Introduction
Upon engagement of the T-cell receptor (TCR) with a peptide-MHC complex on an antigen-presenting cell, the Src family kinase, Lck, is activated.[1][2] Lck then phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the CD3 and ζ-chains of the TCR complex.[1][3][4] This phosphorylation event creates docking sites for another tyrosine kinase, ZAP-70 (Zeta-chain-associated protein kinase 70), leading to its recruitment and subsequent activation, thereby propagating the downstream signaling cascade that ultimately results in T-cell activation, proliferation, and effector functions.[1][5] Monitoring the phosphorylation of the TCRζ chain is therefore a direct measure of proximal TCR signaling.
This document outlines several key methodologies for assessing Lck-dependent TCRζ phosphorylation, including western blotting, flow cytometry (phospho-flow), immunoprecipitation, and in vitro kinase assays.
TCR Signaling Pathway Overview
The initial steps of TCR signaling are tightly regulated and involve a series of phosphorylation events. The diagram below illustrates the central role of Lck in initiating this cascade through the phosphorylation of the TCRζ chain.
References
- 1. Frontiers | How does the kinase Lck phosphorylate the T cell receptor? Spatial organization as a regulatory mechanism [frontiersin.org]
- 2. T Cell Receptor Signal Initiation Induced by Low-Grade Stimulation Requires the Cooperation of LAT in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Quantitative interactomics of Lck-TurboID in living human T cells unveils T cell receptor stimulation-induced proximal Lck interactors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-CD247: How to Add a TCR Functionality Marker to your TCell Panel [thermofisher.com]
Experimental Design for Lck Inhibitor Studies in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the signaling pathways of T-cells, playing a pivotal role in T-cell activation, proliferation, and differentiation.[1] As a member of the Src family of tyrosine kinases, Lck is one of the first enzymes activated following T-cell receptor (TCR) engagement with an antigen.[1][2] It initiates a cascade of intracellular signaling events by phosphorylating specific tyrosine residues on the TCR and associated proteins.[1][3] Given its central role in T-cell function, Lck has emerged as a promising therapeutic target for a range of conditions, including autoimmune diseases, T-cell malignancies like T-cell acute lymphoblastic leukemia (T-ALL), and organ transplant rejection.[1][2][4]
Lck inhibitors are designed to block the enzymatic activity of Lck, thereby preventing the downstream signaling necessary for T-cell activation and dampening the immune response.[1] This targeted approach offers the potential for more precise therapeutic interventions with potentially fewer side effects compared to broad-spectrum immunosuppressants.[2] The preclinical evaluation of Lck inhibitors in relevant animal models is a crucial step in the drug development process, providing essential data on their pharmacokinetics, pharmacodynamics, efficacy, and safety.
These application notes provide a comprehensive guide to the experimental design of in vivo studies for Lck inhibitors, including detailed protocols for key assays and recommendations for data presentation.
Lck Signaling Pathway
The Lck signaling pathway is a cornerstone of T-cell activation. Upon TCR engagement with an antigen-presenting cell, Lck is activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex of the TCR. This phosphorylation event creates docking sites for another kinase, ZAP-70, which is then also phosphorylated and activated by Lck. Activated ZAP-70, in turn, phosphorylates downstream adaptor proteins, leading to the activation of multiple signaling cascades, including the PLCγ1-PKC, Ras-MAPK, and PI3K-Akt pathways. These pathways ultimately culminate in the activation of transcription factors that drive T-cell proliferation, differentiation, and cytokine production.
Caption: Lck Signaling Pathway in T-Cell Activation.
Animal Models for this compound Studies
The selection of an appropriate animal model is critical for the successful preclinical evaluation of Lck inhibitors. The choice of model depends on the therapeutic indication being investigated.
| Animal Model | Disease Application | Key Features |
| Bleomycin-Induced Lung Fibrosis | Idiopathic Pulmonary Fibrosis | Induction of lung inflammation and fibrosis, allowing for the assessment of anti-inflammatory and anti-fibrotic effects.[1][5] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) Patient-Derived Xenograft (PDX) | T-cell Acute Lymphoblastic Leukemia | Engraftment of human T-ALL cells into immunodeficient mice, providing a clinically relevant model to assess anti-leukemic activity.[6] |
| Imiquimod-Induced Psoriasis Model | Psoriasis | Topical application of imiquimod (B1671794) induces skin inflammation that mimics psoriatic lesions, enabling the evaluation of anti-inflammatory effects on skin.[7] |
| Collagen-Induced Arthritis (CIA) Model | Rheumatoid Arthritis | Induction of an autoimmune arthritis in mice that shares pathological features with human rheumatoid arthritis. |
| Experimental Autoimmune Encephalomyelitis (EAE) Model | Multiple Sclerosis | Induction of an autoimmune disease of the central nervous system that serves as a model for multiple sclerosis.[8] |
| Allograft Transplantation Models (e.g., skin, heart) | Organ Transplant Rejection | Transplantation of tissue between genetically different individuals to study the efficacy of immunosuppressive agents in preventing rejection.[9][10] |
Experimental Protocols
A comprehensive in vivo study of an this compound should include pharmacokinetic (PK), pharmacodynamic (PD), and efficacy assessments.
Caption: General Experimental Workflow for In Vivo this compound Studies.
Protocol 1: Drug Formulation and Administration
Objective: To prepare and administer the this compound to the animal model in a consistent and reproducible manner.
Materials:
-
This compound (e.g., A-770041, Dasatinib)
-
Vehicle (e.g., distilled water, 0.5% methylcellulose, DMSO/PEG300/Tween-80/Saline)
-
Oral gavage needles
-
Syringes
-
Balance
-
Vortex mixer
-
Sonicator
Procedure:
-
Formulation Preparation:
-
For A-770041, a formulation can be prepared in distilled water.[1]
-
For Dasatinib (B193332), a suspension can be prepared in a vehicle such as 0.5% methylcellulose.
-
For poorly soluble compounds, a vehicle containing DMSO, PEG300, Tween-80, and saline can be used. A typical protocol involves dissolving the compound in DMSO, then sequentially adding PEG300, Tween-80, and saline with thorough mixing at each step.[11]
-
Prepare the formulation fresh daily.
-
-
Animal Dosing:
-
Weigh each animal to determine the correct dosing volume.
-
Administer the this compound or vehicle control via oral gavage. Typical dosages for A-770041 are in the range of 5-20 mg/kg/day.[1][11] For Dasatinib, doses of 20-50 mg/kg/day have been used.[12][13]
-
The dosing schedule will depend on the pharmacokinetic properties of the compound and the experimental design (e.g., once or twice daily).
-
Protocol 2: Pharmacokinetic (PK) Analysis
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the this compound.
Materials:
-
Mice (typically 3 per time point)
-
This compound
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Pipettes
-
Freezer (-80°C)
-
LC-MS/MS system
Procedure:
-
Drug Administration: Administer a single oral dose of the this compound to a cohort of mice.
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Blood can be collected via retro-orbital or submandibular bleeding.
-
-
Plasma Preparation:
-
Immediately place blood samples on ice.
-
Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Collect the plasma supernatant and store at -80°C until analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the concentration of the this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t1/2).
-
Protocol 3: Pharmacodynamic (PD) Analysis - Western Blot for pLck
Objective: To assess the in vivo inhibition of Lck activity by measuring the phosphorylation of Lck (pLck).
Materials:
-
Tissues from treated and control animals (e.g., spleen, tumor, bone marrow)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-pLck, anti-Lck, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Tissue Lysate Preparation:
-
Homogenize harvested tissues in ice-cold RIPA buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the pLck signal to total Lck and a loading control (e.g., GAPDH).
Protocol 4: Efficacy Study in a T-ALL PDX Model
Objective: To evaluate the anti-leukemic efficacy of an this compound in a patient-derived xenograft model of T-ALL.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID)
-
T-ALL patient-derived cells
-
This compound
-
Vehicle control
-
Calipers
-
Flow cytometer
-
Antibodies for immunophenotyping (e.g., human CD45, CD3, CD4, CD8)
Procedure:
-
Tumor Cell Implantation:
-
Inject T-ALL PDX cells intravenously into immunodeficient mice.
-
-
Treatment:
-
Once leukemia is established (e.g., detectable human CD45+ cells in peripheral blood), randomize mice into treatment and control groups.
-
Administer the this compound or vehicle daily via oral gavage.
-
-
Monitoring:
-
Monitor the percentage of human leukemic cells in the peripheral blood weekly by flow cytometry.
-
Monitor animal body weight and clinical signs of disease.
-
-
Endpoint Analysis:
-
At the end of the study, or when humane endpoints are reached, euthanize the mice.
-
Harvest tissues (bone marrow, spleen) to assess leukemia burden by flow cytometry and for pharmacodynamic analysis.
-
-
Data Analysis:
-
Compare the leukemia progression between the treatment and control groups.
-
Generate survival curves (Kaplan-Meier analysis).
-
Data Presentation
Quantitative data from in vivo studies should be summarized in clearly structured tables to facilitate comparison and interpretation.
Table 1: In Vitro and In Vivo Activity of Selected Lck Inhibitors
| Compound | Lck IC50 (nM) | In Vivo Model | Dose (mg/kg) | Route | Efficacy | Reference |
| A-770041 | 147 | Rat Heart Allograft | 10-20 | Oral | Prevention of rejection | [10] |
| A-770041 | 147 | Mouse Lung Fibrosis | 5 | Oral | Attenuation of fibrosis | [1] |
| Dasatinib | - | Mouse T-ALL PDX | 20-40 | Oral | Inhibition of pLck, anti-leukemic effect | [6] |
| Dasatinib | - | Murine Solid Tumor Models | 30 | Oral | Reduced tumor growth | [13][14] |
| Ponatinib (B1185) | - | Mouse T-ALL PDX | 15-30 | Oral | Inhibition of pLck, anti-leukemic effect | [6] |
| Compound 1232030-35-1 | 0.43 | Human T-ALL Xenograft | - | - | In vivo anti-leukemia efficacy | [15][16] |
Table 2: Pharmacokinetic Parameters of Lck Inhibitors in Mice
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | t1/2 (h) | Reference |
| Dasatinib | 20 | Oral | - | - | - | - | [6] |
| Ponatinib | 15 | Oral | - | - | - | - | [6] |
| A-770041 | 10 (in rats) | Oral | - | - | - | 4.1 | [10] |
Conclusion
The experimental design for in vivo studies of Lck inhibitors requires careful consideration of the therapeutic target, selection of appropriate animal models, and the implementation of robust and reproducible protocols for pharmacokinetic, pharmacodynamic, and efficacy assessments. The detailed application notes and protocols provided herein serve as a comprehensive resource for researchers, scientists, and drug development professionals working on the preclinical evaluation of this promising class of therapeutic agents. By following these guidelines, researchers can generate high-quality data to support the advancement of novel Lck inhibitors towards clinical development.
References
- 1. The lymphocyte-specific protein tyrosine kinase-specific inhibitor A-770041 attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells | PLOS One [journals.plos.org]
- 2. Lck inhibitors as a therapeutic approach to autoimmune disease and transplant rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. crossfire-oncology.com [crossfire-oncology.com]
- 4. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The lymphocyte-specific protein tyrosine kinase-specific inhibitor A-770041 attenuates lung fibrosis via the suppression of TGF-β production in regulatory T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical pharmacokinetic and pharmacodynamic evaluation of dasatinib and ponatinib for the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lck signaling inhibition causes improvement in clinical features of psoriatic inflammation through reduction in inflammatory cytokines in CD4+ T cells in imiquimod mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tyrosine Kinase Inhibitors Ameliorate Autoimmune Encephalomyelitis in a Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of A-770041, a src-family selective orally active this compound that prevents organ allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery of a Novel and Potent this compound for Leukemia Treatment via Deep Learning and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Specific Lck Inhibitors in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Lymphocyte-specific protein tyrosine kinase (Lck) is a member of the Src family of non-receptor tyrosine kinases, playing a crucial role in T-cell receptor (TCR) signaling and T-cell development.[1][2] Emerging evidence has highlighted the aberrant expression and activity of Lck in various cancer types, including leukemia, colorectal cancer, breast cancer, and lung cancer, where it can contribute to tumor cell proliferation, survival, and resistance to therapy.[1][3][4] This makes Lck an attractive therapeutic target for the development of novel anti-cancer agents. These application notes provide an overview of the effects of specific Lck inhibitors on various cancer cell lines and detailed protocols for their investigation.
Lck Signaling Pathway in Cancer
Lck, in cancer cells, can be activated by various upstream signals, leading to the phosphorylation of downstream substrates and the activation of signaling pathways that promote cell proliferation, survival, and metastasis.[1][5]
Caption: Lck signaling cascade in cancer cells.
Data Presentation: Efficacy of Specific Lck Inhibitors in Cancer Cell Lines
The following tables summarize the in vitro efficacy of various Lck inhibitors across different cancer cell lines.
| Inhibitor | Cancer Type | Cell Line(s) | IC50 | Reference(s) |
| A-770041 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Jurkat | Not specified, but induces apoptosis | [6] |
| Colorectal Cancer | HCT-116, HT-29, SW480 | Not specified | [7] | |
| Saracatinib (B1683781) (AZD0530) | Colorectal Cancer | H508, LS180, LS174T | <1 µM | [7] |
| Head and Neck Squamous Cell Carcinoma | Multiple | Low nanomolar range | [8] | |
| Hormone Receptor Negative Metastatic Breast Cancer | Not specified | Not specified, but showed limited single-agent activity in a phase II trial | [9] | |
| PP1 | Small Cell Lung Cancer | H526 | Inhibits SCF-mediated growth | [10] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | MOLT-4 | 5.99 µM | [6] | |
| AZM475271 | Not specified | Not specified | IC50 for Lck = 0.03 µM | [11] |
| RK-20448 | Not specified | Not specified | IC50 for Lck = 0.24 µM | [11] |
| Lck-IN-2 | Colon Cancer | Colo201 | GI50 = 0.24-1.26 µM | [11] |
| BMS-243117 | T-cells | Human Peripheral Blood T-cells | IC50 = 1.1 µM for proliferation | [11] |
| 1232030-35-1 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Not specified | IC50 = 0.43 nM | [12] |
Experimental Workflow for Lck Inhibitor Evaluation
A general workflow for assessing the efficacy of a specific this compound in cancer cell lines is depicted below.
Caption: A typical workflow for testing Lck inhibitors.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the effects of Lck inhibitors on cancer cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of Lck inhibitors on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][13][14]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear, flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)[13]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[12][13]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[12]
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%.
-
Carefully remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[12]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization of Formazan (B1609692):
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with an this compound. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[5][15][16]
Materials:
-
Treated and control cancer cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (user-prepared or from a kit)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells in 6-well plates or T25 flasks and treat with the this compound at the desired concentrations for the specified time.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.[12]
-
-
Staining:
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[12]
-
-
Incubation:
-
Analysis:
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Western Blot Analysis for Lck Pathway Proteins
This protocol is used to detect changes in the expression and phosphorylation status of Lck and its downstream signaling proteins in response to inhibitor treatment.
Materials:
-
Treated and control cancer cell lysates
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails[18]
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)[19]
-
Primary antibodies (e.g., anti-p-Lck (Tyr394), anti-Lck, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer for 5 minutes.[12]
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature. For phosphorylated proteins, 5% BSA in TBST is recommended to reduce background.[19]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
-
Secondary Antibody and Detection:
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the expression of the protein of interest to a loading control (e.g., β-actin or GAPDH). For phosphorylated proteins, normalize to the total protein level.
-
Functional Outcomes of Lck Inhibition
The inhibition of Lck in cancer cells can lead to several anti-tumor effects.
Caption: Anti-cancer effects of Lck inhibitors.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. T-cell receptor signaling is mediated by transient Lck activity, which is inhibited by inorganic mercury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Phase II Study of Saracatinib (AZD0530) for Patients with Recurrent or Metastatic Head and Neck Squamous Cell Carcinoma (HNSCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase II trial of saracatinib (AZD0530), an oral src-inhibitor for the treatment of patients with hormone receptor negative metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. benchchem.com [benchchem.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. bosterbio.com [bosterbio.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Off-Target Effects of Lck Inhibitors in Primary Cells
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating off-target effects of Lck inhibitors in primary cell-based assays. The following resources provide in-depth answers to frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of Lck inhibitors and why are they a concern in primary cells?
A1: Off-target effects occur when a kinase inhibitor, intended to selectively block Lymphocyte-specific protein tyrosine kinase (Lck), also binds to and modulates the activity of other unintended kinases or proteins.[1][2] This is a significant issue in primary cells as these cells closely reflect in vivo physiology, and unintended molecular interactions can lead to misleading experimental outcomes, unexpected cellular responses, and potential toxicity.[1] Such effects can confound the validation of the inhibitor's primary mechanism of action.
Q2: What are the common causes of off-target effects with Lck inhibitors?
A2: The primary reason for off-target effects is the high degree of structural similarity within the ATP-binding pocket across the human kinome, particularly among Src family kinases, to which Lck belongs.[1][3] Most kinase inhibitors are designed to compete with ATP, making it challenging to achieve absolute specificity.[1] Other contributing factors include:
-
Compound Promiscuity: Many inhibitors inherently have the ability to bind to multiple kinases with varying affinities.[1]
-
High Inhibitor Concentration: Using concentrations significantly above the IC50 for Lck increases the likelihood of engaging lower-affinity off-target kinases.[1]
-
Pathway Cross-talk: Inhibition of Lck can lead to feedback loops or compensatory signaling through other pathways, which can be misinterpreted as direct off-target effects.[1][4]
Q3: How can I proactively assess the selectivity of my Lck inhibitor before starting extensive primary cell experiments?
A3: A crucial first step is to perform an in vitro kinase selectivity profile.[5][6] This involves screening your inhibitor against a large panel of purified kinases (ideally over 400) to determine its inhibitory activity at a single high concentration (e.g., 1-10 µM).[5] Follow-up dose-response curves should be generated for any kinases that show significant inhibition to determine the IC50 values.[5] This data will provide a quantitative measure of your inhibitor's selectivity.
Q4: My this compound is causing high levels of cell death in my primary T cells, even at low concentrations. Is this an expected on-target effect?
A4: While Lck is crucial for T-cell survival and activation, excessive cell death at low inhibitor concentrations may indicate potent off-target effects on kinases essential for general cell survival.[1] It is recommended to perform a dose-response curve and determine the lowest effective concentration that inhibits Lck phosphorylation without inducing widespread cytotoxicity.[1] Concurrently, analyzing markers of apoptosis, such as Annexin V staining or cleaved caspase-3, can help determine the mode of cell death.[1]
Q5: I am observing a paradoxical effect, such as increased T-cell activation, after treating with an this compound. What could be the cause?
A5: Paradoxical effects can arise from the inhibition of an off-target kinase that normally functions to negatively regulate T-cell activation.[1][7] Alternatively, inhibition of Lck could disrupt a negative feedback loop. To investigate this, it is critical to validate the phenotype with a structurally unrelated this compound or by using a genetic approach like siRNA or CRISPR to knock down Lck.[1]
Troubleshooting Guides
This section provides structured guidance for specific issues encountered during experiments with Lck inhibitors in primary cells.
| Observed Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Inconsistent or variable results between experiments. | 1. Variability in primary cell isolation and culture.2. Inconsistent inhibitor preparation and storage.3. Cell passage number affecting cell health and response.[8][9] | 1. Standardize primary cell isolation protocols. Ensure consistent cell density and viability at the start of each experiment.2. Prepare fresh inhibitor dilutions for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles.3. Use primary cells within a consistent and low passage number range. |
| High background signal in downstream assays (e.g., Western blot, flow cytometry). | 1. Non-specific antibody binding.2. Insufficient blocking or washing steps.3. Fc receptor binding on primary cells (especially for flow cytometry).[10] | 1. Validate primary and secondary antibodies for specificity. Include isotype controls for flow cytometry.[10][11]2. Optimize blocking conditions (e.g., using 5% BSA in TBST for phospho-antibodies) and increase the number and duration of wash steps.[12]3. For flow cytometry, include an Fc block step prior to antibody staining to prevent non-specific binding.[10] |
| No inhibition of downstream signaling despite using the reported IC50 concentration. | 1. The reported IC50 was determined in a cell-free biochemical assay and does not reflect the required cellular concentration.2. Poor cell permeability of the inhibitor.3. Degradation of the inhibitor. | 1. Perform a dose-response experiment in your primary cell system to determine the cellular EC50 for Lck inhibition (e.g., by measuring phosphorylation of a direct downstream target).2. If permeability is suspected, consider using a different inhibitor with known good cell permeability.3. Verify the integrity of your inhibitor stock. |
| Observed phenotype does not match genetic knockdown of Lck. | 1. The phenotype is likely due to off-target effects of the inhibitor.2. Incomplete knockdown with the genetic approach. | 1. This is strong evidence for an off-target effect. Use this as a critical decision point in your research.2. Confirm the efficiency of your Lck knockdown at the protein level using Western blot.3. Perform a rescue experiment by re-expressing a knockdown-resistant form of Lck. |
This compound Selectivity Data
The following table summarizes publicly available selectivity data for commonly used Lck inhibitors. It is important to note that selectivity is concentration-dependent and these values should be used as a guide.
| Inhibitor | Lck IC50 (nM) | Off-Target Kinases (Examples with IC50) | Selectivity Notes |
| Dasatinib | ~1 | ABL1 (<1), SRC (0.8), FYN (1.1), YES (1.1), KIT (5), PDGFRβ (28) | A potent but non-selective Src family kinase inhibitor. Known to have broad off-target activity. |
| Saracatinib (AZD0530) | 2.7 | SRC (4), YES (5), FYN (5), ABL1 (30) | A dual Src/Abl inhibitor with high potency for several Src family members. |
| GNF-7 Analog 7a | 23 | High selectivity over other Src family kinases. | A type II inhibitor designed for enhanced selectivity.[13] |
| A-770041 | 4 | FGR (10), HCK (20), SRC (40) | A potent this compound with some cross-reactivity with other Src family kinases. |
Note: IC50 values can vary depending on the assay conditions. Data is compiled from various public sources and should be used for comparative purposes.
Key Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
This protocol outlines a general method for assessing the selectivity of an this compound against a broad panel of kinases.
Objective: To determine the IC50 values of an inhibitor against a large number of purified kinases to assess its selectivity profile.
Materials:
-
Purified recombinant kinases (commercial panel, e.g., Eurofins, Reaction Biology).
-
Specific peptide or protein substrates for each kinase.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).[14]
-
[γ-³³P]ATP or fluorescently labeled ATP analog.
-
ATP solution.
-
384-well plates.
-
Phosphocellulose filter plates (for radiometric assays).
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the this compound in DMSO. A common approach is a 10-point, 3-fold serial dilution starting from 100 µM.[14]
-
In a 384-well plate, add the kinase reaction buffer.
-
Add the appropriate amount of each specific kinase to its designated wells.
-
Add the serially diluted inhibitor or DMSO (vehicle control) to the wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should be close to the Km for each kinase to accurately determine the IC50.[14]
-
Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction (e.g., by adding phosphoric acid).
-
For radiometric assays, transfer the reaction mixture to a phosphocellulose filter plate, wash away unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For fluorescence-based assays, measure the signal on a compatible plate reader.
-
Plot the percentage of kinase activity versus the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for Lck Pathway Activation in Primary T-cells
Objective: To assess the effect of an this compound on the phosphorylation of Lck and its downstream targets in primary T-cells.
Materials:
-
Isolated primary T-cells.
-
T-cell activation reagents (e.g., anti-CD3/CD28 antibodies).
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay reagents.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-Lck (Tyr394), anti-Lck, anti-phospho-ERK, anti-ERK).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Culture primary T-cells under desired conditions.
-
Pre-treat cells with various concentrations of the this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the T-cells with anti-CD3/CD28 antibodies for a short duration (e.g., 5-15 minutes) to induce T-cell receptor signaling.
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants.[15]
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[15]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Lck) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Acquire the image using a digital imaging system.
-
Strip the membrane and re-probe for total Lck and loading controls (e.g., GAPDH or β-actin) to ensure equal protein loading.[12]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. benchchem.com [benchchem.com]
- 13. Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Improving the Solubility of Lck Inhibitors for In Vitro Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are working with Lck (Lymphocyte-specific protein tyrosine kinase) inhibitors and encountering solubility challenges in their in vitro assays. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome these common hurdles and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: Why are my Lck inhibitors poorly soluble in aqueous assay buffers?
A1: Many small-molecule kinase inhibitors, including those targeting Lck, are designed to bind to the ATP-binding pocket of the kinase, which is often hydrophobic. Consequently, these inhibitor molecules tend to be lipophilic (fat-soluble) and have low intrinsic aqueous solubility. This can lead to precipitation when a concentrated stock solution, typically made in an organic solvent like DMSO, is diluted into an aqueous buffer for an experiment.[1]
Q2: My Lck inhibitor precipitates immediately when I dilute my DMSO stock into my assay buffer. What is happening?
A2: This is a common issue known as "crashing out" or "precipitation upon dilution." It occurs when the inhibitor's concentration in the final aqueous solution exceeds its solubility limit. The abrupt change in solvent from a high-concentration organic stock to a predominantly aqueous environment causes the compound to fall out of solution.[1] The final concentration of DMSO is critical; while it helps in the initial dissolving, its solubilizing power is greatly reduced upon high dilution in aqueous media.[1]
Q3: Can the pH of my buffer affect the solubility of my this compound?
A3: Absolutely. The solubility of many kinase inhibitors is highly dependent on pH, especially for compounds with ionizable functional groups (weakly basic or acidic). For weakly basic inhibitors, solubility generally increases in more acidic conditions (lower pH) where the molecule becomes protonated (charged), enhancing its interaction with water. Conversely, in neutral or alkaline conditions (higher pH), the compound is in its less soluble, unionized form.[1]
Q4: What are the first steps I should take if I observe precipitation?
A4: The most straightforward first step is to lower the final concentration of your this compound in the assay. It's possible you are simply exceeding its solubility limit in the final assay buffer. You should also ensure your stock solution in DMSO is fully dissolved before dilution; sonication or gentle warming can help. Additionally, verifying that the final DMSO concentration in your assay is as low as possible (ideally below 0.5%) while maintaining solubility is crucial.[1]
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer. | The kinetic solubility of the compound in the aqueous buffer has been exceeded. | - Lower the final concentration of the inhibitor.- Add a surfactant (e.g., 0.01-0.1% Tween® 80) to the aqueous buffer.[1]- Perform a stepwise dilution: first, create an intermediate dilution of the DMSO stock in your assay buffer, then add this to the final volume.[2]- Add the inhibitor stock solution dropwise to the buffer while gently vortexing to ensure rapid and even dispersion.[2] |
| Solution becomes cloudy over time during an experiment. | The compound is slowly precipitating out of solution due to temperature changes or interactions with other components in the assay medium. | - Maintain a constant temperature throughout the experiment.- If possible, reduce the incubation time.- Re-evaluate the composition of your assay buffer for any components that might be promoting precipitation. |
| Inconsistent results in cell-based assays. | Poor solubility is leading to an inaccurate effective concentration of the inhibitor. | - Visually inspect your assay plates for any signs of precipitation before and after the experiment.- Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration.[2] |
| Difficulty dissolving the solid this compound powder in DMSO. | The compound may have low solubility even in DMSO at very high concentrations, or the DMSO may have absorbed water. | - Use high-purity, anhydrous DMSO.[1]- Try gentle warming (e.g., 37°C) or brief sonication to aid dissolution.[1]- If insolubility persists, consider alternative organic solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA), but always check for compatibility with your assay system.[1] |
Data Presentation: Enhancing Kinase Inhibitor Solubility
The following table summarizes solubility data for representative kinase inhibitors in various solvents and with common excipients. This data is intended to provide a general guide for improving the solubility of Lck inhibitors.
| Compound | Solvent/Excipient | Solubility | Fold Increase (Approx.) |
| This compound | DMSO | 2.5 mg/mL | - |
| DMF | 12 mg/mL | - | |
| Ethanol | 0.33 mg/mL | - | |
| DMF:PBS (pH 7.2) (1:2) | 0.33 mg/mL | - | |
| Alectinib HCl (Tyrosine Kinase Inhibitor) | Water | 10.3 µg/mL | Baseline |
| DMSO | 4500.0 µg/mL | ~437x | |
| Methanol | 1990.8 µg/mL | ~193x | |
| PEG 400 | 260.5 µg/mL | ~25x | |
| Ethanol | 210.3 µg/mL | ~20x | |
| Propylene Glycol | 210.6 µg/mL | ~20x | |
| Acetate Buffer (pH 4.5) + 5% Tween 80 | Sink Conditions Achieved* | - | |
| Alectinib with HPβ-Cyclodextrin | Free Alectinib | Cmax: 240 ng/mL | Baseline |
| Alectinib-HPβCD Complex | Cmax: 474 ng/mL | ~2x | |
| This compound 2 (In Vivo Formulation) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2 mg/mL | - |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2 mg/mL | - |
*Sink conditions refer to the ability of the dissolution medium to dissolve at least three times the amount of the drug in the dosage form, which is crucial for dissolution testing but also indicates significantly enhanced solubility.[3]
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution
Objective: To prepare a high-concentration stock solution of an this compound in an appropriate organic solvent.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Warming block or water bath (optional)
Procedure:
-
Calculation: Determine the mass of the this compound required to achieve the desired stock concentration (e.g., 10 mM).
-
Weighing: Carefully weigh the solid inhibitor powder and place it into a sterile vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO.
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
Optional Steps for Poor Solubility: If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C may also be applied, but first, check for the compound's temperature stability.[1]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light and moisture.[1]
Protocol 2: Kinetic Solubility Assay
Objective: To determine the approximate kinetic solubility of an this compound in an aqueous buffer.
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well microplate (clear bottom)
-
Multichannel pipette
-
Plate shaker
-
Plate reader capable of measuring absorbance or turbidity (optional)
Procedure:
-
Prepare Serial Dilutions in DMSO: Prepare a 2-fold serial dilution of the 10 mM stock solution in DMSO directly in a 96-well plate or in separate tubes.
-
Dilution in Aqueous Buffer: Add a small, fixed volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of your desired aqueous buffer in the wells of a 96-well plate. This will create a range of final inhibitor concentrations with a constant final DMSO concentration (in this example, 1%).
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Visual Inspection: Visually inspect each well for signs of precipitation (cloudiness, visible particles).
-
Turbidity Measurement (Optional): Use a plate reader to measure the absorbance or turbidity at a wavelength where the compound does not absorb (e.g., 600-650 nm) to quantify precipitation.
-
Determine Kinetic Solubility: The highest concentration that remains clear (visually or by turbidity measurement) is the approximate kinetic solubility of your this compound under these conditions.
Visualizations
Lck Signaling Pathway
Caption: Simplified Lck signaling pathway in T-cell activation.
Experimental Workflow for Improving Solubility
Caption: A logical workflow for troubleshooting this compound solubility.
References
How to minimize toxicity of Lck inhibitors in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the toxicity of Lymphocyte-specific protein tyrosine kinase (Lck) inhibitors in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of toxicity when using Lck inhibitors in cell culture?
A1: Toxicity associated with Lck inhibitors in cell culture can stem from several factors:
-
Off-target effects: Many kinase inhibitors can bind to other kinases besides Lck, especially within the highly homologous Src family, leading to unintended and toxic consequences.[1]
-
High concentrations: Using concentrations significantly above the half-maximal inhibitory concentration (IC50) can lead to non-specific effects and cell death.[2]
-
Prolonged exposure: Continuous exposure of cells to the inhibitor can disrupt normal cellular processes and lead to cumulative toxicity.
-
Solvent toxicity: The solvent used to dissolve the inhibitor, most commonly dimethyl sulfoxide (B87167) (DMSO), can be toxic to cells at certain concentrations. It is recommended to keep the final DMSO concentration in the culture medium below 0.1% to avoid solvent-induced toxicity.[2]
-
On-target toxicity in sensitive cell lines: Some cell lines may be highly dependent on the Lck signaling pathway for survival, and its inhibition can lead to apoptosis.
Q2: How can I determine the optimal, non-toxic concentration of an Lck inhibitor for my experiment?
A2: The optimal concentration should be empirically determined for each cell line and experimental setup. A dose-response experiment is crucial to identify a therapeutic window where you observe target inhibition with minimal cell death.[2] This typically involves treating cells with a range of inhibitor concentrations and assessing both the desired biological effect (e.g., inhibition of T-cell activation) and cell viability in parallel.
Q3: My this compound is potent in a biochemical assay but shows weak activity and high toxicity in my cellular assay. Why?
A3: Discrepancies between biochemical and cellular assay results are common.[1] Several factors can contribute to this:
-
Cellular ATP Concentration: Intracellular ATP levels are significantly higher than those used in biochemical assays, which can outcompete ATP-competitive inhibitors.
-
Cell Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Inhibitor Instability: The compound may degrade in the cell culture medium over the course of the experiment.[3]
Q4: What are some common Lck inhibitors and their selectivity?
A4: Several small molecule inhibitors target Lck with varying degrees of selectivity. It is crucial to consider the selectivity profile of your chosen inhibitor to anticipate potential off-target effects.
| Inhibitor | Primary Target(s) | Notes |
| Dasatinib (B193332) | BCR-ABL, Src family kinases (including Lck, Src, Fyn, Yes), c-Kit, PDGFR | A multi-targeted kinase inhibitor. Its effects on cells are not solely due to Lck inhibition.[4][5] |
| Saracatinib (AZD0530) | Src family kinases (potent against c-Src, Fyn, Lyn, Lck, Blk, Fgr) | A potent and selective Src family kinase inhibitor.[6] |
| Bosutinib | Src, Abl | A dual Src/Abl inhibitor. |
Troubleshooting Guides
Issue 1: High levels of cell death observed after treatment with an this compound.
| Possible Cause | Solution |
| Inhibitor concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a wide range of concentrations, including those below the reported IC50 value. |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to achieve the desired inhibition of Lck signaling. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your cell line (typically <0.1%). Run a solvent-only control.[2] |
| Cell line is highly sensitive to Lck inhibition. | Consider using a cell line that is less dependent on the Lck pathway for survival, if appropriate for your experimental question. Alternatively, use the lowest effective concentration for the shortest possible duration. |
| Off-target toxicity. | Use a more selective this compound if available. Compare the observed phenotype with that of other known inhibitors of the same target or with genetic knockdown of Lck to confirm the effect is on-target.[3] |
Issue 2: Inconsistent or no biological effect of the this compound.
| Possible Cause | Solution |
| Inhibitor instability or degradation. | Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. For long-term experiments, consider replacing the medium with freshly prepared inhibitor-containing medium every 24-48 hours.[2] |
| Poor cell permeability. | Verify from the literature or manufacturer's data that the inhibitor can cross the cell membrane. If not, consider using a cell-permeable analog or a different inhibitor. |
| Incorrect concentration. | The concentration used may be too low to achieve significant target inhibition. Perform a dose-response experiment to determine the optimal concentration (e.g., IC50) for your cell line and endpoint.[3] |
| Cell culture variability. | Maintain consistent cell culture practices, including using cells at a similar passage number and ensuring they are in the logarithmic growth phase when seeding for experiments. |
Quantitative Data Summary
The following tables provide a summary of IC50 values for common Lck inhibitors in various cell lines. It is important to note that these values can vary depending on the specific experimental conditions.
Table 1: IC50 Values of Dasatinib in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT 116 | Colon Carcinoma | 0.14 |
| MCF7 | Breast Carcinoma | 0.67 |
| H460 | Non-small cell lung carcinoma | 9.0 |
| Data adapted from a study comparing the in vitro activity of tyrosine kinase inhibitors.[7] |
Table 2: IC50 Values of Saracatinib and Bosutinib in Gastric Cancer Cell Lines
| Cell Line | Inhibitor | IC50 (µM) |
| SNU-216 | Saracatinib | ~0.5 |
| SNU-216 | Bosutinib | >2.5 |
| SNU-484 | Saracatinib | ~1.0 |
| SNU-484 | Bosutinib | >2.5 |
| Data adapted from a study on the effects of Src inhibitors in gastric cancer cell lines.[8] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of an this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of an this compound by assessing its impact on cell viability.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound of interest
-
DMSO (or other appropriate solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Inhibitor Preparation: Prepare a serial dilution of the this compound in complete culture medium. A common starting range is a 10-point, 2-fold dilution series starting from 10 µM. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the this compound.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[10]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Assessing Apoptosis Induction by an this compound using Annexin V/PI Staining
This protocol describes how to quantify apoptosis induced by an this compound using flow cytometry.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound of interest
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat them with the desired concentrations of the this compound for the desired duration. Include untreated and positive controls for apoptosis.
-
Cell Harvesting: Harvest the cells (including any floating cells) and wash them once with cold PBS.
-
Cell Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[11]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[11]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Visualizations
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Src/lck inhibitor dasatinib reversibly switches off cytokine release and T cell cytotoxicity following stimulation with T cell bispecific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I/II Study of the Src Inhibitor Dasatinib in Combination With Erlotinib in Advanced Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. kumc.edu [kumc.edu]
Technical Support Center: Optimizing Lck Inhibitor Concentration for T-Cell Suppression
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Lck inhibitor concentrations in T-cell suppression experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for a novel this compound in a T-cell suppression assay?
A1: For a novel this compound, it is recommended to start with a broad concentration range to determine its potency. A typical starting range would be from 1 nM to 10 µM. This range allows for the determination of the inhibitor's half-maximal inhibitory concentration (IC50) and helps to identify a therapeutic window where T-cell suppression is achieved without significant cytotoxicity.
Q2: How do I select the appropriate T-cell line or primary T-cells for my experiment?
A2: The choice between a T-cell line (e.g., Jurkat) and primary T-cells depends on the experimental goals. Jurkat cells, an immortalized human T-lymphocyte line, are useful for initial screening and mechanistic studies due to their ease of culture and homogeneity.[1] However, for results that are more physiologically relevant, primary T-cells isolated from peripheral blood mononuclear cells (PBMCs) are preferred as they more closely represent the in vivo environment.
Q3: What are the critical controls to include in an this compound experiment?
A3: Several critical controls should be included:
-
Vehicle Control (e.g., DMSO): To control for any effects of the solvent used to dissolve the inhibitor.
-
Untreated Control: T-cells that are not treated with the inhibitor to establish a baseline for T-cell activation and viability.
-
Positive Control: A known this compound with a well-characterized IC50 to validate the assay system.
-
Stimulated and Unstimulated Controls: To measure the dynamic range of the T-cell activation assay.
Q4: How can I distinguish between on-target Lck inhibition and off-target effects?
A4: Distinguishing between on-target and off-target effects is crucial for accurate interpretation of results.[2] Several strategies can be employed:
-
Use of Structurally Unrelated Inhibitors: Confirm findings with a second this compound that has a different chemical structure.[2]
-
Dose-Response Analysis: On-target effects should correlate with the inhibitor's potency (IC50) for Lck. Off-target effects may occur at different concentration ranges.[2]
-
Target Knockdown/Knockout: Using techniques like siRNA or CRISPR/Cas9 to reduce or eliminate Lck expression can help validate that the observed phenotype is due to Lck inhibition.[2]
-
Kinome Profiling: Screening the inhibitor against a panel of other kinases can identify potential off-target interactions.[3]
Troubleshooting Guides
Issue 1: High levels of T-cell death observed even at low inhibitor concentrations.
-
Possible Cause: The inhibitor may have potent off-target cytotoxic effects on kinases essential for cell survival.[2]
-
Suggested Solution:
-
Perform a detailed dose-response curve for cytotoxicity: Use a sensitive cell viability assay, such as Annexin V/PI staining, to determine the concentration at which the inhibitor induces apoptosis.
-
Consult off-target databases: Check if the inhibitor is known to target pro-survival kinases like AKT or ERK at the concentrations being used.[2]
-
Test in a target knockout cell line: If available, use a cell line lacking Lck to see if the cytotoxicity persists, which would indicate off-target effects.
-
Issue 2: Inconsistent T-cell suppression results between experiments.
-
Possible Cause: Variability in primary T-cell donors, passage number of cell lines, or reagent preparation.[2]
-
Suggested Solution:
-
Use pooled primary T-cells: If using primary cells, pooling cells from multiple donors can help to average out individual variations.[2]
-
Standardize cell culture conditions: Ensure that cell lines are used within a consistent range of passage numbers and that cell density at the time of treatment is uniform.
-
Prepare fresh reagents: Aliquot and store reagents properly to avoid degradation. Prepare fresh dilutions of the inhibitor for each experiment.
-
Issue 3: this compound shows lower than expected potency in cellular assays compared to biochemical assays.
-
Possible Cause: Poor cell permeability of the inhibitor, high protein binding in the culture medium, or rapid metabolism of the compound by the cells.
-
Suggested Solution:
-
Assess cell permeability: Use analytical techniques to measure the intracellular concentration of the inhibitor.
-
Evaluate the effect of serum: Perform assays in low-serum or serum-free media to determine if serum proteins are binding to the inhibitor and reducing its effective concentration.
-
Measure compound stability: Analyze the concentration of the inhibitor in the culture medium over time to assess its stability.
-
Data Presentation
Table 1: IC50 Values of Common Lck Inhibitors in T-Cells
| Inhibitor | Cell Line/System | IC50 (in vitro kinase assay) | IC50 (cellular assay) | Reference |
| A-770041 | Lck enzyme (1 mM ATP) | 147 nM | ~80 nM (IL-2 production) | [4] |
| Dasatinib | Lck enzyme | <1.1 nM | 2.8 nM (T-cell proliferation) | [5][6] |
| Saracatinib (AZD0530) | Lck enzyme | 2.7 - 11 nM | 0.2 - 10 µM (antiproliferative) | [7][8] |
| Nilotinib | Lck enzyme | 550 nM | 2 - 5 µM (T-cell proliferation) | [9] |
Experimental Protocols
Protocol 1: Determination of IC50 for an this compound in T-Cells
This protocol outlines the steps to determine the concentration of an this compound that results in 50% inhibition of a specific T-cell function, such as proliferation or cytokine production.
Materials:
-
T-cells (e.g., Jurkat or primary human T-cells)
-
Complete RPMI-1640 medium
-
This compound stock solution (e.g., in DMSO)
-
T-cell activation stimulus (e.g., anti-CD3/CD28 antibodies or PHA)
-
96-well flat-bottom plates
-
MTT reagent or cytokine ELISA kit
-
Plate reader
Procedure:
-
Cell Preparation: Culture T-cells to the desired density. For Jurkat cells, a density of 1 x 10^6 cells/mL is often used.
-
Inhibitor Dilution: Prepare a serial dilution of the this compound in complete medium. A common starting range is from 10 µM down to 1 nM. Include a vehicle-only control.
-
Cell Plating: Seed the T-cells in a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of medium.
-
Inhibitor Treatment: Add 50 µL of the diluted inhibitor to the respective wells.
-
T-cell Stimulation: Add 50 µL of the T-cell activation stimulus to each well, except for the unstimulated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Readout:
-
For proliferation (MTT assay): Add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan (B1609692) crystals and read the absorbance at 570 nm.[10]
-
For cytokine production (ELISA): Collect the supernatant and measure the concentration of a key cytokine (e.g., IL-2) using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: T-Cell Viability/Cytotoxicity Assay
This protocol is used to assess the effect of the this compound on T-cell viability.
Materials:
-
T-cells
-
Complete RPMI-1640 medium
-
This compound stock solution
-
96-well plates
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Cell Plating and Treatment: Plate and treat the T-cells with a range of inhibitor concentrations as described in Protocol 1.
-
Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Harvest the cells from each well and transfer them to FACS tubes.
-
Staining: a. Wash the cells with PBS. b. Resuspend the cells in 1X Annexin V binding buffer. c. Add Annexin V-FITC and PI to each sample. d. Incubate for 15 minutes at room temperature in the dark.[11]
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of viable, apoptotic, and necrotic cells at each inhibitor concentration.
Protocol 3: T-Cell Suppression Assay
This assay measures the ability of an this compound to suppress the proliferation of effector T-cells (Teff).
Materials:
-
Effector T-cells (Teff)
-
Regulatory T-cells (Treg) (optional, as a positive control for suppression)
-
This compound
-
CFSE (Carboxyfluorescein succinimidyl ester) dye
-
T-cell activation beads (e.g., anti-CD3/CD28)
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Teff Labeling: Label the Teff cells with CFSE according to the manufacturer's protocol. CFSE is a fluorescent dye that is diluted with each cell division, allowing for the tracking of proliferation.
-
Co-culture Setup: a. Plate the CFSE-labeled Teff cells in a 96-well U-bottom plate. b. Add the this compound at various concentrations. c. (Optional) In control wells, add Treg cells at different Teff:Treg ratios (e.g., 1:1, 2:1, 4:1) to demonstrate suppression.
-
Stimulation: Add T-cell activation beads to stimulate proliferation.
-
Incubation: Co-culture the cells for 3-5 days.
-
Flow Cytometry: Harvest the cells and analyze the CFSE dilution in the Teff cell population by flow cytometry.
-
Data Analysis: The degree of proliferation is inversely proportional to the CFSE fluorescence intensity. Calculate the percentage of suppression for each inhibitor concentration relative to the stimulated control without inhibitor.
Visualizations
Caption: Lck Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for this compound Optimization.
Caption: Troubleshooting Decision Tree for Lck Inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A-770041, a novel and selective small-molecule inhibitor of Lck, prevents heart allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Nilotinib inhibits the Src-family kinase LCK and T-cell function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Protocol for assessing T cell receptor-mediated human T cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Lck Inhibitors in Leukemia
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lck inhibitors in leukemia models.
Frequently Asked Questions (FAQs)
Q1: We are observing decreased sensitivity to our Lck inhibitor in our T-ALL cell line over time. What are the common mechanisms of acquired resistance?
A1: Acquired resistance to Lck inhibitors in T-cell Acute Lymphoblastic Leukemia (T-ALL) can arise from several mechanisms. The most common are:
-
On-target secondary mutations: Point mutations in the Lck kinase domain can prevent inhibitor binding while preserving ATP binding, leading to reactivation of downstream signaling. A notable example is the "gatekeeper" mutation.[1][2][3]
-
Activation of bypass signaling pathways: Leukemia cells can compensate for Lck inhibition by upregulating parallel signaling pathways to maintain proliferation and survival.[4][5][6][7] Commonly activated pathways include the PI3K/AKT/mTOR and JAK/STAT pathways.[4][5]
-
Overexpression of Lck: Increased expression of the Lck protein can effectively titrate out the inhibitor, requiring higher doses to achieve a therapeutic effect.
-
Drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as BCRP), can actively pump the inhibitor out of the cell, reducing its intracellular concentration.[8]
Q2: Our lab is working with Chronic Myeloid Leukemia (CML) and observes resistance to dasatinib (B193332), a dual Src/Abl inhibitor that also targets Lck. What are the potential resistance mechanisms in this context?
A2: In the context of Philadelphia chromosome-positive (Ph-positive) leukemias like CML, resistance to dual Src/Abl inhibitors such as dasatinib can be either Bcr-Abl-dependent or -independent.[9]
-
Bcr-Abl Dependent Resistance: This is primarily due to point mutations in the Bcr-Abl kinase domain.[9][10] While dasatinib is effective against many imatinib-resistant mutants, it is not effective against the T315I mutation.[11][12]
-
Bcr-Abl Independent Resistance: Resistance can occur even with effective Bcr-Abl inhibition.[9][10] This often involves the activation of alternative survival pathways, with Src family kinases (SFKs), including Lck and Lyn, playing a significant role.[5][11][13] Overexpression and activation of SFKs can provide a bypass signal for cell survival.[5][13]
Q3: We are planning a study to investigate this compound resistance. What are some recommended experimental models?
A3: Several experimental models can be used to study this compound resistance:
-
Leukemia Cell Lines: Commercially available leukemia cell lines (e.g., T-ALL lines like Jurkat, MOLT-4; CML lines like K562) are a common starting point. Dasatinib-resistant T-ALL cell line models with LCK T316I mutation have been developed.[3]
-
Patient-Derived Xenografts (PDX): Engrafting patient leukemia cells into immunodeficient mice provides a model that more closely recapitulates the heterogeneity and microenvironment of the human disease.[14][15]
-
Zebrafish Models: Zebrafish xenograft models are increasingly used for high-throughput drug screening and studying resistance mechanisms.[15]
Troubleshooting Guides
Problem 1: Unexpectedly high IC50 value for an this compound in a sensitive cell line.
| Possible Cause | Troubleshooting Step |
| Drug Instability | Ensure proper storage and handling of the this compound. Prepare fresh stock solutions and dilute to working concentrations immediately before use. |
| Cell Culture Conditions | Verify the identity and health of the cell line. Ensure consistent cell density and passage number. High cell density can sometimes affect drug efficacy. |
| Assay-Related Issues | Optimize the cell viability assay (e.g., MTS, CellTiter-Glo). Ensure the incubation time with the inhibitor is appropriate to observe a cytotoxic effect. |
| Presence of Serum | High serum concentrations in the culture medium can sometimes interfere with drug activity due to protein binding. Consider reducing the serum concentration during the drug treatment period. |
Problem 2: Development of a resistant cell population after prolonged treatment with an this compound.
| Possible Cause | Troubleshooting Step |
| Selection of pre-existing resistant clones | Perform single-cell cloning to isolate and characterize resistant populations. |
| Acquired mutations in the Lck kinase domain | Sequence the Lck gene in the resistant population to identify potential mutations. The gatekeeper mutation T316I is a known mechanism of resistance to dasatinib in T-ALL.[3] |
| Activation of bypass signaling pathways | Use phosphoproteomics or Western blotting to analyze the activation state of key signaling pathways such as PI3K/AKT/mTOR and JAK/STAT in both sensitive and resistant cells.[4][5] |
| Overexpression of Lck or drug efflux pumps | Use qPCR or Western blotting to compare the expression levels of Lck and relevant ABC transporters (e.g., ABCG2) between sensitive and resistant cells.[8] |
Strategies to Overcome this compound Resistance
Q4: What are the current strategies being explored to overcome resistance to Lck inhibitors?
A4: Several strategies are under investigation to combat this compound resistance:
-
Combination Therapy: Combining Lck inhibitors with drugs that target bypass pathways has shown promise.
-
Lck and mTOR inhibitors: The combination of dasatinib and the mTORC1 inhibitor temsirolimus (B1684623) has demonstrated synergistic effects in killing T-ALL cells, including dexamethasone-resistant subtypes.[15]
-
Lck inhibitors and Glucocorticoids: In pediatric T-ALL, Lck inhibitors like dasatinib can reverse glucocorticoid resistance.[14] Hyperactivation of Lck can lead to IL-4 overexpression, which contributes to this resistance.[14]
-
-
Targeted Protein Degradation: A novel approach involves using molecular glue degraders (MGDs) that induce the degradation of Lck. These MGDs engage Lck at sites distant from the ATP-binding pocket and are therefore unaffected by gatekeeper mutations that confer resistance to traditional inhibitors.[1][2][3]
-
Development of Next-Generation Inhibitors: Designing new inhibitors that can bind to and inhibit mutated forms of Lck is an ongoing effort. For example, ponatinib (B1185) has shown some activity against the LCK T316I mutation.[3]
Quantitative Data Summary
Table 1: Examples of Lck Inhibitors and their Cellular Activity
| Inhibitor | Leukemia Type | Cell Line/Model | IC50 / Effect | Reference |
| Dasatinib | T-ALL | Patient-Derived Xenografts (PDX) | Effective in suppressing leukemia growth in combination with temsirolimus | [15] |
| Bosutinib | T-ALL | GC-resistant T-ALL cells | Induces cell death | [14] |
| Nintedanib | T-ALL | GC-resistant T-ALL cells | Induces cell death | [14] |
| WH-4-023 | T-ALL | GC-resistant T-ALL cells | Induces cell death | [14] |
| Ponatinib | T-ALL | Dasatinib-resistant T-ALL (LCK T316I) | Retains partial activity | [3] |
Signaling Pathways and Experimental Workflows
Lck Signaling in Leukemia
Lck is a key kinase in both T-cell and B-cell signaling. In T-cells, it is crucial for T-cell receptor (TCR) signaling.[15][16] In some B-cell leukemias, such as Chronic Lymphocytic Leukemia (CLL), Lck potentiates B-cell receptor (BCR) signaling.[17][18] Aberrant Lck activation drives proliferation and survival through downstream pathways like PI3K/Akt, MAPK, and NF-κB.[17][18]
Caption: Simplified Lck signaling pathway in leukemia cells.
Mechanisms of Resistance to Lck Inhibitors
Resistance to Lck inhibitors can occur through on-target mutations or the activation of bypass pathways that circumvent the need for Lck signaling.
Caption: Key mechanisms of resistance to Lck inhibitors.
Experimental Workflow for Investigating this compound Resistance
This workflow outlines the key steps to identify and characterize resistance to Lck inhibitors in a leukemia cell line model.
Caption: Workflow for generating and characterizing this compound-resistant cells.
Detailed Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
-
Cell Culture: Culture the parental leukemia cell line in appropriate complete media.
-
Initial Treatment: Treat the cells with the this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have resumed normal growth, gradually increase the concentration of the this compound in a stepwise manner. Allow the cells to recover and resume proliferation at each new concentration.
-
Isolation of Resistant Population: Continue this process until the cells are able to proliferate in the presence of a high concentration of the inhibitor (e.g., 5-10 times the original IC50).
-
Clonal Selection (Optional): Perform single-cell cloning by limiting dilution to isolate and expand individual resistant clones.
-
Confirmation of Resistance: Determine the IC50 of the resistant population and compare it to the parental cell line using a standard cell viability assay (e.g., MTS or CellTiter-Glo).
Protocol 2: Western Blot Analysis of Signaling Pathways
-
Cell Lysis: Treat both parental (sensitive) and resistant cells with and without the this compound for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include: p-Lck, Lck, p-Akt, Akt, p-ERK, ERK, p-STAT3, STAT3, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 3: Lck Gene Silencing using siRNA
-
Cell Seeding: Seed leukemia cells in a 6-well plate to achieve 30-50% confluency at the time of transfection.
-
Transfection: Transfect the cells with Lck-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 48-72 hours post-transfection.
-
Verification of Knockdown: Harvest a portion of the cells to confirm Lck knockdown by Western blotting or qPCR.
-
Functional Assays: Use the remaining cells for functional assays, such as cell viability assays in the presence or absence of other drugs (e.g., glucocorticoids), to assess the effect of Lck depletion. This method was used to confirm that LCK hyperactivation contributes to glucocorticoid resistance.[14]
References
- 1. LCK-targeting molecular glues overcome resistance to inhibitor-based therapy in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming Resistance to Kinase Inhibitors: The Paradigm of Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Strategies for monitoring and combating resistance to combination kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Mechanisms underlying therapeutic resistance of tyrosine kinase inhibitors in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Resistance to ABL Kinase Inhibition in Chronic Myeloid Leukemia and the Development of Next Generation ABL Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of resistance to dasatinib in Bcr/Abl-positive acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. ashpublications.org [ashpublications.org]
- 14. ashpublications.org [ashpublications.org]
- 15. Therapeutic targeting of LCK tyrosine kinase and mTOR signaling in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pathway of LCK Tyrosine Kinase and mTOR Signaling in Children with T-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | New insights into the Lck-NF-κB signaling pathway [frontiersin.org]
- 18. Beyond TCR Signaling: Emerging Functions of Lck in Cancer and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Lck Inhibitor Cell-Based Assays
This technical support center provides troubleshooting guidance and detailed protocols to help researchers, scientists, and drug development professionals address variability in cell-based assays for Lck (Lymphocyte-specific protein tyrosine kinase) inhibitors.
Troubleshooting Guide
This guide addresses common issues encountered during Lck inhibitor assays in a question-and-answer format.
Question 1: Why am I observing high well-to-well variability or inconsistent IC50 values between experiments?
Answer: High variability is a frequent challenge and can stem from several sources, categorized as technical, biological, or related to data analysis.[1][2]
-
Technical Factors:
-
Inconsistent Cell Seeding: Uneven cell distribution across the plate is a primary cause of variability. Ensure your cell suspension is homogenous before and during plating.[2]
-
Pipetting Errors: Small inaccuracies in dispensing cells, media, or inhibitor solutions can lead to significant errors. Regular pipette calibration and proper technique are crucial.[2]
-
Edge Effects: Wells on the perimeter of microplates are susceptible to evaporation, which can alter the concentration of inhibitors and affect cell growth.[2] It is best practice to fill outer wells with sterile media or PBS and exclude them from data analysis.[2]
-
Inhibitor Stability and Solubility: Compounds may precipitate when diluted in aqueous culture media or degrade over time. Prepare fresh dilutions for each experiment and visually inspect for any signs of precipitation.[3]
-
-
Biological Factors:
-
Cell Passage Number: Cell lines can experience phenotypic drift at high passage numbers, altering their signaling pathways and response to inhibitors.[4] Use cells within a consistent and low passage number range.[5]
-
Cell Confluence: The density of cells can affect their physiological state and drug sensitivity.[6][7] Standardize seeding density to ensure cells are in a logarithmic growth phase during the experiment.[8]
-
Serum Concentration: Serum proteins, particularly albumin, can bind to small molecule inhibitors, reducing their bioavailable concentration.[5][9] This can lead to a higher apparent IC50 value.[5] Consider reducing serum concentration or using serum-free media if the cell line tolerates it.[2][10]
-
Biological Heterogeneity: Even clonal cell populations exhibit cell-to-cell variability in signaling responses.[3][11]
-
-
Data Analysis Factors:
-
Curve Fitting: The choice of equation and software used to calculate IC50 values can introduce variability.[1] Use a consistent data analysis workflow.
-
Question 2: My assay has a low signal-to-background ratio. How can I improve it?
Answer: A low signal-to-background ratio (assay window) can make it difficult to discern the true effect of the inhibitor.
-
Optimize Cell Number: Titrate the number of cells seeded per well. Too few cells may not generate a strong enough signal, while too many can lead to high background due to cell death in overgrown cultures.[6][12]
-
Optimize Incubation Times: The duration of inhibitor treatment and the timing of the final assay readout are critical. For phosphorylation assays, the effect may be rapid (minutes to hours), while proliferation assays require longer incubation (days).[10]
-
Check Reagent Quality: Ensure all reagents, including detection antibodies, substrates, and cell culture media, are within their expiration dates and stored correctly.
-
Assay Choice: Some assay formats are inherently more sensitive than others. For example, luminescence-based assays like ADP-Glo™ or Kinase-Glo® often offer higher sensitivity than absorbance-based methods.[13][14]
Question 3: I'm observing unexpected cytotoxicity with my this compound. Is this an off-target effect?
Answer: While possible, it's important to rule out other factors first.
-
Confirm On-Target Activity: The primary goal is to confirm that the inhibitor is engaging Lck. A direct measure of this is to perform a Western blot for phosphorylated Lck (pLck) at Tyr394 (activating site) or a downstream target like ZAP-70.[15] Inhibition of Lck should lead to a decrease in the phosphorylation of its substrates.
-
Cytotoxicity vs. Anti-proliferative Effects: Distinguish between cell death (cytotoxicity) and a halt in cell division (cytostasis). Assays like Annexin V/PI staining can specifically measure apoptosis.[16]
-
Dose-Response: Assess cytotoxicity across a wide range of inhibitor concentrations. Off-target effects may only appear at higher concentrations.
-
Use Controls: Include a structurally related but inactive compound as a negative control, if available. Also, use a known cytotoxic agent as a positive control to validate your cytotoxicity assay.[5]
Frequently Asked Questions (FAQs)
Q1: What is the role of Lck in T-cell signaling? A1: Lck is a key protein tyrosine kinase that initiates the T-cell receptor (TCR) signaling cascade.[17][18] Upon TCR engagement, Lck phosphorylates immunoreceptor tyrosine-based activation motifs (ITAMs) on the TCR complex, which leads to the recruitment and activation of other downstream signaling molecules, ultimately resulting in T-cell activation, proliferation, and cytokine release.[15][19]
Q2: Which cell lines are appropriate for this compound assays? A2: The Jurkat T-lymphocyte cell line is a widely used and well-characterized model for studying TCR signaling and the effects of Lck inhibitors.[16][20] It endogenously expresses the necessary components of the TCR pathway. Other T-cell lines or primary T-cells can also be used, but may require more complex handling and exhibit greater donor-to-donor variability.
Q3: Why is the ATP concentration important in kinase assays? A3: For ATP-competitive inhibitors, the concentration of ATP in the assay will directly influence the apparent IC50 value.[21][22] In cell-free (biochemical) assays, the ATP concentration is often set near the Michaelis-Menten constant (Km) of the kinase. However, in cell-based assays, the intracellular ATP concentration is much higher (in the millimolar range), which can make inhibitors appear less potent compared to biochemical assays.[22]
Q4: How do I choose between a biochemical assay and a cell-based assay? A4: Biochemical assays (using purified enzyme) are useful for determining direct enzyme inhibition and the mechanism of action (e.g., ATP-competitive).[14][23] Cell-based assays provide more biologically relevant data by assessing the inhibitor's effect in a physiological context, accounting for factors like cell permeability, off-target effects, and competition with intracellular ATP.[24] Often, compounds that are potent in biochemical assays fail in cellular assays, highlighting the importance of cell-based screening.[24]
Quantitative Data Summary
Variability in cell-based assays can be systematically addressed by optimizing key parameters. The following tables provide examples of how experimental conditions can influence assay outcomes.
Table 1: Example Impact of Cell Seeding Density on Assay Signal (Illustrative data for a Jurkat cell proliferation assay after 48h)
| Seeding Density (cells/well) | Signal (Luminescence Units) | Signal-to-Background Ratio | Observation |
| 2,500 | 150,000 | 7.5 | Signal may be too low for robust detection. |
| 5,000 | 450,000 | 22.5 | Optimal range; strong signal, low background. [6][12] |
| 10,000 | 800,000 | 16.0 | Increased background from minor cell death. |
| 20,000 | 950,000 | 9.5 | High background due to overcrowding and nutrient depletion.[6] |
Table 2: Example Effect of Serum Concentration on Inhibitor Potency (IC50) (Illustrative data for a hypothetical this compound)
| FBS Concentration | Apparent IC50 (nM) | Rationale |
| 0% (Serum-Free) | 50 | Baseline inhibitor activity without protein binding.[5] |
| 2% | 150 | Serum proteins bind the inhibitor, reducing its free concentration.[5][9] |
| 5% | 400 | Higher serum concentration leads to more significant inhibitor sequestration.[5] |
| 10% | 950 | Potency is substantially reduced at standard serum concentrations. |
Table 3: Common Sources of Technical Variability and Recommended Solutions
| Source of Variability | Recommended Solution |
| Inconsistent Cell Seeding | Gently mix cell suspension before and during plating; use reverse pipetting.[2] |
| Edge Effects | Fill outer wells with sterile media/PBS and do not use for data points.[2][25] |
| Pipetting Inaccuracy | Calibrate pipettes regularly; use a consistent technique.[3] |
| Inhibitor Precipitation | Prepare fresh stock solutions; limit final DMSO concentration (typically ≤0.1%).[2] |
| High Passage Number | Use authenticated, low-passage cells; create a master cell bank.[2][4] |
Visualizations and Diagrams
Lck Signaling Pathway in T-Cell Activation
Caption: Simplified Lck signaling cascade in T-cell activation.
General Experimental Workflow for this compound Assay
Caption: Standard workflow for an this compound cell proliferation assay.
Troubleshooting Decision Tree for Inconsistent IC50 Values
Caption: Decision tree for troubleshooting inconsistent IC50 results.
Detailed Experimental Protocols
Protocol: Jurkat Cell Proliferation Assay using MTS
This protocol details a common method to assess the anti-proliferative effects of Lck inhibitors on Jurkat T-cells.
1. Materials and Reagents
-
Jurkat cell line (e.g., ATCC TIB-152)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound compound
-
DMSO (vehicle control)
-
Sterile 96-well flat-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader (absorbance at 490 nm)
2. Cell Culture and Plating
-
Culture Jurkat cells in suspension in a T-75 flask at 37°C in a humidified 5% CO2 incubator. Maintain cell density between 1x10^5 and 1x10^6 cells/mL.[16]
-
Use cells in the logarithmic growth phase and with a viability >95%.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Centrifuge the required number of cells and resuspend in fresh media to a final concentration of 1x10^5 cells/mL. This will provide 5,000 cells per 50 µL.
-
Carefully dispense 50 µL of the cell suspension into the inner 60 wells of a 96-well plate (5,000 cells/well).
-
Add 50 µL of sterile PBS or media to the outer wells to minimize edge effects.
3. Inhibitor Preparation and Treatment
-
Prepare a 10 mM stock solution of the this compound in DMSO.
-
Perform serial dilutions of the inhibitor in complete culture medium to create 2X working concentrations. Ensure the final DMSO concentration will be consistent across all wells (e.g., 0.1%).
-
Prepare a vehicle control containing the same final concentration of DMSO.
-
Carefully add 50 µL of the 2X inhibitor dilutions or vehicle control to the appropriate wells, bringing the final volume to 100 µL.
4. Assay Procedure
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 20 µL of the MTS reagent to each well.
-
Incubate the plate for an additional 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
5. Data Analysis
-
Subtract the average absorbance of the "media only" background wells from all other wells.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-treated control wells (% Viability).
-
% Viability = (Abs_treated / Abs_vehicle) * 100
-
-
Plot the % Viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression model (e.g., four-parameter variable slope) to fit the dose-response curve and determine the IC50 value.
References
- 1. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. benchchem.com [benchchem.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. researchgate.net [researchgate.net]
- 8. marinbio.com [marinbio.com]
- 9. researchgate.net [researchgate.net]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of Jurkat T Cell Proliferation by Active Components of Rumex japonicus Roots Via Induced Mitochondrial Damage and Apoptosis Promotion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 18. tandfonline.com [tandfonline.com]
- 19. Beyond TCR Signaling: Emerging Functions of Lck in Cancer and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. reactionbiology.com [reactionbiology.com]
- 24. reactionbiology.com [reactionbiology.com]
- 25. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Strategies to Enhance the Specificity of Lck Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist in the development of highly specific Lymphocyte-specific protein tyrosine kinase (Lck) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the lack of specificity in Lck inhibitors?
A1: The main challenge in developing specific Lck inhibitors stems from the high degree of structural similarity within the ATP-binding site across the human kinome, particularly within the Src family of kinases, to which Lck belongs.[1][2] Many inhibitors designed to be competitive with ATP inadvertently inhibit other kinases with similar ATP-binding pockets, leading to off-target effects.[1][2]
Q2: What are the main strategies to improve the selectivity of Lck inhibitors?
A2: Key strategies to enhance selectivity include:
-
Exploiting unique structural features: Designing inhibitors that bind to less conserved regions outside the ATP-binding pocket.
-
Covalent inhibition: Targeting non-conserved cysteine residues near the active site to form a permanent bond, which can significantly increase selectivity as not all kinases possess a cysteine in the equivalent position.[3]
-
Allosteric inhibition: Developing molecules that bind to a site distinct from the ATP pocket, known as an allosteric site.[4] These sites are generally less conserved, offering a promising avenue for achieving high specificity.[4]
-
Bivalent inhibitors: Linking a type-I inhibitor to a second moiety (like a peptide) that targets another site on the kinase, creating a more specific interaction.[3]
Q3: How can I experimentally determine if my Lck inhibitor is hitting off-targets in my cellular assays?
A3: A multi-pronged approach is recommended to identify off-target effects:
-
Kinome Profiling: Screen your inhibitor against a large panel of kinases to determine its selectivity profile. A highly selective inhibitor will show a significant difference (e.g., >100-fold) in potency between Lck and any off-target kinases.[1]
-
Cellular Thermal Shift Assay (CETSA): This method confirms direct target engagement in a cellular context. A shift in the thermal stability of Lck in the presence of your inhibitor provides strong evidence of binding.[5][6]
-
Chemical Proteomics: This unbiased approach can identify both kinase and non-kinase off-targets by assessing which proteins in a cell lysate bind to an immobilized version of your inhibitor.[7][8]
-
Genetic Knockdown/Knockout: Using techniques like siRNA or CRISPR/Cas9 to eliminate Lck expression. If the cellular phenotype observed with your inhibitor persists in Lck-deficient cells, it strongly suggests the phenotype is driven by off-target effects.[1]
Q4: Can off-target effects of an this compound be beneficial?
A4: In some instances, yes. The phenomenon of a single drug acting on multiple targets is known as polypharmacology.[4] In cancer therapy, for example, an inhibitor that hits Lck and another oncogenic kinase might have a more potent therapeutic effect than a highly specific this compound alone.[4] However, for use as a research tool to probe Lck biology, high selectivity is crucial.
Troubleshooting Guides
Issue 1: High level of cytotoxicity observed at concentrations that inhibit Lck.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen. 2. Test a structurally different this compound. | 1. Identification of unintended kinase targets that may be responsible for the toxicity. 2. If cytotoxicity is not observed with a different inhibitor, it suggests the initial compound's toxicity is due to off-target effects. |
| Inappropriate dosage | 1. Conduct a detailed dose-response curve to find the lowest effective concentration. | A clearer therapeutic window where Lck is inhibited without significant cell death. |
| Compound solubility issues | 1. Verify the inhibitor's solubility in the cell culture medium. 2. Include a vehicle-only control to rule out solvent toxicity. | Prevention of compound precipitation, which can cause non-specific effects and cytotoxicity. |
Issue 2: Inconsistent results between biochemical and cellular assays.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High intracellular ATP concentration | 1. In your biochemical assay, use an ATP concentration that mimics physiological levels (typically in the millimolar range).[9] | A more accurate determination of the inhibitor's potency in a cellular context. |
| Cellular permeability and efflux | 1. Use cell-based assays that measure target engagement directly, such as CETSA.[5][6] | Confirmation that the inhibitor is reaching its intracellular target. |
| Compound instability | 1. Assess the stability of your inhibitor in your experimental conditions (e.g., in media at 37°C over time). | Assurance that the observed effects are due to the inhibitor and not its degradation products. |
Data Presentation: Comparative Selectivity of Lck Inhibitors
The following table summarizes the inhibitory concentrations (IC50 in nM) for several compounds against Lck and other selected kinases. A lower IC50 value indicates higher potency. A large differential between the IC50 for Lck and other kinases suggests higher selectivity.
| Compound | Lck (nM) | Src (nM) | Kdr (nM) | Syk (nM) | ZAP-70 (nM) | Btk (nM) | Reference |
| Compound XII | 0.6 | 1 | 140 | 200 | 370 | 100 | [10] |
| A-770041 | 147 | >1000 | >1000 | >1000 | >1000 | >1000 | [10] |
| Compound X | 9 | 45 | - | - | - | - | [10] |
| Compound XI | 36 | 914 | - | - | - | - | [10] |
| Dasatinib | <1 | <1 | - | - | - | - | [1] |
Note: Data is compiled from various sources and experimental conditions may differ.
Mandatory Visualizations
Caption: Simplified Lck signaling pathway in T-cell activation.
Caption: Experimental workflow for assessing this compound specificity.
Caption: Logical relationships between strategies for enhancing specificity.
Experimental Protocols
In Vitro Lck Kinase Assay (ADP-Glo™ Format)
Objective: To determine the IC50 value of a test compound against Lck.
Materials:
-
Recombinant Lck enzyme
-
Tyrosine Kinase Buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Substrate (e.g., poly(E,Y)4:1)
-
ATP
-
Test inhibitor serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well or 96-well plates
-
Luminometer
Procedure:
-
Prepare Reagents: Dilute the Lck enzyme, substrate, ATP, and inhibitor in Tyrosine Kinase Buffer.
-
Set up Plate: Add 1 µL of serially diluted test compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add Enzyme: Add 2 µL of the Lck enzyme solution to each well.
-
Initiate Reaction: Add 2 µL of the substrate/ATP mixture to each well to start the reaction.[11]
-
Incubate: Mix the plate gently and incubate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time will depend on the activity of the kinase.
-
Stop Reaction and Detect ADP:
-
Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer. The light signal is directly proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of an inhibitor to Lck in intact cells.
Materials:
-
Cells expressing Lck (e.g., Jurkat T-cells)
-
Complete cell culture medium
-
Test inhibitor dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
PCR tubes
-
Thermocycler
-
Apparatus for Western Blotting or other protein detection method
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80-90% confluency.
-
Harvest and resuspend cells in culture medium.
-
Prepare two aliquots of the cell suspension. Treat one with the test inhibitor at the desired concentration and the other with an equivalent amount of vehicle (DMSO).
-
Incubate for 1-2 hours at 37°C to allow for compound uptake.[6]
-
-
Heating Step:
-
Aliquot the cell suspensions into separate PCR tubes for each temperature point. A typical temperature gradient is from 40°C to 70°C in 2-3°C increments.[6]
-
Place the PCR tubes in a thermocycler and heat for 3 minutes at the designated temperatures, followed by a cooling step to 4°C for 3 minutes.[6]
-
-
Cell Lysis:
-
Lyse the cells by adding ice-cold lysis buffer and performing freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).[6]
-
-
Clarification of Lysate:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[6]
-
-
Sample Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Analyze the amount of soluble Lck in each sample using Western Blot or another sensitive protein detection method.
-
-
Data Analysis:
-
Quantify the Lck signal at each temperature for both vehicle- and inhibitor-treated samples.
-
Normalize the data by setting the signal at the lowest temperature to 100%.
-
Plot the percentage of soluble Lck against the temperature to generate melt curves. A shift in the melt curve to a higher temperature in the presence of the inhibitor indicates thermal stabilization and confirms target engagement.[6]
-
Chemical Proteomics for Off-Target Identification
Objective: To identify the cellular targets and off-targets of a covalent this compound.
Materials:
-
Test inhibitor derivatized with a terminal alkyne group (probe).
-
Cells of interest.
-
Lysis buffer (e.g., 1% NP-40 buffer with protease inhibitors).
-
Reagents for Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) "click" chemistry:
-
Biotin-azide tag
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (B86663) (CuSO4)
-
-
Streptavidin-coated beads.
-
Wash buffers.
-
Elution buffer (e.g., containing sodium dithionite (B78146) for cleavable linkers).
-
Equipment for SDS-PAGE and mass spectrometry.
Procedure:
-
Cell Treatment:
-
Treat cells with the alkyne-derivatized inhibitor probe for a specified time. Include control groups: DMSO only, and a competition group pre-treated with the non-derivatized inhibitor before adding the probe.[7]
-
-
Cell Lysis:
-
Harvest and lyse the cells. Centrifuge to clarify the lysate.[7]
-
-
Click Chemistry Reaction:
-
To the cell lysate, add the biotin-azide tag and the CuAAC reaction components (TCEP, TBTA, CuSO4). This will attach a biotin (B1667282) tag to all proteins that have been covalently modified by the alkyne probe.[7]
-
-
Enrichment of Tagged Proteins:
-
Incubate the lysate with streptavidin-coated beads to capture the biotin-tagged proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.[7]
-
-
Elution and Protein Identification:
-
Elute the bound proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands, perform in-gel trypsin digestion, and identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]
-
-
Data Analysis:
-
Compare the proteins identified from the probe-treated sample with the control and competition samples. Proteins that are enriched in the probe-treated sample and whose binding is competed away by the original inhibitor are considered specific targets or off-targets.
-
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. promega.com [promega.com]
Best practices for storing and handling Lck inhibitor compounds
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Lck (Lymphocyte-specific protein tyrosine kinase) inhibitor compounds. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during storage, handling, and experimentation.
Frequently Asked Questions (FAQs)
Q1: How should I reconstitute and prepare stock solutions of my Lck inhibitor?
Most small molecule kinase inhibitors, including Lck inhibitors, have low solubility in aqueous solutions. Therefore, it is recommended to first prepare a high-concentration stock solution in an organic solvent.[1]
-
Recommended Solvents: The most common and recommended solvent for creating high-concentration stock solutions is Dimethyl sulfoxide (B87167) (DMSO).[1][2] Some inhibitors may also be soluble in ethanol.[1] For example, one this compound is soluble in DMSO at 17 mg/mL.
-
Reconstitution Protocol: To prepare a stock solution, add the calculated volume of high-purity, anhydrous DMSO to your lyophilized inhibitor powder. Vortex thoroughly for 1-2 minutes to ensure the compound is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.[3] Gentle warming to 37°C may also help, but the compound's stability at this temperature should be considered.[3]
Q2: What are the optimal storage conditions for this compound compounds?
Proper storage is critical to maintain the stability and activity of your this compound. Recommendations vary for the solid compound versus stock solutions.
-
Solid Form: Lyophilized powder should be stored at -20°C and protected from light and moisture.[2][4]
-
Stock Solutions: High-concentration stock solutions in DMSO should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles.[1][2][5] These aliquots should be stored at -20°C for short-to-medium term storage (up to 6 months) or at -80°C for long-term storage (up to 2 years).[4][6] Before use, thaw an aliquot quickly and keep it on ice during the experiment.[1]
Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is much lower.[3]
Here are several strategies to overcome this:
-
Lower the Final Concentration: The simplest approach is to work with a lower final concentration of the inhibitor in your assay.[1]
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is as low as possible, ideally below 0.5%, to maintain solubility.[3]
-
Use a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween-20, to your aqueous buffer can help keep the inhibitor in solution.[1][3]
-
Incorporate a Co-solvent: A small percentage of a water-miscible co-solvent like polyethylene (B3416737) glycol (PEG) can sometimes improve solubility.[1]
-
Brief Sonication: Briefly sonicating the solution after dilution can help break up small precipitates and re-dissolve the compound.[1]
Q4: How can I handle these potent compounds safely in the laboratory?
Lck inhibitors are potent, biologically active compounds and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.[2]
-
Handling: Avoid inhaling the powder and prevent direct contact with skin and eyes. All handling of the solid compound and high-concentration stock solutions should be done in a well-ventilated area or a chemical fume hood.[2]
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations for chemical waste.[2]
Data Presentation
Table 1: Recommended Storage and Handling of Lck Inhibitors
| Form | Storage Temperature | Duration | Key Handling Recommendations |
| Lyophilized Powder | -20°C | Up to 3 years | Keep desiccated and protected from light.[2][5] |
| Stock Solution in DMSO | -20°C | 1-6 months | Aliquot into single-use vials to avoid freeze-thaw cycles.[2][4][6] |
| -80°C | Up to 2 years | Preferred for long-term storage; aliquot to avoid freeze-thaw cycles.[6][7] |
Table 2: Solubility and Reconstitution of Lck Inhibitors
| Solvent | Typical Stock Concentration | Reconstitution Notes |
| DMSO | 10-50 mM | Use anhydrous, high-purity DMSO.[1][2] Vortexing or brief sonication can aid dissolution.[3] |
| Ethanol | Varies | May be an alternative for some compounds.[1] |
| Aqueous Buffers | Low (µM range) | Direct dissolution is generally not recommended.[1] Dilute from a high-concentration DMSO stock. |
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibitory Effect in Cell-Based Assays
| Possible Cause | Troubleshooting Steps |
| Inhibitor Degradation | Ensure proper storage conditions were followed.[7] Use a fresh aliquot of the stock solution for each experiment.[1] Prepare fresh dilutions immediately before use. |
| Inhibitor Precipitation | Visually inspect the cell culture media for any signs of precipitation after adding the inhibitor.[1][8] If precipitation is observed, refer to the solubility troubleshooting tips in the FAQ section. |
| Incorrect Concentration | Verify all calculations for preparing stock solutions and dilutions. Use calibrated pipettes for accurate measurements. |
| Cell Line Resistance | Confirm that the Lck signaling pathway is active and relevant in your chosen cell line.[7] Consider using a positive control inhibitor known to be effective in your system. |
| Cell Culture Variability | Maintain consistent cell passage numbers and ensure uniform cell seeding density.[9] Avoid using cells that are over-confluent. |
Issue 2: High Background or Weak Signal in Phospho-Western Blots
| Possible Cause | Troubleshooting Steps |
| Suboptimal Blocking | Avoid using non-fat milk as a blocking agent, as it contains phosphoproteins that can cause high background. Use 3-5% Bovine Serum Albumin (BSA) in TBST instead.[10] |
| Ineffective Antibodies | Use a phospho-specific antibody that has been validated for Western blotting. Titrate the primary antibody concentration to find the optimal signal-to-noise ratio.[11] |
| Phosphatase Activity | Always include phosphatase inhibitors in your cell lysis buffer and keep samples on ice or at 4°C throughout the preparation process.[3][10] |
| Low Phospho-Protein Abundance | Load a higher amount of total protein onto the gel.[11] Use a highly sensitive chemiluminescent substrate for detection.[3][11] |
| Buffer Composition | Use Tris-Buffered Saline with Tween-20 (TBST) for wash steps and antibody dilutions, as phosphate-buffered saline (PBS) can interfere with phospho-antibody binding.[3][11][12] |
Visualizations
Caption: Simplified Lck signaling pathway upon T-cell receptor (TCR) activation.
Caption: General experimental workflow for evaluating an this compound in a cell-based assay.
Caption: A logical flowchart for troubleshooting inconsistent experimental results.
Experimental Protocols
Protocol 1: Cell-Based Lck Inhibition Assay (Western Blot)
This protocol outlines a method to measure the effect of an this compound on the phosphorylation of downstream targets in a cellular context.
Materials:
-
Jurkat T-cells (or other relevant T-cell line)
-
This compound stock solution (in DMSO)
-
Complete RPMI-1640 cell culture medium
-
Serum-free RPMI-1640 medium
-
Anti-CD3 and Anti-CD28 antibodies for stimulation
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails[3]
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-Lck (Tyr394), anti-Lck (total), anti-phospho-ZAP-70 (Tyr319), anti-ZAP-70 (total), and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Methodology:
-
Cell Culture: Culture Jurkat cells in complete RPMI-1640 medium. Ensure cells are in the logarithmic growth phase.
-
Cell Plating: Seed Jurkat cells at a density of 1 x 10^6 cells/mL in a multi-well plate.
-
Serum Starvation: For some assays, it may be beneficial to serum-starve the cells for 2-4 hours prior to treatment to reduce baseline signaling.
-
Inhibitor Treatment: Prepare serial dilutions of the this compound in serum-free medium from your DMSO stock. Add the diluted inhibitor to the cells and pre-incubate for 1-2 hours at 37°C. Include a vehicle control with the same final concentration of DMSO.[5]
-
T-Cell Stimulation: Stimulate the cells by adding anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies for 10-15 minutes at 37°C to activate the TCR signaling pathway.
-
Cell Lysis: Immediately place the plate on ice. Pellet the cells by centrifugation at 4°C. Wash the cell pellet once with ice-cold PBS.[13] Lyse the cells by adding ice-cold lysis buffer with fresh protease and phosphatase inhibitors. Incubate on ice for 20-30 minutes with periodic vortexing.[14]
-
Protein Quantification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Western Blotting: a. Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding sample buffer and boiling for 5 minutes. b. Load equal amounts of protein per lane on an SDS-polyacrylamide gel and perform electrophoresis. c. Transfer the separated proteins to a nitrocellulose or PVDF membrane. d. Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12] e. Incubate the membrane with the primary antibody (e.g., anti-phospho-Lck) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[13] f. Wash the membrane three times for 5 minutes each with TBST.[13] g. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again as in step 8f. i. Detect the signal using an ECL substrate and image the blot. j. To confirm equal loading and determine the extent of inhibition, strip the membrane and re-probe for the total protein (e.g., total Lck) and a loading control.[11]
Protocol 2: In Vitro Kinase Assay
This protocol provides a general workflow for assessing the direct inhibitory activity of an Lck compound on the purified Lck enzyme.
Materials:
-
Recombinant active Lck enzyme
-
Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50µM DTT)[15]
-
Peptide substrate for Lck (e.g., Poly(Glu, Tyr) 4:1)[16]
-
ATP
-
This compound compound
-
ADP-Glo™ Kinase Assay Kit (or similar detection system)
-
384-well opaque plates
Methodology:
-
Prepare Reagents: Thaw all components on ice. Prepare the 1x Kinase Buffer. Dilute the Lck enzyme and substrate to their desired working concentrations in 1x Kinase Buffer.
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of the this compound in the 1x Kinase Buffer containing the same percentage of DMSO as the final reaction.
-
Set Up Reaction Plate: a. To the wells of a 384-well plate, add 1 µL of the serially diluted inhibitor or vehicle control (for "no inhibitor" and "blank" wells). b. Add 2 µL of the diluted Lck enzyme to the "test inhibitor" and "no inhibitor" wells. Add 2 µL of 1x Kinase Buffer to the "blank" wells. c. Add 2 µL of the substrate/ATP mixture to all wells to initiate the kinase reaction. The final ATP concentration should ideally be at or near the Km for Lck.
-
Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes.
-
Signal Detection (using ADP-Glo™): a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[17] b. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[17]
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Subtract the "blank" values from all other readings. Plot the percent inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
References
- 1. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 4. T-cell receptor - Wikipedia [en.wikipedia.org]
- 5. Beyond TCR Signaling: Emerging Functions of Lck in Cancer and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sinobiological.com [sinobiological.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. promega.com [promega.com]
- 16. LCK Kinase Enzyme System Application Note [promega.jp]
- 17. cdn1.sinobiological.com [cdn1.sinobiological.com]
Technical Support Center: Lck Inhibitor Activity & Serum Protein Interference
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lck inhibitors. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate the impact of serum proteins on your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is the potency (IC50) of my Lck inhibitor significantly lower in cell-based assays containing fetal bovine serum (FBS) or human serum compared to biochemical assays?
A1: This is a common phenomenon caused by the binding of your inhibitor to abundant proteins in the serum, primarily human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AGP).[1][2] When the inhibitor binds to these proteins, its free concentration—the portion available to interact with and inhibit Lck—is drastically reduced.[1] This sequestration effect means a much higher total concentration of the inhibitor is required to achieve the same level of Lck inhibition, resulting in an apparent decrease in potency (a higher IC50 value).
Q2: Which serum proteins are the primary culprits for binding kinase inhibitors?
A2: Human Serum Albumin (HSA) is a major factor due to its high concentration in plasma and its ability to bind a wide range of drug compounds.[3][4] For certain types of tyrosine kinase inhibitors, particularly staurosporine (B1682477) derivatives, alpha-1-acid glycoprotein (AGP) has been identified as a key binding partner that significantly inhibits the drug's activity.[1][2]
Q3: How can I experimentally confirm that serum protein binding is causing the reduced activity of my this compound?
A3: You can perform several experiments to confirm this:
-
IC50 Shift Assay: Determine the inhibitor's IC50 value in a kinase activity assay under three conditions: (1) serum-free buffer, (2) buffer with added physiological concentrations of HSA, and (3) buffer with added AGP. A significant increase in the IC50 in the presence of these proteins points to binding as the cause.
-
Equilibrium Dialysis: This classic method can be used to quantify the fraction of the inhibitor bound to serum proteins.
-
Surface Plasmon Resonance (SPR): SPR is a powerful technique to directly measure the binding kinetics (association and dissociation rates) and affinity (KD) between your inhibitor and purified serum proteins like HSA or AGP.[5][6]
Q4: What strategies can I employ to mitigate the impact of serum protein binding in my cell-based experiments?
A4:
-
Use Serum-Free or Low-Serum Media: If your cell line can be maintained for the duration of the experiment in serum-free or reduced-serum (e.g., 1-2%) media, this is the most direct way to reduce the interference.
-
Increase Inhibitor Concentration: Based on the measured IC50 shift, you may need to use a higher concentration of the inhibitor in serum-containing media to achieve the desired biological effect.
-
Use a "Decoy" Molecule: Co-treatment with a compound that has a higher affinity for the interfering serum protein can displace your this compound, thereby increasing its free concentration. For example, mifepristone (B1683876) has been used to displace TKIs from AGP, restoring their anti-leukemia activity.[1][2]
Troubleshooting Guides
Problem 1: Inconsistent results in Lck phosphorylation status (pLck) via Western Blot when using serum-containing media.
-
Possible Cause: High protein concentration from serum can interfere with SDS-PAGE and membrane transfer, and endogenous phosphatases in serum or released during cell lysis can dephosphorylate your target. Additionally, some blocking agents like non-fat milk contain phosphoproteins (casein) that can cause high background noise.
-
Solution:
-
Wash Cells: Before lysis, thoroughly wash the cells with ice-cold, phosphate-free buffer like Tris-buffered saline (TBS) to remove serum.
-
Use Inhibitors: Always use a freshly prepared lysis buffer containing a cocktail of protease and phosphatase inhibitors.
-
Optimize Blocking: Use Bovine Serum Albumin (BSA) at 3-5% in TBST for blocking instead of milk to avoid cross-reactivity with phospho-specific antibodies.
-
Load Equal Protein: Perform a protein quantification assay (e.g., BCA) to ensure equal loading of total protein for all samples.[7] Normalize the phosphorylated Lck signal to the total Lck signal for accurate quantification.[8]
-
Problem 2: My this compound shows no effect on downstream T-cell receptor (TCR) signaling pathways (e.g., ZAP-70 or Erk phosphorylation) in primary T-cells cultured with serum.
-
Possible Cause: The free concentration of your inhibitor is likely below the effective concentration required to inhibit Lck due to high serum protein binding. Lck is a critical upstream kinase in the TCR signaling cascade, responsible for phosphorylating ITAM motifs and subsequently activating ZAP-70.[9][10][11] If Lck is not sufficiently inhibited, the downstream cascade will proceed.
-
Solution:
-
Quantify Serum Effect: Perform a dose-response experiment and measure the IC50 shift in the presence of the serum concentration used in your primary cell culture.
-
Adjust Dose: Increase the inhibitor concentration in your experiment to a level that accounts for serum binding. Aim for a free concentration that is above the biochemical IC50.
-
Time Course Experiment: Analyze downstream signaling at very early time points (e.g., 2-5 minutes) after TCR stimulation, as signaling events can be rapid and transient.[12]
-
Data on Kinase Inhibitor Interactions
Table 1: Potency of an Exemplary this compound
| Kinase Target | Biochemical IC50 (nM) |
| Lck | 7 |
| Lyn | 2.1 |
| Src | 4.2 |
| Syk | 200 |
Data sourced from MedChemExpress and Selleck Chemicals, demonstrating typical potency and selectivity profiles for Lck inhibitors.[13][14]
Table 2: Impact of Tyrosine Kinase Inhibitors (TKIs) on Human Serum Albumin (HSA) Interaction Forces
| TKI Additive | Specific Interaction Force (Fi) between HSA pairs (pN) | % Decline vs. Control |
| Control (PBS) | 47.7 ± 1.5 | N/A |
| Imatinib | 35.1 ± 1.8 | 26.4% |
| Nilotinib | 34.1 ± 3.5 | 28.5% (recalculated) |
| Dasatinib | 37.3 ± 1.0 | 21.8% |
| Bosutinib | 29.1 ± 1.4 | 39.0% |
| Ponatinib | 40.4 ± 1.9 | 15.3% |
This table summarizes data from an Atomic Force Microscopy study, showing that various TKIs significantly reduce the specific interaction forces between HSA molecules, indicating binding.[15]
Visualized Pathways and Workflows
Caption: TCR engagement recruits and activates Lck, which phosphorylates key substrates like ZAP-70 to initiate downstream signaling.
References
- 1. A Method for Overcoming Plasma Protein Inhibition of Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A method for overcoming plasma protein inhibition of tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigating the Effect of Tyrosine Kinase Inhibitors on the Interaction between Human Serum Albumin by Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding of Janus kinase inhibitor tofacitinib with human serum albumin: multi-technique approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Constitutive activation of Lck and Fyn tyrosine kinases in large granular lymphocytes infected with the γ-herpesvirus agents of malignant catarrhal fever - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Frontiers | New insights into the Lck-NF-κB signaling pathway [frontiersin.org]
- 10. grokipedia.com [grokipedia.com]
- 11. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing Western Blot for Phosphorylated Lck
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the detection of phosphorylated Lck (pLck) via Western blot.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps in sample preparation to preserve Lck phosphorylation?
A1: Preserving the phosphorylation state of Lck is paramount and begins the moment the cells are lysed. To prevent dephosphorylation by endogenous phosphatases, it is crucial to work quickly and keep samples on ice or at 4°C at all times.[1] Lysis buffers must be supplemented with a cocktail of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) and protease inhibitors.[1][2] Once lysed, it is best to add SDS-PAGE loading buffer to the samples as soon as possible, as this can also inhibit phosphatase activity.[1]
Q2: Which blocking buffer is recommended for detecting phosphorylated Lck?
A2: Bovine serum albumin (BSA) is the recommended blocking agent, typically at a concentration of 5% w/v in Tris-buffered saline with Tween-20 (TBST).[3][4] It is strongly advised to avoid using non-fat dry milk for blocking because it contains casein, a phosphoprotein that can be recognized by anti-phospho antibodies, leading to high background signal.[1][4]
Q3: How can I be sure the signal I'm detecting is specific to phosphorylated Lck?
A3: To confirm the specificity of a phospho-specific antibody, a phosphatase treatment control is essential.[5] Treating a sample of your lysate with a phosphatase, such as calf intestinal phosphatase (CIP) or lambda protein phosphatase, should lead to the disappearance of the band corresponding to pLck.[5] Additionally, it's important to include a positive control lysate from a cell line or tissue known to express pLck and a negative control where no phosphorylation is expected.[6][7]
Q4: What are the key phosphorylation sites on Lck, and how do they affect its activity?
A4: Lck has two main regulatory tyrosine phosphorylation sites with opposing effects. Phosphorylation at Tyr394 in the activation loop increases Lck's kinase activity.[6][8] Conversely, phosphorylation at Tyr505 in the C-terminal tail, typically by C-terminal Src kinase (Csk), leads to an inactive conformation of the enzyme.[6] It is crucial to select an antibody specific to the phosphorylation site relevant to your research question.
Q5: How much protein should I load to detect a pLck signal?
A5: Phosphorylated proteins are often low in abundance compared to the total protein pool.[4] While 20-30 µg of total protein per lane is often sufficient for detecting total Lck, you may need to load up to 100 µg to detect a signal for phosphorylated Lck, especially in whole tissue extracts.[9] If the signal is still weak, consider enriching your sample for pLck using immunoprecipitation (IP) with an antibody against total Lck.[2][5]
Experimental Protocols
Detailed Western Blot Protocol for Phosphorylated Lck
This protocol outlines the key steps for successful detection of phosphorylated Lck.
-
Cell Lysis and Protein Extraction:
-
Culture and treat cells as required to induce Lck phosphorylation.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells on ice using a pre-chilled lysis buffer (e.g., RIPA buffer) supplemented with freshly added protease and phosphatase inhibitor cocktails.[1][2]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation for SDS-PAGE:
-
Gel Electrophoresis and Protein Transfer:
-
Load samples onto an SDS-polyacrylamide gel of an appropriate percentage to resolve Lck (approx. 56 kDa).
-
Run the gel according to standard procedures.
-
Transfer the separated proteins to a polyvinylidene fluoride (B91410) (PVDF) membrane. PVDF is recommended for its durability, especially if stripping and reprobing for total Lck is planned.[10]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[3]
-
Incubate the membrane with the primary antibody specific for phosphorylated Lck, diluted in 5% BSA in TBST. The optimal dilution should be determined empirically, but a good starting point is often provided by the manufacturer. Incubation is typically performed overnight at 4°C with gentle agitation.[3]
-
Wash the membrane three times for 5-10 minutes each with TBST.[3]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Signal Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
For quantitative analysis, strip the membrane and re-probe with an antibody for total Lck to normalize the phosphorylated Lck signal.[10]
-
Data Presentation
Table 1: Recommended Reagent Concentrations for pLck Western Blot
| Reagent | Recommended Concentration/Dilution | Notes |
| Protein Load | 30-100 µg per lane | Higher amounts may be needed for low-abundance phosphoproteins.[9] |
| Blocking Buffer | 5% w/v BSA in TBST | Avoid using milk as it can cause high background.[4] |
| Primary Antibody | Manufacturer's recommendation (e.g., 1:1000) | Optimal dilution should be determined empirically. |
| Secondary Antibody | Manufacturer's recommendation (e.g., 1:5000 - 1:20,000) | Titrate to minimize background and maximize signal.[11] |
| Phosphatase Inhibitors | Varies by reagent (e.g., 1 mM Sodium Orthovanadate) | Always add fresh to the lysis buffer.[7] |
Troubleshooting Guides
Table 2: Common Problems and Solutions for pLck Western Blotting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Weak Signal | Insufficient Lck phosphorylation in the sample. | Optimize cell stimulation conditions (time course, stimulant concentration).[2] Include a positive control. |
| Low protein load. | Increase the amount of protein loaded per lane (up to 100 µg).[9] Consider immunoprecipitation to enrich for Lck.[2] | |
| Inactive primary or secondary antibody. | Use fresh antibody dilutions. Verify antibody efficacy with a positive control. | |
| Phosphatase activity during sample preparation. | Ensure lysis buffer contains fresh phosphatase inhibitors and samples are kept cold.[1] | |
| High Background | Blocking is insufficient or inappropriate. | Use 5% BSA in TBST for blocking.[3] Increase blocking time or BSA concentration. |
| Antibody concentration is too high. | Titrate primary and secondary antibody concentrations to find the optimal balance between signal and noise.[11] | |
| Insufficient washing. | Increase the number and/or duration of washes with TBST. | |
| Non-specific Bands | Primary antibody is not specific enough. | Validate antibody specificity using a phosphatase-treated lysate or a knockout/knockdown cell line. |
| Protein degradation. | Use fresh samples and ensure protease inhibitors are included in the lysis buffer.[9] | |
| Secondary antibody is cross-reacting. | Use a secondary antibody that is specific to the host species of the primary antibody. Include a "secondary antibody only" control. |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Lck activation and inactivation cycle.
Caption: Workflow for pLck Western blotting.
Caption: Troubleshooting weak pLck signal.
References
- 1. inventbiotech.com [inventbiotech.com]
- 2. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 4. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Phospho-Lck (Tyr505) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. How does the kinase Lck phosphorylate the T cell receptor? Spatial organization as a regulatory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. blog.addgene.org [blog.addgene.org]
Troubleshooting inconsistent results in Lck kinase assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lck (Lymphocyte-specific protein tyrosine kinase) assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Lck and why is it an important target?
A1: Lck, or Lymphocyte-specific protein tyrosine kinase, is a 56 kDa protein belonging to the Src family of non-receptor tyrosine kinases.[1][2] It plays a crucial role in T-cell receptor (TCR) signaling, making it essential for T-cell development and activation.[2][3][4] Due to its involvement in immune responses, Lck is a significant target for the development of novel immunosuppressants and therapies for autoimmune diseases and some cancers.[2][5][6]
Q2: How is Lck activity regulated?
A2: Lck activity is tightly controlled by phosphorylation and dephosphorylation at two key tyrosine residues. Phosphorylation of Y394 in the activation loop leads to full kinase activation.[1][4][7] Conversely, phosphorylation of Y505 by C-terminal Src kinase (Csk) induces a closed, inactive conformation.[1][7] The phosphatase CD45 primarily dephosphorylates Y505, promoting an open and active state.[7][8]
Q3: What are the common types of Lck kinase assays?
A3: Common Lck kinase assays are often luminescence-based, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[3][5][9][10] Another popular format is Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, like the LanthaScreen®, which can be used for both activity and binding studies.[11][12][13] Traditional radioactive assays using [³³P]-ATP are also employed to measure the incorporation of phosphate (B84403) into a substrate.
Troubleshooting Inconsistent Assay Results
Q4: Why is there low or no signal in my Lck kinase assay?
A4: Low or no signal can stem from several factors related to enzyme activity, reagent integrity, or assay conditions.
-
Inactive Enzyme: Ensure the Lck enzyme has been stored correctly at ≤ -70 °C and has not undergone multiple freeze-thaw cycles, which can diminish its activity.[3][14] It's also crucial to use an active form of Lck, as its stability can be dependent on being in the active conformation.[4]
-
Suboptimal ATP Concentration: ATP concentration is a critical parameter. If it is too low, the reaction rate will be limited. Conversely, if it is too high, it can be inhibitory for some ATP-competitive compounds being tested.[15] It is often recommended to use an ATP concentration at or near the Km,app for the kinase.[11][12][15]
-
Incorrect Buffer Composition: The kinase buffer must contain essential components like MgCl₂ and DTT.[5] Ensure all buffer components are at the correct pH and concentration.
-
Degraded Substrate: Verify the integrity and concentration of the peptide substrate. A common substrate for Lck is the synthetic peptide Poly (Glu:Tyr, 4:1).[3]
-
Problem with Detection Reagents: In luminescence-based assays, ensure the detection reagents (e.g., Kinase-Glo®, ADP-Glo™) have not expired and have been prepared correctly.
Q5: What causes high background or non-specific signals in my assay?
A5: High background can obscure the specific signal and reduce the assay window.
-
Contaminated Reagents: Ensure all buffers and reagents are free from contamination.
-
High Enzyme Concentration: Using too much Lck enzyme can lead to a high basal signal. It's important to titrate the enzyme to find a concentration that gives a robust signal-to-background ratio.[5][11]
-
ATP Contamination in Substrate: The substrate preparation may be contaminated with ATP, leading to a high background in assays that measure ATP depletion or ADP production.
-
Assay Plate Issues: The choice of assay plate can influence background. White plates are generally used for luminescence assays to maximize the signal.[3]
Q6: My IC50 values for an Lck inhibitor are inconsistent between experiments. What could be the cause?
A6: Inconsistent IC50 values are a common problem in drug discovery assays and can be attributed to several factors.
-
Variable ATP Concentration: Since many inhibitors are ATP-competitive, their apparent IC50 values are highly dependent on the ATP concentration in the assay.[2][15] Maintaining a consistent ATP concentration, typically at the Km,app, is crucial for reproducible IC50 values.[11][12]
-
Compound Stability and Handling: Ensure the inhibitor stock solution is stable and has not degraded. Avoid repeated freeze-thaw cycles.[16] Prepare fresh dilutions for each experiment.[17]
-
Inconsistent Incubation Times: The duration of the kinase reaction and inhibitor pre-incubation should be kept consistent across all experiments.[18]
-
Cell-Based vs. Biochemical Assays: IC50 values can differ significantly between biochemical (cell-free) and cell-based assays due to factors like cell permeability, efflux pumps, and the much higher intracellular ATP concentrations (in the millimolar range).[15][17]
Data Presentation: Assay Parameters
The following tables summarize key quantitative data for setting up and optimizing Lck kinase assays.
Table 1: Typical Lck Kinase Assay Buffer Compositions
| Buffer Component | Concentration Range | Purpose | Reference(s) |
| Tris-HCl or MOPS/HEPES | 25-50 mM, pH 7.2-7.5 | Buffering agent | [5][13] |
| MgCl₂ | 10-25 mM | Co-factor for ATP | [5][13] |
| MnCl₂ | 2 mM | Optional co-factor | [5] |
| DTT | 0.25-50 mM | Reducing agent | [5] |
| BSA | 0.1 mg/mL | Stabilizing agent | [5] |
| EGTA/EDTA | 1-5 mM | Chelating agent | [13] |
Table 2: Recommended Reagent Concentrations
| Reagent | Concentration | Notes | Reference(s) |
| Lck Enzyme | Titrate for EC₈₀ | Optimal concentration depends on assay format and specific activity. | [11][12] |
| ATP | Km,app | Crucial for IC50 determination of ATP-competitive inhibitors. | [11][12][15] |
| Substrate (Poly(Glu:Tyr)) | 1.0 mg/mL | This is a common starting concentration. | [3] |
| Staurosporine (Control) | 1 mM stock | A non-selective kinase inhibitor often used as a positive control. | [13] |
Experimental Protocols
Protocol 1: General In Vitro Lck Kinase Assay (Luminescence-Based)
This protocol is a generalized procedure based on the principles of the ADP-Glo™ assay.
-
Prepare Reagents:
-
Thaw Lck enzyme, substrate (e.g., Poly(Glu:Tyr, 4:1)), ATP, and kinase assay buffer on ice.
-
Prepare serial dilutions of the test inhibitor.
-
-
Kinase Reaction:
-
In a 96-well or 384-well white assay plate, add the following components in order:
-
1 µL of inhibitor or vehicle (e.g., DMSO).
-
2 µL of diluted active Lck enzyme.
-
2 µL of substrate/ATP mixture.
-
-
The final reaction volume is typically 5 µL.[5]
-
-
Incubation:
-
Signal Detection:
-
Data Acquisition:
-
Read the luminescence on a microplate reader. The signal positively correlates with Lck activity.[10]
-
Protocol 2: Western Blot for Phosphorylated Lck (pY394)
This protocol outlines the key steps for detecting the active, autophosphorylated form of Lck in cell lysates.
-
Sample Preparation:
-
Protein Quantification:
-
Determine the protein concentration of each lysate to ensure equal loading.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel. For low-abundance phosphoproteins, up to 100 µg may be necessary.[22]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phospho-Lck (Y394) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again three times with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.[19]
-
-
Stripping and Re-probing:
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody for total Lck.
-
Visualizations
Below are diagrams illustrating key concepts and workflows related to Lck kinase assays.
Caption: Lck activation and signaling pathway in T-cells.
Caption: General workflow for an in vitro kinase assay.
Caption: Decision tree for troubleshooting Lck assay issues.
References
- 1. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 2. Structural analysis of the lymphocyte-specific kinase Lck in complex with non-selective and Src family selective kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. The Activity and Stability of p56Lck and TCR Signaling Do Not Depend on the Co-Chaperone Cdc37 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. mdpi.com [mdpi.com]
- 7. Beyond TCR Signaling: Emerging Functions of Lck in Cancer and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How does the kinase Lck phosphorylate the T cell receptor? Spatial organization as a regulatory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 10. LCK Kinase Enzyme System [promega.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 15. shop.carnabio.com [shop.carnabio.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 20. researchgate.net [researchgate.net]
- 21. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 22. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
How to select the appropriate negative control for Lck inhibitor experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and interpreting your Lck inhibitor experiments, with a focus on the critical aspect of selecting and validating appropriate negative controls.
Frequently Asked Questions (FAQs)
Q1: Why is a negative control essential in my this compound experiment?
Q2: What are the different types of negative controls I can use for my this compound?
A2: There are several types of negative controls, each with its own advantages and limitations:
-
Structurally Similar Inactive Compound: This is considered the gold standard. It is a molecule that is structurally almost identical to your active inhibitor but has been modified to be inactive against the target kinase (Lck).[3] This type of control helps to account for any effects caused by the chemical scaffold of the inhibitor itself, independent of Lck inhibition.
-
Structurally Unrelated Inhibitor: Using a second, structurally different inhibitor that also targets Lck can help confirm that the observed phenotype is due to Lck inhibition. If both inhibitors produce the same effect, it increases confidence that the effect is on-target.
-
Vehicle Control: This is the most basic control and consists of the solvent (e.g., DMSO) used to dissolve the inhibitor. It accounts for any effects of the solvent on the cells or the assay.[3]
-
Genetic Controls: Techniques like siRNA or CRISPR/Cas9 to knock down or knock out the LCK gene can be used to mimic the effect of the inhibitor. If the genetic knockdown/knockout phenocopies the effect of the inhibitor, it provides strong evidence for on-target activity.
Q3: I am using the this compound PP2. Is there a commercially available negative control?
A3: Yes, for the widely used Src family kinase inhibitor PP2, which also potently inhibits Lck, there is a commercially available negative control called PP3 .[4] PP3 is structurally related to PP2 but is inactive against Src family kinases.[5][6] It is important to note that while PP3 is a good negative control for PP2's activity on Src family kinases, it has been reported to inhibit the Epidermal Growth Factor Receptor (EGFR) kinase with an IC50 of 2.7 μM.[4][7] Therefore, when using PP3, it is important to be aware of this potential off-target activity, especially in cell lines where EGFR signaling is prominent.
Q4: I am using the this compound A-770041. Is there a specific negative control compound available?
A4: Currently, there is no widely recognized and commercially available structurally similar, inactive negative control specifically for A-770041. In this situation, a multi-pronged approach to control for off-target effects is recommended:
-
Use a Structurally Unrelated this compound: Confirm your findings with another this compound from a different chemical class (e.g., PP2).
-
Perform a Dose-Response Analysis: On-target effects should typically occur at concentrations consistent with the inhibitor's known IC50 for Lck. Off-target effects often manifest at higher concentrations.
-
Employ Genetic Controls: Use siRNA or CRISPR to validate that the loss of Lck function replicates the phenotype observed with A-770041.
Q5: My this compound is causing a high degree of cell death, even at low concentrations. How do I determine if this is an on-target or off-target effect?
A5: High cytotoxicity can be a result of either potent on-target inhibition of a critical signaling pathway or off-target toxicity. To distinguish between these possibilities:
-
Validate with a Negative Control: Use an appropriate negative control (like PP3 for PP2). If the negative control does not cause the same level of cell death, the cytotoxicity is more likely related to the inhibition of the target kinase.
-
Rescue Experiment: If possible, try to "rescue" the cells from the inhibitor's effect by overexpressing a downstream component of the Lck signaling pathway that is responsible for cell survival.
-
Cell Viability Assay with a Dose-Response: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a wide range of inhibitor concentrations. Compare the cytotoxic IC50 to the IC50 for Lck inhibition. A large discrepancy may suggest off-target effects.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent results between experiments | - Compound degradation- Cell line variability- Inconsistent assay conditions | - Prepare fresh stock solutions of the inhibitor and negative control regularly.- Use cells within a consistent passage number range.- Standardize all incubation times, temperatures, and reagent concentrations. |
| High background signal in Western blot for phospho-Lck | - Non-specific antibody binding- High endogenous kinase activity | - Optimize antibody concentrations and blocking conditions.- Serum-starve cells before stimulation to reduce basal signaling. |
| No inhibition of Lck activity observed | - Inactive inhibitor- Incorrect assay conditions- Low kinase concentration | - Confirm the activity of your inhibitor with a positive control (e.g., a known active batch).- Ensure the ATP concentration in your kinase assay is appropriate (typically at or near the Km for ATP).- Titrate the amount of recombinant Lck in your biochemical assay to find the optimal concentration. |
| Negative control shows some inhibitory activity | - Off-target effects of the negative control- Impure negative control compound | - Be aware of any known off-target activities of your negative control (e.g., PP3 on EGFR).- Purchase compounds from a reputable supplier and check the purity data. |
Data Presentation
Table 1: Potency of Common Lck Inhibitors
| Inhibitor | Target(s) | IC50 (Lck) | IC50 (Other Kinases) | Vendor Examples |
| A-770041 | Lck | 147 nM | Fyn: 44.1 μM, Src: 9.1 μM | MedChemExpress, Selleck Chemicals, TargetMol[8][9][10] |
| PP2 | Src family kinases | 4 nM | Fyn: 5 nM, Hck: 5 nM, EGFR: 480 nM | MedChemExpress, Selleck Chemicals, Tocris Bioscience[1][11] |
| This compound | Lck, Lyn, Src | 7 nM | Lyn: 2.1 nM, Src: 4.2 nM, Syk: 200 nM | MedChemExpress[12] |
Table 2: Recommended Negative Controls
| Active Inhibitor | Recommended Negative Control | Key Considerations | Vendor Examples |
| PP2 | PP3 | Inactive against Src family kinases.[5] Known to inhibit EGFR at higher concentrations (IC50 = 2.7 μM).[4][7] | Tocris Bioscience, R&D Systems, DC Chemicals, Abcam[3][4][7] |
| A-770041 | No specific commercially available inactive analog. | Use a multi-pronged approach: structurally unrelated this compound, dose-response analysis, and genetic controls. | N/A |
Experimental Protocols
Protocol 1: Western Blot for Lck Phosphorylation
This protocol is to assess the phosphorylation status of Lck at its activating tyrosine (Tyr394) in response to inhibitor treatment.
Materials:
-
Cell line expressing Lck (e.g., Jurkat cells)
-
This compound and negative control
-
Stimulating agent (e.g., anti-CD3/CD28 antibodies)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Lck (Tyr394), anti-total Lck
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere (if applicable). Pre-treat cells with the this compound or negative control at desired concentrations for 1-2 hours.
-
Stimulation: Stimulate the cells with the appropriate agonist for a short period (e.g., 5-10 minutes) to induce Lck phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the secondary antibody.
-
Detection: Visualize the bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-Lck signal to the total Lck signal.
Protocol 2: In Vitro Lck Kinase Assay
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant Lck.
Materials:
-
Recombinant Lck enzyme
-
Kinase buffer
-
ATP
-
Tyrosine kinase substrate (e.g., a synthetic peptide)
-
This compound and negative control
-
ADP-Glo™ Kinase Assay Kit (or similar)
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase buffer, recombinant Lck enzyme, and the this compound or negative control at various concentrations.
-
Initiate Reaction: Add a mixture of the substrate and ATP to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 30-60 minutes).
-
Stop Reaction and Detect ADP: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Generate Luminescent Signal: Add the kinase detection reagent to convert the generated ADP to ATP and then to a luminescent signal.
-
Measure Luminescence: Read the plate on a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
Protocol 3: Cell Viability Assay (MTT Assay)
This assay assesses the effect of the this compound on cell proliferation and viability.
Materials:
-
Cells of interest
-
96-well plate
-
This compound and negative control
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound and negative control for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against the inhibitor concentration to determine the IC50 for cytotoxicity.
Mandatory Visualizations
Caption: Simplified Lck signaling pathway in T-cell activation.
Caption: Experimental workflow for validating an this compound.
Caption: Logical flowchart for selecting a negative control.
References
- 1. bosterbio.com [bosterbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. PP3,Negative control for PP2|DC Chemicals [dcchemicals.com]
- 4. PP 3 | Src Kinases | Tocris Bioscience [tocris.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. PP3, Negative control for PP2 (CAS 5334-30-5) | Abcam [abcam.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. A-770041 | Selective this compound | TargetMol [targetmol.com]
- 11. scbt.com [scbt.com]
- 12. inits.at [inits.at]
Technical Support Center: Validating Lck Inhibitor Target Engagement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the target engagement of Lck (Lymphocyte-specific protein tyrosine kinase) inhibitors in intact cells.
Frequently Asked Questions (FAQs)
Q1: What is Lck and why is it a critical therapeutic target? A1: Lck is a 56 kDa protein from the Src family of tyrosine kinases, primarily found in T-lymphocytes.[1] It plays a pivotal role in initiating T-cell receptor (TCR) signaling, which is essential for T-cell development, activation, and homeostasis.[2][3] Dysregulation of Lck activity is implicated in various diseases, including autoimmune disorders, transplant rejection, and certain cancers like T-cell acute lymphoblastic leukemia (T-ALL), making it a significant therapeutic target.[4][5]
Q2: How is Lck activity regulated within a cell? A2: Lck's activity is tightly controlled by phosphorylation at two key tyrosine residues. Phosphorylation at Tyr394, an autophosphorylation site, promotes an "open" and active conformation of the kinase.[2][6] Conversely, phosphorylation at Tyr505 in the C-terminal tail by the C-terminal Src kinase (Csk) induces a "closed," inactive state.[1][7] The activity of phosphatases like CD45, which dephosphorylates Tyr505, also plays a crucial role in activating Lck.[7]
Q3: What is "target engagement" and why is it essential to validate it in intact cells? A3: Target engagement is the direct physical binding of a drug molecule to its intended target protein within a cell.[8][9] Validating target engagement in intact, live cells is crucial because biochemical assays using purified proteins cannot replicate the complex cellular environment.[10] Factors inside a cell, such as high concentrations of ATP (which competes with many inhibitors), protein-protein interactions, and cellular localization, can significantly influence an inhibitor's potency and selectivity.[10][11] Confirming engagement in a cellular context provides more physiologically relevant data and a stronger rationale for a compound's mechanism of action.[11]
Q4: What are the primary methods for measuring Lck target engagement in intact cells? A4: The three most common methods are:
-
Western Blotting: This technique indirectly measures target engagement by detecting changes in the phosphorylation status of Lck (e.g., a decrease in activating pTyr394) or its downstream substrates.[12]
-
Cellular Thermal Shift Assay (CETSA): A biophysical method that directly assesses target binding. Ligand binding stabilizes the target protein (Lck), leading to an increase in its melting temperature, which can be measured.[13][14][15]
-
Phospho-Flow Cytometry: This high-throughput method measures Lck phosphorylation levels on a single-cell basis, allowing for the analysis of heterogeneous cell populations.[16][17][18]
Lck Signaling Pathway Overview
The diagram below illustrates the central role of Lck in initiating the T-cell receptor (TCR) signaling cascade.
Caption: Simplified Lck signaling cascade following T-cell receptor (TCR) engagement.
Method 1: Western Blotting for Phospho-Lck
This method assesses the effect of an inhibitor on the phosphorylation state of Lck, typically at its activating autophosphorylation site, Tyr394. A successful inhibitor should decrease the pLck (Y394) signal.
Experimental Workflow: Western Blot
Caption: Step-by-step workflow for phospho-Lck Western blotting analysis.
Detailed Protocol: Western Blotting
-
Cell Culture and Treatment: Plate T-cell lines (e.g., Jurkat) at an appropriate density. Treat cells with a dose-response of the this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).
-
Cell Lysis: After treatment, place cells on ice. Wash once with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. Determine protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.[19]
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an 8-10% polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Membrane Transfer: Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[19] Incubate with a primary antibody against phospho-Lck (e.g., pY394 or pY505) overnight at 4°C. Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane extensively. Apply an ECL (Enhanced Chemiluminescence) substrate and capture the signal using a digital imager.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Lck and/or a loading control like GAPDH or β-actin.
Data Summary: Western Blotting Reagents
| Parameter | Recommendation | Purpose |
| Cell Line | Jurkat, primary T-cells | Endogenous Lck expression |
| Lysis Buffer | RIPA with phosphatase inhibitors | Preserve phosphorylation state |
| Blocking Buffer | 5% BSA in TBST | Reduce non-specific antibody binding |
| Primary Antibody | Anti-pLck (Y394) | Detects active Lck |
| Anti-pLck (Y505)[20][21][22] | Detects inactive Lck | |
| Anti-Total Lck | Normalization control | |
| Antibody Dilution | 1:500 - 1:2000 | Varies by vendor; optimize as needed[20] |
| Loading Control | Anti-GAPDH, Anti-β-actin | Ensure equal protein loading |
Troubleshooting: Western Blotting
Q: I don't see any signal for phospho-Lck. A:
-
Cause: Phosphatase activity during lysis.
-
Solution: Ensure fresh, potent phosphatase inhibitors are added to your lysis buffer immediately before use. Keep samples on ice at all times.
-
-
Cause: Low abundance of phosphorylated protein.
-
Solution: Consider stimulating the cells (e.g., with anti-CD3/CD28 antibodies) to increase the basal level of Lck activation before adding the inhibitor.
-
-
Cause: Poor antibody quality.
Q: The signal for total Lck also decreases with inhibitor treatment. A:
-
Cause: The inhibitor may be causing Lck degradation. Some kinase inhibitors are known to induce ubiquitination and subsequent degradation of their target.[23]
-
Solution: Perform a time-course experiment to see if total Lck levels decrease over time. Consider using a proteasome inhibitor (e.g., MG132) to see if Lck levels are restored.
-
-
Cause: Unequal protein loading.
-
Solution: Carefully re-quantify your protein lysates and re-run the gel. Always normalize the phospho-Lck signal to both total Lck and a housekeeping protein like GAPDH.
-
Method 2: Cellular Thermal Shift Assay (CETSA)
CETSA directly measures the binding of an inhibitor to Lck in intact cells. Binding stabilizes Lck, increasing the energy required to denature it, which is observed as a positive shift in its melting temperature (Tₘ).
Experimental Workflow: CETSA
Caption: General workflow for performing a Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA
-
Cell Culture and Treatment: Harvest cells (e.g., 2 x 10⁶ cells/mL) and treat with the this compound at the desired concentration (e.g., 10x IC₅₀) or vehicle control for 1 hour at 37°C.[24]
-
Heat Challenge: Aliquot the cell suspension into PCR tubes for each temperature point. Heat the tubes in a thermocycler for 3 minutes across a defined temperature gradient (e.g., 42°C to 62°C in 2°C increments), followed by cooling to 4°C.[13]
-
Cell Lysis: Lyse the cells by adding a lysis buffer and mixing thoroughly, or by performing 3-5 rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[25]
-
Protein Detection: Carefully collect the supernatant (soluble fraction) and analyze the amount of soluble Lck using Western blotting as described in Method 1.
-
Data Analysis: Quantify the Lck band intensities at each temperature for both the vehicle and inhibitor-treated samples. Normalize the intensities to the lowest temperature point. Plot the percentage of soluble Lck against temperature to generate melting curves. A shift in the curve to the right for the inhibitor-treated sample indicates target stabilization.
Data Summary: CETSA Expected Results
| Treatment | Temperature | Expected Soluble Lck | Interpretation |
| Vehicle (DMSO) | Low (eg 42°C) | High | Lck is folded and soluble |
| Vehicle (DMSO) | High (eg 60°C) | Low | Lck is denatured and aggregated |
| This compound | Mid (eg 54°C) | Higher than vehicle | Inhibitor binding stabilizes Lck |
| This compound | Tₘ | Shifted to higher temp | Direct evidence of target engagement |
Troubleshooting: CETSA
Q: I don't observe a thermal shift with my inhibitor. A:
-
Cause: Inhibitor is not cell-permeable or does not bind with sufficient affinity in the cell.
-
Solution: Increase the inhibitor concentration and/or incubation time. Confirm cell permeability using an alternative method if possible.
-
-
Cause: The chosen temperature range is incorrect for Lck.
-
Solution: Perform an initial experiment with a very broad temperature range (e.g., 37°C to 75°C) for your specific cell line to determine the natural melting temperature of Lck, then narrow the range for subsequent experiments.
-
-
Cause: Technical issues with protein detection.
-
Solution: Ensure your Western blot for total Lck is robust and in the linear range of detection. Inconsistent lysis or sample handling can also obscure results.
-
Q: My results are highly variable between replicates. A:
-
Cause: Inconsistent heating or cooling.
-
Solution: Use a thermocycler with a heated lid for precise and uniform temperature control. Ensure all samples are handled identically.
-
-
Cause: Incomplete lysis or inefficient separation of soluble/insoluble fractions.
-
Solution: Optimize your lysis protocol. Ensure the centrifugation step is sufficient to pellet all aggregated protein. Be careful not to disturb the pellet when collecting the supernatant.
-
Method 3: Phospho-Flow Cytometry
This technique quantifies Lck phosphorylation (e.g., pY505, the inhibitory site) in individual cells, making it ideal for analyzing inhibitor effects in mixed cell populations or for high-throughput screening. An active this compound that binds to the ATP site would not directly affect pY505 levels, but this method is useful for studying inhibitors that might work by other mechanisms or for assessing the overall signaling state of the cell.
Experimental Workflow: Phospho-Flow Cytometry
Caption: Workflow for intracellular phospho-flow cytometry to assess Lck status.
Detailed Protocol: Phospho-Flow Cytometry
-
Cell Stimulation and Treatment: (Optional) Stimulate T-cells with soluble or plate-bound anti-CD3/CD28 antibodies for a short period (e.g., 2-10 minutes) to induce signaling.[18] Add the this compound either as a pre-treatment or concurrently.
-
Fixation: Immediately stop the reaction by adding paraformaldehyde (PFA) to a final concentration of 1.5-2% and incubate for 10 minutes at room temperature. This cross-links proteins and locks in the phosphorylation state.
-
Permeabilization: Wash the fixed cells with FACS buffer (PBS + 2% FBS). Permeabilize the cells by gently resuspending the pellet in ice-cold 90% methanol (B129727) and incubating on ice for 30 minutes.
-
Antibody Staining: Wash the cells to remove the methanol. Resuspend cells in FACS buffer and add the fluorescently-conjugated phospho-specific antibody (e.g., Alexa Fluor 488 anti-pLck Y505). Incubate for 30-60 minutes at room temperature, protected from light.
-
Data Acquisition: Wash the cells one final time and resuspend in FACS buffer. Acquire data on a flow cytometer.
-
Data Analysis: Gate on live, single cells based on forward and side scatter. Analyze the histogram and Mean Fluorescence Intensity (MFI) of the phospho-Lck signal for each condition.
Troubleshooting: Phospho-Flow Cytometry
Q: The MFI shift is very small or non-existent. A:
-
Cause: Suboptimal stimulation or inhibition conditions.
-
Solution: Optimize the time and concentration for both the cell stimulus and the inhibitor. A kinetic analysis can be very informative.[18]
-
-
Cause: Poor antibody performance.
-
Solution: Titrate the antibody to find the optimal concentration that gives the best signal-to-noise ratio. Check the antibody with a known positive control (e.g., pervanadate-treated cells).
-
Q: I have a high background signal in my unstained/control samples. A:
-
Cause: Incomplete fixation or permeabilization.
-
Solution: Ensure the fixation and permeabilization steps are performed consistently. Using ice-cold methanol and performing the permeabilization on ice is critical.
-
-
Cause: Non-specific antibody binding.
-
Solution: Ensure you are washing the cells adequately between steps. Consider adding a blocking step with excess unlabeled antibody from the same host species (isotype control) or normal serum.
-
General Troubleshooting Logic
This decision tree can help diagnose issues when your this compound fails to show activity in a cell-based assay.
Caption: A logical guide for troubleshooting failed this compound experiments.
References
- 1. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 2. Lck activation: puzzling the pieces together - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beyond TCR Signaling: Emerging Functions of Lck in Cancer and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lck Function and Modulation: Immune Cytotoxic Response and Tumor Treatment More Than a Simple Event [mdpi.com]
- 5. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autophosphorylation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. reactionbiology.com [reactionbiology.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Lymphocyte-Specific Protein Tyrosine Kinase (LCK) is Involved in the Aryl Hydrocarbon Receptor-Mediated Impairment of Immunoglobulin Secretion in Human Primary B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. Insufficient deactivation of the protein tyrosine kinase Lck amplifies T-cell responsiveness in acute coronary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 20. Phospho-LCK (Tyr505) Polyclonal Antibody (PA5-99353) [thermofisher.com]
- 21. Applications for Phospho-Lck (Tyr505) Antibody | Cell Signaling Technology [cellsignal.com]
- 22. Phospho-Lck (Tyr505) Antibody | Cell Signaling Technology [cellsignal.jp]
- 23. Regulation of the Src Family Kinase Lck by Hsp90 and Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to the Selectivity of Src Family Kinase Inhibitors
For researchers, scientists, and drug development professionals, the selection of a suitable kinase inhibitor is a critical decision that can significantly impact experimental outcomes and therapeutic potential. This guide provides an objective comparison of the selectivity profiles of commonly used and novel Src family kinase (SFK) inhibitors, supported by experimental data to aid in this selection process.
The Src family of non-receptor tyrosine kinases, comprising nine members including Src, Lck, Fyn, and Lyn, are pivotal regulators of a multitude of cellular processes such as proliferation, differentiation, motility, and adhesion.[1] Their dysregulation is a frequent driver in various cancers, making them attractive targets for therapeutic intervention.[2] However, due to the high degree of homology within the kinase domain across the SFK and with other kinase families like the Abl kinases, achieving inhibitor selectivity is a major challenge.[3] This guide focuses on comparing the selectivity of prominent SFK inhibitors to inform the choice of the most appropriate tool for specific research applications.
Comparative Inhibitory Potency of Src Family Kinase Inhibitors
The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The following table summarizes the IC50 values of several widely used and emerging Src family kinase inhibitors against various SFKs and the common off-target kinase, Abl. Lower values indicate higher potency.
| Inhibitor | Src (nM) | Lck (nM) | Fyn (nM) | Lyn (nM) | Yes (nM) | Abl (nM) | Noteworthy Selectivity |
| Dasatinib (B193332) | 0.8[4] | <1[5] | <1[5] | <1[5] | <1[5] | 0.6[4] | Potent dual Src/Abl inhibitor with broad SFK activity.[5] |
| Bosutinib (B1684425) | 1.2[1] | - | - | - | - | 1[6] | Potent dual Src/Abl inhibitor.[6][7] |
| Saracatinib (AZD0530) | 2.7[8][9] | 2.7-11[8] | 2.7-11[8] | 2.7-11[8] | 2.7-11[8] | 30[8][9] | Highly potent against SFKs with moderate selectivity over Abl.[8] |
| PP1 | 170[10] | 5 | 6 | - | - | Moderately inhibits | Potent inhibitor of Lck and Fyn, but significantly less potent against Src.[10] |
| PP2 | ~5 (in vitro)[11] | 4[11][12] | 5[11][12] | - | - | - | Widely used SFK inhibitor, potent against Lck and Fyn.[11][12] |
| eCF506 (NXP900) | < 0.5[3][13] | - | - | - | 2.1[13][14] | >475 | Exceptionally high selectivity for Src/Yes over Abl (>950-fold).[13][14] |
Note: IC50 values can vary between different assay conditions and formats. The data presented here is compiled from various sources for comparative purposes.
Visualizing Src Signaling and Inhibition Strategy
To understand the context of inhibitor action, it is crucial to visualize the Src signaling pathway and the general workflow for assessing inhibitor selectivity.
Caption: Simplified Src signaling pathway showing upstream activators and downstream effectors.
Caption: General experimental workflow for determining kinase inhibitor selectivity.
Experimental Protocols for Assessing Inhibitor Selectivity
A multi-faceted approach is essential for a thorough characterization of a kinase inhibitor's selectivity profile. This involves a combination of in vitro biochemical assays and cell-based assays to confirm target engagement and assess functional outcomes.
In Vitro Kinase Inhibition Assay (Radiometric Format)
This biochemical assay is a fundamental method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Objective: To quantify the potency of a test inhibitor against a panel of purified Src family kinases.
Materials:
-
Purified recombinant human kinases (e.g., Src, Lck, Fyn)
-
Specific peptide substrate for each kinase
-
Test inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP (radiolabeled ATP)
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
In the wells of a microplate, add the kinase reaction buffer.
-
Add the appropriate amount of the specific kinase to each well.
-
Add the serially diluted test inhibitor or DMSO (as a vehicle control) to the wells.
-
Incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The final ATP concentration should ideally be at the Kₘ for each kinase to allow for a more accurate determination of the IC50.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP will pass through.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unbound radioactivity.
-
Add scintillation fluid to the wells and measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Phospho-Src (Tyr416) Assay (ELISA Format)
This cell-based assay measures the ability of an inhibitor to block the autophosphorylation of Src at tyrosine 416, a marker of its activation state, within a cellular context.
Objective: To determine the cellular potency of a test inhibitor by measuring the inhibition of Src activation in a relevant cell line.
Materials:
-
Human cancer cell line with active Src signaling (e.g., MDA-MB-231 breast cancer cells)
-
Cell culture medium and supplements
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Phospho-Src (Tyr416) sandwich ELISA kit
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor or vehicle control (DMSO) for a specified period (e.g., 2 hours).
-
Optional: Stimulate the cells with a growth factor (e.g., EGF) if the basal Src activity is low.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding lysis buffer to each well and incubate on ice.
-
Perform the sandwich ELISA according to the manufacturer's instructions. This typically involves:
-
Adding the cell lysates to wells pre-coated with a capture antibody for total Src.
-
Washing the wells.
-
Adding a detection antibody that specifically recognizes phosphorylated Src (Tyr416).
-
Washing the wells.
-
Adding a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Washing the wells.
-
Adding a substrate solution (e.g., TMB) and stopping the reaction.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Normalize the phospho-Src signal to the total protein concentration or a housekeeping protein.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular IC50 value.
Conclusion
The choice of a Src family kinase inhibitor should be guided by the specific requirements of the research question. For studies requiring potent, broad inhibition of both Src and Abl kinases, dasatinib and bosutinib are established options. Saracatinib offers high potency against SFKs with some selectivity over Abl. For dissecting the specific roles of Lck and Fyn, PP1 and PP2 can be valuable tools, although their lower potency against Src itself should be considered. For investigations demanding the highest possible selectivity for Src over Abl, the novel inhibitor eCF506 presents a compelling option due to its unique mechanism of action that locks Src in an inactive conformation.[14] By carefully considering the comparative data and employing rigorous experimental validation as outlined in this guide, researchers can enhance the precision and reliability of their findings in the complex field of kinase signaling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. adooq.com [adooq.com]
- 10. The associated pyrazolopyrimidines PP1 and PP2 inhibit protein tyrosine kinase 6 activity and suppress breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. PP2 | Cell Signaling Technology [cellsignal.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
Validating Lck as the Primary Target of a Novel Compound: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the lymphocyte-specific protein tyrosine kinase (Lck) as the primary target of a novel investigational compound. Through a comparative analysis with established Lck inhibitors, dasatinib (B193332) and A-770041, this document outlines the essential experimental data and methodologies required to ascertain target engagement, cellular activity, and selectivity.
Introduction to Lck as a Therapeutic Target
Lymphocyte-specific protein tyrosine kinase (Lck) is a member of the Src family of non-receptor tyrosine kinases and a critical signaling molecule in T-cells.[1] Lck is essential for T-cell activation and differentiation.[2] Its pivotal role in the initiation of the T-cell receptor (TCR) signaling cascade makes it an attractive therapeutic target for autoimmune diseases, transplant rejection, and certain types of cancer.[1] Validating that a novel compound directly and selectively inhibits Lck is a crucial step in its development as a potential therapeutic agent.
Comparative Analysis of Lck Inhibitors
A direct comparison of a novel compound's biochemical potency, cellular activity, and selectivity against established Lck inhibitors is fundamental for its validation. The following tables summarize key quantitative data for a potent novel Lck inhibitor (Compound 1232030-35-1), alongside the well-characterized inhibitors dasatinib and A-770041.
Table 1: Biochemical Potency against Lck
| Compound | Lck IC50 (nM) | Mechanism of Action |
| Novel Compound (1232030-35-1) | 0.43 | ATP-competitive inhibitor |
| Dasatinib | ~1-5 | Multi-kinase inhibitor, including Src family kinases and Bcr-Abl |
| A-770041 | 147 | Selective this compound |
Table 2: Cellular Activity in T-Cells
| Compound | Inhibition of T-Cell Proliferation (IC50, nM) | Inhibition of Lck Autophosphorylation (Cellular IC50, nM) |
| Novel Compound (1232030-35-1) | Data not yet available | Potent suppression of Lck phosphorylation |
| Dasatinib | ~1-10 | Effective inhibition in various cell lines |
| A-770041 | ~50-100 | Demonstrated inhibition of T-cell proliferation |
Table 3: Kinase Selectivity Profile
| Compound | Target Kinases | Key Off-Target Kinases (IC50, nM) |
| Novel Compound (1232030-35-1) | Lck | Not yet fully characterized |
| Dasatinib | Lck, Src, Bcr-Abl, c-Kit, PDGFRβ, and others | Broad off-target profile |
| A-770041 | Lck | Fyn (>30-fold selective vs. Lck), other Src family kinases at higher concentrations |
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reproducible and comparable data. The following sections outline the methodologies for the key assays cited in this guide.
Biochemical Lck Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Lck.
Principle: The assay quantifies the transfer of a phosphate (B84403) group from ATP to a peptide substrate by Lck. Inhibition of this process by a compound leads to a decrease in the phosphorylated substrate, which can be detected using various methods, such as radioactivity, fluorescence, or luminescence. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[3]
Protocol:
-
Reagents: Recombinant human Lck enzyme, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide), ATP, kinase reaction buffer (typically containing MgCl2, DTT, and a buffering agent like HEPES or Tris-HCl), and the detection reagents.
-
Compound Preparation: Prepare a serial dilution of the novel compound and control inhibitors (dasatinib, A-770041) in DMSO.
-
Reaction Setup: In a 96-well or 384-well plate, add the Lck enzyme, the peptide substrate, and the test compounds at various concentrations.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate or ADP produced using a suitable detection method. For the ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase reaction to produce a luminescent signal.[3]
-
Data Analysis: Plot the percentage of Lck activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce Lck activity by 50%.
Cellular Lck Autophosphorylation Assay
This cell-based assay assesses the ability of a compound to inhibit Lck activity within a cellular context by measuring its autophosphorylation, a key step in its activation.
Principle: In response to stimuli, Lck undergoes autophosphorylation at a specific tyrosine residue (e.g., Tyr394 in humans) in its activation loop, which is essential for its full enzymatic activity. This assay quantifies the level of phosphorylated Lck in cells treated with an inhibitor.
Protocol:
-
Cell Culture: Culture a suitable T-cell line (e.g., Jurkat cells) that expresses Lck.
-
Compound Treatment: Treat the cells with various concentrations of the novel compound and control inhibitors for a specific duration.
-
Cell Stimulation: Stimulate the T-cells to induce Lck activation and autophosphorylation. This can be achieved using anti-CD3 and anti-CD28 antibodies, which mimic TCR activation.
-
Cell Lysis: Lyse the cells to extract total cellular proteins.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated Lck (e.g., anti-pLck Tyr394).
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
Visualize the bands using a chemiluminescent substrate.
-
To ensure equal protein loading, re-probe the membrane with an antibody against total Lck or a housekeeping protein (e.g., GAPDH or β-actin).
-
-
Data Analysis: Quantify the band intensities for phosphorylated and total Lck. Normalize the phospho-Lck signal to the total Lck signal. Plot the normalized phospho-Lck levels against the inhibitor concentration to determine the cellular IC50.
T-Cell Proliferation Assay
This functional assay evaluates the impact of Lck inhibition on a key downstream cellular process: T-cell proliferation.
Principle: Lck activity is essential for T-cell proliferation following TCR stimulation. This assay measures the extent to which a compound inhibits this proliferation.
Protocol:
-
Cell Isolation: Isolate primary T-cells from peripheral blood mononuclear cells (PBMCs).
-
Cell Labeling (Optional): Label the T-cells with a proliferation-tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE). With each cell division, the fluorescence intensity of CFSE is halved, allowing for the quantification of proliferation by flow cytometry.
-
Compound Treatment: Plate the T-cells and treat them with a range of concentrations of the novel compound and control inhibitors.
-
T-Cell Stimulation: Stimulate the T-cells to proliferate using anti-CD3 and anti-CD28 antibodies.
-
Incubation: Incubate the cells for 3-5 days to allow for proliferation.
-
Proliferation Measurement:
-
CFSE Dilution: Analyze the cells by flow cytometry to measure the dilution of the CFSE dye.
-
[³H]-Thymidine Incorporation: Alternatively, pulse the cells with [³H]-thymidine for the final 18-24 hours of incubation. Proliferating cells will incorporate the radioactive thymidine (B127349) into their DNA. Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Plot the percentage of proliferation inhibition against the inhibitor concentration to calculate the IC50 value.
Visualizing Key Concepts
The following diagrams illustrate the Lck signaling pathway, the experimental workflow for target validation, and the logical relationship of the comparative analysis.
References
Lck versus Fyn Inhibitors in T-Cell Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of T-cell signaling, the Src-family kinases, Lymphocyte-specific protein tyrosine kinase (Lck) and Fyn proto-oncogene, Src family tyrosine kinase (Fyn), are pivotal initiators of the signaling cascade following T-cell receptor (TCR) engagement.[1] Both Lck and Fyn are expressed in T-cells and are among the first molecules activated downstream of the TCR.[2][3] While structurally related, emerging evidence highlights their discrete and sometimes overlapping functions in T-cell development, activation, and differentiation.[1][2] Understanding their individual contributions is crucial for dissecting T-cell biology and developing targeted immunomodulatory therapies.[4][5]
This guide provides an objective comparison of Lck and Fyn inhibitors as tools for studying T-cell signaling. It offers a compilation of experimental data, detailed protocols for key assays, and visual aids to facilitate a deeper understanding of their application and interpretation.
The Roles of Lck and Fyn in T-Cell Signaling
Upon engagement of the TCR with an antigen-MHC complex, a signaling cascade is initiated, leading to T-cell activation, proliferation, and effector function. Lck, which is associated with the co-receptors CD4 and CD8, is a primary kinase responsible for phosphorylating the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ chains of the TCR complex.[6][7] This phosphorylation event creates docking sites for another kinase, ZAP-70, which is subsequently phosphorylated and activated by Lck, propagating the signal downstream.[8]
Fyn is also involved in the initial phosphorylation of TCR components and can, to some extent, compensate for the absence of Lck.[2][8] However, studies in Lck-deficient T-cells have shown that Fyn-mediated signaling results in an altered pattern of TCR phosphorylation and defective ZAP-70 activation, leading to a partial T-cell activation phenotype.[8] While Lck is critical for full T-cell activation and IL-2 production, Fyn appears to have unique roles, including the activation of alternative signaling pathways.[2][8] The absence of Lck severely compromises T-cell activation, whereas the impairment is more subtle in the absence of Fyn.[2][3]
Comparative Overview of Lck and Fyn Inhibitors
The use of small molecule inhibitors allows for the temporal and dose-dependent blockade of Lck or Fyn activity, providing a powerful approach to dissect their specific roles. However, a significant challenge is achieving selectivity due to the highly conserved ATP-binding pocket among Src-family kinases. Many inhibitors targeting Lck or Fyn also exhibit activity against other family members like Src.
| Feature | Lck | Fyn |
| Primary Association | CD4 and CD8 co-receptors.[6] | Associated with the TCR complex, lipid rafts.[6] |
| Primary Role in TCR Signaling | Initiates ITAM phosphorylation and robustly activates ZAP-70 for full T-cell activation.[5][8] | Contributes to ITAM phosphorylation; can mediate an alternative signaling pathway with defective ZAP-70 activation.[8] |
| Impact of Genetic Deletion | Severely impaired T-cell development and activation.[2][3] | More subtle defects in T-cell activation and development.[2][3] |
| Inhibitor Rationale | To study the necessary components of full T-cell activation, IL-2 production, and proliferation.[4][9] | To investigate alternative TCR signaling pathways and specific Fyn-dependent events.[8][10] |
| Selectivity Challenges | High homology with other Src-family kinases, particularly Fyn and Src, makes selective inhibition difficult.[11][12] | High homology with other Src-family kinases, particularly Lck and Src, complicates the development of highly selective inhibitors.[12][13] |
Quantitative Data: A Snapshot of Lck and Fyn Inhibitors
The following table summarizes the inhibitory activity (IC50) of several commonly used or commercially available inhibitors. It is crucial to note that IC50 values can vary significantly based on the assay format (biochemical vs. cellular) and experimental conditions.[14]
| Inhibitor | Primary Target(s) | Lck IC50 (nM) | Fyn IC50 (nM) | Src IC50 (nM) | Cellular IC50 (T-Cell Proliferation, µM) |
| Dasatinib | Multi-kinase (BCR-Abl, Src family) | 0.4 - 1.1 | 0.2 - 0.5 | 0.5 - 3.0 | 0.001 - 0.01 |
| Saracatinib (AZD0530) | Src family | ~3 | 8 - 10 | 2.7 | Not widely reported |
| PP2 | Src family | 4 | 5 | 170 | ~10 |
| BMS-243117 | Lck | 4 | 128 | 632 | 1.1 |
| A-770041 | Lck | 10 | 1,000 | >10,000 | ~0.2 |
Data compiled from multiple sources.[11][12][13][15][16] Values are approximate and for comparative purposes.
Experimental Protocols and Workflows
T-Cell Activation Assay by Flow Cytometry
This assay measures the expression of early activation markers, such as CD69 and CD25, on the T-cell surface following stimulation.
Methodology:
-
Cell Preparation: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Isolate CD3+ T-cells using magnetic bead separation for a more purified system if required.
-
Plate Coating: Coat a 96-well flat-bottom plate with anti-CD3 antibody (e.g., clone OKT3, 1-5 µg/mL in sterile PBS) overnight at 4°C. Wash plates twice with sterile PBS before use.[17]
-
Inhibitor Preparation: Prepare serial dilutions of the Lck or Fyn inhibitor in complete RPMI-1640 medium. A vehicle control (e.g., DMSO) must be included.
-
Cell Seeding and Stimulation: Resuspend cells at 1 x 10^6 cells/mL in complete RPMI-1640. Add 100 µL of cell suspension to each well. Add 50 µL of the inhibitor dilutions to the respective wells and pre-incubate for 30-60 minutes at 37°C. Add 50 µL of soluble anti-CD28 antibody (1-2 µg/mL final concentration) to provide co-stimulation.[18]
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Staining: Harvest cells and wash with FACS buffer (PBS + 2% FBS). Stain with fluorescently-labeled antibodies against CD4, CD8, CD69, and CD25 for 30 minutes on ice.
-
Data Acquisition: Wash cells and acquire data on a flow cytometer.
-
Analysis: Gate on CD4+ and CD8+ T-cell populations and quantify the percentage of cells expressing CD69 and CD25.
T-Cell Proliferation Assay (CFSE Dye Dilution)
This assay measures the number of cell divisions a T-cell undergoes over several days.
Methodology:
-
Cell Preparation and Staining: Isolate PBMCs or T-cells as described previously. Resuspend cells at 1 x 10^7 cells/mL in pre-warmed PBS. Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C.[18]
-
Quenching and Washing: Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium. Wash the cells twice.[18]
-
Stimulation and Culture: Set up the culture as described in the T-Cell Activation Assay (Steps 2-4), using CFSE-labeled cells.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.[18]
-
Data Acquisition: Harvest cells and acquire data on a flow cytometer, measuring the fluorescence intensity in the FITC or equivalent channel.
-
Analysis: Proliferating cells will exhibit successive halving of CFSE fluorescence intensity. Analyze the data using proliferation modeling software to determine the percentage of divided cells and the proliferation index.
Biochemical Kinase Assay
This in vitro assay directly measures an inhibitor's ability to block the enzymatic activity of purified Lck or Fyn.
Methodology:
-
Reagents: Obtain purified, recombinant Lck or Fyn kinase, a suitable substrate peptide (e.g., Poly(Glu:Tyr 4:1)), and ATP.[19] Use a commercial detection kit (e.g., ADP-Glo™, LanthaScreen™) for a non-radioactive readout.[19][20]
-
Inhibitor Dilution: Prepare serial dilutions of the inhibitor in an appropriate kinase assay buffer.
-
Reaction Setup: In a 96-well or 384-well plate, add the kinase, the inhibitor dilution, and the substrate.
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol. This typically involves measuring luminescence or fluorescence, which correlates with the amount of ADP produced (and thus, kinase activity).[19]
-
Analysis: Plot the signal against the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.
Interpreting Results and Off-Target Considerations
When using Lck and Fyn inhibitors, careful interpretation is paramount. Given the potential for off-target effects, attributing an observed cellular phenotype solely to the inhibition of the primary target can be misleading.[21][22][23]
Key Considerations:
-
Selectivity Profile: Always consider the inhibitor's activity against other Src-family kinases and a broader panel of kinases if possible. An inhibitor that is potent against both Lck and Fyn (like PP2 or Dasatinib) is a tool to study the combined role of these kinases, not to differentiate them.[12]
-
Dose-Response: Perform experiments across a wide range of inhibitor concentrations. The observed cellular effect should correlate with the known IC50 for the target kinase.
-
Use Multiple Inhibitors: If possible, use multiple structurally distinct inhibitors against the same target to ensure the observed phenotype is consistent and not due to a unique off-target effect of a single compound.
-
Genetic Validation: The gold standard for validating an inhibitor's on-target effect is to compare its effect in wild-type cells versus cells where the target kinase has been genetically knocked out or knocked down (e.g., using CRISPR/Cas9 or shRNA). The inhibitor should have no effect in cells lacking the target.[23]
Conclusion
Both Lck and Fyn inhibitors are invaluable tools for probing the complexities of T-cell signaling. The choice between them depends entirely on the biological question being asked.
-
Lck inhibitors are best suited for studying the requirements for canonical, robust T-cell activation. Given Lck's dominant role, its inhibition is expected to produce more profound effects on T-cell proliferation and cytokine production.[2][4]
-
Fyn inhibitors , particularly those with high selectivity, are essential for elucidating Fyn's unique contributions to TCR signaling, cytoskeletal rearrangement, and potential alternative activation pathways that may be masked when Lck is active.[8][10]
Researchers must approach these studies with a clear understanding of the inhibitor's selectivity profile and validate their findings using multiple approaches. By combining potent and selective inhibitors with rigorous cellular and genetic techniques, the distinct and cooperative roles of Lck and Fyn can be successfully unraveled, paving the way for more precise therapeutic interventions in immunity and disease.
References
- 1. T-cell receptor proximal signaling via the Src-family kinases, Lck and Fyn, influences T-cell activation, differentiation, and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The influence of the src-family kinases, Lck and Fyn, on T cell differentiation, survival and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lck inhibitors as a therapeutic approach to autoimmune disease and transplant rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are LCK inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Differential T-Cell Antigen Receptor Signaling Mediated by the Src Family Kinases Lck and Fyn - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Superantigen stimulation reveals the contribution of Lck to negative regulation of T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are FYN inhibitors and how do they work? [synapse.patsnap.com]
- 11. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Targeting Fyn Kinase in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Fyn, an important molecule in the brain, is a potential therapeutic target for brain tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. Biochemical Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of First and Second-Generation Lck Inhibitors
Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the T-cell receptor (TCR) signaling pathway, making it a key target for therapeutic intervention in autoimmune diseases, transplant rejection, and certain cancers.[1][2][3] Over the years, the development of Lck inhibitors has evolved, leading to compounds with improved potency and selectivity. This guide provides a comparative analysis of first and second-generation Lck inhibitors, supported by experimental data and detailed methodologies.
First-Generation Lck Inhibitors: Broad Spectrum Kinase Inhibition
The initial foray into Lck inhibition was marked by compounds that, while potent against Lck, often displayed broad activity against other members of the Src kinase family. A prime example of this class are the pyrazolopyrimidine derivatives, PP1 and PP2. These early inhibitors demonstrated low nanomolar IC50 values against Lck but lacked selectivity, which could lead to off-target effects.[4]
Second-Generation Lck Inhibitors: The Pursuit of Selectivity
Recognizing the limitations of first-generation inhibitors, subsequent research focused on developing compounds with greater selectivity for Lck over other Src family kinases. This led to the development of second-generation inhibitors, which often feature distinct chemical scaffolds designed to exploit subtle differences in the kinase domains. A-770041 is a notable example, demonstrating significantly improved selectivity for Lck.[4][5] Another important compound is dasatinib, a multi-kinase inhibitor approved for cancer therapy, which exhibits potent Lck inhibition at picomolar concentrations and is sometimes considered in the context of second-generation tyrosine kinase inhibitors due to its high potency.[6][7]
Quantitative Comparison of Lck Inhibitors
The following tables summarize the inhibitory potency (IC50) of selected first and second-generation Lck inhibitors against Lck and other related kinases. Lower IC50 values indicate higher potency.
Table 1: First-Generation Lck Inhibitors - In Vitro Potency (IC50)
| Compound | Lck IC50 (µM) | Src IC50 (µM) | Fyn IC50 (µM) | Reference |
| PP1 | 0.005 | - | - | [4] |
| PP2 | 0.004 | - | - | [4] |
Table 2: Second-Generation Lck Inhibitors - In Vitro Potency (IC50)
| Compound | Lck IC50 (µM) | Src IC50 (µM) | Fgr IC50 (µM) | Fyn IC50 (µM) | Reference |
| A-770041 | 0.147 | 9.1 | 14.1 | 44.1 | [5] |
| Dasatinib | <0.001 | 0.0005 | - | - | [8] |
Note: Dasatinib is a potent inhibitor of multiple kinases, and the provided data indicates high potency against the Src family generally.
Signaling Pathways and Experimental Workflows
To understand the context of Lck inhibition and the methods used to evaluate these compounds, the following diagrams illustrate the Lck signaling pathway and a general experimental workflow for inhibitor screening.
Experimental Protocols
Protocol 1: In Vitro Lck Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines the determination of an inhibitor's IC50 value against Lck using a luminescence-based kinase assay that measures ADP production.
Materials:
-
Recombinant Lck enzyme
-
Poly-Glu,Tyr (4:1) peptide substrate
-
ATP
-
Lck Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[9]
-
Test inhibitor (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute the inhibitor in Lck Kinase Buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Kinase Reaction Setup:
-
Initiation of Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
Termination and ADP Detection:
-
Luminescence Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[9]
-
Data Acquisition: Incubate at room temperature for 30 minutes and measure luminescence using a plate reader.[9]
-
IC50 Calculation: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software to determine the IC50 value.
Protocol 2: Cellular T-Cell Proliferation Assay (MTT)
This protocol measures the effect of an this compound on the proliferation of a T-cell line (e.g., Jurkat cells) stimulated to proliferate.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies for stimulation
-
Test inhibitor (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed Jurkat cells at a density of 1 x 10^5 cells/well in 100 µL of culture medium in a 96-well plate.
-
Inhibitor Treatment: Add 50 µL of medium containing serial dilutions of the test inhibitor or vehicle control to the wells. Pre-incubate for 1-2 hours at 37°C.
-
Cell Stimulation: Add 50 µL of medium containing the T-cell stimulus (e.g., PHA at a final concentration of 1-5 µg/mL).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[10]
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of proliferation inhibition relative to the stimulated control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the cellular IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. promega.com [promega.com]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Researcher's Guide to Confirming Lck Inhibition in a Cellular Context
For researchers and drug development professionals, verifying that a compound inhibits its intended target within a living cell is a critical step. This guide provides a comparative overview of key experimental methods to confirm the inhibition of Lymphocyte-specific protein tyrosine kinase (Lck), a crucial enzyme in T-cell activation, in a cellular environment. We present detailed protocols, quantitative data comparisons, and visual workflows to aid in the robust validation of potential Lck inhibitors.
The Lck Signaling Pathway: A Primary Target in T-Cells
Lymphocyte-specific protein tyrosine kinase (Lck) is a member of the Src family of kinases and a pivotal initiator of the T-cell receptor (TCR) signaling cascade.[1][2] Upon TCR engagement with an antigen, Lck phosphorylates Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the TCR complex. This event recruits and activates another kinase, ZAP-70, which in turn phosphorylates downstream adaptors like LAT and SLP-76, leading to T-cell activation, proliferation, and cytokine release.[3][4][5] Due to its central role, Lck is a major therapeutic target for autoimmune diseases and certain cancers.[2][5][6]
Below is a diagram illustrating the core Lck signaling pathway.
Methods for Assessing Lck Inhibition: A Comparison
Several techniques can be employed to measure the cellular activity of an this compound. The choice of method depends on the specific question, required throughput, and available resources. The primary approaches involve directly measuring the phosphorylation of Lck and its substrates or assessing the downstream functional consequences of inhibition.
| Method | Principle | Key Readout | Throughput | Pros | Cons |
| Western Blot | Immunoassay to detect specific proteins in a bulk cell lysate separated by size.[7] | Decrease in phosphorylation of Lck (pY394), ZAP-70 (pY493), LAT, or PLCγ1. | Low to Medium | Provides data on multiple targets from the same sample; widely available. | Not truly quantitative; insensitive for low-abundance proteins; bulk analysis masks single-cell heterogeneity. |
| Phospho-Flow Cytometry | Uses phospho-specific antibodies to measure protein phosphorylation at a single-cell level via flow cytometry.[8][9] | Decrease in median fluorescence intensity (MFI) of phospho-Lck, p-ZAP-70, etc. | High | Single-cell resolution reveals population heterogeneity; multiparametric analysis is possible.[9] | Requires specific antibody validation for fixed/permeabilized cells; can be technically complex. |
| Functional Assays (e.g., IL-2 ELISA) | Measures a downstream biological outcome of T-cell activation, such as cytokine production. | Reduction in Interleukin-2 (IL-2) secretion following TCR stimulation. | High | Directly measures the functional consequence of target inhibition; relevant to physiological outcome. | Indirect measure of Lck activity; signal can be affected by off-target effects. |
Experimental Workflow for Inhibitor Validation
A typical workflow for validating an this compound involves cell culture, stimulation, inhibitor treatment, and analysis using one of the methods described above.
Quantitative Data Summary
The potency of an inhibitor is typically expressed as its half-maximal inhibitory concentration (IC50). Comparing the IC50 values from biochemical assays (using purified enzyme) with those from cellular assays is crucial to confirm cell permeability and target engagement.
Table 2: Example Potency Data for Lck Inhibitors
| Compound | Biochemical Lck IC50 (nM) | Cellular p-Lck (Y394) IC50 (nM) | Cellular p-ZAP-70 (Y493) IC50 (nM) | Functional IL-2 IC50 (nM) |
| Inhibitor A (Dasatinib) [10] | ~1-10 | ~10-50 | ~20-100 | ~20-100 |
| Inhibitor B (Selective) | ~5 | ~25 | ~50 | ~60 |
| Inactive Control | >10,000 | >10,000 | >10,000 | >10,000 |
Note: Data are illustrative, based on typical results from public domain compounds. Actual values will vary based on experimental conditions.
Detailed Experimental Protocols
Western Blot for Phospho-Lck (pY394) and Phospho-ZAP-70 (pY493)
This protocol is adapted for Jurkat T-cells, a common model for Lck signaling studies.[10][11]
Materials:
-
Jurkat E6.1 cells
-
RPMI-1640 medium with 10% FBS
-
Anti-CD3 (clone UCHT-1) and Anti-CD28 (clone CD28.2) antibodies
-
This compound and vehicle control (e.g., DMSO)
-
Lysis Buffer (RIPA) with phosphatase and protease inhibitors[12]
-
Primary antibodies: anti-pLck (Y394), anti-Lck (total), anti-pZAP-70 (Y493), anti-ZAP-70 (total), anti-GAPDH
-
HRP-conjugated secondary antibodies
Procedure:
-
Cell Culture: Culture Jurkat cells to a density of 1x10^6 cells/mL.
-
Inhibitor Pre-treatment: Aliquot cells and pre-incubate with various concentrations of the this compound (or vehicle) for 1-2 hours at 37°C.
-
Stimulation: Stimulate cells with soluble anti-CD3 (1-2 µg/mL) and anti-CD28 (1-2 µg/mL) for 5-10 minutes at 37°C.
-
Lysis: Immediately place cells on ice and pellet by centrifugation (500 x g, 5 min, 4°C). Wash once with ice-cold PBS. Lyse the cell pellet with ice-cold lysis buffer containing phosphatase inhibitors.[12]
-
Protein Quantification: Determine protein concentration of the cleared lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per lane by boiling in sample buffer. Separate proteins on an SDS-polyacrylamide gel and transfer to a nitrocellulose or PVDF membrane.[7][13]
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7] Incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane with TBST, incubate with HRP-conjugated secondary antibody for 1 hour at room temperature, and visualize using an ECL substrate.[13]
-
Analysis: Quantify band intensity using densitometry software. Normalize the phospho-protein signal to the total protein signal and then to a loading control like GAPDH.
Phospho-Flow Cytometry for Lck Substrate Phosphorylation
This method allows for high-throughput analysis of Lck inhibition in a cell population.[8][9]
Materials:
-
Jurkat cells or primary PBMCs
-
This compound and vehicle control
-
Stimulation antibodies (anti-CD3/CD28)
-
Fixation Buffer (e.g., BD Cytofix)[14]
-
Fluorochrome-conjugated antibodies: anti-pZAP-70 (Y493), anti-CD3 (surface marker)
-
FACS buffer (PBS with 2% FBS)
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of Jurkat cells or PBMCs at 2-5 x 10^6 cells/mL.
-
Inhibitor Treatment & Stimulation: Pre-treat cells with the inhibitor for 1-2 hours. Stimulate with anti-CD3/CD28 for 5-15 minutes at 37°C.
-
Fixation: Immediately stop the stimulation by adding Fixation Buffer and incubate for 10-15 minutes at room temperature.[14]
-
Permeabilization: Pellet the fixed cells and resuspend the pellet in ice-cold 90% methanol (B129727) while vortexing gently. Incubate on ice for 30 minutes.[8][14]
-
Staining: Wash the cells twice with FACS buffer to remove methanol. Stain with the conjugated phospho-specific antibody (and any surface markers) for 60 minutes at room temperature, protected from light.[8]
-
Data Acquisition: Wash the cells and resuspend in FACS buffer. Analyze on a flow cytometer.
-
Analysis: Gate on the cell population of interest. Analyze the shift in Median Fluorescence Intensity (MFI) for the phospho-protein in inhibitor-treated samples compared to the stimulated vehicle control.
Functional Assay: IL-2 Production via ELISA
This assay measures a key downstream functional outcome of T-cell activation.[15]
Materials:
-
Jurkat cells
-
96-well flat-bottom plates
-
Plate-bound anti-CD3 antibody (clone OKT3)
-
Soluble anti-CD28 antibody
-
This compound and vehicle control
-
Human IL-2 ELISA kit
Procedure:
-
Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash wells 3 times with sterile PBS before use.
-
Cell Seeding: Seed Jurkat cells at 2 x 10^5 cells/well.
-
Treatment: Add serial dilutions of the this compound to the wells. Add soluble anti-CD28 (1-2 µg/mL) to all stimulation wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2.
-
ELISA: Pellet the cells by centrifugation of the plate. Collect the supernatant and measure the IL-2 concentration using a commercial ELISA kit according to the manufacturer's instructions.
-
Analysis: Generate a dose-response curve and calculate the IC50 value for the inhibition of IL-2 production.
Controls and Selectivity
To ensure the observed effects are due to specific Lck inhibition, it is crucial to include proper controls:
-
Genetic Controls: Use Lck-deficient Jurkat cells (e.g., J.CaM1.6) to demonstrate that the inhibitor's effect is Lck-dependent.[10] A specific inhibitor should have no effect on TCR signaling in these cells.
-
Compound Controls: Compare the active compound to a structurally similar but inactive analog.
-
Selectivity Profiling: Test the inhibitor against other Src family kinases (e.g., Fyn, Src) to determine its selectivity, as off-target inhibition can confound results.[6][16]
References
- 1. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 2. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Small molecule inhibitors of Lck: the search for specificity within a kinase family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Phospho Flow Cytometry Methods for the Analysis of Kinase Signaling in Cell Lines and Primary Human Blood Samples | Springer Nature Experiments [experiments.springernature.com]
- 10. Therapeutic targeting of LCK tyrosine kinase and mTOR signaling in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. uab.edu [uab.edu]
- 15. benchchem.com [benchchem.com]
- 16. selleckchem.com [selleckchem.com]
A Comparative Guide to the Efficacy of Lck Inhibitors in Distinct T-Cell Subsets
For Researchers, Scientists, and Drug Development Professionals
The lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme that orchestrates the initiation of T-cell receptor (TCR) signaling, making it a prime target for therapeutic intervention in T-cell mediated diseases. However, the diverse functionalities and activation thresholds of different T-cell subsets—including naive, memory, and regulatory T-cells—necessitate a nuanced understanding of how Lck inhibitors differentially affect these populations. This guide provides a comparative analysis of the efficacy of prominent Lck inhibitors across these key T-cell subsets, supported by experimental data and detailed methodologies.
Lck Signaling in T-Cell Activation
Upon engagement of the T-cell receptor (TCR) with an antigen-MHC complex, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex. This initiates a signaling cascade involving ZAP-70, LAT, and SLP-76, leading to the activation of downstream pathways that control T-cell proliferation, cytokine production, and effector functions.
Caption: Lck-mediated T-cell receptor signaling cascade.
Comparative Efficacy of Lck Inhibitors
This section compares the effects of three Lck inhibitors—Dasatinib (B193332), A-770041, and PP2—on naive, memory, and regulatory T-cell subsets. The data is compiled from multiple studies to provide a comprehensive overview.
Table 1: Inhibition of T-Cell Proliferation (IC50 Values)
| Inhibitor | Naive T-Cells | Memory T-Cells | Regulatory T-Cells (Tregs) | Reference |
| Dasatinib | More sensitive than memory T-cells | Less sensitive than naive T-cells | Preferentially inhibited over effector cells | [1][2] |
| IC50: ~2.8 nM (in total PBMCs) | [3] | |||
| A-770041 | Data not available | Data not available | Data not available | |
| IC50: 147 nM (Lck kinase assay) | [4] | |||
| PP2 | Data not available | Data not available | Data not available |
Table 2: Effects on T-Cell Subset Function and Cytokine Production
| Inhibitor | Naive T-Cells | Memory T-Cells | Regulatory T-Cells (Tregs) | Reference |
| Dasatinib | Profound inhibition of activation and cytokine (IL-2, IFN-γ, TNF-α) production. | Inhibition of effector functions, but may have a less pronounced effect compared to naive cells. | Induces selective depletion and greater inhibition of TCR signaling compared to effector T-cells. Reduces Treg STAT5 phosphorylation. | [1][2][5] |
| A-770041 | Data not available | Data not available | Reduces the number of TGF-β producing Tregs and decreases Tgfb mRNA levels. | [6] |
| PP2 | Data not available | Data not available | Data not available |
Experimental Protocols
The following are generalized protocols for the isolation of human T-cell subsets and the subsequent assessment of Lck inhibitor efficacy.
Protocol 1: Isolation of Human Naive, Memory, and Regulatory T-Cell Subsets
This protocol outlines a common workflow for isolating specific T-cell subsets from peripheral blood mononuclear cells (PBMCs).
Caption: Workflow for isolating T-cell subsets.
Methodology:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
CD4+ T-Cell Enrichment: Enrich for CD4+ T-cells from PBMCs using a negative selection magnetic-activated cell sorting (MACS) kit. This depletes non-CD4+ cells.
-
Antibody Staining: Stain the enriched CD4+ T-cells with a cocktail of fluorescently labeled antibodies. A typical panel includes:
-
For Naive and Memory Cells: Anti-CD4, Anti-CD45RA, Anti-CCR7.
-
For Regulatory T-Cells: Anti-CD4, Anti-CD25, Anti-CD127.
-
-
Fluorescence-Activated Cell Sorting (FACS):
-
Sort the stained cells using a multi-parameter flow cytometer.
-
Naive T-Cells: Gate on the CD4+CD45RA+CCR7+ population.
-
Memory T-Cells: Gate on the CD4+CD45RA- population. This can be further subdivided into central memory (CCR7+) and effector memory (CCR7-) subsets.
-
Regulatory T-Cells (Tregs): Gate on the CD4+CD25+CD127low/- population.
-
Protocol 2: In Vitro T-Cell Activation and this compound Assay
Materials:
-
Isolated T-cell subsets (Naive, Memory, or Tregs)
-
Complete RPMI-1640 medium
-
Human T-Activator CD3/CD28 Dynabeads or plate-bound anti-CD3 and soluble anti-CD28 antibodies
-
Lck inhibitors (e.g., Dasatinib, A-770041, PP2) dissolved in DMSO
-
Proliferation dye (e.g., CFSE or CellTrace Violet)
-
Cytokine analysis kit (e.g., ELISA or Luminex)
-
Flow cytometer
Procedure:
-
Cell Preparation: Resuspend the isolated T-cell subsets in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Proliferation Dye Staining (Optional): If measuring proliferation, label the cells with CFSE or CellTrace Violet according to the manufacturer's instructions.
-
Inhibitor Treatment:
-
Plate the cells in a 96-well round-bottom plate.
-
Prepare serial dilutions of the Lck inhibitors. Include a DMSO vehicle control.
-
Add the inhibitors to the respective wells and incubate for 1-2 hours at 37°C.
-
-
T-Cell Stimulation:
-
Add anti-CD3/CD28 beads or antibodies to the wells to stimulate T-cell activation. Include an unstimulated control.
-
Incubate the plate for 3-5 days at 37°C and 5% CO2.
-
-
Data Acquisition and Analysis:
-
Proliferation:
-
Harvest the cells and analyze by flow cytometry.
-
Proliferation is measured by the dilution of the proliferation dye.
-
Calculate the percentage of divided cells and the proliferation index.
-
Determine the IC50 value for proliferation inhibition for each inhibitor.
-
-
Cytokine Production:
-
Collect the cell culture supernatants at 24-72 hours post-stimulation.
-
Measure the concentration of cytokines (e.g., IL-2, IFN-γ, TNF-α, TGF-β) using ELISA or a multiplex bead array (Luminex).
-
-
Activation Marker Expression:
-
At 24-48 hours, harvest cells and stain for activation markers such as CD69 and CD25.
-
Analyze the percentage of positive cells by flow cytometry.
-
-
Summary and Conclusion
The available evidence indicates that Lck inhibitors can have differential effects on various T-cell subsets. Dasatinib, in particular, has been shown to be a potent inhibitor of T-cell activation and proliferation, with a more pronounced effect on naive T-cells and a selective inhibitory action on regulatory T-cells. A-770041 has demonstrated a specific effect on reducing TGF-β production in Tregs.
For researchers and drug development professionals, these findings underscore the importance of evaluating Lck inhibitors not as a monolithic class of compounds but as agents with distinct profiles against different T-cell populations. A thorough characterization of an inhibitor's efficacy across naive, memory, and regulatory T-cells is crucial for predicting its overall immunomodulatory effects and for developing targeted therapeutic strategies. The provided protocols offer a framework for conducting such comparative analyses to elucidate the nuanced activities of novel Lck inhibitors. Further head-to-head studies under standardized conditions are needed to build a more complete comparative dataset.
References
- 1. Dasatinib promotes Th1-type responses in granzyme B expressing T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IFN-α with dasatinib broadens the immune repertoire in patients with chronic-phase chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differential inhibition of T-cell receptor and STAT5 signaling pathways determines the immunomodulatory effects of dasatinib in chronic phase chronic myeloid leukemia | Haematologica [haematologica.org]
- 6. Correlation of T Regulatory Cells, Cytotoxic T-lymphocyte-associated Antigen 4, and Transforming Growth Factor-β1 with Treatment Response in Patients with Chronic Myeloid Leukemia Receiving Dasatinib Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Lck Inhibitor Effects with Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
The Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the T-cell receptor (TCR) signaling pathway, making it a prime target for therapeutic intervention in various diseases, including autoimmune disorders and cancers.[1][2][3] Pharmacological inhibitors of Lck are invaluable tools for research and potential drug candidates. However, ensuring that the observed cellular effects are due to the specific inhibition of Lck ("on-target") rather than unintended interactions with other molecules ("off-target") is a crucial validation step.[4][5][6]
This guide provides a comparative framework for validating the effects of Lck inhibitors against genetic methods, such as gene knockout and siRNA-mediated knockdown, which are considered the gold standard for target validation.[7][8] We present supporting data, detailed experimental protocols, and visualizations to aid researchers in designing robust validation studies.
Pharmacological vs. Genetic Inhibition: A Comparative Overview
The choice between using a small molecule inhibitor and a genetic approach involves trade-offs in specificity, temporal control, and potential for developmental compensation. While inhibitors offer acute control over protein function, genetic methods provide unparalleled target specificity.
| Feature | Pharmacological Inhibitors (e.g., Dasatinib (B193332), A-770041) | Genetic Approaches (siRNA Knockdown, Knockout) |
| Mechanism | Typically ATP-competitive binding to the kinase domain, blocking catalytic activity.[2] | Reduction or complete ablation of Lck protein expression. |
| Specificity | Variable. Can have off-target effects on other kinases with similar ATP-binding sites (e.g., other Src family kinases).[5][6][9] | High. Directly targets the Lck gene or mRNA, minimizing off-target protein effects. |
| Temporal Control | Acute and reversible. Allows for precise timing of inhibition.[7] | Slower onset (24-72h for siRNA) or permanent (knockout). May allow for compensatory mechanisms to develop.[7] |
| T-Cell Development | Can be administered to mature T-cells without affecting their development. | Lck knockout is embryonic lethal for T-cells, causing a developmental block.[10][11] Conditional knockouts are required to study mature T-cells.[11] |
| Example Effect on Signaling | A-770041 (500 nM) or dasatinib (100 nM) strongly decreases 2D cell motility in cancer cell lines.[12] | siRNA knockdown (70-85%) suppresses proximal TCR signaling (e.g., ZAP-70 phosphorylation) but can paradoxically augment downstream signals like ERK phosphorylation.[13][14][15] |
| Example Functional Effect | Lck-specific inhibitors block antigen-induced T-cell proliferation and cytokine secretion (IFN-γ, IL-4).[16] | Lck-deficient CD4+ T-cells show reduced IL-4 production and aberrant expression of key transcription factors T-bet and GATA-3.[17] |
| Advantages | - Rapid onset of action- Dose-dependent control- Reversible- Applicable in vivo and in vitro | - High target specificity- "Gold standard" for target validation- Can reveal non-catalytic (e.g., scaffolding) functions of the protein |
| Disadvantages | - Potential for off-target effects- Can be difficult to achieve complete inhibition | - Slower and often irreversible- May induce compensatory pathways- Knockout can have developmental effects |
Key Experimental Protocols
Robust validation requires multiple lines of evidence. Below are detailed protocols for essential assays to compare pharmacological and genetic Lck inhibition.
Protocol 1: Western Blot for Lck Phosphorylation and Downstream Signaling
This method assesses the direct impact of inhibitors or genetic knockdown on the Lck signaling cascade.
Objective: To measure the phosphorylation status of Lck (pY394 for activation), ZAP-70, and ERK in response to TCR stimulation.
Methodology:
-
Cell Preparation and Treatment:
-
Culture Jurkat T-cells or primary T-cells to a density of 1-2 x 10^6 cells/mL.
-
For inhibitor studies, pre-incubate cells with the Lck inhibitor at the desired concentration (e.g., 100 nM dasatinib) or DMSO vehicle for 1-2 hours.
-
For genetic studies, use cells previously transfected with Lck-targeting siRNA or non-targeting control siRNA (see Protocol 2).
-
-
T-Cell Stimulation:
-
Place cells on ice. Add anti-CD3 antibody (e.g., OKT3, 1-2 µg/mL) and incubate for 30 minutes.
-
To initiate signaling, transfer cells to a 37°C water bath for short time points (e.g., 0, 2, 5, 10 minutes). For a robust signal, cross-linking with a secondary antibody can be performed.[18]
-
-
Cell Lysis:
-
Immediately stop the reaction by adding an equal volume of ice-cold 2x SDS-PAGE sample buffer. Crucially, the lysis buffer must contain phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve phosphorylation states.[19]
-
-
Electrophoresis and Transfer:
-
Denature lysates by boiling at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20). BSA is preferred over milk for phospho-antibodies to reduce background.[19]
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST (e.g., anti-phospho-Lck (Y394), anti-phospho-ZAP-70 (Y493), anti-phospho-ERK1/2).
-
Wash the membrane 3x for 5 minutes with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again 3x for 5 minutes with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager.
-
To confirm equal protein loading, strip the membrane and re-probe with antibodies for total Lck, total ZAP-70, total ERK, or a loading control like β-actin.[20]
-
Protocol 2: siRNA-Mediated Knockdown of Lck in Primary T-Cells
This protocol provides a genetic method to specifically reduce Lck protein levels.
Objective: To transiently reduce Lck expression in T-cells to study the resulting phenotype.
Methodology:
-
Cell Isolation: Isolate primary human or mouse T-cells from peripheral blood or spleen using standard density gradient centrifugation followed by a pan-T-cell isolation kit.
-
Transfection Preparation:
-
Resuspend 5-10 x 10^6 T-cells in the appropriate electroporation buffer.
-
Prepare siRNA: Add Lck-specific siRNA or a non-targeting control siRNA to the cell suspension.
-
-
Electroporation:
-
Transfer the cell/siRNA mixture to an electroporation cuvette.
-
Use a nucleofector device with a program optimized for primary T-cells to deliver the siRNA into the cells.
-
-
Cell Culture:
-
Immediately transfer the electroporated cells to a pre-warmed complete RPMI culture medium.
-
Incubate cells at 37°C and 5% CO2 for 24-72 hours. The optimal time for maximal protein knockdown should be determined empirically.[16]
-
-
Validation of Knockdown:
-
After the incubation period, harvest a portion of the cells.
-
Prepare cell lysates and perform a Western blot (as in Protocol 1) using an anti-Lck antibody to confirm the reduction in Lck protein levels compared to the non-targeting control.
-
The remaining cells can be used for functional assays, such as T-cell activation analysis by flow cytometry (see Protocol 4).
-
Protocol 3: In Vitro Lck Kinase Assay
This biochemical assay directly measures the enzymatic activity of Lck and the potency of an inhibitor.
Objective: To quantify the IC50 value of an this compound.
Methodology: (Based on the ADP-Glo™ Kinase Assay principle[21][22])
-
Reagent Preparation:
-
Prepare serial dilutions of the this compound in a buffer containing a low percentage of DMSO (e.g., final concentration ≤1%).
-
Prepare a reaction mixture containing purified, recombinant Lck enzyme and a suitable substrate (e.g., Poly-Glu,Tyr 4:1) in a kinase assay buffer (e.g., 40mM Tris, 20mM MgCl2, 0.1mg/ml BSA).[21][23]
-
-
Kinase Reaction:
-
In a 96-well plate, add the diluted inhibitor or vehicle control.
-
Add the Lck enzyme/substrate mixture to each well and pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding ATP to each well (final concentration should be near the Km for Lck).
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the ADP generated by Lck into ATP, which then drives a luciferase-based reaction to produce light. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader. The signal is directly proportional to Lck activity.
-
Plot the percentage of inhibition (relative to the vehicle control) against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol 4: Flow Cytometry for T-Cell Activation Markers
This assay assesses the functional consequence of Lck inhibition on T-cell activation.
Objective: To quantify the expression of activation markers on the surface of T-cells.
Methodology:
-
Cell Treatment and Stimulation:
-
Prepare T-cells treated with an this compound or transfected with Lck siRNA as described previously. Include appropriate vehicle and non-targeting controls.
-
Aliquot approximately 1 x 10^6 cells per condition into a 96-well plate.
-
Stimulate the cells for 24-48 hours with an activating agent (e.g., T Cell TransAct™, anti-CD3/CD28 antibodies, or PMA/Ionomycin).[24][25] Include an unstimulated control.
-
-
Antibody Staining:
-
Harvest the cells and wash with FACS buffer (e.g., PBS with 2% FBS).
-
Prepare a cocktail of fluorescently-labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD69, CD25, HLA-DR).[24]
-
Resuspend the cell pellet in the antibody cocktail and incubate for 20-30 minutes on ice, protected from light.
-
-
Data Acquisition:
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in FACS buffer. Just before analysis, add a viability dye (e.g., 7-AAD or Propidium Iodide) to exclude dead cells from the analysis.[24]
-
Acquire data on a flow cytometer.
-
-
Data Analysis:
-
Using flow cytometry analysis software, gate on the live, single-cell population.
-
Further gate on CD4+ or CD8+ T-cell populations.
-
Quantify the percentage of cells expressing the activation markers (e.g., CD69+, CD25+) and the mean fluorescence intensity (MFI) for each marker in the stimulated versus unstimulated and treated versus control conditions.
-
Mandatory Visualizations
Diagrams are essential for illustrating the complex relationships in signaling pathways and experimental designs.
References
- 1. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. T cell development is regulated by the coordinated function of proximal and distal Lck promoters active at different developmental stages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Identification of lymphocyte cell-specific protein-tyrosine kinase (LCK) as a driver for invasion and migration of oral cancer by tumor heterogeneity exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Short-interfering RNA-mediated Lck knockdown results in augmented downstream T cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Knockdown of C-terminal Src kinase by siRNA-mediated RNA interference augments T cell receptor signaling in mature T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. The effect of siRNA-mediated lymphocyte-specific protein tyrosine kinase (Lck) inhibition on pulmonary inflammation in a mouse model of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lck Mediates Th2 Differentiation through Effects on T-bet and GATA-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 20. T-cell receptor signaling is mediated by transient Lck activity, which is inhibited by inorganic mercury - PMC [pmc.ncbi.nlm.nih.gov]
- 21. promega.com [promega.com]
- 22. benchchem.com [benchchem.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. miltenyibiotec.com [miltenyibiotec.com]
- 25. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
A Head-to-Head Comparison of Commercially Available Lck Inhibitors for Researchers
For researchers, scientists, and drug development professionals, the selection of a potent and selective Lck inhibitor is critical for dissecting T-cell signaling pathways and developing novel therapeutics for autoimmune diseases and certain cancers. This guide provides an objective, data-driven comparison of commercially available Lck inhibitors, focusing on their biochemical potency, kinase selectivity, and cellular activity.
Lymphocyte-specific protein tyrosine kinase (Lck) is a pivotal enzyme in the T-cell receptor (TCR) signaling cascade, making it an attractive target for therapeutic intervention.[1][2][3][4] Upon TCR engagement, Lck initiates a signaling cascade that leads to T-cell activation, proliferation, and cytokine release.[1][2][3][4] Dysregulation of Lck activity has been implicated in various autoimmune and inflammatory disorders.[1][2][3] This guide compares the performance of prominent commercially available Lck inhibitors: A-770041, Dasatinib, Bosutinib, and Saracatinib (AZD0530), supported by experimental data to aid in the selection of the most appropriate compound for specific research needs.
Comparative Analysis of this compound Potency and Selectivity
The following tables summarize the biochemical potency (IC50) of the selected inhibitors against Lck and a panel of other kinases to highlight their selectivity profiles. It is important to note that IC50 values can vary depending on the specific assay conditions, such as ATP concentration. Therefore, data presented here, compiled from various sources, should be interpreted with this in mind.[5]
Table 1: Biochemical Potency (IC50 in nM) Against Lck
| Inhibitor | Lck IC50 (nM) |
| A-770041 | 147 |
| Dasatinib | 0.4 |
| Bosutinib | 1.1 |
| Saracatinib (AZD0530) | <4 |
Table 2: Kinase Selectivity Profile (IC50 in nM)
| Kinase | A-770041 | Dasatinib | Bosutinib | Saracatinib (AZD0530) | Kinase Family |
| Lck | 147 | 0.4 | 1.1 | <4 | Src Family |
| Src | 9,100 | 0.7 | 1.0 | 5 | Src Family |
| Fyn | 44,100 | 0.2 | 1.0 | 4-10 | Src Family |
| Lyn | - | 0.7 | 1.0 | 5 | Src Family |
| Yes1 | - | 0.4 | 0.8 | 4 | Src Family |
| Abl | - | <1 | 2.4 | - | Abl Family |
| Kit | - | 14 | >10,000 | 200 | RTK |
| PDGFRA | - | - | >10,000 | - | RTK |
| DDR1 | - | >10,000 | >10,000 | - | RTK |
Data compiled from multiple sources.[5]
Key Observations:
-
Dasatinib exhibits the highest potency against Lck in biochemical assays. However, it is a broad-spectrum inhibitor with high potency against other Src family kinases and Abl.[5]
-
Bosutinib also shows high potency for Lck and is a dual Src/Abl inhibitor.[5]
-
Saracatinib is a potent inhibitor of the Src kinase family, including Lck.[5]
-
A-770041 displays greater selectivity for Lck over some other Src family kinases like Fyn, albeit with a lower overall potency compared to the other inhibitors.
Cellular Activity of Lck Inhibitors
Inhibition of Lck within a cellular context is a critical measure of a compound's utility. The following table summarizes the available data on the cellular activity of the selected inhibitors, typically measured by the inhibition of T-cell proliferation or cytokine production.
Table 3: Cellular Activity of Lck Inhibitors
| Inhibitor | Cellular Assay | Cell Type | EC50/IC50 (nM) |
| A-770041 | Inhibition of anti-CD3 induced IL-2 production | T-cells | 80 |
| Dasatinib | Inhibition of T-cell proliferation | Human peripheral blood T-cells | 2.8 |
| Bosutinib | Inhibition of migration | Breast cancer cell lines | 100 - 300 |
| Saracatinib (AZD0530) | Inhibition of cell proliferation | Various human cancer cell lines | 200 - 700 |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the experimental context and the biological role of Lck, the following diagrams illustrate the Lck signaling pathway and a typical workflow for a kinase inhibitor assay.
Caption: Simplified Lck Signaling Pathway in T-Cells.
Caption: General Workflow for an In Vitro Kinase Assay.
Experimental Protocols
Detailed and validated protocols are essential for reproducible results. Below are outlines for two common commercially available kinase assay platforms used to determine inhibitor potency.
ADP-Glo™ Kinase Assay (Promega)
This luminescent assay quantifies the amount of ADP produced during a kinase reaction. The signal positively correlates with kinase activity.
Methodology:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the Lck enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), kinase buffer, and the this compound at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.[6]
-
-
ADP Detection:
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
The luminescent signal is proportional to the ADP concentration and, therefore, the Lck activity.
-
Plot the signal against the inhibitor concentration to determine the IC50 value.
-
LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific)
This TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay measures the binding of an inhibitor to the kinase active site.
Methodology:
-
Assay Setup:
-
Prepare a mixture of the Lck enzyme (often tagged, e.g., with GST or His) and a europium (Eu)-labeled anti-tag antibody in kinase buffer.
-
Prepare serial dilutions of the this compound.
-
-
Binding Reaction:
-
In a microplate, combine the Lck/antibody mixture, the inhibitor dilutions, and an Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive ligand).
-
Incubate for 60 minutes at room temperature to allow binding to reach equilibrium.[7]
-
-
Signal Detection:
-
Read the TR-FRET signal on a compatible plate reader. FRET occurs when the Eu-labeled antibody and the Alexa Fluor™-labeled tracer are in close proximity on the kinase.
-
-
Data Analysis:
-
Inhibitor binding displaces the tracer, leading to a decrease in the FRET signal.
-
Plot the FRET ratio against the inhibitor concentration to calculate the IC50 value.[7]
-
Conclusion
The choice of an this compound will depend on the specific experimental goals. For researchers requiring high potency and willing to accept a broader kinase inhibition profile, Dasatinib and Bosutinib are strong candidates. For studies where selectivity for Lck over other Src family kinases is a priority, A-770041 may be a more suitable, albeit less potent, option. Saracatinib offers a potent inhibition of the Src family with a more focused profile than Dasatinib. It is crucial for researchers to consider the full kinase selectivity profile of an inhibitor to accurately interpret their experimental results. The provided experimental protocols offer a starting point for the in-house validation and comparison of these and other Lck inhibitors.
References
- 1. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011-2021) focussing on structure-activity relationship (SAR) and docking insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. assets.fishersci.com [assets.fishersci.com]
Assessing the Therapeutic Window of Lck Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the therapeutic window of kinase inhibitors is paramount for advancing novel treatments. This guide provides an objective comparison of various Lck inhibitors, supported by experimental data, to aid in the evaluation of their potential clinical utility.
Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the T-cell receptor (TCR) signaling pathway, making it an attractive target for modulating immune responses in various diseases, including autoimmune disorders and T-cell malignancies. The therapeutic efficacy of an Lck inhibitor, however, is intrinsically linked to its therapeutic window—the range between the dose required for a therapeutic effect and the dose that causes unacceptable toxicity. This window is largely determined by the inhibitor's potency against Lck and its selectivity against other kinases. This guide delves into a comparative analysis of several Lck inhibitors, presenting key data on their biochemical potency, cellular activity, and selectivity to provide a comprehensive assessment of their therapeutic potential.
Comparative Analysis of this compound Potency and Selectivity
The following tables summarize the in vitro potency and selectivity of several notable Lck inhibitors. A broader therapeutic window is generally associated with higher potency against Lck and greater selectivity against off-target kinases, particularly those within the closely related Src family.
Table 1: Biochemical Potency of Lck Inhibitors against Lck and Other Kinases (IC50 in nM)
| Inhibitor | Lck | Src | Fyn | KDR (VEGFR2) | c-Kit | PDGFRβ |
| Dasatinib | <1 | 0.5 | - | - | 5 | - |
| Saracatinib (AZD0530) | 2.7 - 11 | 2.7 | 4-10 | - | 200 | - |
| Masitinib | - | 1870 | - | - | 200 | 800 |
| A-770041 | 147 | 9100 | 44100 | >10000 | - | - |
| WH-4-023 | 2 | 6 | - | >300-fold selective | - | - |
Table 2: Cellular Potency and In Vivo Data for Lck Inhibitors
| Inhibitor | Cellular Assay (IL-2 Inhibition EC50) | Maximum Tolerated Dose (MTD) |
| Dasatinib | ~2.8 nM (T-cell proliferation) | Varies by indication and patient population |
| Saracatinib (AZD0530) | - | 175 mg/day (in humans) |
| Masitinib | - | 3 to 6 mg/kg/day (in humans, progressive multiple sclerosis) |
| A-770041 | 80 nM | Not established in humans |
| WH-4-023 | - | Preclinical data not available |
Key Signaling Pathways and Experimental Workflows
To understand the mechanism of action of Lck inhibitors and the methods used to evaluate them, the following diagrams illustrate the Lck signaling pathway and a general workflow for assessing the therapeutic window.
Detailed Experimental Protocols
In Vitro Lck Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol describes a common method for determining the IC50 value of an inhibitor against Lck.
Materials:
-
Recombinant human Lck enzyme
-
TR-FRET Lck substrate (e.g., a biotinylated peptide)
-
ATP
-
LanthaScreen™ Eu-anti-phosphotyrosine antibody
-
Streptavidin-conjugated acceptor fluorophore (e.g., Alexa Fluor 647)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (Lck inhibitors)
-
384-well low-volume black plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration should be ≤1%.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the Lck enzyme and the TR-FRET substrate in the assay buffer.
-
Assay Plate Setup: Add 2.5 µL of the serially diluted compound or vehicle (DMSO in assay buffer) to the wells of the 384-well plate.
-
Enzyme and Substrate Addition: Add 5 µL of the reaction mixture containing the Lck enzyme and substrate to each well.
-
Initiation of Kinase Reaction: Add 2.5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for Lck.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of a detection mixture containing the Eu-anti-phosphotyrosine antibody and streptavidin-conjugated acceptor fluorophore in TR-FRET dilution buffer containing EDTA to stop the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the acceptor and donor wavelengths.
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular T-Cell Activation Assay (IL-2 Production in Jurkat Cells)
This protocol measures the ability of an inhibitor to block T-cell activation by quantifying the production of Interleukin-2 (IL-2).[1][2][3]
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Anti-CD3 and anti-CD28 antibodies
-
Test compounds (Lck inhibitors)
-
96-well cell culture plates
-
Human IL-2 ELISA kit
Procedure:
-
Cell Seeding: Seed Jurkat T-cells at a density of 1 x 10^5 cells/well in a 96-well plate in 100 µL of culture medium.[3]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the wells. Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
T-Cell Stimulation: Add a mixture of anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies to the wells to stimulate the T-cells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
IL-2 Quantification: Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.[4]
-
Data Analysis: Plot the IL-2 concentration against the inhibitor concentration and determine the EC50 value.
In Vivo Maximum Tolerated Dose (MTD) Study in Mice
This protocol provides a general guideline for determining the MTD of an this compound in a murine model.
Materials:
-
6-8 week old mice (e.g., C57BL/6 or BALB/c)
-
Test compound (this compound)
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) in water)
-
Oral gavage needles
-
Animal balance
Procedure:
-
Dose Selection: Based on in vitro and cellular potency, select a range of doses for testing. A common approach is to use a dose-escalation scheme.
-
Animal Acclimation: Acclimate the mice to the housing conditions for at least one week before the start of the study.
-
Dosing: Administer the test compound or vehicle to groups of mice (typically 3-5 per group) via oral gavage once daily for a predetermined period (e.g., 14 or 28 days).[5][6][7]
-
Clinical Observations: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, behavior, and physical appearance.
-
Endpoint: The MTD is typically defined as the highest dose that does not cause greater than 10-20% body weight loss or significant clinical signs of toxicity.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect major organs for histopathological analysis to identify any target organ toxicities.
-
Data Analysis: Analyze the data on body weight changes, clinical observations, and histopathology to determine the MTD.
Conclusion
The assessment of an this compound's therapeutic window is a multifaceted process that requires a combination of in vitro, cellular, and in vivo studies. This guide provides a framework for comparing different Lck inhibitors based on their potency, selectivity, and safety profiles. While potent inhibition of Lck is a prerequisite for efficacy, high selectivity is crucial for minimizing off-target toxicities and widening the therapeutic window. The experimental protocols detailed herein offer standardized methods for generating the data necessary for a comprehensive evaluation. Ultimately, a thorough understanding of these parameters will enable researchers to identify and develop Lck inhibitors with the greatest potential for clinical success.
References
- 1. Masitinib (AB1010), a Potent and Selective Tyrosine Kinase Inhibitor Targeting KIT | PLOS One [journals.plos.org]
- 2. AID 1271 - IL-2 Production Assay in Jurkat T-cells Stimulated with anti-CD3/anti-CD28 antibodies - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. ouv.vt.edu [ouv.vt.edu]
- 6. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
A Head-to-Head Battle: Unveiling the Binding Affinities of Lck Inhibitors by Isothermal Titration Calorimetry
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy and immunology, the Lymphocyte-specific protein tyrosine kinase (Lck) stands out as a pivotal signaling molecule and a compelling drug target. As a key player in T-cell activation, aberrant Lck activity is implicated in various autoimmune diseases and cancers. Consequently, the development of potent and selective Lck inhibitors is a significant focus of modern drug discovery. A critical step in this process is the precise characterization of the binding affinity and thermodynamics between an inhibitor and its target kinase. Isothermal Titration Calorimetry (ITC) has emerged as a gold-standard biophysical technique, providing a comprehensive thermodynamic profile of these molecular interactions in a single experiment.
This guide offers an objective comparison of the binding affinities of several prominent Lck inhibitors, with a focus on data generated by Isothermal Titration Calorimetry. We will delve into the experimental data, present a detailed protocol for ITC analysis of Lck inhibitors, and provide visual representations of the Lck signaling pathway and the ITC experimental workflow to facilitate a deeper understanding.
The Power of Isothermal Titration Calorimetry in Kinase Inhibitor Discovery
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (K_d), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these parameters, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated, providing a complete thermodynamic signature of the binding process. This level of detail is invaluable for structure-activity relationship (SAR) studies and lead optimization, offering insights into the driving forces behind inhibitor binding.[1][2]
Comparative Binding Thermodynamics of Lck Inhibitors
A study by Zuccotto et al. (2010) provides a direct comparison of the binding of several clinically relevant kinase inhibitors to the Lck kinase domain using ITC. The thermodynamic parameters for the binding of dasatinib, bosutinib, and saracatinib (B1683781) to Lck are summarized in the table below.
| Inhibitor | K_d (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Dasatinib | 0.3 | -11.5 | -1.5 |
| Bosutinib | 1.1 | -10.2 | -1.9 |
| Saracatinib | 2.5 | -9.5 | -2.2 |
Data sourced from Zuccotto, F., et al. (2010). J. Med. Chem., 53(7), 2681-2694.
These data reveal that all three inhibitors bind to Lck with high affinity, as indicated by their low nanomolar K_d values. The binding of all three compounds is enthalpically driven, with favorable negative ΔH values, suggesting strong hydrogen bonding and van der Waals interactions between the inhibitors and the Lck active site. The negative -TΔS values indicate an entropic penalty upon binding, which is expected as the inhibitor and protein lose conformational freedom when they form a complex.
Visualizing the Lck Signaling Pathway and ITC Workflow
To better understand the biological context of Lck inhibition and the experimental approach used to measure binding affinity, the following diagrams are provided.
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of Lck Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the T-cell receptor signaling pathway, making it a prime target for therapeutic intervention in various diseases, including autoimmune disorders and T-cell malignancies. This guide provides an objective comparison of the preclinical efficacy of four notable Lck inhibitors: A-770041, Saracatinib, Masitinib (B1684524), and Bafetinib, supported by experimental data.
Data Presentation
The following table summarizes the in vitro and in vivo efficacy of the selected Lck inhibitors. Direct comparison of in vivo efficacy is challenging due to the different animal models and disease contexts in which each inhibitor has been evaluated.
| Inhibitor | In Vitro Efficacy | In Vivo Efficacy |
| A-770041 | Kinase Assay: IC50 = 147 nM (Lck)[1][2][3]. Selectivity: >300-fold selective for Lck over Fyn (IC50 = 44.1 µM)[1][4]. IC50 for other Src family kinases: Src = 9.1 µM, Fgr = 14.1 µM[1][4].Cellular Assay: EC50 = 80 nM (inhibition of Concanavalin A-stimulated IL-2 production in whole blood)[1][2]. | Animal Model: Rat heart allograft rejection model[2][5].Dosing: ≥10 mg/kg/day, oral administration[2].Efficacy: Prevented rejection of heart allografts for at least 65 days[2][5]. In vivo EC50 for ConA-induced IL-2 production was 78 nM[2]. |
| Saracatinib (AZD0530) | Kinase Assay: IC50 = 2.7 nM (Src), with IC50 values of 4-11 nM for Lck, c-Yes, Fyn, Lyn, Blk, and Fgr[6][7][8].Cellular Assay: Antiproliferative IC50 of 0.2-10 µM in various cancer cell lines[6]. | Animal Model: Murine models of pulmonary fibrosis (bleomycin and Ad-TGF-β induced)[9][10][11] and an orthotopic DU145 xenograft mouse model for prostate cancer.Dosing: 25 mg/kg/day, oral gavage in the fibrosis model[12].Efficacy: Attenuated pulmonary fibrosis[9][11]. Showed significant antitumor activity in the prostate cancer model. |
| Masitinib | Kinase Assay: IC50 = 200 nM (c-Kit), 540 nM (PDGFRα), 800 nM (PDGFRβ), 510 nM (LynB)[13][14][15][16]. While it inhibits Lck, a specific IC50 is not consistently reported[13].Cellular Assay: IC50 = 150 nM for inhibition of SCF-induced proliferation in Ba/F3 cells expressing human wild-type KIT[17][18]. | Animal Model: Subcutaneous tumor graft model in BALB/c nude mice using Ba/F3 cells expressing a juxtamembrane KIT mutant[17] and an experimental autoimmune encephalomyelitis (EAE) mouse model[19][20].Dosing: 30 or 45 mg/kg/day, oral administration in the tumor model[17]. 50 or 100 mg/kg/day in the EAE model[19][20].Efficacy: Significantly reduced tumor growth at 30 and 45 mg/kg[17]. Slowed disease progression and reduced neuronal damage in the EAE model[20]. |
| Bafetinib | Kinase Assay: IC50 = 5.8 nM (Bcr-Abl), 19 nM (Lyn)[21][22][23].Cellular Assay: IC50 = 11 nM (K562 cells) and 22 nM (293T cells) for inhibition of Bcr-Abl autophosphorylation[21][22]. | Animal Model: Bcr-Abl-positive KU812 mouse xenograft model[21][24] and a CT26 tumor model in Balb/c mice[25][26].Dosing: 20 mg/kg/day completely inhibited tumor growth in the KU812 model[21][24]. 30 mg/kg/day in the CT26 model[25][26].Efficacy: Significantly inhibited tumor growth in both models[21][24][25][26]. |
Lck Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and the experimental procedures, the following diagrams are provided.
Experimental Protocols
Below are generalized protocols for key experiments cited in this guide. For specific parameters, it is essential to consult the original research articles.
In Vitro Lck Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on Lck kinase activity.
Methodology:
-
Reaction Setup: In a microplate, combine recombinant human Lck enzyme with a specific peptide substrate in a kinase reaction buffer.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., A-770041) or a vehicle control (e.g., DMSO) to the wells.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved through various methods, such as ELISA with a phospho-specific antibody or luminescence-based assays that measure ATP consumption.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay
Objective: To assess the effect of an this compound on T-cell proliferation.
Methodology:
-
Cell Culture: Culture a T-cell line (e.g., Jurkat) or isolated primary T-cells in appropriate media.
-
Stimulation: Seed the cells in a microplate and stimulate proliferation using a mitogen like Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.
-
Inhibitor Treatment: Concurrently, treat the cells with a range of concentrations of the this compound or a vehicle control.
-
Incubation: Incubate the cells for a period that allows for significant proliferation (e.g., 48-72 hours).
-
Proliferation Measurement: Quantify cell proliferation using methods such as the MTS assay, which measures metabolic activity, or by measuring the incorporation of tritiated thymidine (B127349) or BrdU into newly synthesized DNA.
-
Data Analysis: Determine the EC50 value of the inhibitor by plotting the percentage of proliferation inhibition against the inhibitor concentration.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of an this compound in a living organism.
Methodology:
-
Cell Line and Animal Model: Use a relevant human tumor cell line (e.g., a T-cell leukemia line) and an immunocompromised mouse model (e.g., NOD/SCID or nude mice) to prevent graft rejection[27][28].
-
Tumor Implantation: Subcutaneously inject a suspension of the tumor cells into the flank of each mouse[28].
-
Tumor Growth and Grouping: Monitor the mice until tumors reach a predetermined size (e.g., 100-200 mm³). Then, randomize the mice into treatment and control groups[27].
-
Drug Administration: Administer the this compound (e.g., Bafetinib) to the treatment group, typically via oral gavage, at a specified dose and schedule. The control group receives the vehicle solution[24].
-
Monitoring: Regularly measure tumor dimensions with calipers to calculate tumor volume. Monitor the body weight and overall health of the mice as indicators of toxicity.
-
Endpoint Analysis: At the end of the study (due to tumor size limits or a set time point), euthanize the mice and excise the tumors. Measure the final tumor weight and, if applicable, perform further analyses such as immunohistochemistry for biomarkers of drug activity.
-
Efficacy Calculation: Compare the average tumor growth in the treated group to the control group to determine the percentage of tumor growth inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A-770041, a novel and selective small-molecule inhibitor of Lck, prevents heart allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A-770041 | Selective this compound | TargetMol [targetmol.com]
- 5. Discovery of A-770041, a src-family selective orally active this compound that prevents organ allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Saracatinib (AZD0530) | Src inhibitor | TargetMol [targetmol.com]
- 8. labshake.com [labshake.com]
- 9. Saracatinib, a Selective Src Kinase Inhibitor, Blocks Fibrotic Responses in Preclinical Models of Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atsjournals.org [atsjournals.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Saracatinib is an efficacious clinical candidate for fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Masitinib (AB1010) | CAS:790299-79-5 | Tyrosine kinase inhibitor, potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 15. selleck.co.jp [selleck.co.jp]
- 16. selleck.co.jp [selleck.co.jp]
- 17. Masitinib (AB1010), a Potent and Selective Tyrosine Kinase Inhibitor Targeting KIT | PLOS One [journals.plos.org]
- 18. Masitinib (AB1010), a Potent and Selective Tyrosine Kinase Inhibitor Targeting KIT - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 21. selleckchem.com [selleckchem.com]
- 22. apexbt.com [apexbt.com]
- 23. Bafetinib - Immunomart [immunomart.com]
- 24. Bafetinib (INNO-406; NS187) | Bcr-Abl inhibitor | dual Bcr-Abl/Lyn inhibitor | CAS 859212-16-1 | Buy INNO406; NS-187 from Supplier InvivoChem [invivochem.com]
- 25. Bafetinib Suppresses the Transcription of PD-L1 Through c-Myc in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Bafetinib Suppresses the Transcription of PD-L1 Through c-Myc in Lung Cancer [frontiersin.org]
- 27. Results from Phase 3 study evaluating masitinib in prostate cancer [ab-science.com]
- 28. benchchem.com [benchchem.com]
A Comparative Structural Analysis of Inhibitors Bound to Lymphocyte-Specific Kinase (Lck)
A Comprehensive Guide for Researchers and Drug Development Professionals
Lymphocyte-specific kinase (Lck) is a critical signaling protein in T-cells and a promising therapeutic target for autoimmune diseases and certain cancers. Understanding the structural basis of how different inhibitors bind to Lck is paramount for the rational design of potent and selective therapeutics. This guide provides a comparative analysis of various Lck inhibitors, detailing their binding modes, affinities, and the experimental protocols used to determine these interactions.
Quantitative Analysis of Lck Inhibitors
The following table summarizes the binding affinities of representative Lck inhibitors, categorized by their mechanism of action. This data, compiled from various structural and biochemical studies, offers a quantitative comparison of their potency.
| Inhibitor | PDB ID | Inhibitor Type | Binding Affinity (IC50/Kd/Ki) | Key Interacting Residues |
| Staurosporine | 1QPJ | Type I | IC50: ~10 nM | Met319 (Hinge), Glu317 (Hinge), Leu273, Val281, Ala293, Leu343 |
| PP2 | 1QPE | Type I | IC50: 4 nM | Met319 (Hinge), Thr316 (Gatekeeper), Leu273, Val281, Ala293, Leu343 |
| Imatinib (B729) | 2PL0 | Type II | IC50: ~1 µM | Met319 (Hinge), Asp382 (DFG-out), Glu288 (αC-helix), Ile291, Val299 |
| A-770041 | Not Available | Type I | Ki: <1 nM | Met319 (Hinge), Thr316 (Gatekeeper) |
| Compound 38 | Not Available | Type I | IC50: 26 nM | Met319 (Hinge) |
| Dasatinib | 3KMM | Type I | Kd: 0.2 nM | Met319 (Hinge), Thr316 (Gatekeeper), Glu317 |
Structural Insights into Inhibitor Binding Modes
The structural analysis of Lck-inhibitor complexes reveals distinct binding mechanisms that are crucial for inhibitor design and selectivity.
Type I inhibitors , such as Staurosporine and PP2, are ATP-competitive and bind to the active conformation of the Lck kinase domain, where the "DFG motif" is in the "in" conformation ("DFG-in"). These inhibitors typically form hydrogen bonds with the hinge region residues, such as Met319, and occupy the adenine (B156593) binding pocket.[1][2] The selectivity of these inhibitors is often achieved by exploiting subtle differences in the shape and chemical environment of the ATP-binding pocket among different kinases.[1]
Type II inhibitors , exemplified by Imatinib, also bind to the ATP-binding site but stabilize an inactive "DFG-out" conformation of the kinase.[3] In this conformation, the aspartate of the DFG motif flips, creating an additional hydrophobic pocket that can be exploited for inhibitor binding.[3] This induced-fit mechanism can offer higher selectivity compared to Type I inhibitors. The crystal structure of Lck in complex with imatinib reveals that it adopts a conformation distinct from other Src-family kinases, resembling Abl and Kit kinases.[3]
Allosteric inhibitors represent another class that binds to sites distinct from the ATP-binding pocket, inducing conformational changes that modulate kinase activity.[4][5] While structurally confirmed allosteric inhibitors for Lck are less common in publicly available databases, this class of inhibitors holds promise for achieving high selectivity.[4][6]
Covalent inhibitors form an irreversible bond with a specific amino acid residue within the target protein, often a cysteine.[7] This can lead to prolonged inhibition and high potency. The design of covalent Lck inhibitors would typically target a non-conserved cysteine residue near the active site to ensure selectivity.[8]
Signaling Pathway and Experimental Workflow
To provide a broader context for the structural analysis of Lck inhibitors, the following diagrams illustrate the Lck signaling pathway and a typical experimental workflow for structure-based drug discovery.
Caption: Lck signaling cascade initiated by T-cell receptor (TCR) engagement.
Caption: A typical workflow for structure-based drug discovery of Lck inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Below are summarized protocols for key experiments in the structural analysis of Lck inhibitors.
Lck Kinase Activity Assay (ADP-Glo™ Assay)
This assay quantifies Lck activity by measuring the amount of ADP produced in the kinase reaction.
-
Reaction Setup: Prepare a reaction mixture containing Lck enzyme, a suitable substrate (e.g., a poly-Glu,Tyr peptide), ATP, and the test inhibitor in a kinase assay buffer.
-
Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the Lck kinase activity.[9]
-
Data Analysis: Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Protein Crystallization of Lck-Inhibitor Complex
Obtaining high-quality crystals is a critical step for determining the three-dimensional structure of the Lck-inhibitor complex.
-
Protein Expression and Purification: Express the Lck kinase domain (often a truncated, activated form) in a suitable expression system (e.g., insect cells or E. coli). Purify the protein to homogeneity using a series of chromatography steps (e.g., affinity, ion exchange, and size-exclusion chromatography).
-
Complex Formation: Incubate the purified Lck protein with a molar excess of the inhibitor to ensure complete binding.
-
Crystallization Screening: Use vapor diffusion methods (hanging or sitting drop) to screen a wide range of crystallization conditions (precipitants, pH, temperature, and additives).[10][11] A common setup involves mixing a small volume of the protein-inhibitor complex with an equal volume of the reservoir solution.[10]
-
Crystal Optimization: Optimize the initial crystal hits by refining the crystallization conditions to obtain larger, well-ordered crystals suitable for X-ray diffraction.
-
Crystal Harvesting and Cryo-protection: Carefully harvest the crystals and soak them in a cryoprotectant solution to prevent ice formation during data collection at cryogenic temperatures.
-
X-ray Diffraction Data Collection: Mount the cryo-cooled crystal in an X-ray beam and collect diffraction data.
-
Structure Determination and Refinement: Process the diffraction data to determine the electron density map. Build and refine the atomic model of the Lck-inhibitor complex to obtain the final structure.[2]
This guide provides a foundational understanding of the structural basis of Lck inhibition. The presented data and protocols are intended to aid researchers in the design and evaluation of novel Lck inhibitors with improved therapeutic potential.
References
- 1. researchers.mq.edu.au [researchers.mq.edu.au]
- 2. rcsb.org [rcsb.org]
- 3. rcsb.org [rcsb.org]
- 4. Data set of competitive and allosteric protein kinase inhibitors confirmed by X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric regulation and inhibition of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Structure and Characterization of a Covalent Inhibitor of Src Kinase [frontiersin.org]
- 8. Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Controls in Lck Inhibitor Studies: The Case for Inactive Enantiomers
For researchers, scientists, and drug development professionals, establishing the specificity of a kinase inhibitor is paramount. This guide provides a comprehensive comparison of control strategies in Lymphocyte-specific protein tyrosine kinase (Lck) inhibitor studies, with a particular focus on the use of inactive enantiomers as the gold standard for negative controls.
Lck, a member of the Src family of tyrosine kinases, is a critical signaling molecule in T-cells and a promising therapeutic target for autoimmune diseases and certain cancers. However, off-target effects of Lck inhibitors can lead to misleading results and potential toxicity. Therefore, rigorous controls are essential to validate that the observed biological effects are due to the specific inhibition of Lck.
This guide will delve into the rationale and practical application of using inactive enantiomers as negative controls, comparing this approach with other common control methods. We will provide supporting experimental data, detailed protocols for key assays, and visual workflows to aid in the design of robust Lck inhibitor studies.
The Power of Chirality: Active vs. Inactive Enantiomers
Many small molecule inhibitors are chiral, meaning they exist as non-superimposable mirror images called enantiomers. While they share the same chemical formula, their three-dimensional arrangement can lead to vastly different biological activities. Typically, one enantiomer (the eutomer) is significantly more active against the target protein than the other (the distomer). The distomer, or "inactive enantiomer," serves as an ideal negative control because it shares the same physicochemical properties as the active compound but lacks significant on-target activity.
Key Advantages of Using an Inactive Enantiomer as a Control:
-
Identical Physicochemical Properties: Ensures that differences in biological effects are not due to variations in solubility, cell permeability, or other non-specific factors.
-
High Structural Similarity: Provides a stringent test for off-target effects that might be caused by the chemical scaffold itself.
Quantitative Comparison of Lck Inhibitors and Their Controls
To illustrate the importance of appropriate controls, the following tables summarize the inhibitory activity of a chiral this compound and its inactive enantiomer, as well as another common inhibitor and its corresponding negative control.
Table 1: Comparison of a Chiral this compound and its Inactive Enantiomer
| Compound | Target | IC50 (nM) | Selectivity | Role |
| Compound 7a | Lck | 23.0 | Highly Selective | Active Inhibitor |
| Compound 7c | Lck | >230* | >10-fold lower | Inactive Enantiomer Control |
*Based on the reported >10-fold diminished selectivity compared to compound 7a.
Table 2: Comparison of a Src Family Kinase Inhibitor and its Negative Control
| Compound | Target(s) | IC50 (nM) | Role |
| PP2 | Lck, Fyn, Src | 4 (Lck), 5 (Fyn) | Active Inhibitor |
| PP3 | (Inactive) | >50,000 | Negative Control |
Experimental Protocols
Robust and reproducible experimental design is critical for validating the activity and specificity of Lck inhibitors. Below are detailed protocols for key in vitro and cellular assays.
Protocol 1: In Vitro Lck Kinase Assay (HTRF)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the in vitro potency of an this compound.
Materials:
-
Recombinant human Lck enzyme
-
Biotinylated peptide substrate (e.g., Lck-tide)
-
ATP
-
This compound (and inactive enantiomer/control)
-
HTRF Kinase Buffer
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-XL665
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound and the inactive enantiomer control in DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup:
-
In a 384-well plate, add 2 µL of the diluted inhibitor or control.
-
Add 4 µL of a solution containing the Lck enzyme and the biotinylated peptide substrate in HTRF Kinase Buffer.
-
Pre-incubate for 15 minutes at room temperature.
-
-
Initiation of Kinase Reaction: Add 4 µL of ATP solution in HTRF Kinase Buffer to initiate the reaction. The final ATP concentration should be at or near the Km for Lck.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of the detection mixture containing the Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 in detection buffer.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Protocol 2: Cellular Lck Inhibition Assay (Western Blot)
This protocol details the assessment of Lck inhibition in a cellular context by measuring the phosphorylation of Lck at its activating tyrosine residue (Y394).
Materials:
-
Jurkat T-cells
-
This compound (and inactive enantiomer/control)
-
Anti-CD3 antibody (for stimulation)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Lck (Y394), anti-total Lck, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Culture Jurkat T-cells to the desired density.
-
Pre-treat cells with varying concentrations of the this compound or the inactive enantiomer for 1-2 hours.
-
Stimulate the cells with anti-CD3 antibody for 5-10 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Lck (Y394) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Reprobing: Strip the membrane and reprobe with antibodies against total Lck and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the phospho-Lck signal to the total Lck and loading control signals.
Protocol 3: Cellular ZAP-70 Phosphorylation Assay (Flow Cytometry)
This protocol describes a flow cytometry-based method to measure the phosphorylation of ZAP-70, a direct downstream substrate of Lck, as a readout for Lck activity in cells.
Materials:
-
Jurkat T-cells
-
This compound (and inactive enantiomer/control)
-
Anti-CD3 antibody (for stimulation)
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., ice-cold methanol)
-
Fluorochrome-conjugated antibodies: anti-phospho-ZAP-70 (Y319), anti-CD3
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Culture and treat Jurkat T-cells with the this compound or control as described in Protocol 2.
-
Stimulate the cells with anti-CD3 antibody.
-
-
Fixation: Fix the cells with fixation buffer for 10-15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells by adding ice-cold methanol (B129727) and incubating for 30 minutes on ice.
-
Staining:
-
Wash the cells with staining buffer (e.g., PBS with 1% BSA).
-
Stain the cells with the fluorochrome-conjugated anti-phospho-ZAP-70 antibody for 30-60 minutes at room temperature, protected from light.
-
(Optional) Co-stain with an anti-CD3 antibody to gate on the T-cell population.
-
-
Data Acquisition: Wash the cells and acquire the data on a flow cytometer.
-
Data Analysis: Analyze the median fluorescence intensity (MFI) of the phospho-ZAP-70 signal in the treated versus untreated and control-treated cells.
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key concepts and workflows discussed in this guide.
Caption: Lck Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for this compound Validation.
Lck Inhibition vs. Dasatinib: A Comparative Guide for Targeting T-cell Leukemia
For Researchers, Scientists, and Drug Development Professionals
T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematologic malignancy with a pressing need for targeted therapies, particularly for relapsed or refractory cases. The lymphocyte-specific protein tyrosine kinase (Lck) has emerged as a critical therapeutic target in a significant subset of T-ALL patients. This guide provides an objective comparison of direct Lck inhibitors and Dasatinib (B193332), a multi-kinase inhibitor with potent anti-Lck activity, for the treatment of T-cell leukemia, supported by experimental data and detailed methodologies.
At a Glance: Lck Inhibitors vs. Dasatinib
| Feature | Lck Inhibitors (e.g., WH-4-023, Saracatinib) | Dasatinib |
| Primary Target(s) | Lymphocyte-specific protein tyrosine kinase (Lck) | Multi-kinase inhibitor targeting BCR-ABL, SRC family kinases (including Lck), c-KIT, PDGFRβ, and EPHA2[1][2][3] |
| Mechanism of Action | Competitive inhibition of the Lck kinase domain. Newer approaches include targeted protein degradation (PROTACs)[4][5]. | Binds to the ATP-binding site of multiple kinases, inhibiting their activity and downstream signaling pathways that promote cancer cell growth and survival[1]. |
| Therapeutic Rationale in T-ALL | Lck is aberrantly activated in a subset of T-ALL, driving leukemogenic signaling through the pre-T-cell receptor (pre-TCR) pathway[4][6]. | Inhibition of hyperactivated Lck signaling in T-ALL, in addition to other potential anti-leukemic effects through inhibition of other kinases[7][8]. |
| Reported Efficacy | Specific Lck inhibitors can induce cell death in T-ALL cells and reverse glucocorticoid resistance[7]. Novel Lck degraders show significantly higher cytotoxicity than Dasatinib in preclinical models[4][5]. | Demonstrates anti-leukemia efficacy in preclinical T-ALL models and some patients, but the effects are often transient[4][5]. |
| Limitations & Resistance | Potential for acquired resistance through mutations in the Lck kinase domain. | Efficacy can be temporary[4][5]. Resistance can develop through mutations in target kinases, such as the LCK T316I mutation[9]. |
In-Depth Analysis
Dasatinib: The Multi-Targeted Approach
Dasatinib is a second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive ALL[10][11]. Its efficacy in T-ALL stems from its potent inhibition of the SRC family of kinases, which includes Lck[2][12]. Mechanistically, Dasatinib binds to the active and inactive conformations of the ABL kinase domain, a feature that contributes to its ability to overcome resistance to earlier TKIs like imatinib[2][3].
In the context of T-ALL, Dasatinib has been shown to inhibit the phosphorylation and activation of Lck, thereby blunting the T-cell receptor (TCR) signaling pathway that is often constitutively active and essential for leukemia cell survival[8][13]. Preclinical studies have demonstrated that Dasatinib can induce cell death in glucocorticoid-resistant T-ALL cells and can work synergistically with other agents, such as mTORC1 inhibitors[7][8]. However, a significant challenge with Dasatinib therapy in T-ALL is the transient nature of its anti-leukemic effect in many cases[4][5].
The Rise of Specific Lck Inhibitors and Degraders
The limitations of Dasatinib have spurred the development of more targeted Lck inhibitors and novel therapeutic strategies like Proteolysis Targeting Chimeras (PROTACs).
-
Specific Lck Inhibitors: Compounds like WH-4-023 have been shown to effectively induce cell death in T-ALL cells and reverse resistance to glucocorticoids, a cornerstone of T-ALL therapy[7]. By focusing on Lck, these inhibitors aim to reduce off-target effects and potentially offer a better therapeutic window compared to multi-kinase inhibitors.
-
Lck PROTACs: This innovative approach utilizes bifunctional molecules that link an Lck-binding moiety (like Dasatinib) to an E3 ubiquitin ligase-recruiting element[4][5]. This complex then tags Lck for degradation by the proteasome. A lead Lck degrader, SJ11646, has demonstrated up to three orders of magnitude higher cytotoxicity in Lck-activated T-ALL cell lines and primary patient samples compared to Dasatinib[4][5]. Furthermore, SJ11646 led to a more prolonged suppression of Lck signaling and extended leukemia-free survival in in vivo models[4][5].
Signaling Pathways and Mechanisms of Action
Lck Signaling Pathway in T-cell Leukemia
Caption: Lck signaling pathway in T-cell leukemia.
Comparative Mechanism of Lck Inhibitors and Dasatinib
Caption: Comparative mechanism of action.
Experimental Data
In Vitro Cytotoxicity
| Compound | Cell Line(s) | IC50 / LC50 | Key Findings | Reference |
| Dasatinib | KOPT-K1 (T-ALL) | LC50: ~129.6 nM | Effective at inducing cytotoxicity, but at higher concentrations compared to novel degraders. | [14] |
| SJ11646 (Lck PROTAC) | KOPT-K1 (T-ALL) | LC50: 0.083 pM | 1561-fold more cytotoxic than Dasatinib in this Lck-dependent cell line. | [14] |
| Dasatinib | Dasatinib-sensitive HSB-2 | IC50: ~0.307 nM | Shows anti-proliferative efficacy. | [6] |
| UBX-363 (Lck Degrader) | Dasatinib-sensitive HSB-2 | IC50: ~0.121 nM | Slightly superior anti-proliferative efficacy compared to Dasatinib. | [6] |
| Dasatinib | Dasatinib-insensitive CCRF-CEM | IC50: 3483 nM | Limited anti-proliferative activity. | [6] |
| UBX-363 (Lck Degrader) | Dasatinib-insensitive CCRF-CEM | IC50: 11.12 nM | Prominent anti-proliferative activity at much lower concentrations than Dasatinib. | [6] |
In Vivo Efficacy
| Treatment | Animal Model | Dosing | Outcome | Reference |
| Dasatinib | T-ALL Patient-Derived Xenograft (PDX) | 10 mg/kg, daily i.p. for 8 weeks | Delayed leukemia growth, but the effect was transient. | [4][14] |
| SJ11646 (Lck PROTAC) | T-ALL Patient-Derived Xenograft (PDX) | 15 mg/kg, daily i.p. for 8 weeks | Significantly greater antileukemic efficacy and extended leukemia-free survival compared to Dasatinib. | [4][14] |
| Dasatinib | HSB-2 Xenograft | 5 mg/kg, daily oral for 12 days | Showed tumor regression, but slower than UBX-363. | [6] |
| UBX-363 (Lck Degrader) | HSB-2 Xenograft | 0.2, 1, or 5 mg/kg, daily oral for 12 days | Demonstrated faster tumor regression than Dasatinib. | [6] |
| Dasatinib | CCRF-CEM Xenograft | 10 mg/kg, daily oral for 12 days | No inhibitory effect on tumor growth. | [6] |
| UBX-363 (Lck Degrader) | CCRF-CEM Xenograft | 2.5, 5, or 10 mg/kg, daily oral for 12 days | Effectively suppressed tumor growth in a dose-dependent manner. | [6] |
Experimental Protocols
Cell Proliferation Assay (Example based on cited literature)
-
Cell Culture: T-ALL cell lines (e.g., HSB-2, CCRF-CEM) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the test compounds (e.g., Dasatinib, Lck inhibitors/degraders) for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is determined using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader. The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a nonlinear regression model.
Patient-Derived Xenograft (PDX) Model (Example based on cited literature)
-
Animal Model: Immunocompromised mice (e.g., NOD-scid gamma (NSG) mice) are used to prevent rejection of human cells.
-
Cell Implantation: T-ALL patient-derived leukemia cells are injected intravenously or subcutaneously into the mice.
-
Treatment: Once leukemia is established (confirmed by bioluminescence imaging or peripheral blood sampling), mice are randomized into treatment groups (e.g., vehicle control, Dasatinib, this compound/degrader). The drugs are administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Leukemia progression is monitored regularly. Animal body weight and overall health are also monitored for signs of toxicity.
-
Endpoint Analysis: The primary endpoint is typically overall survival or leukemia-free survival. Tumor burden can also be assessed at the end of the study.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical evaluation workflow.
Conclusion and Future Directions
While Dasatinib has shown utility in targeting Lck-driven T-ALL, its multi-kinase activity and the often transient nature of its efficacy present clinical challenges. The development of highly specific Lck inhibitors and, more notably, Lck-targeting PROTACs, represents a promising evolution in the therapeutic strategy for this disease. These novel agents have demonstrated superior potency and more durable responses in preclinical models.
Future research should focus on:
-
Clinical trials to evaluate the safety and efficacy of next-generation Lck inhibitors and degraders in T-ALL patients.
-
Identifying biomarkers to select patients most likely to respond to Lck-targeted therapies.
-
Investigating mechanisms of resistance to these novel agents to develop strategies to overcome them.
-
Exploring combination therapies to enhance the anti-leukemic effects and prevent relapse.
The continued investigation into targeted Lck inhibition holds significant promise for improving outcomes for patients with T-cell leukemia.
References
- 1. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 2. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Preclinical Evaluation of Proteolytic Targeting of LCK as a Therapeutic Approach in T-cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of proteolytic targeting of LCK as a therapeutic approach in T cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. ashpublications.org [ashpublications.org]
- 8. Therapeutic targeting of LCK tyrosine kinase and mTOR signaling in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical pharmacokinetic and pharmacodynamic evaluation of dasatinib and ponatinib for the treatment of T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The tyrosine kinase inhibitor dasatinib acts as a pharmacologic on/off switch for CAR-T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PROTACs targeting LCK show promise in T-cell acute lymphoblastic leukemia models | BioWorld [bioworld.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Lck Inhibitors
For researchers, scientists, and drug development professionals, the responsible handling and disposal of potent compounds like Lymphocyte-specific kinase (Lck) inhibitors are paramount for ensuring laboratory safety and environmental protection. Adherence to proper disposal protocols minimizes the risk of exposure and prevents the release of biologically active molecules into the ecosystem. This guide provides essential, step-by-step procedures for the safe disposal of Lck inhibitors, fostering a culture of safety and building trust in your laboratory's operational integrity.
Immediate Safety and Handling Precautions
Before commencing any disposal procedure, it is crucial to treat all Lck inhibitors as potentially hazardous compounds. While the specific hazard profile can vary between individual inhibitors, a cautious approach is always warranted.
Personal Protective Equipment (PPE): A multi-layered approach to PPE is mandatory when handling Lck inhibitors in both solid and liquid forms.
Designated Handling Area: All work with Lck inhibitors, including weighing, solution preparation, and disposal, should be conducted in a designated and clearly marked area, preferably within a certified chemical fume hood to prevent inhalation of powders or aerosols.
Step-by-Step Disposal Procedures
The fundamental principle for the disposal of Lck inhibitors is to manage them as hazardous chemical waste. Under no circumstances should they be disposed of down the drain or in regular trash.
Step 1: Waste Segregation and Collection
Proper segregation of waste streams is critical to ensure safe and compliant disposal.
-
Solid Waste:
-
Collect all disposable materials that have come into contact with Lck inhibitors, such as contaminated gloves, weighing papers, pipette tips, and tubes.
-
Place these materials into a dedicated, clearly labeled, and sealable hazardous waste container. The container should be made of a compatible material (e.g., polyethylene).
-
-
Liquid Waste:
-
Collect all unused solutions, contaminated media, and solvent rinses in a dedicated, leak-proof, and shatter-resistant hazardous waste container with a secure screw-top cap.
-
Do not mix Lck inhibitor waste with other incompatible waste streams. Always consult chemical compatibility charts and your institution's guidelines.
-
It is good practice to maintain a log of the contents, including the name and approximate quantity of the inhibitor and solvents.
-
-
Sharps Waste:
-
Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled as containing chemically contaminated sharps.
-
Step 2: Container Labeling and Storage
Accurate and clear labeling is a regulatory requirement and essential for safety.
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (avoiding abbreviations), and the associated hazards (e.g., "Toxic," "Aquatic Hazard").
-
Storage: Store sealed waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel. The SAA should be a secondary containment system to prevent spills. Containers must be kept closed except when adding waste.
Step 3: Scheduling Waste Pickup
-
Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for arranging the collection of chemical waste. This typically involves contacting the EHS office or using an online request system.
-
Documentation: Complete all required waste disposal forms or tags provided by your institution, ensuring all information is accurate and legible.
Step 4: Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate and Restrict Access: Ensure the spill area is well-ventilated and prevent personnel from entering.
-
Utilize Spill Kit: Use a chemical spill kit to contain and absorb the spill. For solid spills, gently cover with a damp absorbent material to avoid raising dust.
-
Collect Cleanup Materials: All materials used for cleanup, including absorbents and PPE, must be collected and disposed of as hazardous solid waste.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol), followed by soap and water. All decontamination materials must also be disposed of as hazardous waste.
Hazard Classification and Disposal of Common Lck Inhibitors
The following table summarizes the hazard classifications for representative Lck inhibitors based on available Safety Data Sheets (SDS). This information underscores the importance of treating these compounds as hazardous.
| This compound | CAS Number | Key Hazard Classifications | Recommended Disposal Method |
| Dasatinib | 302962-49-8 | Toxic if swallowed; May damage fertility or the unborn child; Causes damage to organs through prolonged or repeated exposure; Very toxic to aquatic life with long-lasting effects.[1][2][3][4] | Dispose of contents/container to an approved waste disposal plant or through controlled incineration.[1][2][3][4][5] |
| Bosutinib | 380843-75-4 | May cause an allergic skin reaction; Very toxic to aquatic life with long-lasting effects.[6][7] | Offer to a licensed hazardous material disposal company.[8] Dispose of in accordance with all local and national regulations.[6][7][9][10] |
| Saracatinib (AZD0530) | 379231-04-6 | Harmful if swallowed; Very toxic to aquatic life with long-lasting effects.[11] | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[11][12][13] |
Experimental Protocols
While specific experimental protocols for Lck inhibitors are diverse, the principles of waste generation and disposal remain consistent. For example, in an in vitro kinase assay to determine the IC50 of an this compound, all materials, including the multi-well plates, pipette tips used for serial dilutions, and any remaining compound solutions, must be collected as hazardous waste. Similarly, in cell-based assays, the cell culture media containing the inhibitor should be collected as liquid hazardous waste.
Visualizing the Disposal Workflow
To ensure clarity and adherence to the disposal procedures, the following workflow diagram illustrates the logical steps for the safe management of this compound waste.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of Lck inhibitors, protecting researchers and the environment. This commitment to safety is a cornerstone of responsible scientific practice and builds a foundation of trust with both internal stakeholders and the broader scientific community.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. echemi.com [echemi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. aksci.com [aksci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. Saracatinib (AZD0530)|379231-04-6|MSDS [dcchemicals.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. s3.amazonaws.com [s3.amazonaws.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Lck Inhibitors
FOR IMMEDIATE USE: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Lymphocyte-specific protein tyrosine kinase (Lck) inhibitors. Adherence to these guidelines is critical for ensuring personal safety, maintaining a secure laboratory environment, and proper disposal of hazardous materials.
As potent, biologically active small molecules, all Lck inhibitors should be handled with a high degree of caution.[1] The following procedures are based on established best practices for managing potent pharmaceutical compounds and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for each Lck inhibitor and consultation with your institution's Environmental Health and Safety (EHS) department.
Personal Protective Equipment (PPE): A Task-Specific Approach
A multi-layered approach to PPE is mandatory when handling Lck inhibitors. The required level of protection varies depending on the specific laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders.[1][2] Gloves: Two pairs of nitrile gloves (double-gloving) to be changed immediately upon contamination.[1] Eye Protection: Chemical splash goggles to provide a complete seal around the eyes.[1] Lab Coat: A dedicated lab coat, preferably disposable or made of a non-absorbent material.[1] Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.[1] |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves.[1] Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.[1] Lab Coat: Standard laboratory coat.[1] Ventilation: Work should be conducted in a chemical fume hood.[1] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves.[1] Eye Protection: Safety glasses with side shields.[1] Lab Coat: Standard laboratory coat.[1] Biological Safety Cabinet: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[1] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves.[1] Eye Protection: Chemical splash goggles.[1] Lab Coat: Standard laboratory coat.[1] |
Operational Plan for Safe Handling and Disposal
A clear and systematic operational plan is essential for the safe management of Lck inhibitors within the laboratory.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.[1]
-
Log: Document the receipt, quantity, and storage location in the laboratory's chemical inventory.[1]
-
Store: Store Lck inhibitors in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed and clearly labeled.[1] Warning labels should be applied to all hazardous drug containers, as well as the shelves and bins where these containers are stored.
Experimental Protocols: Step-by-Step Guidance
Weighing Solid this compound:
-
Don appropriate PPE: This includes a respirator, double gloves, goggles, and a dedicated lab coat.[1]
-
Use a containment system: Perform all weighing activities within a certified chemical fume hood or a powder containment hood.[1]
-
Tare a pre-labeled container: Use a container with a secure lid.
-
Carefully transfer the powder: Use a dedicated, clean spatula. Avoid creating dust.
-
Clean the area: After weighing, decontaminate the spatula and the weighing area.
-
Securely seal the container: Ensure the lid is tight before removing it from the containment system.
Preparing Stock Solutions:
Lck inhibitors are often dissolved in solvents like Dimethyl Sulfoxide (DMSO).
-
Work in a chemical fume hood: This minimizes exposure to solvent vapors and the potent compound.[3]
-
Use appropriate PPE: Wear double nitrile gloves, safety goggles, and a lab coat.[3]
-
Add solvent to the inhibitor: Slowly add the solvent to the pre-weighed solid to avoid splashing.
-
Ensure complete dissolution: If necessary, use a sonicator or vortexer, ensuring the container is securely capped.
-
Clearly label the solution: Include the compound name, concentration, solvent, and date of preparation.
Spill Management and Disposal Plan
Immediate and appropriate action is crucial in the event of a spill. Laboratories should have a dedicated spill kit for hazardous drugs.
Spill Kit Contents
| Item | Purpose |
| Two pairs of chemotherapy-tested gloves | For hand protection during cleanup.[4] |
| Gown and shoe covers | To protect clothing and prevent the spread of contamination.[4] |
| Face shield | For eye and face protection from splashes.[4] |
| Absorbent pads or pillows | To contain and absorb the spill.[4] |
| Disposable scoop and scraper | For collecting solid waste. |
| Sealable plastic hazardous waste bags | For containment of contaminated materials.[4] |
| Warning signs | To alert others and restrict access to the spill area. |
Spill Cleanup Procedure
-
Alert others and secure the area: Immediately inform colleagues and restrict access to the spill location.
-
Don appropriate PPE: Use all items from the spill kit.
-
Contain the spill:
-
For liquids: Cover the spill with absorbent pads.
-
For solids: Gently cover with a damp paper towel to avoid raising dust, then use absorbent pads.[4]
-
-
Clean the area:
-
Work from the outer edge of the spill towards the center.
-
Use a detergent solution to clean the area, followed by a rinse with water.[4]
-
-
Dispose of all materials: Place all contaminated items, including PPE, into the hazardous waste bags.
-
Seek medical attention: In case of direct contact with skin or eyes, wash the affected area thoroughly with water for at least 15 minutes and seek immediate medical attention.
Waste Disposal
Proper segregation and disposal of waste contaminated with Lck inhibitors are critical to prevent environmental contamination and exposure to support personnel.
| Waste Type | Disposal Container |
| Solid Waste (unused compound, contaminated gloves, pipette tips, etc.) | Designated, leak-proof, and clearly labeled hazardous chemical waste container. |
| Liquid Waste (unused stock or working solutions) | Designated, leak-proof container compatible with the solvent (e.g., DMSO). |
| Sharps (needles, contaminated glass) | Puncture-resistant sharps container specifically for hazardous drug waste. |
Disposal Protocol:
-
Segregate Waste: Do not mix this compound waste with general laboratory waste.
-
Label Containers: All waste containers must be clearly labeled with "Hazardous Chemical Waste," the full chemical name of the this compound, and the solvent if applicable.
-
Follow Institutional Procedures: Adhere to your institution's specific guidelines for the collection and disposal of hazardous chemical waste. Contact your EHS department for pickup schedules and procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
